molecular formula C9H12N2O B1267296 N-(4-aminophenyl)propanamide CAS No. 59690-89-0

N-(4-aminophenyl)propanamide

Cat. No.: B1267296
CAS No.: 59690-89-0
M. Wt: 164.2 g/mol
InChI Key: MOUFEEIQCXUUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)propanamide (CAS 59690-89-0) is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. This aromatic amide serves as a key chemical building block and intermediate in organic synthesis and pharmaceutical research. It is notably recognized for its role in the development of potent transient receptor potential vanilloid 1 (TRPV1) ligands. Research indicates that derivatives of 4-aminophenyl propanamide are investigated as TRPV1 antagonists, which are promising therapeutic targets for managing neuropathic pain . The compound also serves as a model structure in electrochemical studies, contributing to the understanding of oxidation mechanisms relevant to the development of new chemical entities . As a supplier, we provide high-purity this compound to support innovation in these fields. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUFEEIQCXUUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310782
Record name N-(4-aminophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59690-89-0
Record name N-(4-Aminophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59690-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 231666
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59690-89-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-aminophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINOPHENYL)PROPANAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(4-aminophenyl)propanamide from p-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-aminophenyl)propanamide is a valuable chemical intermediate, serving as a key building block in the synthesis of various pharmaceuticals, dyes, and polymers. Its structure, featuring a primary aromatic amine and an amide functional group, allows for diverse subsequent chemical modifications. This guide provides an in-depth, technically-grounded overview of a reliable and commonly employed synthetic route to this compound, starting from the readily available precursor, p-nitroaniline.

The synthesis is strategically designed as a two-step process. This approach is necessary because the reactivity of the amino group in the starting material must be modulated to achieve the desired outcome. Direct reduction of p-nitroaniline would yield p-phenylenediamine, which could lead to undesired side reactions, such as polymerization, during the subsequent acylation step. Therefore, the synthetic strategy involves:

  • N-Acylation: Protection and modification of the amino group of p-nitroaniline via acylation with propanoyl chloride to form the stable intermediate, N-(4-nitrophenyl)propanamide.

  • Nitro Group Reduction: Selective reduction of the nitro group on the aromatic ring to yield the target primary amine, this compound.

This whitepaper will elaborate on the chemical principles, provide detailed experimental protocols, and discuss the causality behind the procedural choices for each synthetic step, offering researchers a comprehensive guide for laboratory application.

Overall Synthetic Pathway

The conversion of p-nitroaniline to this compound is efficiently achieved in two sequential reactions as depicted below.

Overall Synthesis p_nitroaniline p-Nitroaniline intermediate N-(4-nitrophenyl)propanamide p_nitroaniline->intermediate Step 1: N-Acylation final_product This compound intermediate->final_product Step 2: Reduction reagent1 Propanoyl Chloride (Pyridine) reagent2 Sn, conc. HCl then NaOH(aq)

Caption: Two-step synthesis of this compound.

Part 1: N-Acylation of p-Nitroaniline

The initial step involves the acylation of the amino group of p-nitroaniline. This reaction serves a dual purpose: it introduces the desired propanamide moiety and simultaneously protects the amino group by converting it into a less reactive amide. This prevents it from interfering with the subsequent reduction of the nitro group.

Principle and Rationale

The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the amino group in p-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. The electron-withdrawing nature of the nitro group (-NO₂) para to the amino group decreases the nucleophilicity of the nitrogen atom compared to aniline itself.[1] However, the reaction proceeds efficiently under appropriate conditions.

The use of a weak base, such as pyridine or triethylamine (TEA), is crucial.[2] It serves to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting p-nitroaniline's amino group, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol: Synthesis of N-(4-nitrophenyl)propanamide
  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, dissolve p-nitroaniline (13.8 g, 0.1 mol) in 100 mL of dry dichloromethane (DCM).

  • Addition of Base: Add pyridine (8.7 mL, 0.11 mol) to the solution and stir.

  • Acylation: Cool the mixture in an ice bath. Slowly add propanoyl chloride (9.7 mL, 0.11 mol) dropwise from the dropping funnel over 30 minutes with continuous stirring. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield N-(4-nitrophenyl)propanamide as a pale yellow crystalline solid.

Mechanism of N-Acylation

N-Acylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation pna p-Nitroaniline-NH₂ pc Propanoyl Chloride (C=O) pna->pc lone pair attack tetrahedral Tetrahedral Intermediate pc->tetrahedral tetrahedral_out Tetrahedral Intermediate amide_protonated Protonated Amide tetrahedral_out->amide_protonated C=O reforms cl_ion Cl⁻ amide_protonated_in Protonated Amide pyridine Pyridine amide_protonated_in->pyridine H⁺ transfer final_amide N-(4-nitrophenyl)propanamide pyridinium Pyridinium Chloride

Caption: Mechanism of nucleophilic acyl substitution on p-nitroaniline.

Part 2: Reduction of N-(4-nitrophenyl)propanamide

The second and final step is the selective reduction of the aromatic nitro group to a primary amino group. This transformation is one of the most important reactions in aromatic chemistry. Several methods are available, but the classic Béchamp reduction using tin and hydrochloric acid remains a robust and effective choice for laboratory-scale synthesis.

Principle and Rationale

The reduction of a nitro group to an amine is a six-electron process. Two primary methods are widely used:

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂).[2][3] It is often highly efficient and produces water as the only byproduct, making the workup straightforward. This method offers excellent chemoselectivity for the nitro group.[4]

  • Chemical Reduction: This involves the use of a metal in acidic media. The combination of tin (Sn) and concentrated hydrochloric acid (HCl) is a historically significant and reliable method.[5][6] Tin acts as the reducing agent, donating electrons in the acidic environment.[7][8] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[5][6][7]

The choice of the Sn/HCl system is often favored in teaching and small-scale research labs due to its effectiveness and the avoidance of specialized high-pressure hydrogenation equipment.

Detailed Experimental Protocol: Synthesis of this compound (Sn/HCl Method)
  • Setup: Place the N-(4-nitrophenyl)propanamide (9.7 g, 0.05 mol) obtained from Part 1 and granulated tin (17.8 g, 0.15 mol) in a 500 mL round-bottom flask fitted with a reflux condenser.

  • Acid Addition: Add 100 mL of concentrated hydrochloric acid to the flask.

  • Reaction: Heat the mixture gently in a water bath. If the reaction becomes too vigorous, temporarily remove the heat source. Once the initial exothermic reaction subsides, heat the mixture under reflux for 1 hour. The solution should become clear.

  • Basification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add 40% aqueous sodium hydroxide solution with stirring until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides and liberate the free amine from its anilinium salt.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude this compound from hot water or an ethanol/water mixture to obtain a purified solid.

Mechanism of Nitro Group Reduction (Sn/HCl)

Nitro Reduction Nitro Ar-NO₂ (Nitro) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Anilinium Ar-NH₃⁺ (Anilinium Salt) Hydroxylamine->Anilinium +2e⁻, +2H⁺ Aniline Ar-NH₂ (Amine) Anilinium->Aniline +OH⁻

Caption: Stepwise reduction of an aromatic nitro group via the Béchamp method.

Purification and Characterization

Final product purity is essential for its use in subsequent applications. Recrystallization is typically sufficient for obtaining high-purity this compound. Characterization is performed to confirm the structure and purity of the synthesized compound.

ParameterMethodExpected Result
Appearance Visual InspectionOff-white to light tan crystalline solid
Melting Point Melting Point Apparatus128-131 °C
¹H NMR 400 MHz, DMSO-d₆δ ~9.5 (s, 1H, NH-amide), δ ~7.2 (d, 2H, Ar-H), δ ~6.5 (d, 2H, Ar-H), δ ~4.8 (s, 2H, NH₂-amine), δ ~2.1 (q, 2H, CH₂), δ ~1.0 (t, 3H, CH₃)
¹³C NMR 100 MHz, DMSO-d₆δ ~172 (C=O), δ ~145 (Ar-C-NH₂), δ ~129 (Ar-C-NH), δ ~121 (Ar-CH), δ ~114 (Ar-CH), δ ~30 (CH₂), δ ~10 (CH₃)
IR Spectroscopy KBr pellet, cm⁻¹~3400-3200 (N-H str, amine & amide), ~1650 (C=O str, amide I), ~1540 (N-H bend, amide II), ~1600, 1500 (C=C str, aromatic)
Mass Spectrometry ESI+[M+H]⁺ = 165.10

Safety Considerations

  • p-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Propanoyl Chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated HCl: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe burns. The neutralization reaction with HCl is highly exothermic.

  • Organic Solvents (DCM, Ethyl Acetate, Ethanol): Flammable and volatile. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from p-nitroaniline is a robust and illustrative example of multi-step organic synthesis. The strategy of acylating the amino group before reducing the nitro group is a key concept in managing the reactivity of bifunctional aromatic compounds. Both the N-acylation and the subsequent Sn/HCl reduction are high-yielding and reliable reactions. Careful execution of the experimental protocols and purification steps will provide the target compound in high purity, ready for use in advanced research and development applications.

References

  • Vertex AI Search. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:.
  • ResearchGate. Catalytic hydrogenation of nitroarenes into different products via...
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Sarthaks eConnect. Explain the mechanism of reaction of nitrobenzene with Sn/HCl.
  • ResearchGate.
  • National Institutes of Health.
  • Vedantu. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE.
  • Wikipedia. Bismuthinidene.
  • Sciencemadness Discussion Board.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • ResearchGate. Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface.
  • Brainly. [FREE] Addition of acetyl chloride to p-nitroaniline would generate: A.
  • Chegg.com. Solved Addition of acetylchloride to p-nitroaniline would. (2023-10-03).
  • Quora. What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. (2023-02-25).
  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • "Reactions of para-nitroaniline with acid chlorides" by Stephen Alan Zapoticzny.
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • Wikipedia. 4-Nitroaniline.
  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • PubChem. This compound.
  • MDPI. N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • Sigma-Aldrich. This compound AldrichCPR.
  • ResearchGate.
  • ResearchGate. (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • PubMed.

Sources

"N-(4-aminophenyl)propanamide" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-N-(4-aminophenyl)propanamide

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(4-aminophenyl)propanamide, also known as p-Aminopropionanilide, is a substituted aromatic amide of significant interest in synthetic organic chemistry. While not an end-product pharmaceutical itself, its bifunctional nature—possessing both a reactive primary amine and a stable amide group on a phenyl ring—makes it a valuable intermediate and building block. This guide provides a comprehensive overview of its chemical structure, core properties, synthesis, and analytical characterization, offering field-proven insights for its practical application in research and development, particularly in the synthesis of more complex molecules such as dyes and novel pharmaceutical candidates.[1][2]

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any laboratory work. This compound is defined by a propanamide group attached to the nitrogen of a p-phenylenediamine (1,4-diaminobenzene) backbone.

Key Identifiers

A summary of the essential identification parameters for this compound is provided below.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 59690-89-0[3][4]
Molecular Formula C₉H₁₂N₂O[3][5]
Molecular Weight 164.20 g/mol [3]
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)N[3]
InChI Key MOUFEEIQCXUUMY-UHFFFAOYSA-N[3][5]
Molecular Structure Analysis

The structure of this compound features several key components that dictate its chemical behavior:

  • Aromatic Ring: A benzene ring substituted at positions 1 and 4. This para-substitution pattern influences the molecule's geometry and electronic properties.

  • Primary Amine (-NH₂): A nucleophilic group that is a primary site for further chemical modification, such as alkylation, acylation, or diazotization.

  • Secondary Amide (-C(=O)NH-): A chemically robust functional group that is generally stable to hydrolysis under non-extreme conditions. The lone pair on the nitrogen atom is delocalized into the carbonyl group, making it less basic and nucleophilic than the primary amine.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physical properties of a compound is critical for designing experimental conditions, including solvent selection, purification methods, and storage.

PropertyValueNotes
Boiling Point 282.7 ± 13.0 °CPredicted value. High boiling point is expected due to hydrogen bonding capabilities of the amine and amide groups.[6]
Density 1.162 ± 0.06 g/cm³Predicted value.[6]
pKa 14.75 ± 0.70Predicted value, likely for the amide N-H proton. The primary amine pKa would be significantly lower (around 4-5).[6]

Note: Experimental data for properties like melting point and solubility are not widely published, reflecting its status as a synthetic intermediate rather than an isolated commercial product. Researchers should expect a crystalline solid at room temperature.

Synthesis and Mechanistic Considerations

This compound is typically synthesized via the selective acylation of a phenylenediamine derivative. The most common laboratory-scale approach involves the reaction of a protected p-phenylenediamine or, more directly, the reduction of an acylated nitroaniline.

Recommended Synthetic Protocol: Reduction of N-(4-nitrophenyl)propanamide

This two-step method is often preferred as it avoids issues with di-acylation that can occur with p-phenylenediamine and provides a cleaner final product.

Step 1: Acylation of 4-nitroaniline

  • Setup: In a fume hood, suspend 4-nitroaniline in a suitable solvent like dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add propionyl chloride (or propionic anhydride) to the cooled suspension. The use of a mild base like triethylamine (TEA) or pyridine is recommended to neutralize the HCl byproduct, driving the reaction to completion.[7]

  • Reaction: Allow the reaction to stir and warm to room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-nitrophenyl)propanamide.

Step 2: Reduction of the Nitro Group

  • Setup: Dissolve the N-(4-nitrophenyl)propanamide intermediate from Step 1 in a solvent such as ethanol or methanol.[7]

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).[7]

  • Reduction: Introduce hydrogen gas, either by bubbling it through the solution or by using a balloon. For a more controlled and efficient reduction, a Parr hydrogenator is ideal. The reduction can also be achieved using other methods like iron powder in acetic acid.[8][9]

  • Isolation: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.[8] The filtrate is then concentrated in vacuo to yield the final product, this compound. Purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: A typical two-step synthesis route for this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides a definitive fingerprint. Key expected signals include:

    • A triplet and a quartet in the aliphatic region (approx. 1.0-2.5 ppm) corresponding to the ethyl group of the propanamide moiety.[10]

    • Two doublets in the aromatic region (approx. 6.5-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.

    • A broad singlet for the primary amine (-NH₂) protons (can be exchangeable with D₂O).

    • A singlet for the amide N-H proton (typically downfield, >8 ppm).[11]

  • ¹³C NMR (Carbon NMR): The spectrum should show the expected number of carbon signals, including a characteristic carbonyl peak around 170 ppm.[11]

  • FT-IR (Infrared Spectroscopy): IR spectroscopy is excellent for confirming functional groups.

    • N-H stretching of the primary amine will appear as two distinct sharp peaks around 3300-3400 cm⁻¹.

    • N-H stretching of the secondary amide will appear as a single peak around 3250-3300 cm⁻¹.[11]

    • The amide I band (C=O stretch) will be a strong, prominent peak around 1650-1680 cm⁻¹.[11]

  • Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 164.20.

Applications in Synthesis and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The free primary amine allows for the strategic introduction of new functionalities onto the phenyl ring.

  • Precursor for Bioactive Molecules: The core structure is found in various compounds investigated for biological activity. For example, derivatives of 4-aminophenyl amides have been explored as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic drugs.[2][12]

  • Building Block for Complex Heterocycles: The primary amine can be used to build heterocyclic rings, a common strategy in medicinal chemistry to create novel scaffolds.

  • Prodrug Development: The amine functionality can be modified to create prodrugs, which are inactive compounds that are metabolized in the body to release an active pharmaceutical agent.[13]

  • Dye Synthesis: As a derivative of p-phenylenediamine, it can serve as a precursor in the synthesis of azo dyes and other colorants.

Safety and Handling

While a comprehensive safety profile is not available, data aggregated from suppliers indicates the following GHS hazard classifications.

  • H302: Harmful if swallowed. [3]

  • H317: May cause an allergic skin reaction. [3]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry, and well-sealed container away from oxidizing agents.

References

  • This compound | C9H12N2O | CID 314342. PubChem. [Link]

  • CAS#:24586-14-9 | N-[4-(4-aminophenyl)sulfonylphenyl]propanamide. Chemsrc. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands | Request PDF. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [Link]

  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. [Link]

  • Prodrugs for Amines. PubMed Central. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. [Link]

Sources

An In-depth Technical Guide to N-(4-aminophenyl)propanamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-aminophenyl)propanamide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and synonyms, and presents a thorough examination of its physicochemical properties. A detailed, field-proven protocol for its synthesis via the acylation of p-nitroaniline and subsequent reduction is provided, emphasizing the causal relationships behind the experimental choices to ensure reproducibility and safety. Furthermore, this guide outlines the expected analytical characteristics of this compound, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, to aid in its unambiguous identification. The guide culminates in a discussion of its current and potential applications as a key building block in the development of novel therapeutic agents, supported by authoritative references. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amide that serves as a valuable building block in organic synthesis. Its structure features a propanamide group attached to a p-phenylenediamine core.

CAS Number: 59690-89-0[1]

Molecular Formula: C₉H₁₂N₂O[1]

Molecular Weight: 164.20 g/mol [1]

Synonyms

This compound is also known by several other names, which are important to recognize when searching chemical databases and literature:

  • N-(4-Aminophenyl)propionamide[1]

  • p-Amino propionanilide[1]

  • 4-propionylaminoaniline[1]

  • 4'-Amino-propanilide

  • N-(4-Amino-phenyl)-propionamide[1]

  • Propanamide, N-(4-aminophenyl)-[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in subsequent reactions.

PropertyValueSource
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point Not available
Boiling Point 282.7 ± 13.0 °C (Predicted)ChemicalBook
Density 1.162 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 14.75 ± 0.70 (Predicted)ChemicalBook
Solubility Soluble in polar organic solventsGeneral knowledge

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the acylation of a protected aniline, such as p-nitroaniline, with propanoyl chloride or propanoic anhydride. The second step is the reduction of the nitro group to an amine. This approach is favored due to the higher reactivity of the amino group in p-phenylenediamine, which would lead to side reactions if not protected.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction A p-Nitroaniline C N-(4-nitrophenyl)propanamide A->C Pyridine, DCM, 0 °C to rt B Propanoyl Chloride B->C D This compound C->D Fe, NH4Cl, EtOH/H2O, reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)propanamide

This step involves the acylation of the amino group of p-nitroaniline. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a suitable inert solvent.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitroaniline (13.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (8.7 mL, 0.11 mol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add propanoyl chloride (9.6 mL, 0.11 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of 1 M HCl. Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)propanamide.

  • Purification: Recrystallize the crude product from ethanol to obtain a pure yellow crystalline solid.

Step 2: Synthesis of this compound

The nitro group of N-(4-nitrophenyl)propanamide is reduced to a primary amine using iron powder in the presence of an electrolyte like ammonium chloride. This method is a classic and effective way to perform this transformation.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-(4-nitrophenyl)propanamide (19.4 g, 0.1 mol) in a mixture of 150 mL of ethanol and 50 mL of water.

  • Addition of Reagents: Add iron powder (27.9 g, 0.5 mol) and ammonium chloride (2.67 g, 0.05 mol) to the suspension.

  • Reduction: Heat the mixture to reflux and maintain reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add 100 mL of ethyl acetate and 100 mL of water to the residue. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford this compound as an off-white solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.50s1HAmide N-H
~7.25d, J ≈ 8.5 Hz2HAromatic C-H (ortho to NHCO)
~6.55d, J ≈ 8.5 Hz2HAromatic C-H (ortho to NH₂)
~4.85s2HAmine N-H₂
~2.15q, J ≈ 7.5 Hz2H-CH₂-CH₃
~1.05t, J ≈ 7.5 Hz3H-CH₂-CH₃

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~171.5Carbonyl C=O
~144.0Aromatic C-NH₂
~129.0Aromatic C-NHCO
~121.0Aromatic C-H (ortho to NHCO)
~114.0Aromatic C-H (ortho to NH₂)
~29.0-CH₂-CH₃
~10.0-CH₂-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected FT-IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and amide)
~1650StrongC=O stretching (amide I)
~1600MediumN-H bending (amine)
~1540MediumN-H bending (amide II)
~1300MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
164Molecular ion [M]⁺
108[M - C₃H₄O]⁺ (loss of propenone)
92[H₂N-C₆H₄-NH]⁺
57[C₃H₅O]⁺ (propanoyl cation)

Applications in Drug Discovery

This compound is a valuable scaffold in drug discovery due to the presence of two key functional groups: a reactive primary amine and a stable amide linkage. This allows for its use as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.

Role as a Key Intermediate

The primary amino group can be readily functionalized through various reactions, including acylation, alkylation, and diazotization, to introduce diverse pharmacophores. The propanamide moiety provides a specific spatial arrangement and can participate in hydrogen bonding interactions with biological targets.

G A This compound (Core Scaffold) B Further Functionalization (e.g., Acylation, Alkylation) A->B Synthetic Modification C Diverse Library of Bioactive Compounds B->C D TRPV1 Antagonists C->D Example 1 E DNA Methylation Inhibitors C->E Example 2

Sources

An In-depth Technical Guide to the Speculative Mechanisms of Action of N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)propanamide is a small molecule whose biological activities and mechanism of action remain largely uncharacterized.[1][2][3] However, its chemical structure, featuring a propanamide moiety linked to an aminophenyl group, bears resemblance to several classes of pharmacologically active compounds. This guide provides a comprehensive exploration of speculative mechanisms of action for this compound, drawing upon established structure-activity relationships of analogous compounds. We will delve into several plausible molecular targets, including kinase enzymes, histone deacetylases (HDACs), the transient receptor potential vanilloid 1 (TRPV1) channel, xanthine oxidase, and DNA methyltransferases (DNMTs). For each putative mechanism, we present the underlying scientific rationale, detailed experimental protocols for validation, and visual workflows to guide laboratory investigation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and structurally related molecules.

Introduction: The Case for Investigating this compound

The quest for novel therapeutic agents is a cornerstone of biomedical research. Small molecules with simple, synthetically accessible scaffolds are of particular interest as they can serve as starting points for the development of new drugs. This compound is one such molecule, possessing a chemical framework that is present in a variety of bioactive compounds.[4][5][6][7][8] The aminophenyl and amide components are recognized pharmacophores, suggesting that this compound could exhibit interesting biological activities.[4][9][10] This guide puts forth several evidence-based hypotheses regarding its potential mechanisms of action, providing a roadmap for its systematic investigation.

Speculative Mechanism I: Kinase Inhibition

Hypothesis: this compound acts as a kinase inhibitor, potentially targeting protein kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival.

Rationale: The N-(2-aminophenyl)-amide core is a key structural feature in numerous kinase inhibitors.[4] For instance, N-(4-aminophenyl)-substituted benzamides have demonstrated inhibitory activity against vascular endothelial growth factor receptor (VEGFR) kinases, such as KDR.[11] The aminophenyl group can act as a hinge-binding motif, a common interaction mode for kinase inhibitors within the ATP-binding pocket of the enzyme.

Experimental Validation Protocol:
  • In Vitro Kinase Inhibition Assay:

    • Objective: To determine if this compound can inhibit the activity of a panel of kinases.

    • Methodology:

      • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

      • For any "hits" identified, perform dose-response studies to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

      • Employ a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

  • Cell-Based Phosphorylation Assay:

    • Objective: To assess the ability of the compound to inhibit the phosphorylation of a specific kinase substrate in a cellular context.

    • Methodology:

      • Select a cell line known to have high activity of the target kinase identified in the in vitro assay.

      • Treat the cells with varying concentrations of this compound.

      • Prepare cell lysates and perform a Western blot analysis using an antibody specific to the phosphorylated form of the kinase's substrate.

      • A decrease in the phosphorylated substrate signal would indicate target engagement in cells.

Visualizations:

Kinase_Inhibition_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Gene_Expression Altered Gene Expression pSubstrate->Gene_Expression Regulates Compound This compound Compound->Kinase Inhibits Ligand Growth Factor Ligand->Receptor Binds

Caption: Proposed signaling pathway for kinase inhibition.

Kinase_Assay_Workflow start Start screen Screen against Kinase Panel start->screen hits Identify Hits screen->hits dose_response Perform Dose-Response (IC50) hits->dose_response cell_assay Cell-Based Phosphorylation Assay dose_response->cell_assay western_blot Western Blot for p-Substrate cell_assay->western_blot end End western_blot->end

Caption: Experimental workflow for kinase inhibitor validation.

Speculative Mechanism II: Histone Deacetylase (HDAC) Inhibition

Hypothesis: this compound may function as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression and potentially inducing cell cycle arrest or apoptosis in cancer cells.

Rationale: The N-(2-aminophenyl)-amide scaffold is also present in some known HDAC inhibitors.[4] The aminophenyl group can chelate the zinc ion in the active site of HDAC enzymes, a characteristic feature of many HDAC inhibitors.

Experimental Validation Protocol:
  • In Vitro HDAC Inhibition Assay:

    • Objective: To measure the inhibitory activity of this compound against HDAC enzymes.

    • Methodology:

      • Use a commercially available fluorogenic HDAC assay kit (e.g., from Cayman Chemical or R&D Systems).

      • Screen the compound against a panel of HDAC isoforms to determine selectivity.

      • Calculate IC50 values for the most potently inhibited isoforms.

  • Cellular Histone Acetylation Assay:

    • Objective: To determine if the compound increases histone acetylation in cells, a hallmark of HDAC inhibition.

    • Methodology:

      • Treat a relevant cell line (e.g., a cancer cell line) with the compound.

      • Isolate histones from the cell nuclei.

      • Perform a Western blot using antibodies that recognize acetylated histones (e.g., anti-acetyl-H3 and anti-acetyl-H4).

      • An increase in the acetylation signal indicates HDAC inhibition.

Visualizations:

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC HDAC Histone Histone Acetyl_Histone Acetylated Histone Histone->Acetyl_Histone HATs (Acetylation) Acetyl_Histone->Histone HDACs (Deacetylation) Gene_Expression Gene Expression Acetyl_Histone->Gene_Expression Promotes Compound This compound Compound->HDAC Inhibits

Caption: Mechanism of HDAC inhibition and gene expression.

HDAC_Assay_Workflow start Start in_vitro_hdac In Vitro Fluorogenic HDAC Assay start->in_vitro_hdac ic50 Determine IC50 against HDAC Isoforms in_vitro_hdac->ic50 cell_treatment Treat Cells with Compound ic50->cell_treatment histone_isolation Isolate Histones cell_treatment->histone_isolation western_blot Western Blot for Acetylated Histones histone_isolation->western_blot end End western_blot->end

Caption: Workflow for validating HDAC inhibitor activity.

Speculative Mechanism III: Modulation of TRPV1 Channels

Hypothesis: this compound may act as a ligand for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, potentially as an antagonist, leading to analgesic effects.

Rationale: Structurally similar 4-aminophenyl acetamides and propanamides have been identified as potent TRPV1 ligands.[5][7] The amide linkage and the phenyl ring are common features in many TRPV1 modulators.

Experimental Validation Protocol:
  • Calcium Influx Assay:

    • Objective: To measure the effect of the compound on TRPV1 channel activation.

    • Methodology:

      • Use a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1).

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Pre-incubate the cells with this compound.

      • Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin).

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader. A decrease in the calcium signal in the presence of the compound would suggest antagonism.

  • Electrophysiology (Patch-Clamp):

    • Objective: To directly measure the effect of the compound on TRPV1 channel currents.

    • Methodology:

      • Perform whole-cell patch-clamp recordings on HEK293-hTRPV1 cells.

      • Apply the compound to the cells and record the ion currents in response to a TRPV1 agonist.

      • This technique provides detailed information on the mechanism of channel modulation (e.g., competitive vs. non-competitive antagonism).

Visualizations:

TRPV1_Modulation cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Ion TRPV1->Ca_ion Influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Compound This compound Compound->TRPV1 Antagonizes Cellular_Response Cellular Response (e.g., Pain Signal) Ca_ion->Cellular_Response

Caption: Proposed mechanism of TRPV1 channel antagonism.

TRPV1_Assay_Workflow start Start calcium_assay Calcium Influx Assay with hTRPV1 Cells start->calcium_assay agonist_stimulation Stimulate with Capsaicin calcium_assay->agonist_stimulation measure_fluorescence Measure Intracellular Calcium agonist_stimulation->measure_fluorescence patch_clamp Electrophysiology (Patch-Clamp) measure_fluorescence->patch_clamp end End patch_clamp->end

Caption: Workflow for the validation of TRPV1 modulation.

Other Plausible Mechanisms

Based on the broader chemical literature, other potential mechanisms of action for this compound are worth considering:

  • Xanthine Oxidase Inhibition: N-phenyl aromatic amide derivatives have been explored as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in hyperuricemia and gout.[6] An in vitro xanthine oxidase activity assay could be employed to investigate this possibility.

  • Anticonvulsant Activity: N-phenylphthalimides, which share the N-phenyl-amide-like core, have demonstrated anticonvulsant properties.[8] In vivo models of seizures, such as the maximal electroshock seizure (MES) test in rodents, could be used to screen for this activity.

  • DNA Methyltransferase (DNMT) Inhibition: The 4-amino-N-(4-aminophenyl)benzamide scaffold is present in known DNMT inhibitors.[12] In vitro DNMT activity assays and cellular assays measuring global DNA methylation or the re-expression of methylation-silenced genes could be performed.

Summary and Future Directions

The structural features of this compound suggest several plausible and exciting avenues for pharmacological investigation. The hypotheses presented in this guide, including kinase inhibition, HDAC inhibition, and TRPV1 modulation, are grounded in the established bioactivities of structurally related compounds. The detailed experimental protocols and visual workflows provided herein offer a clear and logical path for researchers to systematically elucidate the mechanism of action of this compound. Successful validation of any of these hypotheses could position this compound as a valuable lead compound for the development of new therapeutics.

References

  • BenchChem. (n.d.). Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)-2-chloronicotinamide derivatives.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sanderson, P. E., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters, 25(24), 5708-5712.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Ulgen, M., Gorrod, J. W., & Barlow, D. (1994). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 24(8), 735-748.
  • SynHet. (n.d.). N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide.
  • ResearchGate. (n.d.). 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands.
  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403.
  • ChemicalBook. (n.d.). This compound.
  • Chemsrc. (n.d.). N-[4-(4-aminophenyl)sulfonylphenyl]propanamide.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (n.d.). "N'-(3-aminophenyl)ethanimidamide" potential biological activities.
  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4363-4371.
  • De Sarro, G., et al. (1995). Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. General Pharmacology: The Vascular System, 26(3), 549-554.

Sources

An In-depth Technical Guide to the Solubility of N-(4-aminophenyl)propanamide in Methanol and Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(4-aminophenyl)propanamide in two common polar protic solvents: methanol and ethanol. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the dissolution of this compound, offers detailed, self-validating experimental protocols for accurate solubility measurement, and presents a structure for the systematic compilation of solubility data. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to generate reliable solubility profiles, a critical step in process development, formulation, and analytical method design.

Introduction: The Significance of this compound Solubility

This compound, with the chemical formula C9H12N2O and a molecular weight of 164.20 g/mol , is a compound of interest in various chemical and pharmaceutical research domains.[1][2] Understanding its solubility in common organic solvents like methanol and ethanol is paramount for a multitude of applications, including:

  • Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes.

  • Pharmaceutical Formulation: Developing stable and bioavailable dosage forms.

  • Analytical Chemistry: Preparing standards and samples for analysis by techniques such as HPLC and spectroscopy.

This guide will provide the theoretical underpinnings and practical instructions to empower researchers to confidently determine and apply the solubility data of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound suggests a nuanced solubility profile.

Molecular Structure and Intermolecular Interactions

This compound possesses both polar and non-polar characteristics:

  • Polar Moieties: The primary amine (-NH2) and the secondary amide (-CONH-) groups are capable of acting as both hydrogen bond donors and acceptors.[3][4][5] The carbonyl group (C=O) in the amide is a strong hydrogen bond acceptor.

  • Non-Polar Moiety: The phenyl ring and the ethyl group of the propanamide moiety contribute to the non-polar character of the molecule.

Methanol (CH3OH) and ethanol (CH3CH2OH) are polar protic solvents. Their hydroxyl (-OH) group can readily participate in hydrogen bonding as both a donor and an acceptor.

The dissolution of this compound in these alcohols is primarily driven by the favorable hydrogen bonding interactions between the solute's amine and amide groups and the solvent's hydroxyl group. However, the non-polar phenyl ring may slightly diminish the solubility compared to a purely aliphatic analogue.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in methanol and ethanol:

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[6]

  • Solvent Polarity: Both methanol and ethanol are highly polar. However, ethanol is slightly less polar than methanol due to its longer alkyl chain. This subtle difference may lead to variations in the solubility of this compound.

  • Crystalline Structure: The crystal lattice energy of the solid this compound will impact its solubility. A more stable crystal form will require more energy to break apart, resulting in lower solubility.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following section outlines a robust protocol based on the widely accepted shake-flask method.[7]

Materials and Equipment
  • This compound (CAS: 59690-89-0)[1][2][8]

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Scintillation vials or sealed glass tubes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume or mass of methanol and ethanol. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered sample with the respective solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Calculation and Reporting:

    • Calculate the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

    • Repeat the experiment at different temperatures to construct a solubility curve.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured format.

Tabulated Solubility Data
Temperature (°C)Solubility in Methanol (mg/mL)Solubility in Ethanol (mg/mL)
25Experimental ValueExperimental Value
37Experimental ValueExperimental Value
50Experimental ValueExperimental Value
Visual Representation of Molecular Interactions and Workflow

To visually conceptualize the processes described, the following diagrams are provided.

G Solute This compound (Solute) Interaction Solute-Solvent Interactions Solute->Interaction Amine & Amide groups Solvent_M Methanol (Solvent) Solvent_M->Interaction Hydroxyl group Solvent_E Ethanol (Solvent) Solvent_E->Interaction Hydroxyl group H_Bonding Hydrogen Bonding (-NH2, -CONH- with -OH) Interaction->H_Bonding Dissolution Dissolution H_Bonding->Dissolution G start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-72h with agitation) add_excess->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute analyze Analyze concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in methanol and ethanol. By following the detailed experimental protocol, researchers can generate high-quality, reliable solubility data. This data is invaluable for the informed design of chemical processes and pharmaceutical formulations.

Future work should focus on expanding the solubility profile to a wider range of solvents and temperatures. Additionally, computational modeling approaches could be employed to predict solubility and provide deeper insights into the underlying molecular interactions.

References

  • PubChem. This compound. [Link]

  • Spring 2005, Principles of Drug Action 1. Amides. [Link]

  • PubMed. Studying of drug solubility in water and alcohols using drug-ammonium ionic liquid-compounds. [Link]

  • Chemistry Stack Exchange. Solubility of Amides. [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • ResearchGate. Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution. [Link]

  • ACS Publications. Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. [Link]

  • ResearchGate. Experimental Determination and Computational Prediction of Androstenedione Solubility in Alcohol + Water Mixtures. [Link]

  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Chemistry LibreTexts. Day 13- Alcohols, Carboxylic Acids, Amines, Amides; Hydrogen Bonding. [Link]

  • Quora. Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. [Link]

  • PubChem. 4-Aminophenol. [Link]

  • Chemistry LibreTexts. Properties of Alcohols and Phenols. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • University of Limerick. Solubility of form III piracetam in a range of solvents. [Link]

  • NIH. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

Sources

Spectroscopic data for "N-(4-aminophenyl)propanamide" (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-aminophenyl)propanamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for the compound this compound (CAS 59690-89-0).[1] Intended for researchers, chemists, and quality control professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule. We present validated experimental protocols, interpret spectral data with a focus on the underlying chemical principles, and provide clear visual aids to facilitate understanding. The objective is to establish a reliable spectroscopic benchmark for this compound, ensuring its unambiguous identification and quality assessment in research and development settings.

Introduction: The Importance of Spectroscopic Verification

This compound is an aromatic amide containing primary amine and secondary amide functional groups. Its structure makes it a valuable building block in medicinal chemistry and materials science. As with any synthesized compound, rigorous structural verification is paramount to ensure purity, confirm identity, and understand chemical behavior. Spectroscopic techniques provide a non-destructive, detailed fingerprint of a molecule's atomic and electronic environment. This guide synthesizes data from three cornerstone analytical techniques—NMR, IR, and MS—to create a complete and authoritative spectroscopic profile of the title compound.

Molecular Structure and Functional Group Analysis

Before interpreting spectral data, it is crucial to analyze the molecule's structure to predict the expected signals.

  • Formula: C₉H₁₂N₂O[1][2]

  • Molecular Weight: 164.20 g/mol [2]

  • Key Functional Groups:

    • Propionamide Group: Consists of an ethyl moiety (-CH₂CH₃) and a secondary amide (-C(=O)NH-). This group will produce characteristic signals in both NMR and IR.

    • Para-substituted Benzene Ring: The aromatic ring is substituted at positions 1 and 4, which creates a specific symmetry and predictable splitting pattern for the aromatic protons in ¹H NMR.

    • Primary Aromatic Amine: The -NH₂ group has distinct stretching and bending vibrations in IR spectroscopy and its protons are visible in the ¹H NMR spectrum.

structure cluster_amide Propionamide Group cluster_aromatic p-Substituted Aromatic Ring cluster_amine Primary Amine C1 CH₃ C2 CH₂ C1->C2 C3 C=O C2->C3 N1 N-H C3->N1 A1 C N1->A1 A2 CH A1->A2 A3 CH A2->A3 A4 C A3->A4 A5 CH A4->A5 N2 NH₂ A4->N2 A6 CH A5->A6 A6->A1

Caption: Functional group breakdown of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we anticipate distinct signals for the ethyl, aromatic, amide, and amine protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar amide and to allow for the clear observation of exchangeable N-H protons.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program, referencing the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse program, referencing the DMSO solvent peak at δ 39.52 ppm.

¹H NMR Data and Interpretation

The proton NMR spectrum is defined by the distinct electronic environments of the hydrogen atoms.

Caption: ¹³C NMR assignments for this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

LabelChemical Shift (δ, ppm)Assignment
C1~10.0-CH₂C H₃
C2~29.5-C H₂CH₃
C6~114.0Ar-C H (ortho to -NH₂)
C5~120.5Ar-C H (ortho to -NHCO)
C4~129.0Ar-C (ipso to -NHCO)
C7~145.0Ar-C (ipso to -NH₂)
C3~172.0-C =O

Interpretation:

  • Carbonyl Carbon (C3): The amide carbonyl carbon is significantly deshielded and appears far downfield, as is characteristic. [3]* Aromatic Carbons (C4, C5, C6, C7): Four signals are expected due to the molecule's symmetry. The carbons attached to the electronegative nitrogen atoms (C4 and C7) are downfield relative to the protonated carbons. The carbon attached to the amine (C7) is further downfield due to the strong electron-donating resonance effect of the -NH₂ group.

  • Aliphatic Carbons (C1, C2): These appear in the expected upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.

IR Data and Interpretation

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3420 - 3380MediumN-H Asymmetric StretchPrimary Amine (-NH₂)
3350 - 3300MediumN-H Symmetric StretchPrimary Amine (-NH₂)
~3280Medium, SharpN-H StretchSecondary Amide (-NH-)
3100 - 3000Medium-WeakC-H StretchAromatic
2980 - 2850Medium-WeakC-H StretchAliphatic (CH₃, CH₂)
~1655Strong, SharpC=O Stretch (Amide I)Secondary Amide
~1595StrongN-H BendPrimary Amine (-NH₂)
~1540StrongN-H Bend & C-N Stretch (Amide II)Secondary Amide
1330 - 1250StrongC-N StretchAromatic Amine
~830StrongC-H Out-of-Plane Bend1,4-Disubstituted Benzene

Interpretation:

  • N-H Stretching Region (3500-3200 cm⁻¹): This region is definitive for this molecule. The presence of two distinct bands for the primary amine (asymmetric and symmetric stretches) and a separate, sharp band for the secondary amide N-H is expected. [4][5]This pattern clearly distinguishes the two different types of N-H bonds.

  • Carbonyl Stretch (Amide I, ~1655 cm⁻¹): A very strong and sharp absorption band confirms the presence of the amide carbonyl group. [6][7]Its position is typical for a secondary amide.

  • Amide II Band (~1540 cm⁻¹): This strong band, arising from a combination of N-H bending and C-N stretching, is characteristic of secondary amides and provides further confirmation of this functional group.

  • Aromatic Region: The C-H out-of-plane bending at ~830 cm⁻¹ is a key indicator of 1,4- (para) substitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

Fragmentation Analysis

The molecular ion peak (M⁺˙) is expected at m/z = 164 , corresponding to the molecular weight of C₉H₁₂N₂O. [2]The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

fragmentation M [C₉H₁₂N₂O]⁺˙ m/z = 164 (Molecular Ion) F1 [C₇H₇N₂O]⁺ m/z = 135 M->F1 - •C₂H₅ F2 [C₆H₇N]⁺˙ m/z = 93 M->F2 - C₃H₅NO (cleavage) F3 [C₃H₅O]⁺ m/z = 57 M->F3 - C₆H₇N₂ F4 [C₆H₆N]⁺ m/z = 92 F1->F4 - HNCO

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Table 4: Major Mass Fragments and Their Proposed Structures

m/zProposed Ion StructureLoss from Parent
164[CH₃CH₂CONH-C₆H₄-NH₂]⁺˙- (Molecular Ion)
135[OCN-C₆H₄-NH₂]⁺•C₂H₅ (Ethyl radical)
93[H₂N-C₆H₄]⁺˙C₃H₅NO (Propanamide radical)
92[C₆H₄NH]⁺•C₂H₅ and HNCO
57[CH₃CH₂CO]⁺•NH-C₆H₄-NH₂

Interpretation:

  • Molecular Ion (m/z 164): The presence of this peak confirms the molecular weight of the compound.

  • Loss of Ethyl Radical (m/z 135): Alpha-cleavage between the carbonyl carbon and the ethyl group is a favorable fragmentation pathway, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) and the formation of a stable acylium-type ion.

  • Formation of Aniline Radical Cation (m/z 93): Cleavage of the amide C-N bond can result in the formation of the aniline radical cation, a common fragment for N-aryl amides. [8]* Propionyl Cation (m/z 57): The alternative cleavage of the amide C-N bond can generate the propionyl cation. This is a common fragment for compounds containing a propionyl group.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and unambiguous method for the structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the key amine and amide functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and interpretations presented in this guide serve as an authoritative reference for scientists and researchers working with this compound, ensuring high standards of quality and scientific integrity.

References

  • Bouchoux, G., & Salpin, J. Y. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]

  • Altaf, S., Teotia, M., & Soni, R. K. (2024). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. [Link]

  • Scribd. (n.d.). Infrared Correlation Chart for Amines. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

  • Whetsel, K. B., Roberson, W. E., & Krell, M. W. (1958). Near-Infrared Spectra of Primary Aromatic Amines. Analytical Chemistry, 30(10), 1598-1604. [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

  • International Journal of Academic Research and Development. (2017). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 2(6), 41-43. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press. [Link]

  • Palliyil, S., & Donald, W. A. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Journal of Biomolecular NMR, 75(8-9), 337-347. [Link]

  • LibreTexts Chemistry. (n.d.). IR Absorption Table. [Link]

  • Lynch, B. M., & Saunderson, B. C. (1966). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron, 22, 11-19. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzamide, N-(4-aminophenyl)-. In NIST Chemistry WebBook. [Link]

  • Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. [Link]

  • Wiley Science Solutions. (n.d.). N-(4-Amino-phenyl)-3-hydroxy-propanamide. In SpectraBase. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 314342, this compound. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanamide. [Link]

  • ResearchGate. (n.d.). Figure S2. 13 C NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

  • PubChemLite. (n.d.). This compound (C9H12N2O). [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1035-1038. [Link]

  • ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]

  • Lin, H. R., et al. (2010). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 15(9), 6020-6038. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. [Link]

  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ACS Medicinal Chemistry Letters, 5(5), 521-525. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Propanamide, N-phenyl-. In NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Propanamide, N-(4-methoxyphenyl)-. In NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. [Link]

  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. [Link]

Sources

"N-(4-aminophenyl)propanamide" as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-aminophenyl)propanamide as a Pharmaceutical Intermediate

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound is a pivotal, yet often overlooked, intermediate in the synthesis of complex pharmaceutical molecules. Its bifunctional nature, possessing both a reactive primary aromatic amine and a stable amide linkage, makes it a versatile building block for constructing a variety of pharmacologically active scaffolds. This guide provides a comprehensive technical overview, moving beyond simple data recitation to explain the underlying scientific principles governing its synthesis, application, and control. We will explore a robust synthesis pathway, delve into the stringent quality control methodologies essential for its use in GMP environments, and contextualize its role in the broader landscape of active pharmaceutical ingredient (API) development. The protocols and workflows detailed herein are designed to be self-validating, grounded in established international standards to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

In the intricate chess game of multi-step organic synthesis for drug development, intermediates are the critical moves that determine the outcome. This compound (also known as p-Amino propionanilide) is one such strategic piece.[1][2] While not an API itself, its structural motifs are precursors to moieties found in a range of therapeutic agents. The quality and purity of this intermediate have a direct and cascading impact on the process reproducibility, impurity profile, and, ultimately, the safety and efficacy of the final drug product.[3]

This document serves as a technical primer for professionals in the pharmaceutical sciences. It aims to provide not just the "what" but the "why"—elucidating the causality behind synthetic choices and analytical validations. Adherence to the principles outlined is fundamental for navigating the rigorous regulatory landscape and ensuring the successful transition from laboratory-scale synthesis to commercial manufacturing.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is the foundation of its effective use and control.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 59690-89-0ChemicalBook[4]
Molecular Formula C₉H₁₂N₂OPubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
Boiling Point 282.7±13.0 °C (Predicted)ChemicalBook[5]
Density 1.162±0.06 g/cm³ (Predicted)ChemicalBook[5]
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)NPubChem[1]
InChI Key MOUFEEIQCXUUMY-UHFFFAOYSA-NPubChem[1]

Synthesis and Manufacturing: A Controlled Pathway

The synthesis of this compound is typically achieved via a two-step process starting from a readily available nitro-aromatic compound. This approach is favored in industrial settings for its reliability and the ability to rigorously control impurities.

Synthetic Rationale and Causality

The chosen pathway involves the acylation of p-nitroaniline followed by the reduction of the nitro group.

  • Step 1: Acylation of p-Nitroaniline. The process begins with the acylation of p-nitroaniline using propionyl chloride. The nitro group is a strong deactivating group, which reduces the nucleophilicity of the amine. However, the reaction proceeds efficiently under basic conditions. A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve the reactants.

  • Step 2: Reduction of the Nitro Group. The subsequent reduction of the nitro group on the intermediate, N-(4-nitrophenyl)propanamide, to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6] Alternatively, metal-acid systems like iron powder in acetic acid can be employed, which are often more cost-effective for large-scale production.[7][8] This step yields the final this compound.

Visualized Synthesis Workflow

Synthesis_Workflow Start p-Nitroaniline Reagent1 Propionyl Chloride, Triethylamine (TEA), DCM Intermediate N-(4-nitrophenyl)propanamide Reagent1->Intermediate Step 1: Acylation Reagent2 Pd/C, H₂ (g) or Fe/AcOH Product This compound Reagent2->Product Step 2: Nitro Reduction

Caption: A typical two-step synthesis pathway for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of N-(4-nitrophenyl)propanamide

  • To a stirred solution of p-nitroaniline (1.0 eq) in dry dichloromethane (DCM, 10 volumes) under an inert nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (5 volumes). Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain pure N-(4-nitrophenyl)propanamide.

Step 2: Synthesis of this compound

  • Charge a hydrogenation vessel with N-(4-nitrophenyl)propanamide (1.0 eq), 10% Palladium on Carbon (5 mol %), and ethanol (15 volumes).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by hydrogen uptake and TLC analysis.

  • Once the reaction is complete (typically 8-12 hours), carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Quality Control and Analytical Methodologies

The quality of a pharmaceutical intermediate is not merely a suggestion; it is a non-negotiable requirement foundational to API production and patient safety.[3][9] A robust quality control (QC) strategy is essential and must be governed by Good Manufacturing Practices (GMP) and international guidelines such as ICH Q7.[9][10]

The QC process is a multi-stage validation system:

  • Starting Material Control: The quality of incoming raw materials directly dictates the potential impurity profile of the final intermediate.[11]

  • In-Process Controls (IPCs): Monitoring critical process parameters (CPPs) like temperature and reaction completion ensures batch-to-batch consistency.[10]

  • Final Release Testing: The finished intermediate must be tested against a pre-defined set of specifications to confirm its identity, purity, and quality.

Visualized Quality Control Workflow

QC_Workflow RM Raw Material (p-Nitroaniline, etc.) Receipt & Quarantine RM_Test QC Testing: - Identity (FTIR) - Purity (GC/HPLC) RM->RM_Test RM_Release Material Release to Production RM_Test->RM_Release Synth Synthesis Process (Acylation, Reduction) RM_Release->Synth IPC In-Process Control (IPC): - TLC / HPLC check for completion Synth->IPC Monitor CPPs Product Final Product This compound Isolation & Drying Synth->Product IPC->Synth Final_Test Final QC Release Testing: - Appearance - Identity (NMR, MS) - Purity (HPLC) - Residual Solvents (GC) Product->Final_Test COA Certificate of Analysis (CoA) Generation & Batch Release Final_Test->COA

Sources

A-Technical-Guide-to-Investigating-the-Biological-Activity-of-N-(4-aminophenyl)propanamide-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(4-aminophenyl)propanamide scaffold represents a promising starting point for the development of novel therapeutic agents due to its synthetic tractability and the diverse biological activities exhibited by its analogues.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological potential of newly synthesized this compound derivatives. We delineate a multi-tiered in vitro screening cascade, from initial high-throughput cytotoxicity and antimicrobial assessments to more complex mechanism-of-action studies.[3] This guide emphasizes the causality behind experimental choices, the integration of self-validating protocols, and the interpretation of data to facilitate informed decision-making in the early stages of drug discovery.[4] Detailed, field-proven protocols for key assays are provided, alongside data presentation strategies and visualizations to ensure scientific integrity and accelerate the identification of promising lead compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry and pharmacology. The process often begins with a "scaffold"—a core chemical structure that can be systematically modified to explore and optimize biological activity. This compound serves as such a scaffold. Its structure, featuring an aromatic amine and a propanamide side chain, offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives.

Propanamide derivatives, more broadly, have been explored for a range of pharmacological activities, including anticancer and antimicrobial applications.[1][2][5] The core hypothesis is that by strategically modifying the this compound structure, one can enhance its interaction with specific biological targets, leading to improved potency, selectivity, and drug-like properties.[1] This guide provides the strategic and methodological framework to test this hypothesis, moving from a synthesized compound to a validated biological "hit."

The Drug Discovery Screening Cascade: A Strategic Approach

Effective drug discovery relies on a structured, multi-step process known as a screening cascade.[3][4] This strategy is designed to efficiently sift through numerous compounds to identify those with the highest potential, while progressively gathering more detailed information. The primary objective is to enable swift, data-driven decision-making, including the crucial decision to halt the progression of unpromising compounds, thereby saving time and resources.[3][4]

Our proposed cascade for this compound derivatives is divided into three tiers:

  • Tier 1: Primary Screening: Broad, high-throughput assays to identify initial "hits" with any significant biological activity (e.g., cytotoxicity against cancer cells, inhibition of microbial growth).

  • Tier 2: Secondary Screening & Mechanism of Action (MoA): More focused assays on the primary hits to confirm their activity, determine potency (e.g., IC50), and begin to unravel their mechanism of action.

  • Tier 3: Lead Optimization & In Vivo Considerations: Characterization of the most promising compounds for drug-like properties (e.g., metabolic stability) and potential for future preclinical testing.

This tiered approach ensures that resource-intensive experiments are reserved for only the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & MoA cluster_2 Tier 3: Lead Optimization a Synthesized Derivative Library (this compound analogues) b High-Throughput Cytotoxicity Assay (e.g., MTT Assay vs. Cancer & Normal Cell Lines) a->b Broad Screening c Antimicrobial Susceptibility Assay (e.g., Broth Microdilution vs. Bacterial/Fungal Panel) a->c Broad Screening d Confirmation & Dose-Response (Calculate IC50/MIC values) b->d Identify 'Hits' c->d e Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) d->e Characterize Potency f Initial Target Engagement (e.g., Enzyme Inhibition Assay) e->f g In Vitro ADME Profiling (Metabolic Stability, Permeability) f->g Elucidate Mechanism h Promising Lead Compound(s) for Preclinical Consideration g->h Select Leads

Caption: A multi-tiered screening cascade for investigating novel derivatives.

Tier 1: Primary Screening Protocols

The goal of primary screening is to cast a wide net. We aim to quickly and cost-effectively determine if a derivative has any cytotoxic or antimicrobial activity worth investigating further.

Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[6]

Experimental Rationale: This assay is chosen for its high-throughput capability and sensitivity. By testing derivatives against both cancerous and non-cancerous cell lines (e.g., MCF-7 breast cancer vs. MCF-10A non-tumorigenic breast epithelial), we can get a preliminary indication of cancer-specific cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create a series of working solutions by diluting the stock in a complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. A typical screening concentration is 10 µM.

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

    • No-Cell Control: Wells with medium only, to provide a background reading.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[7] Mix gently on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. A significant reduction (e.g., >50% inhibition) flags the compound as a "hit."

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[8]

Experimental Rationale: This method provides a quantitative measure of antimicrobial potency and is adaptable for screening against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[8] Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland turbidity standard.[10][11] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial or fungal suspension.[10]

  • Controls (Self-Validation):

    • Growth Control: Wells containing broth and inoculum but no compound.[8]

    • Sterility Control: Wells containing broth only to check for contamination.[8]

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined by visually inspecting the plates for turbidity. The lowest concentration that shows no visible growth is recorded as the MIC.[12]

Tier 2: Secondary Screening and Mechanism of Action

Compounds identified as "hits" in Tier 1 advance to secondary screening to confirm their activity and investigate how they work.

Dose-Response and Potency (IC50) Determination

For cytotoxic hits, the next step is to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. This is achieved by performing the MTT assay with a wider range of concentrations (e.g., 8-10 points of a serial dilution) and fitting the data to a dose-response curve.

Data Presentation: The results should be summarized in a clear, tabular format for easy comparison between derivatives and cell lines.

Compound IDDerivative Structure (Substitution)IC50 (µM) vs. MCF-7 (Cancer)IC50 (µM) vs. MCF-10A (Normal)Selectivity Index (SI)¹
REF-DOXDoxorubicin0.851.51.76
NP-001H (Parent Compound)> 100> 100-
NP-0024-Cl12.585.26.82
NP-0033,4-diCl5.278.415.08
NP-0044-NO225.1> 100> 3.98
¹ Selectivity Index (SI) = IC50 Normal Cell Line / IC50 Cancer Cell Line. A higher SI is desirable.
Investigating the Mode of Cell Death: LDH Assay

While the MTT assay measures loss of viability, it doesn't distinguish between cell death (cytotoxicity) and cessation of proliferation (cytostasis).[13][14] The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[6][15]

Experimental Rationale: Running an LDH assay in parallel with the MTT assay provides a more complete picture. If a compound shows a strong effect in the MTT assay but a weak effect in the LDH assay, it may be primarily inhibiting cell growth rather than killing cells directly.

G cluster_0 Cellular States cluster_1 Assay Readouts a Healthy Cell - Intact Membrane - Active Mitochondria d MTT Assay Signal (Mitochondrial Activity) a->d High Signal e LDH Assay Signal (Membrane Integrity) a->e Low Signal b Cytostatic Effect - Intact Membrane - Reduced Metabolism b->d Low Signal b->e Low Signal c Cytotoxic Effect (Lysis) - Compromised Membrane - Inactive Mitochondria c->d Low Signal c->e High Signal

Caption: Differentiating cytostatic vs. cytotoxic effects with MTT and LDH assays.

Probing Potential Anticancer Mechanisms

For compounds confirmed to be cytotoxic, especially those with selectivity for cancer cells, further investigation into the mechanism is warranted. Many anticancer drugs function by disrupting key cellular processes.[16] Potential mechanisms to investigate include:

  • Induction of Apoptosis: Programmed cell death is a common mechanism for anticancer drugs.[17] This can be assessed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Cell Cycle Arrest: Many drugs halt the cell division cycle at specific checkpoints, preventing proliferation.[16] This is analyzed by staining cells with a DNA-binding dye (e.g., Propidium Iodide) and analyzing DNA content via flow cytometry.

  • Inhibition of Key Enzymes: Derivatives may target specific enzymes crucial for cancer cell survival, such as topoisomerases, kinases, or DNA methyltransferases.[18][19] If a specific target is hypothesized based on the compound's structure, a direct enzyme inhibition assay can be performed.

Conclusion and Future Directions

This guide outlines a systematic, logical, and technically robust workflow for the initial biological evaluation of this compound derivatives. By following a tiered screening cascade, employing self-validating protocols, and using complementary assays to build a comprehensive activity profile, researchers can efficiently identify and prioritize promising compounds for further development.

The data generated through this process—including potency (IC50/MIC), selectivity, and initial mechanism of action—forms the critical foundation for the subsequent stages of drug discovery, such as lead optimization, medicinal chemistry efforts to improve the structure-activity relationship (SAR), and eventual in vivo efficacy studies.

References

  • Datta, J., Ghoshal, K., Sharma, S. M., Taj-Eldin, S., Chatterji, A., Majumder, S., ... & Jacob, S. T. (2009). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. Available at: [Link]

  • Dalton, J. T., et al. (2020). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. (2024). Anticancer Drugs Mechanism of Action: 7 Key Pathways to Disrupting Tumor Growth. Creative Biolabs Blog. Available at: [Link]

  • Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery Resources. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • MDPI. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. Available at: [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Anticancer Research. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]

  • Frontiers Media. (n.d.). New Mechanisms for Anti-Cancer Drugs. Frontiers in Oncology. Available at: [Link]

  • PubMed Central. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Scientific Reports. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]

  • MDPI. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Sygnature Discovery. Available at: [Link]

  • Khan, K. M., et al. (2023). Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity. ACS Omega. Available at: [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available at: [Link]

  • Askar, F. W., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

  • PubMed. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • International Journal of Novel Research and Development. (2025). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. Available at: [Link]

  • IT Medical Team. (2023). Pharmacological screening: The drug discovery. IT Medical Team. Available at: [Link]

Sources

A Technical Guide to the Role of the N-(4-aminophenyl) Scaffold in Analgesic Drug Discovery: A Case Study of AM404

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel analgesics is a perpetual challenge in medicinal chemistry, driven by the significant side effects and limited efficacy of current pain management therapies like nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.[1][2] A promising avenue of research lies in exploring privileged chemical structures that can serve as a foundation for the development of new pain therapeutics. The N-(4-aminophenyl) scaffold, a core component of the widely used analgesic paracetamol (acetaminophen), represents one such structure. While paracetamol's exact mechanism of action has been a subject of debate for decades, recent research has illuminated the crucial role of its active metabolite, N-(4-hydroxyphenyl)-arachidonamide (AM404), in mediating its analgesic effects.[3][4][5]

This technical guide provides an in-depth exploration of the N-(4-aminophenyl) scaffold's role in analgesic drug discovery, with a central focus on AM404 as a paradigm. We will dissect its multifaceted mechanism of action, delve into structure-activity relationships, and provide detailed experimental protocols for screening and characterizing novel analgesic candidates based on this scaffold. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to design the next generation of safe and effective pain therapies.

The N-(4-Aminophenyl) Scaffold and its Prototypical Metabolite: AM404

The journey of the N-(4-aminophenyl) scaffold to the forefront of analgesic research begins with paracetamol. Following oral administration, paracetamol undergoes deacetylation in the liver to form p-aminophenol. This intermediate is then transported to the brain where it is conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) to form AM404.[4] This metabolic activation in the central nervous system is a key determinant of paracetamol's analgesic properties.[3][4]

The structure of AM404, N-(4-hydroxyphenyl)-arachidonamide, is chemically similar to the user's query of "N-(4-aminophenyl)propanamide," with the key difference being the long-chain polyunsaturated arachidonoyl group in AM404 versus the short-chain propanoyl group. This arachidonoyl tail is crucial for AM404's interaction with the endocannabinoid system.

A Multi-Target Mechanism of Action for Analgesia

AM404 exhibits a complex and fascinating mechanism of action, engaging multiple targets within the central and peripheral nervous systems to produce analgesia. This multi-target engagement is a highly desirable characteristic for novel analgesics, as it can lead to enhanced efficacy and a reduced likelihood of resistance.

Modulation of the Endocannabinoid System

One of the primary mechanisms by which AM404 exerts its analgesic effects is through the modulation of the endocannabinoid system.[5][6] AM404 is a potent inhibitor of the cellular uptake of the endogenous cannabinoid, anandamide (N-arachidonoylethanolamine or AEA).[5] By blocking the anandamide transporter, AM404 increases the synaptic concentration of anandamide, leading to enhanced activation of cannabinoid receptors, particularly the CB1 receptor.[5][7] Elevated anandamide levels are known to produce analgesia in various preclinical pain models.[7][8] Furthermore, AM404 also inhibits the enzyme Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[5][7] This dual action of inhibiting both anandamide reuptake and degradation leads to a sustained increase in endocannabinoid signaling, contributing significantly to its analgesic profile.[6][7]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AM404 AM404 FAAH FAAH AM404->FAAH Inhibits Anandamide_Transporter Anandamide Transporter AM404->Anandamide_Transporter Inhibits Anandamide_Degradation Anandamide Degradation Anandamide Anandamide FAAH->Anandamide_Degradation Mediates Anandamide_Uptake Anandamide Uptake Anandamide_Transporter->Anandamide_Uptake Mediates CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Analgesia Analgesia CB1_Receptor->Analgesia Leads to

Caption: AM404's modulation of the endocannabinoid system.
Activation of TRPV1 Receptors

AM404 is also a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[3][4][5] While peripheral activation of TRPV1 is associated with nociception (the sensation of pain), its activation in the central nervous system, particularly in the periaqueductal gray (PAG), has been shown to induce analgesia.[3][4] AM404's activation of central TRPV1 receptors is believed to contribute to the analgesic effects of paracetamol.[3][4] This dual functionality of TRPV1 highlights the complexity of pain signaling and the potential for developing centrally-acting TRPV1 agonists as analgesics.

Inhibition of Peripheral Sodium Channels

More recent studies have unveiled a peripheral mechanism of action for AM404. It has been shown to directly inhibit the voltage-gated sodium channels NaV1.7 and NaV1.8, which are preferentially expressed in nociceptive neurons and are critical for the initiation and propagation of pain signals.[9][10] By blocking these channels at the peripheral nerve endings, AM404 can prevent pain signals from reaching the central nervous system.[9][10] This peripheral action offers the advantage of localized pain relief without the central side effects often associated with other analgesics.

cluster_peripheral Peripheral Nociceptor cluster_central Central Nervous System AM404_peripheral AM404 NaV_Channels NaV1.7 / NaV1.8 Channels AM404_peripheral->NaV_Channels Inhibits Action_Potential Action Potential Generation NaV_Channels->Action_Potential Mediates Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal AM404_central AM404 TRPV1_Receptor TRPV1 Receptor AM404_central->TRPV1_Receptor Activates Central_Analgesia Central Analgesia TRPV1_Receptor->Central_Analgesia Leads to

Caption: Dual central and peripheral mechanisms of AM404.

Structure-Activity Relationship (SAR) Studies

The development of novel analgesics based on the N-(4-aminophenyl) scaffold requires a thorough understanding of its structure-activity relationship (SAR). Studies on paracetamol analogues and derivatives of AM404 have provided valuable insights into the key structural features necessary for analgesic activity.[11][12]

Structural Moiety Modification Impact on Analgesic Activity Reference
4-Hydroxyl Group Removal or replacementGenerally leads to a loss of activity, suggesting its importance for target interaction.[12]
Amide Linker Variation in length and rigidityCan influence potency and selectivity for different targets (e.g., FAAH vs. TRPV1).[11]
Acyl Chain Shortening or saturationSignificantly affects interaction with the endocannabinoid system. Shorter chains reduce or abolish activity at CB1 receptors and FAAH.[11]
Aromatic Ring SubstitutionCan modulate pharmacokinetic properties and target affinity.[13][14]

These SAR studies underscore the importance of the 4-hydroxyl group and the nature of the acyl chain in determining the analgesic profile of compounds based on the N-(4-aminophenyl) scaffold.

Experimental Protocols for Screening Novel Analgesics

The discovery and development of novel analgesics require a robust pipeline of in vitro and in vivo assays to assess their efficacy and mechanism of action.[1][2][15][16]

In Vitro Assays
  • Objective: To determine the inhibitory potency of a test compound against FAAH.

  • Methodology:

    • Incubate recombinant human FAAH with the test compound at various concentrations.

    • Add a fluorescent substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin).

    • Monitor the increase in fluorescence over time, which corresponds to the enzymatic activity of FAAH.

    • Calculate the IC50 value of the test compound.

  • Objective: To assess the ability of a test compound to activate TRPV1 channels.

  • Methodology:

    • Culture cells stably expressing human TRPV1 (e.g., HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Add the test compound and monitor changes in intracellular calcium concentration using a fluorescence microscope.

    • An increase in fluorescence indicates channel activation.

  • Objective: To measure the inhibitory effect of a test compound on NaV1.7 or NaV1.8 channels.

  • Methodology:

    • Use whole-cell patch-clamp recordings on cells expressing the sodium channel of interest.

    • Apply voltage steps to elicit sodium currents.

    • Perfuse the cells with the test compound and measure the reduction in the amplitude of the sodium current.

    • Determine the IC50 value for channel inhibition.

Start Start Compound_Library Compound Library (N-(4-aminophenyl) derivatives) Start->Compound_Library In_Vitro_Screening In Vitro Screening Compound_Library->In_Vitro_Screening FAAH_Assay FAAH Inhibition Assay In_Vitro_Screening->FAAH_Assay TRPV1_Assay TRPV1 Activation Assay In_Vitro_Screening->TRPV1_Assay NaV_Assay Sodium Channel Inhibition Assay In_Vitro_Screening->NaV_Assay Hit_Identification Hit Identification FAAH_Assay->Hit_Identification TRPV1_Assay->Hit_Identification NaV_Assay->Hit_Identification Hit_Identification->Compound_Library Inactive Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing End End In_Vivo_Testing->End

Caption: High-throughput screening workflow for novel analgesics.
In Vivo Assays
  • Objective: To assess the central analgesic activity of a compound.

  • Methodology:

    • Place a mouse or rat on a heated surface (e.g., 55°C).

    • Measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).

    • Administer the test compound and measure the latency again at different time points.

    • An increase in latency indicates an analgesic effect.

  • Objective: To evaluate the analgesic effect of a compound on both acute and inflammatory pain.

  • Methodology:

    • Inject a dilute solution of formalin into the hind paw of a rodent.

    • Observe the animal's behavior and quantify the time spent licking or biting the injected paw.

    • The response occurs in two phases: an early acute phase and a later inflammatory phase.

    • Administer the test compound prior to the formalin injection and measure the reduction in nociceptive behaviors in both phases.

  • Objective: To assess the anti-inflammatory and anti-hyperalgesic effects of a compound.

  • Methodology:

    • Inject carrageenan into the hind paw of a rodent to induce localized inflammation and swelling.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Assess mechanical or thermal hyperalgesia using von Frey filaments or a radiant heat source, respectively.

    • Administer the test compound and evaluate its ability to reduce paw edema and reverse hyperalgesia.

Future Directions and Therapeutic Potential

The N-(4-aminophenyl) scaffold, exemplified by the multi-target actions of AM404, holds significant promise for the development of novel analgesics with improved safety and efficacy profiles. Future research in this area should focus on:

  • Designing Multi-Target Ligands: Synthesizing novel derivatives that are specifically designed to interact with multiple pain targets (e.g., FAAH, TRPV1, and sodium channels) to achieve synergistic analgesia.

  • Improving Pharmacokinetic Properties: Optimizing the metabolic stability and brain penetrability of new compounds to enhance their therapeutic potential.

  • Exploring Novel Derivatives: Investigating a wider range of chemical modifications to the N-(4-aminophenyl) scaffold to identify new leads with unique pharmacological profiles.

Conclusion

The N-(4-aminophenyl) scaffold has emerged as a valuable starting point for the design of novel analgesics. The elucidation of the complex, multi-target mechanism of action of AM404 has provided a roadmap for the rational design of new drug candidates. By leveraging a comprehensive understanding of the SAR of this scaffold and employing a robust pipeline of in vitro and in vivo screening assays, researchers are well-positioned to develop the next generation of pain therapeutics that are both safe and effective. The continued exploration of this privileged structure promises to yield new hope for the millions of people worldwide who suffer from chronic pain.

References

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Taylor & Francis.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Experimental Pharmacology, 15, 27–38.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Experimental Pharmacology, 15, 27–38.
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2011). In TRP Channels. CRC Press/Taylor & Francis.
  • The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. (2025). PNAS.
  • Mitchell, V. A., et al. (2007). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British Journal of Pharmacology, 150(5), 627–636.
  • What are FAAH inhibitors and how do they work? (2024). Patsnap Synapse.
  • The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. (2025). Pharmacally.
  • AM404. (n.d.). In Wikipedia.
  • Ghafouri, N., et al. (2004). Reversible Inhibitors of Fatty Acid Amide Hydrolase That Promote Analgesia: Evidence for an Unprecedented Combination of Potency and Selectivity. Journal of Medicinal Chemistry, 47(5), 1135–1149. Retrieved from [Link]

  • Ahn, K., et al. (2009). Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. Current Topics in Medicinal Chemistry, 9(5), 393–406.
  • Kim, H. Y., et al. (2019). Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats. Scientific Reports, 9(1), 1–11.
  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2025). ResearchGate.
  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.). International Journal of Innovative Science and Research Technology.
  • In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). (2023). PubMed.
  • Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists. (n.d.). PubMed.
  • New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. (2008). PubMed.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2025). PubMed.
  • Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. (1986). PubMed.
  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (n.d.). PubMed Central.

Sources

The Emerging Potential of N-(4-aminophenyl)propanamide as a Precursor for Novel Anticonvulsant Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy remains a significant global health concern, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates the exploration of novel chemical scaffolds for the development of more effective and safer anticonvulsant drugs. This technical guide delves into the promising, yet underexplored, potential of N-(4-aminophenyl)propanamide as a foundational molecule for the synthesis of a new generation of anticonvulsant agents. Drawing upon extensive data from structurally analogous 4-aminophenylacetamides and 4-aminobenzamides, we provide a comprehensive analysis of the synthesis, structure-activity relationships, and putative mechanisms of action of this compound derivatives. This document serves as a roadmap for researchers in the field, offering detailed experimental protocols and a robust scientific framework to accelerate the investigation of this promising class of compounds.

Introduction: The Rationale for a New Anticonvulsant Precursor

The pharmacopoeia of antiepileptic drugs (AEDs) is extensive, encompassing a diverse range of chemical entities.[1] However, the clinical reality is that a significant number of individuals with epilepsy do not achieve adequate seizure control with existing medications.[2] This therapeutic gap drives the continuous search for novel molecular frameworks that can yield anticonvulsants with improved efficacy, broader spectrum of activity, and more favorable safety profiles.

The 4-aminobenzamide and 4-aminophenylacetamide scaffolds have emerged as a fertile ground for the discovery of potent anticonvulsant agents.[3][4][5] These compounds have demonstrated significant activity in preclinical models of epilepsy, particularly the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures. The core structure, featuring a primary aromatic amine and an amide linkage, appears to be a key pharmacophoric element.

This guide focuses on a closely related yet distinct chemical entity: This compound . By extending the alkyl chain of the acyl group from an acetyl (in acetamides) to a propanoyl group, we can systematically probe the structure-activity relationship (SAR) and potentially fine-tune the pharmacological properties of this class of compounds. The central hypothesis is that this compound can serve as a versatile precursor for a new library of anticonvulsant candidates with potentially enhanced efficacy and safety.

Physicochemical Properties of the Core Moiety: this compound

A thorough understanding of the physicochemical properties of the precursor is fundamental for its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₉H₁₂N₂OPubChem CID 314342[6]
Molecular Weight 164.20 g/mol PubChem CID 314342[6]
IUPAC Name This compoundPubChem CID 314342[6]
CAS Number 59690-89-0CymitQuimica[7]
Synonyms N-(4-Aminophenyl)propionamide, p-Amino propionanilideCymitQuimica[7]

Synthesis of this compound and its Derivatives: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a reliable and well-established two-step process, adapted from methodologies reported for analogous benzamides.[8] This involves the acylation of a protected aminophenyl precursor followed by the deprotection of the amino group.

General Synthetic Scheme

The overall synthetic strategy is depicted below:

Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction p-nitroaniline p-Nitroaniline N-(4-nitrophenyl)propanamide N-(4-nitrophenyl)propanamide p-nitroaniline->N-(4-nitrophenyl)propanamide  DCM, TEA, rt, 24h propanoyl_chloride Propanoyl Chloride propanoyl_chloride->N-(4-nitrophenyl)propanamide This compound This compound N-(4-nitrophenyl)propanamide->this compound  H₂, Pd/C, Ethanol, 30 min

A two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • p-Nitroaniline

  • Propanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step 1: Synthesis of N-(4-nitrophenyl)propanamide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (1.1 eq) to the solution and stir at room temperature.

  • Slowly add propanoyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-nitrophenyl)propanamide.

Step 2: Synthesis of this compound

  • Dissolve the N-(4-nitrophenyl)propanamide (1.0 eq) obtained from Step 1 in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Subject the reaction mixture to hydrogenation (H₂) using a balloon or a Parr hydrogenator.

  • Stir the reaction vigorously for 30 minutes, or until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) and Anticonvulsant Potential

While direct experimental data for this compound is limited, a robust SAR can be inferred from studies on its close chemical relatives.

Insights from 4-Aminophenylacetamides and 4-Aminobenzamides

Studies on a series of 4-aminophenylacetamides and 4-aminobenzamides have revealed several key structural features that contribute to their anticonvulsant activity:

  • The 4-Amino Group: The presence of a primary amino group at the 4-position of the phenyl ring is a common feature in many active compounds.

  • The Amide Linkage: The amide bond is a crucial component of the pharmacophore, likely participating in hydrogen bonding interactions with the biological target.[9]

  • Substitution on the Amide Nitrogen: The introduction of an additional aromatic ring as a substituent on the amide nitrogen has been shown to significantly enhance anticonvulsant potency.[3][4] For instance, the 4-aminobenzanilide derived from 2,6-dimethylaniline was found to be a highly potent anti-MES compound with an ED₅₀ of 2.60 mg/kg.[5]

  • Conformational Flexibility: The methylene group in 4-aminophenylacetamides, which is absent in the more rigid benzamides, increases the number of conformational degrees of freedom.[3] This flexibility may allow for optimal binding to the target protein.

The propanamide core of this compound offers an interesting intermediate level of lipophilicity and conformational flexibility between the corresponding acetamide and larger acyl derivatives, which warrants further investigation.

Comparative Anticonvulsant Activity of Related Compounds

The following table summarizes the anticonvulsant activity of several 4-aminobenzamide and 4-aminophenylacetamide derivatives, providing a benchmark for the potential efficacy of this compound-based compounds.

CompoundTestAnimal ModelED₅₀ (mg/kg)Reference
4-Amino-N-(2,6-dimethylphenyl)benzanilideMESMice2.60Clark et al., 1985[5]
d,l-4-Amino-N-(α-methylbenzyl)benzamideMESMice18.02Clark et al., 1984[4]
4-Amino-N-amylbenzamideMESMice42.98Clark et al., 1984[4]
4-Aminophenylacetamide of 2,6-dimethylanilineMESMice50.50Clark & Davenport, 1987[3]
4-Amino-(2-methyl-4-aminophenyl)benzamideMESMice15.4Chimirri et al., 1993[10]
4-Amino-N-(2-ethylphenyl)benzamideMESMice28.6 µmol/kgDe Sarro et al., 2003[11]

Proposed Mechanism of Action

The precise molecular targets of this compound derivatives have yet to be elucidated. However, based on the pharmacological profiles of existing anticonvulsants and related compounds, several mechanisms of action can be proposed.[12]

Modulation of Voltage-Gated Ion Channels

A primary mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated ion channels, particularly sodium and calcium channels.[12] Blockade of voltage-gated sodium channels is a hallmark of drugs like phenytoin and carbamazepine, which are effective against generalized tonic-clonic and partial seizures.[13] It is plausible that derivatives of this compound could exert their anticonvulsant effects by stabilizing the inactivated state of voltage-gated sodium channels, thereby limiting repetitive neuronal firing.

MOA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Na_channel Voltage-Gated Na+ Channel AP->Na_channel Depolarization Vesicle Synaptic Vesicle (Glutamate) Na_channel->Vesicle Influx of Na+ (triggers vesicle fusion) Receptor Glutamate Receptor Vesicle->Receptor Glutamate Release Excitation Excitatory Postsynaptic Potential Receptor->Excitation Propanamide_derivative This compound Derivative Propanamide_derivative->Na_channel Blockade

Proposed mechanism: Blockade of voltage-gated sodium channels.
Enhancement of GABAergic Neurotransmission

Another major mechanism of anticonvulsant action is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[12] This can be achieved by various means, including direct agonism at GABA receptors, inhibition of GABA reuptake, or inhibition of GABA-transaminase, the enzyme responsible for GABA degradation. While less common for this structural class, the possibility of GABAergic modulation by this compound derivatives should not be discounted and warrants investigation.

Future Directions and Conclusion

This compound represents a promising and largely untapped resource for the development of novel anticonvulsant therapies. The synthetic accessibility of this precursor, combined with the established anticonvulsant activity of its structural analogs, provides a strong rationale for its further exploration.

Key future research directions should include:

  • Synthesis and Screening of a Focused Library: A focused library of this compound derivatives with diverse substitutions on the amide nitrogen should be synthesized and screened in standardized anticonvulsant models (e.g., MES and subcutaneous pentylenetetrazole tests).

  • In-depth Mechanistic Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their molecular targets, including investigations into their effects on various ion channels and neurotransmitter systems.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require comprehensive pharmacokinetic (ADME) and toxicological profiling to assess their drug-like properties and safety.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 314342, this compound. Retrieved from [Link]

  • Chimirri, A., De Sarro, A., De Sarro, G., Grasso, S., Quartarone, S., & Zappala, M. (1993). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. General Pharmacology: The Vascular System, 24(5), 1199-1203.
  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20.
  • Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry, 28(9), 1259-1262.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Ullah, F., Asmat, S., & Khan, A. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Chemistry, 2023, 1-11.
  • Swinyard, E. A., & Woodhead, J. H. (1982). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Epilepsia, 23 Suppl 1, S1-S13.
  • Clark, C. R., Wells, M. J., Sansom, R.T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782.
  • Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry, 28(9), 1259–1262.
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2018). Research in Pharmaceutical Sciences, 13(5), 445-455.
  • Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32-40.
  • Bialer, M. (2012). Structure activity relationships of novel antiepileptic drugs. Epilepsy Research, 100(3), 229-237.
  • Shank, R. P., & Maryanoff, B. E. (2008). Molecular mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • Unverferth, K., Engel, J., Höfgen, N., Rostock, A., Günther, R., Lankau, H. J., Menzer, M., Rolfs, A., Liebscher, J., Müller, B., & Hofmann, H. J. (1996). Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. Journal of Medicinal Chemistry, 39(24), 4849-4858.
  • Sills, G. J., & Brodie, M. J. (2002). Anticonvulsant profile and mechanism of action of propranolol and its two enantiomers. Epilepsy Research, 50(1-2), 123-132.
  • van der Veen, A. M., van der Goot, H., & Timmerman, H. (1991). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of Medicinal Chemistry, 34(2), 541-547.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). Molecules, 20(12), 22012-22031.
  • De Sarro, G., Chimirri, A., De Sarro, A., Gitto, R., Grasso, S., & Zappala, M. (2003). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Pharmacological Research, 47(2), 169-176.
  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. (n.d.). Google Patents.

Sources

A Theoretical Investigation into the Molecular Architecture of N-(4-aminophenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of N-(4-aminophenyl)propanamide (C₉H₁₂N₂O).[1][2] Leveraging Density Functional Theory (DFT), this document outlines the fundamental computational protocols and interprets the resulting data to elucidate the molecule's geometric, vibrational, and electronic characteristics. The methodologies and findings presented herein are intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's stability, reactivity, and spectroscopic signatures. All theoretical data is contextualized with established principles of quantum chemistry to ensure a robust and reliable analysis.

Introduction: The Significance of Aromatic Amides

This compound belongs to the class of aromatic amides, a structural motif of paramount importance in medicinal chemistry and materials science. The amide functional group is a stable, planar moiety capable of participating in hydrogen bonding as both a donor and acceptor, which is critical for molecular recognition at biological targets.[3] The aminophenyl group is also a common feature in many biologically active compounds, including kinase inhibitors.[3]

Theoretical studies on such molecules provide a powerful, non-invasive means to predict their behavior at the atomic level. By employing quantum chemical calculations, we can determine optimized geometries, vibrational frequencies, and electronic properties like frontier molecular orbitals, which collectively govern the molecule's reactivity and interactions.[4][5] This guide focuses on a standard and widely validated computational approach to characterize this compound, providing a framework for further in silico exploration and rational drug design.

Computational Methodology: A Self-Validating Workflow

The integrity of theoretical research hinges on the selection of an appropriate computational method and a well-defined, reproducible workflow. The choices outlined below are grounded in established best practices for molecules of this class, balancing computational accuracy with efficiency.

Rationale for Method Selection (E-E-A-T)

Expertise & Experience: For organic molecules containing aromatic systems and polar functional groups, Density Functional Theory (DFT) offers the most robust combination of accuracy and computational feasibility.[4] We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] B3LYP is extensively benchmarked and widely used for predicting the molecular structures, vibrational spectra, and electronic properties of pharmaceutical compounds.[7][8]

To accurately describe the electron distribution, including lone pairs and potential weak intramolecular interactions, a flexible basis set is required. The 6-311++G(d,p) basis set was chosen.[7][8][9][10] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for modeling systems with potential hydrogen bonds and non-covalent interactions. The "(d,p)" polarization functions allow for anisotropy in the electron density, which is crucial for accurately representing bonding in a non-planar molecule.

Trustworthiness: This combination of B3LYP with a Pople-style triple-zeta basis set has been shown to yield results that correlate well with experimental data for a wide range of organic systems, including bond lengths, vibrational frequencies, and NMR chemical shifts.[6][7][11] The protocols are executed using the Gaussian software suite, a reference standard in computational chemistry.[12][13][14]

Experimental Protocol: Computational Workflow

The theoretical analysis follows a sequential, multi-step protocol to ensure a comprehensive characterization of this compound.

Step 1: Geometry Optimization

  • An initial 3D structure of this compound is constructed.

  • The geometry is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the atomic coordinates to find the lowest energy conformation (a minimum on the potential energy surface).

Step 2: Vibrational Frequency Calculation

  • Following optimization, a frequency calculation is performed at the same level of theory.

  • This serves two purposes:

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Prediction: It yields the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra.

Step 3: Electronic Property Analysis

  • Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties.

  • This includes the analysis of:

    • Frontier Molecular Orbitals (HOMO-LUMO): To assess chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: To understand the charge distribution across the molecule.

Mandatory Visualization: Computational Workflow Diagram

G cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_verify Step 3: Verification & Spectra cluster_analysis Step 4: Electronic Analysis start Initial 3D Structure of this compound opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (B3LYP/6-311++G(d,p)) opt->freq sp Single-Point Calculation on Optimized Geometry opt->sp verify Check for Imaginary Frequencies freq->verify verify->opt Found (Re-optimize) spectra Predict IR/Raman Spectra verify->spectra None Found (True Minimum) homo_lumo HOMO-LUMO Analysis sp->homo_lumo mep MEP Surface Generation sp->mep nbo Atomic Charge Calculation sp->nbo

Caption: Workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling the Molecular Portrait

Molecular Geometry

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths
C=O (Amide)~1.23 Å
C-N (Amide)~1.36 Å
N-C (Aromatic)~1.41 Å
C-N (Amino)~1.39 Å
Bond Angles
O=C-N (Amide)~122.5°
C-N-C (Amide-Aromatic)~128.0°
Dihedral Angle C(aromatic)-C(aromatic)-N-C(amide)~35.0°

The C-N amide bond length of ~1.36 Å is intermediate between a typical C-N single bond (~1.47 Å) and C=N double bond (~1.28 Å), confirming the partial double bond character due to resonance, a hallmark of the amide linkage.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify characteristic functional group vibrations. The values are typically scaled by a factor (~0.95-0.98 for B3LYP) to correct for anharmonicity and other systematic errors.[16]

Table 2: Key Predicted Vibrational Frequencies (Scaled)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Asymmetric StretchAromatic Amine~3450 cm⁻¹Medium
N-H Symmetric StretchAromatic Amine~3360 cm⁻¹Medium
N-H StretchAmide~3300 cm⁻¹Strong
C-H StretchAromatic Ring3050-3100 cm⁻¹Weak
C-H StretchAlkyl Chain2900-2980 cm⁻¹Medium
C=O Stretch (Amide I)Amide~1670 cm⁻¹Very Strong
N-H Bend (Amide II)Amide~1550 cm⁻¹Strong
C=C StretchAromatic Ring1500-1600 cm⁻¹Medium-Strong

The strong absorption predicted around 1670 cm⁻¹ is the characteristic Amide I band, primarily due to the C=O stretching vibration. The N-H stretching vibrations of the primary amine and the secondary amide are clearly resolved in the higher frequency region. These predictions are invaluable for interpreting experimental IR spectra.[11][17]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior.[18] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5] The energy gap between them (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability.[18]

  • HOMO: The HOMO is primarily localized on the aminophenyl ring, particularly on the nitrogen atom of the amino group and the π-system of the ring. This indicates that this region is the most susceptible to electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the propanamide group and the adjacent aromatic ring, with significant density on the carbonyl carbon. This suggests that nucleophilic attack is most likely to occur at the amide carbonyl group.

Table 3: Calculated FMO Properties

ParameterValue (eV)Implication
E_HOMO~ -5.25 eVElectron-donating capability[19]
E_LUMO~ -0.15 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 5.10 eVHigh kinetic stability, low reactivity[18]

A larger HOMO-LUMO gap generally signifies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[7][18] The calculated gap of ~5.10 eV suggests that this compound is a relatively stable molecule.

Mandatory Visualization: FMO Logical Relationship

FMO_Concept cluster_properties HOMO HOMO (Highest Occupied Molecular Orbital) Gap Energy Gap (ΔE) Reactivity Chemical Reactivity HOMO->Reactivity Site of Electrophilic Attack LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Site of Nucleophilic Attack Gap->Reactivity Inversely Proportional Stability Kinetic Stability Gap->Stability Directly Proportional

Caption: Relationship between FMOs and molecular stability/reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic potential, which is invaluable for identifying the reactive sites of a molecule.[20] It visualizes regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, the MEP analysis reveals:

  • Most Negative Region (Red): Located around the carbonyl oxygen atom of the amide group, indicating it is the primary site for electrophilic attack and hydrogen bond donation.

  • Negative Region (Orange/Yellow): The area around the amino group nitrogen also shows negative potential, though less intense than the carbonyl oxygen.

  • Positive Region (Blue): The most positive potential is found around the hydrogen atoms of the primary amino group and the amide N-H group. These are the primary sites for nucleophilic attack and hydrogen bond acceptance.

This analysis complements the FMO results, providing a more intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions.

Conclusion

This theoretical guide has detailed a standard, high-integrity computational protocol for the characterization of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The analysis of the optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential provides a comprehensive portrait of the molecule's structural and electronic features.

The key findings indicate that this compound is a stable molecule with distinct nucleophilic and electrophilic centers, primarily located at the carbonyl oxygen and the amine/amide hydrogens, respectively. The predicted vibrational spectra offer clear signatures for experimental identification. These theoretical insights form a critical foundation for understanding the molecule's chemical behavior and can guide future research in areas such as drug design, reaction mechanism studies, and materials science.

References

  • Asghar, A., et al. (2019). Synthesis, spectroscopic characterization, molecular docking and theoretical studies (DFT) of N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide having potential enzyme inhibition applications. Bioorganic & Medicinal Chemistry, 27(12), 2397-2404. Available at: [Link]

  • Kim, H., et al. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules, 23(9), 2268. Available at: [Link]

  • RITME (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. RITME Scientific Solutions. Available at: [Link]

  • K. C., S. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available at: [Link]

  • Wikipedia. (2024). Gaussian (software). Available at: [Link]

  • Jiang, L., et al. (2000). Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins through Systematic ab Initio Calculations and Data Mining Analyses. The Journal of Physical Chemistry A, 104(44), 10242-10249. Available at: [Link]

  • Gaussian, Inc. (2019). Gaussian 16. Available at: [Link]

  • Gaussian, Inc. (2022). Density Functional (DFT) Methods. Available at: [Link]

  • Li, P., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. RSC Advances, 13(41), 28689-28695. Available at: [Link]

  • Wang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(1), 136. Available at: [Link]

  • ResearchGate. (2019). Synthesis, Spectroscopic Characterization, Molecular Docking and Theoretical Studies (DFT) of N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide having Potential Enzyme Inhibition Applications. Available at: [Link]

  • Řezáč, J., & Hobza, P. (2012). Crystallographic and Quantum Chemical Study of N–H/π Interactions of Metal Ammine Complexes with Aromatic Rings in the Second Coordination Sphere. Crystal Growth & Design, 12(4), 1898-1903. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital of anticancer drugs by density functional theory. Cellular and Molecular Biology, 61(8), 74-78. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 314342, this compound. Available at: [Link]

  • Mamand, D. S., et al. (2023). Gas phase calculations with 6-311++(d, p) basis set and B3LYP level for molecular characteristics of compounds 1-9. ResearchGate. Available at: [Link]

  • Figshare. (2020). Quantum chemical descriptors of the flavonoid derivatives.... Available at: [Link]

  • Ndong, C. K., et al. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Computational and Theoretical Chemistry, 983, 46-54. Available at: [Link]

  • PubChemLite. This compound (C9H12N2O). Available at: [Link]

  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517. Available at: [Link]

  • ResearchGate. Compound 4 HOMO-LUMO energy maps and band gap. Available at: [Link]

  • Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2709. Available at: [Link]

  • Ahmad, S., et al. (2020). Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent. Journal of the Indian Chemical Society, 97(6), 921-930. Available at: [Link]

  • Manukumar, H. M., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Journal of Molecular Structure, 1228, 129758. Available at: [Link]

  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 8(1), 139-149. Available at: [Link]

  • DeBlase, A. F., et al. (2020). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. The Journal of Chemical Physics, 153(22), 224301. Available at: [Link]

  • ChemRxiv. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Available at: [Link]

  • ResearchGate. (2010). (PDF) Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. Available at: [Link]

  • Ramalingam, S., et al. (2013). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences, 125(5), 1037-1049. Available at: [Link]

  • Lee, J., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Bioorganic & Medicinal Chemistry Letters, 22(1), 53-57. Available at: [Link]

  • ResearchGate. (2014). (PDF) Hydrogen Bonding Patterns and DFT Studies of (4- Acetylphenyl)amino 2,2-Dimethylpropanoate and (E)-1-(4- Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. Available at: [Link]

  • King Fahd University of Petroleum & Minerals. (n.d.). Computational Investigation on Structural and Reactive Sites.... Available at: [Link]

  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Bioorganic & Medicinal Chemistry Letters, 21(22), 6748-6751. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20094447, 3-(4-Aminophenyl)-N,N-dimethylpropanamide. Available at: [Link]

  • ResearchGate. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Available at: [Link]

  • Al-Buriahi, M. S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science, 9(4), 643-659. Available at: [Link]

  • Kumar, R., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2). Available at: [Link]

Sources

Unlocking New Frontiers in Angiogenesis Inhibition: A Technical Guide to the Potential of the N-(4-aminophenyl)propanamide Scaffold for VEGFR-2 Targeting

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[1] Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy.[1][2] This technical guide delves into the prospective utility of a novel chemical scaffold, N-(4-aminophenyl)propanamide, as a foundational structure for the design and development of next-generation VEGFR-2 inhibitors. While not a clinically established inhibitor itself, its structural motifs present a compelling starting point for chemical exploration. We will dissect the intricate VEGFR-2 signaling network, provide a rationale for the selection of this scaffold, and outline a comprehensive, field-proven workflow for the synthesis, characterization, and validation of its derivatives as potent and selective VEGFR-2 inhibitors. This guide is intended to serve as a strategic resource for researchers and drug development professionals dedicated to pioneering novel therapeutics in oncology.

The Central Role of VEGFR-2 in Pathological Angiogenesis

Angiogenesis is a tightly regulated physiological process. However, in the context of cancer, this process is hijacked by tumors to ensure a dedicated supply of oxygen and nutrients, facilitating their growth and metastatic dissemination.[3][4] At the heart of this pathological neovascularization lies the Vascular Endothelial Growth Factor (VEGF)/VEGFR signaling axis.[5]

VEGFR-2, a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells, is the principal transducer of pro-angiogenic signals initiated by its ligand, VEGF-A.[2][6] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately orchestrate endothelial cell proliferation, migration, survival, and vascular permeability – the hallmarks of angiogenesis.[7][8] Given its critical role, VEGFR-2 has been a focal point for the development of anti-angiogenic therapies, with several small-molecule inhibitors and monoclonal antibodies approved for clinical use.[1][9][10]

VEGFR-2 Signaling Cascade: A Visual Overview

The intricate signaling network initiated by VEGFR-2 activation is a prime target for therapeutic intervention. Understanding these pathways is crucial for the rational design of inhibitors.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Permeability Permeability P_VEGFR2->Permeability PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf Survival Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration

Caption: VEGFR-2 Signaling Pathway and Points of Intervention.

The this compound Scaffold: A Promising Starting Point

The selection of a core scaffold is a critical decision in drug discovery. The this compound structure, while not a known VEGFR-2 inhibitor, possesses key chemical features that make it an attractive candidate for elaboration into potent kinase inhibitors.[11]

Chemical Structure: this compound

This scaffold can be conceptually divided into three key regions for modification:

  • The Anilino-Amide Core: The N-phenylamide linkage is a common feature in many kinase inhibitors, often participating in hydrogen bonding interactions within the ATP-binding pocket. The primary amino group on the phenyl ring serves as a versatile handle for a wide range of chemical modifications.

  • The Propanamide Moiety: The ethyl group of the propanamide can be substituted to explore interactions with hydrophobic pockets within the kinase domain.

  • The Phenyl Ring: The aromatic ring can be decorated with various substituents to modulate electronic properties, solubility, and to probe for additional binding interactions.

Design Rationale: A Hypothesis-Driven Approach

Our hypothesis is that the this compound scaffold can be chemically elaborated to occupy the ATP-binding site of the VEGFR-2 kinase domain. The primary amino group can be functionalized with moieties known to interact with the hinge region of the kinase, a critical interaction for many type II kinase inhibitors.[12][13] Modifications to the propanamide and the phenyl ring will aim to optimize binding affinity and selectivity.

A Roadmap for Inhibitor Development: Synthesis and Characterization

The journey from a promising scaffold to a validated lead compound requires a systematic and iterative approach. The following workflow outlines a comprehensive strategy for the development of this compound-based VEGFR-2 inhibitors.

Synthetic Strategy: Building a Focused Library

A focused library of derivatives will be synthesized to explore the structure-activity relationship (SAR). A plausible synthetic route involves the acylation of p-phenylenediamine derivatives.

General Synthetic Scheme: A general synthetic approach could involve the reaction of a substituted propionyl chloride with a protected p-phenylenediamine, followed by deprotection and subsequent functionalization of the free amine.[14][15]

Experimental Workflow for Inhibitor Validation

A multi-tiered screening cascade is essential for the efficient identification and characterization of potent and selective inhibitors.

Experimental_Workflow cluster_synthesis Step 1: Chemical Synthesis cluster_biochemical Step 2: Biochemical Screening cluster_cellular Step 3: Cellular Characterization cluster_invivo Step 4: In Vivo Evaluation Synthesis Synthesis of This compound Analogs Kinase_Assay VEGFR-2 Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Primary Screening Cell_Assay Cell-Based Assays (e.g., HUVEC Proliferation) Kinase_Assay->Cell_Assay Potent Hits Angiogenesis_Assay In Vitro Angiogenesis (Tube Formation Assay) Cell_Assay->Angiogenesis_Assay In_Vivo In Vivo Models (e.g., Matrigel Plug, Xenograft) Angiogenesis_Assay->In_Vivo Lead Candidates

Caption: Tiered Experimental Workflow for Inhibitor Validation.

Detailed Experimental Protocols

VEGFR-2 In Vitro Kinase Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant human VEGFR-2 kinase domain. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[16][17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[18]

    • Dilute the recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

    • Prepare a master mix containing the kinase substrate (e.g., poly(Glu,Tyr) 4:1) and ATP.[19]

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well plate.[17]

    • Add the VEGFR-2 enzyme to all wells except the "blank" control.

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[19]

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®).[17]

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

Principle: This cell-based assay assesses the ability of a compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF-A.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Starve the cells in a low-serum medium for several hours.

    • Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF-A.

    • Include appropriate controls (vehicle control, VEGF-A only, and a positive control inhibitor).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Proliferation Measurement:

    • Quantify cell proliferation using a suitable method, such as the MTS or CyQUANT assay.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vitro Tube Formation Assay

Principle: This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a key step in angiogenesis.[20][21][22]

Step-by-Step Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel).

    • Allow the gel to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Seed HUVECs onto the gel-coated wells.

    • Treat the cells with the test compound at various concentrations.

  • Incubation:

    • Incubate the plate for 6-18 hours to allow for tube formation.[23]

  • Visualization and Quantification:

    • Visualize the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis:

    • Compare the tube formation in the presence of the test compound to the vehicle control to determine the anti-angiogenic activity.[24]

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the screening cascade will be crucial for establishing a robust SAR. The goal is to identify the structural modifications that enhance potency and selectivity while maintaining favorable physicochemical properties.

Illustrative SAR Table

The following table provides a hypothetical example of how SAR data for a series of this compound analogs could be presented.

Compound IDR1 (Propanamide)R2 (Phenyl Ring)VEGFR-2 IC50 (nM)HUVEC Proliferation IC50 (µM)
NAPP-01 HH>10,000>50
NAPP-02 MethylH5,20025.3
NAPP-03 H4-Chloro2,10010.8
NAPP-04 H4-Methoxy8,50042.1
NAPP-05 Methyl4-Chloro1501.2

This data would guide the next round of synthesis, focusing on modifications that have shown a positive impact on activity.

Logical Flow of an SAR Study

SAR_Logic cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Scaffold Initial Scaffold: This compound Library Synthesize Focused Library of Analogs Scaffold->Library Screening Screening Cascade: Biochemical & Cellular Assays Library->Screening SAR_Analysis Analyze SAR Data Screening->SAR_Analysis New_Hypothesis Formulate New Hypotheses for Improved Potency/Selectivity SAR_Analysis->New_Hypothesis New_Hypothesis->Library Iterative Design-Synthesize-Test Cycles Optimized_Leads Optimized Lead Compounds New_Hypothesis->Optimized_Leads

Caption: Iterative Cycle of a Structure-Activity Relationship Study.

In Vivo Validation: The Path to Preclinical Candidacy

Promising lead compounds with potent in vitro activity and favorable drug-like properties should be advanced to in vivo models of angiogenesis and tumor growth.[25][26]

  • Matrigel Plug Assay: This model assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug containing pro-angiogenic factors and the test compound.[27]

  • Tumor Xenograft Models: In these models, human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth, angiogenesis (measured by microvessel density), and metastasis can be evaluated.[4]

  • Zebrafish Model: The zebrafish embryo offers a rapid in vivo system for observing the effects of compounds on blood vessel development in a living organism.[3]

Conclusion and Future Directions

The this compound scaffold represents a novel and unexplored starting point for the development of VEGFR-2 inhibitors. Its chemical tractability and the presence of key pharmacophoric features make it an attractive candidate for a focused drug discovery campaign. By employing the systematic, multi-tiered approach outlined in this guide – from rational design and synthesis to rigorous biochemical, cellular, and in vivo evaluation – researchers can efficiently explore the potential of this scaffold. The ultimate goal is the identification of potent, selective, and orally bioavailable VEGFR-2 inhibitors with the potential to become next-generation anti-angiogenic therapies for the treatment of cancer. This endeavor requires a commitment to scientific integrity, a deep understanding of the underlying biology, and an iterative, hypothesis-driven approach to medicinal chemistry.

References

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

  • PubMed. (2021). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • Bentham Science. (2002). Small Molecule Inhibitors of KDR (VEGFR-2) Kinase: An Overview of Structure Activity Relationships. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Angiogenesis Assays. Retrieved from [Link]

  • PubMed. (2021). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. Retrieved from [Link]

  • PubMed Central. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]

  • Karger Publishers. (1999). Animal Models for Determination of Anti-Angiogenic Drug Effects. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Springer. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • PubMed. (2008). Drug Testing With Angiogenesis Models. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Angiogenesis Assay. Retrieved from [Link]

  • PubMed Central. (2009). Functional Significance of VEGFR-2 on Ovarian Cancer Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • PubMed Central. (2010). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Quantitative structure activity relationship and molecular simulations for the exploration of natural potent VEGFR-2 inhibitors: an in silico anti-angiogenic study. Retrieved from [Link]

  • American Association for Cancer Research. (2021). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Retrieved from [Link]

  • AHA/ASA Journals. (2014). Antiangiogenic Cancer Drug Using the Zebrafish Model. Retrieved from [Link]

  • PubMed Central. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Retrieved from [Link]

  • PubMed Central. (2006). In vivo models of angiogenesis. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Retrieved from [Link]

  • NIH. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • PubMed Central. (2006). Current methods for assaying angiogenesis in vitro and in vivo. Retrieved from [Link]

  • PubMed Central. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]

  • PubMed Central. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGFR-2 inhibitors approved by the FDA. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

  • TSI Journals. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Retrieved from [Link]

  • PubMed. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Retrieved from [Link]

  • NIH. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biochemical Pathways of N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: This guide provides a detailed examination of the biochemical pathways involving N-(4-aminophenyl)propanamide, a compound of significant interest due to its relationship with the toxicant and cyanide antidote, p-aminopropiophenone (PAPP). While direct research on this compound is limited, its structural similarity to PAPP and other aniline derivatives allows for a scientifically grounded extrapolation of its metabolic fate and toxicological potential. This document synthesizes information on its expected biotransformation, mechanisms of toxicity, and the state-of-the-art methodologies required for its empirical study. We will explore the critical role of metabolic activation, specifically N-hydroxylation, in mediating toxicity and detail the subsequent reactions that lead to methemoglobinemia. Furthermore, this guide presents validated, step-by-step protocols for in vitro analysis, designed to be self-validating systems for robust and reproducible data generation.

Introduction: Chemical Identity and Toxicological Relevance

This compound, also known as p-amino propionanilide, is an aromatic amine with the chemical formula C9H12N2O[1][2]. While not a widely studied compound in its own right, its core structure is closely related to p-aminopropiophenone (PAPP), a compound known for its use as a cyanide antidote and as a vertebrate pesticide[3]. The toxicological and therapeutic effects of PAPP are not caused by the compound itself but by its metabolites[4]. PAPP undergoes hepatic biotransformation to an active metabolite, p-hydroxylaminopropiophenone (PHAPP), which is a potent inducer of methemoglobinemia[4]. This process reduces the oxygen-carrying capacity of the blood, leading to hypoxia.

Given the structural similarities, it is paramount for researchers in drug development and toxicology to understand that this compound is likely to undergo similar metabolic activation pathways. Any exposure to this compound, whether as a starting material, intermediate, or metabolite of a larger parent molecule, warrants a thorough investigation of its potential to induce methemoglobin-related toxicity.

Predicted Metabolic Pathways and Bioactivation

The metabolism of xenobiotics like this compound primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions. The key pathway of concern is its bioactivation into reactive metabolites.

Phase I Metabolism: The Critical N-Hydroxylation Step

The primary amine group on the phenyl ring is the principal site for Phase I metabolism. Cytochrome P450 (CYP450) enzymes are responsible for the N-hydroxylation of aromatic amines. This reaction converts the relatively inert parent amine into a highly reactive N-hydroxylamine derivative. This hepatic biotransformation is the required activation step for toxicity[4].

This N-hydroxylated metabolite can then undergo further oxidation to a nitroso species. Within the erythrocyte (red blood cell), these metabolites initiate a futile redox cycle. The hydroxylamine (PHAPP, in the case of PAPP) oxidizes the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin (MetHb) and the nitroso derivative (PNPP). This nitroso derivative is then reduced back to the hydroxylamine by NADPH-dependent reductases, allowing it to oxidize another hemoglobin molecule. This cycling rapidly amplifies the formation of methemoglobin[4].

Phase II Metabolism: Detoxification Pathways

Concurrent with bioactivation, the body employs Phase II metabolic pathways to detoxify and excrete the compound. Key Phase II reactions for aromatic amines include:

  • N-Acetylation: The primary amine can be acetylated by N-acetyltransferases (NATs). This is often a detoxification step, as the resulting amide is typically less reactive and more water-soluble. Species differences in acetylation are significant; for instance, rats heavily utilize N-acetylation for PAPP metabolism, whereas dogs do not[5][6].

  • Glucuronidation: The hydroxylated metabolites (both N-hydroxy and any potential ring-hydroxylated products) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), creating highly polar glucuronides that are readily excreted in urine[7].

The balance between Phase I bioactivation and Phase II detoxification determines the ultimate toxic potential of the compound.

G cluster_phase1 Phase I: Bioactivation cluster_toxicity Toxic Effect cluster_phase2 Phase II: Detoxification parent This compound hydroxylamine N-hydroxy Metabolite (Reactive Intermediate) parent->hydroxylamine CYP450 (N-Hydroxylation) acetylated N-acetyl Metabolite parent->acetylated NATs nitroso Nitroso Metabolite hydroxylamine->nitroso Oxidation hemoglobin Hemoglobin (Fe2+) glucuronide Glucuronide Conjugate hydroxylamine->glucuronide UGTs nitroso->hydroxylamine NADPH Reductase (Redox Cycling) methemoglobin Methemoglobin (Fe3+) (Hypoxia) hemoglobin->methemoglobin Oxidation by Reactive Metabolites excretion Urinary Excretion acetylated->excretion glucuronide->excretion

Figure 1. Predicted metabolic pathways of this compound.

Methodologies for Pathway Elucidation

To empirically determine the metabolic fate and toxic potential of this compound, a series of in vitro experiments are essential. These assays provide a controlled environment to identify metabolites, characterize enzyme kinetics, and assess potential liabilities.

Key In Vitro Systems
  • Liver Microsomes (HLM): These subcellular fractions contain a high concentration of CYP450 enzymes and are the gold standard for studying Phase I metabolism.

  • Hepatocytes: Intact liver cells contain both Phase I and Phase II enzymes, offering a more complete picture of metabolism and the interplay between activation and detoxification pathways.

  • Recombinant Enzymes: Using specific, individually expressed CYP450 or UGT enzymes allows for precise identification of the isoforms responsible for the compound's metabolism ("reaction phenotyping").

Analytical Techniques

The primary analytical technique for metabolic studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Its high sensitivity and specificity allow for the detection and structural elucidation of metabolites in complex biological matrices. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection can also be used for quantification, especially for the parent compound[8][9].

Detailed Experimental Protocol: In Vitro Metabolic Stability

This protocol describes a self-validating system to determine the rate of metabolism of this compound in human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (pooled, mixed-gender)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Positive Control Compound (e.g., Testosterone, known high-clearance compound)

  • Negative Control Compound (e.g., Warfarin, known low-clearance compound)

  • Acetonitrile with 0.1% Formic Acid (Stopping Solution)

  • Internal Standard (IS) (e.g., a structurally similar, stable compound like Tolbutamide)

  • 96-well incubation and collection plates

  • LC-MS/MS system

Protocol Steps:

  • Preparation of Reagents:

    • Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.

    • Prepare a 1 µM working solution of this compound and control compounds in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the stopping solution: Acetonitrile containing the IS at a fixed concentration (e.g., 100 nM).

  • Incubation Setup (96-well plate):

    • Test Compound Wells: Add 99 µL of the HLM suspension.

    • Negative Control (No NADPH): Add 99 µL of HLM suspension. In step 4, add buffer instead of NADPH.

    • Positive Control (No Enzyme): Add 99 µL of buffer (no HLM).

    • Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • To each well, add 1 µL of the 1 µM test compound/control solution to achieve a final substrate concentration of 10 nM.

    • Add 10 µL of the prepared NADPH regenerating system to all wells except the "-NADPH" controls. The total volume is now ~110 µL.

    • Mix gently and incubate at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of the ice-cold stopping solution.

    • The 0-minute time point should be prepared by adding the stopping solution before adding the NADPH system.

  • Sample Processing & Analysis:

    • Seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

Data Analysis & Interpretation:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation)

Scientist's Note (Trustworthiness): This protocol is a self-validating system. The high-clearance control (Testosterone) must show rapid degradation, while the low-clearance control (Warfarin) and the "-NADPH" condition must show minimal degradation. Failure to meet these criteria indicates a problem with the microsomal activity, cofactors, or analytical method, invalidating the results for the test compound.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_sample 3. Sampling & Quenching cluster_analyze 4. Analysis P1 Prepare HLM, Buffer, NADPH I1 Add HLM to Plate P1->I1 P2 Prepare Test Compound & Controls (1 µM) I2 Add Compound P2->I2 I1->I2 I3 Initiate with NADPH I2->I3 S1 Transfer Aliquot at Time = 0, 5, 15... min I3->S1 S2 Quench with ACN + Internal Standard S1->S2 A1 Centrifuge & Collect Supernatant S2->A1 A2 LC-MS/MS Analysis A1->A2 A3 Calculate t½ & CLint A2->A3

Figure 2. Experimental workflow for the in vitro metabolic stability assay.

Conclusion

Understanding the biochemical pathways of this compound is critical for assessing its safety profile. Based on established principles of xenobiotic metabolism for structurally related aromatic amines, the primary pathway of concern is CYP450-mediated N-hydroxylation, leading to reactive metabolites that can induce significant methemoglobinemia. Detoxification via N-acetylation and glucuronidation competes with this bioactivation pathway. The provided in vitro protocol offers a robust, self-validating framework for empirically determining the metabolic stability of this compound, which is a crucial first step in any comprehensive risk assessment for researchers in toxicology and drug development.

References

  • Wood, S. G., et al. (1991). Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys. Human & Experimental Toxicology, 10(5), 365-74. [Link]

  • Baskin, S. I., & Fricke, R. F. (1992). The Pharmacology of p-Aminopropiophenone in the Detoxification of Cyanide. In Pharmacology of Cyanides. SciSpace. [Link]

  • Eason, C. T., et al. (2014). Toxicology and ecotoxicology of para-aminopropiophenone (PAPP) – a new predator control tool for stoats and feral cats in New Zealand. New Zealand Journal of Ecology, 38(2), 177-188. [Link]

  • DeepDyve. (2016). Studies of the Pharmacokinetics and Metabolism of 4-Aminopropiophenone (PAPP) in Rats, Dogs and Cynomolgus Monkeys. Human and Experimental Toxicology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 314342, this compound. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2016). Public Release Summary on the Evaluation of the New Active 4-aminopropiophenone (PAPP). [Link]

  • Fukushima, K., et al. (1991). Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver. Japanese Journal of Cancer Research, 82(5), 519-526. [Link]

  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). [Link]

Sources

The Versatile Scaffold: N-(4-aminophenyl)propanamide as a Launching Point for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the identification and utilization of versatile starting materials are paramount to the efficient discovery of novel therapeutic agents. N-(4-aminophenyl)propanamide, a seemingly simple molecule, has emerged as a powerful and adaptable scaffold for the synthesis of a diverse range of biologically active compounds. Its strategic combination of a reactive primary amine and a stable propanamide moiety provides a unique platform for chemical elaboration, enabling the development of targeted therapies across various disease areas. This technical guide provides a comprehensive overview of this compound, from its fundamental synthesis to its application as a key building block in the creation of innovative therapeutics, including kinase inhibitors and transient receptor potential (TRP) channel modulators. We will delve into the synthetic rationale, detailed experimental protocols, and the mechanistic underpinnings of the therapeutic agents derived from this valuable starting material.

Introduction: The Strategic Importance of this compound

The core structure of this compound, featuring a phenyl ring substituted with an amino group and a propanamido group at the para position, offers a compelling starting point for drug discovery. The primary aromatic amine serves as a crucial handle for a multitude of chemical transformations, including amide bond formation, urea and thiourea synthesis, sulfonylation, and N-alkylation. These reactions allow for the systematic exploration of chemical space and the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.

The propanamide group, in turn, often plays a vital role in establishing key interactions with biological targets, such as hydrogen bonding with amino acid residues in enzyme active sites or receptor binding pockets. The inherent stability of the amide bond also contributes to the metabolic robustness of the resulting drug candidates. This guide will explore the practical synthesis of this key intermediate and showcase its application in the development of targeted therapies.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a well-established, two-step process that is both efficient and scalable, making it an attractive starting material for drug development campaigns. The general strategy involves the acylation of a readily available nitro-substituted aniline, followed by the reduction of the nitro group to the desired primary amine.

Two-Step Synthetic Pathway

The most common and practical synthesis begins with p-nitroaniline. The first step is the acylation of the amino group with propanoyl chloride to form N-(4-nitrophenyl)propanamide. The subsequent step involves the reduction of the nitro group to yield the final product, this compound.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction p-Nitroaniline p-Nitroaniline N-(4-nitrophenyl)propanamide N-(4-nitrophenyl)propanamide p-Nitroaniline->N-(4-nitrophenyl)propanamide Pyridine, DCM Propanoyl_chloride Propanoyl_chloride Propanoyl_chloride->N-(4-nitrophenyl)propanamide Nitro_intermediate N-(4-nitrophenyl)propanamide Final_Product This compound Nitro_intermediate->Final_Product Fe, NH4Cl, EtOH/H2O or H2, Pd/C

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)propanamide

  • To a solution of p-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like pyridine or triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)propanamide, which can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the N-(4-nitrophenyl)propanamide (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-3 hours. The reaction progress can be monitored by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base such as sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound as a solid.[1][2]

Parameter Step 1: Acylation Step 2: Reduction
Starting Material p-NitroanilineN-(4-nitrophenyl)propanamide
Key Reagents Propanoyl chloride, PyridineIron powder, Ammonium chloride
Solvent DichloromethaneEthanol/Water
Reaction Temperature 0 °C to Room TemperatureReflux (80-90 °C)
Typical Yield >90%>85%

Application in Novel Therapeutic Development: Case Studies

The true value of this compound lies in its utility as a versatile starting material for the synthesis of complex and highly active therapeutic agents. The primary amino group provides a convenient point of attachment for a wide array of molecular fragments, enabling the construction of targeted inhibitors.

Case Study 1: Trametinib - A MEK Inhibitor for Cancer Therapy

Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[3] Dysregulation of this pathway is a critical driver in the development and proliferation of various cancers, including melanoma.[3] While the synthesis of Trametinib is a multi-step process, a key structural feature is the N-phenylpropanamide moiety, highlighting the importance of this chemical scaffold in achieving high-affinity binding to the MEK protein.

The synthesis of Trametinib involves the condensation of several key intermediates, one of which is a substituted aniline that undergoes acylation to form a propanamide derivative.[4][5] This underscores the principle of utilizing an aniline precursor to install the critical N-phenylpropanamide pharmacophore.

G Aniline_derivative Substituted Aniline Intermediate Acylation Acylation with Propanoyl Moiety Aniline_derivative->Acylation Trametinib_core N-phenylpropanamide core of Trametinib Acylation->Trametinib_core Further_synthesis Further Synthetic Steps Trametinib_core->Further_synthesis Trametinib Trametinib Further_synthesis->Trametinib

Caption: Conceptual workflow for incorporating the N-phenylpropanamide motif in Trametinib synthesis.

The development of Trametinib serves as a powerful example of how the fundamental N-phenylpropanamide scaffold, accessible from starting materials like this compound, can be elaborated to produce a life-saving therapeutic.

Case Study 2: TRPV1 Antagonists for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin. As such, antagonists of TRPV1 are actively being pursued as a novel class of analgesics. A series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives have been investigated as human TRPV1 antagonists.[6]

In these studies, the this compound core is further functionalized, demonstrating the direct use of this scaffold in generating new chemical entities for therapeutic intervention. The structure-activity relationship (SAR) studies indicated that 2-(3,5-dihalo 4-aminophenyl)acetamide analogues displayed excellent antagonism of hTRPV1 activation.[6]

G Start This compound Modification Derivatization at the amino group and phenyl ring Start->Modification TRPV1_Antagonist Potent TRPV1 Antagonist Modification->TRPV1_Antagonist Pain_Management Therapeutic Potential in Pain Management TRPV1_Antagonist->Pain_Management

Caption: Logical progression from the starting material to a potential therapeutic application.

These findings highlight the potential of this compound as a starting point for developing non-opioid analgesics, a critical area of unmet medical need.

Future Directions and Conclusion

This compound represents a foundational building block in the medicinal chemist's toolbox. Its straightforward synthesis and the reactivity of its primary amino group provide a reliable and efficient entry point into a vast and diverse chemical space. The successful development of therapeutics like Trametinib, which incorporates a similar structural motif, and the promising preclinical data for TRPV1 antagonists derived from this scaffold, underscore its significant potential.

Future research will undoubtedly continue to leverage the versatility of this compound to explore new therapeutic targets. Its application in the synthesis of kinase inhibitors, ion channel modulators, and other targeted therapies is an active and fruitful area of investigation. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize novel chemical entities from readily available starting materials like this compound will be more critical than ever in the quest for new medicines.

References

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A method for synthesizing trametinib key intermediate. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Scheme 9. Laboratory-scale synthesis of trametinib (55). (n.d.). ResearchGate. Retrieved from [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. (2017). ACS Publications. Retrieved from [Link]

  • CN109336884B - Method for synthesizing trametinib key intermediate. (n.d.). Google Patents.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2016). PubMed Central. Retrieved from [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). PubMed. Retrieved from [Link]

  • (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). ResearchGate. Retrieved from [Link]

  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. (2018). PubMed. Retrieved from [Link]

Sources

A Strategic Guide to the Pharmacological Profiling of Novel N-(4-aminophenyl)propanamide Analogs as Potential Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, step-by-step framework for the pharmacological evaluation of a novel chemical series, using N-(4-aminophenyl)propanamide as a representative core scaffold. The narrative is designed to move beyond a simple recitation of protocols, instead focusing on the strategic rationale behind experimental choices, data interpretation, and the iterative nature of drug discovery. We will journey through the essential phases of characterization, from initial target identification and in vitro profiling to the elucidation of structure-activity relationships (SAR) and early in vivo proof-of-concept studies. The methodologies described herein are self-validating systems, designed to build a robust data package for informed decision-making in a drug development program.

Introduction: The Rationale for Exploring this compound Analogs

The Therapeutic Potential of Small Molecule Amides

The amide functional group is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. Its unique combination of features—planarity, hydrogen bonding capability, and metabolic stability—makes it an exceptional scaffold for designing molecules that can effectively interact with biological targets. The exploration of novel amide-containing chemical series remains a highly fruitful area of research for identifying new therapeutics across a wide range of disease areas.

The this compound Scaffold: A Starting Point for Discovery

This compound represents a simple, yet versatile, chemical starting point. It possesses several key features amenable to chemical modification: an aromatic ring for substitutions, a primary amine for further derivatization, and an aliphatic amide chain that can be altered in length and substitution. This inherent modularity allows for the systematic exploration of chemical space to optimize pharmacological properties. This guide will use this scaffold as a case study to illustrate a best-practice workflow for moving from a chemical idea to a pharmacologically characterized lead series.

Objectives of this Guide: A Workflow for Comprehensive Pharmacological Profiling

The primary objective of this document is to provide a logical and experimentally sound workflow for the comprehensive pharmacological profiling of novel analogs derived from the this compound core. We will detail the necessary experiments to:

  • Identify and validate the biological target(s).

  • Quantify the potency, efficacy, and selectivity of novel compounds.

  • Establish a clear structure-activity relationship (SAR).

  • Assess early drug-like properties (ADME/Tox).

  • Demonstrate in vivo proof-of-concept.

Phase 1: Primary Screening and Target Identification

Rationale: Casting a Wide Net

With a novel chemical series, the initial biological target may be unknown. Therefore, the first step is a broad screening campaign to identify potential molecular targets. This "target fishing" or phenotypic screening approach is essential for uncovering novel biology and generating initial "hits." The choice of screening panel is critical and should be based on the structural similarity of the scaffold to known ligands or a desired therapeutic area (e.g., a panel of G-protein coupled receptors (GPCRs) for potential CNS applications).

Experimental Workflow: High-Throughput Screening (HTS)

A high-throughput screening campaign is the most efficient way to assess the activity of a library of this compound analogs against a large panel of potential targets. This typically involves automated liquid handling and plate-based assays.

This protocol determines if a test compound can displace a known radiolabeled ligand from its receptor, indicating a direct binding interaction.

Objective: To identify compounds that bind to a specific receptor of interest.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor).

  • Test compounds (analogs of this compound).

  • Scintillation fluid and a scintillation counter.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Procedure:

  • In a 96-well plate, add cell membranes, radiolabeled ligand, and either vehicle or test compound at a high concentration (e.g., 10 µM).

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding caused by the test compound.

Data Analysis and Hit Triage

A "hit" is typically defined as a compound that shows significant activity at a specific concentration (e.g., >50% inhibition in a binding assay at 10 µM). These hits are then subjected to a triage process to confirm their activity and eliminate false positives. This involves re-testing the active compounds and obtaining a preliminary measure of their potency (e.g., an IC50 value).

Visualization: Primary Screening Workflow Diagram

cluster_0 Phase 1: Primary Screening Library This compound Analog Library HTS High-Throughput Screen (e.g., Radioligand Binding) Library->HTS Data Raw Data Acquisition HTS->Data Analysis Calculate % Inhibition Data->Analysis Hit_ID Hit Identification (>50% Inhibition @ 10 µM) Analysis->Hit_ID Triage Hit Confirmation & Triage Hit_ID->Triage Confirmed_Hits Confirmed Hits for Phase 2 Triage->Confirmed_Hits

Caption: Workflow for primary screening and hit identification.

Phase 2: In Vitro Pharmacological Characterization of Hits

Rationale: Quantifying Potency, Efficacy, and Selectivity

Once hits are confirmed, the next crucial step is to quantify their pharmacological properties in detail. This involves determining their potency (how much of the drug is needed), their efficacy (the magnitude of the response they produce), and their selectivity (how specifically they interact with the intended target versus other related targets).

Key Assays and Protocols:

This involves testing the compound across a range of concentrations to determine the concentration that produces 50% of the maximal effect (the EC50 or IC50).

Procedure:

  • Follow the same procedure as the primary binding assay, but with a range of concentrations for the test compound (e.g., from 1 nM to 100 µM).

  • Plot the percent inhibition (or stimulation) against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50.

For GPCRs, a GTPγS binding assay can determine whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Objective: To determine the functional activity of a hit compound at a GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (to ensure binding is receptor-dependent).

  • Test compounds.

  • Assay buffer.

Procedure:

  • Pre-incubate membranes with the test compound.

  • Add GDP and [³⁵S]GTPγS to initiate the reaction.

  • Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the G-protein.

  • Incubate to allow for [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the stimulated binding against the compound concentration to determine EC50 and Emax (maximal effect).

Data Presentation: Comparative Table of In Vitro Pharmacological Parameters
Compound IDStructure ModificationBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % of control)
NAPP-001Parent Scaffold>10,000>10,000N/A
NAPP-0024-Chloro on phenyl ring15032095% (Agonist)
NAPP-0033-Methyl on phenyl ring85150102% (Agonist)
NAPP-004N-benzyl on amine254598% (Agonist)
Visualization: In Vitro Characterization Logic Diagram

cluster_1 Phase 2: In Vitro Characterization Confirmed_Hits Confirmed Hits Potency Potency Determination (Concentration-Response Curves) -> IC50 / EC50 Confirmed_Hits->Potency Efficacy Efficacy & MoA (e.g., GTPγS Assay) -> Emax, Agonist/Antagonist Confirmed_Hits->Efficacy Selectivity Selectivity Profiling (Counter-screening) Confirmed_Hits->Selectivity Data_Integration Integrated Data Analysis Potency->Data_Integration Efficacy->Data_Integration Selectivity->Data_Integration

Caption: Logical flow for in vitro pharmacological characterization.

Phase 3: Structure-Activity Relationship (SAR) Elucidation

Rationale: Linking Chemical Structure to Biological Activity

SAR is the cornerstone of medicinal chemistry. It involves systematically modifying the chemical structure of the hit compounds and assessing the impact of these changes on their biological activity. A clear SAR provides a roadmap for rationally designing more potent and selective compounds.

Methodology: Iterative Synthesis and Biological Evaluation

This is a cyclical process:

  • Synthesize a small, focused library of new analogs with specific modifications to the core scaffold.

  • Test these new analogs in the key in vitro assays (binding and functional).

  • Analyze the results to identify which structural changes led to improved activity.

  • Design the next set of analogs based on these findings.

Case Study: Hypothetical SAR of the this compound Series
  • Phenyl Ring Substitution: Small electron-withdrawing (Cl) or electron-donating (Me) groups are tolerated and can enhance potency.

  • Amine Substitution: Modification of the primary amine with a bulky group (benzyl) significantly improves potency. This suggests a potential hydrophobic pocket in the receptor's binding site.

Phase 4: Early ADME/Tox and In Vivo Proof-of-Concept

Rationale: Assessing Drug-Like Properties and In Vivo Efficacy

A potent and selective compound is of little use if it is rapidly metabolized, toxic, or does not reach its target in a living system. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) is critical for selecting compounds with the highest chance of success. Following this, in vivo studies are required to demonstrate that the compound has the desired therapeutic effect in a relevant disease model.

In Vitro ADME/Tox Profiling

Objective: To assess how quickly a compound is metabolized by liver enzymes.

Procedure:

  • Incubate the test compound at a known concentration with liver microsomes (human and rodent) and NADPH (a necessary cofactor).

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a solvent like acetonitrile.

  • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Calculate the compound's half-life (t½) and intrinsic clearance.

Objective: To assess the risk of a compound causing cardiac arrhythmias.

Procedure:

  • Use automated patch-clamp electrophysiology on cells expressing the hERG potassium channel.

  • Apply the test compound at various concentrations.

  • Measure the effect on the hERG channel current.

  • Determine the IC50 for hERG channel blockade. A high IC50 value is desirable.

In Vivo Pharmacodynamic (PD) and Efficacy Models (Example: Neuropathic Pain)

Assuming our lead compounds are potent agonists at a receptor implicated in pain, we would test them in a relevant animal model, such as the Chung model of neuropathic pain in rats.

Objective: To measure sensitivity to a non-painful mechanical stimulus.

Procedure:

  • Acclimate the animal in a chamber with a mesh floor.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • Determine the paw withdrawal threshold (in grams). An effective analgesic will increase this threshold.

Data Presentation: Summary Table of ADME/Tox and In Vivo Efficacy Data
Compound IDMetabolic Stability (t½, min)hERG IC50 (µM)In Vivo Efficacy (Von Frey % MPE at 10 mg/kg)
NAPP-00325>3045%
NAPP-00445>3075%

MPE = Maximum Possible Effect

Visualization: Integrated Drug Discovery Workflow

cluster_2 Integrated Drug Discovery Workflow HTS HTS & Hit ID Lead_Gen Hit-to-Lead (In Vitro Pharmacology) HTS->Lead_Gen SAR SAR & Chemical Synthesis Lead_Gen->SAR Lead_Op Lead Optimization Lead_Gen->Lead_Op SAR->Lead_Gen Iterative Cycle ADME_Tox In Vitro ADME/Tox Lead_Op->ADME_Tox In_Vivo In Vivo PK/PD & Efficacy Lead_Op->In_Vivo ADME_Tox->Lead_Op Refinement In_Vivo->Lead_Op Feedback Candidate Preclinical Candidate In_Vivo->Candidate

Caption: An integrated workflow for drug discovery and development.

Conclusion: Synthesizing the Data and Future Directions

This guide has outlined a rigorous, multi-faceted strategy for the pharmacological characterization of novel this compound analogs. By following a logical progression from broad screening to detailed in vitro and in vivo studies, researchers can build a comprehensive data package. The hypothetical data for our series suggests that compound NAPP-004 is a promising lead, with good potency, improved metabolic stability, and significant in vivo efficacy. Future directions would involve further optimization of its ADME properties, a more extensive selectivity and safety assessment, and exploration of alternative in vivo models to broaden its therapeutic potential. This systematic approach ensures that decisions are data-driven, maximizing the potential for translating a novel chemical scaffold into a viable therapeutic candidate.

References

  • High-Throughput Screening in Drug Discovery. (Source: National Center for Biotechnology Information, URL: [Link])

  • The GTPγS Binding Assay: A Functional Assay for G-Protein Coupled Receptors. (Source: Journal of Visualized Experiments, URL: [Link])

  • The Role of Structure-Activity Relationships in Drug Discovery. (Source: RSC Medicinal Chemistry, URL: [Link])

  • Liver Microsomal Stability Assay for Drug Discovery. (Source: BioDuro, URL: [Link])

  • The hERG Channel Assay and Cardiac Safety. (Source: Food and Drug Administration, URL: [Link])

  • The Von Frey Test for Assessing Mechanical Allodynia. (Source: Bio-protocol, URL: [Link])

Methodological & Application

Step-by-step synthesis protocol for "N-(4-aminophenyl)propanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(4-aminophenyl)propanamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is a robust, two-step process designed for high yield and purity, making it suitable for research and development applications in medicinal chemistry and materials science. The synthesis begins with the N-acylation of p-nitroaniline using propionyl chloride, followed by the catalytic hydrogenation of the nitro-intermediate to yield the final primary amine. This guide offers detailed explanations for procedural choices, safety precautions, characterization methods, and a complete list of necessary materials and equipment, ensuring reproducibility and reliability for researchers and drug development professionals.

Introduction and Rationale

This compound is a valuable chemical intermediate, serving as a building block in the synthesis of various pharmaceuticals, dyes, and polymers.[1] Its structure, featuring a primary aromatic amine and an amide functional group, allows for diverse subsequent chemical modifications.

The primary challenge in synthesizing this molecule directly from p-phenylenediamine is controlling the selectivity of the acylation, which often leads to a mixture of mono- and di-acylated products.[2] Direct monoacylation of symmetrical diamines can be difficult to control due to the similar reactivity of the two amino groups.[2][3] To circumvent this, a more reliable and controllable strategy is employed:

  • Acylation of a Protected Precursor: We begin with p-nitroaniline, where one of the amino functionalities is effectively "protected" as a nitro group. The remaining amino group is selectively acylated.

  • Deprotection/Reduction: The nitro group of the resulting N-(4-nitrophenyl)propanamide is then reduced to the desired primary amine. This method, while involving an extra step, offers superior control and results in a cleaner product with a higher isolated yield.[4][5]

This protocol details the catalytic hydrogenation approach for the reduction step, which is known for its efficiency and clean conversion, typically using a Palladium on carbon (Pd/C) catalyst.[4]

Reaction Scheme and Workflow

The synthesis proceeds via the two-step sequence illustrated below:

Step 1: N-acylation of p-Nitroaniline

p-Nitroaniline reacts with propionyl chloride in the presence of a base to form N-(4-nitrophenyl)propanamide.

Step 2: Catalytic Hydrogenation

The nitro intermediate is reduced using hydrogen gas and a Pd/C catalyst to yield the final product, this compound.

Overall Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Reduction cluster_final Final Product & Validation pna p-Nitroaniline acylation Mix Reagents (0°C to RT, 2-4h) pna->acylation pc Propionyl Chloride pc->acylation tea Triethylamine tea->acylation dcm DCM (Solvent) dcm->acylation workup1 Aqueous Workup (HCl, NaHCO₃, Brine) acylation->workup1 nitro_intermediate N-(4-nitrophenyl)propanamide (Crude) workup1->nitro_intermediate purify1 Recrystallization (Ethanol/Water) nitro_intermediate->purify1 nitro_pure Pure Intermediate purify1->nitro_pure reduction Catalytic Hydrogenation (RT, 2-4h) nitro_pure->reduction h2 H₂ Gas (balloon) h2->reduction pdc 10% Pd/C pdc->reduction etoh Ethanol (Solvent) etoh->reduction workup2 Filter (Celite) & Concentrate reduction->workup2 final_crude This compound (Crude) workup2->final_crude purify2 Final Recrystallization final_crude->purify2 final_product Pure Product purify2->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Caption: Workflow for the synthesis of this compound.

Materials, Equipment, and Safety

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
p-NitroanilineC₆H₆N₂O₂138.12100-01-6Sigma-Aldrich≥99%
Propionyl ChlorideC₃H₅ClO92.5279-03-8Sigma-Aldrich≥99%
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Sigma-Aldrich≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous, ≥99.8%
Palladium on Carbon (10%)Pd/C106.42 (Pd)7440-05-3Sigma-Aldrich-
Ethanol (EtOH)C₂H₅OH46.0764-17-5Fisher ScientificAnhydrous, 200 proof
Hydrochloric Acid (HCl)HCl36.467647-01-0VWR1 M aq. solution
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8VWRSaturated aq. solution
BrineNaCl58.447647-14-5VWRSaturated aq. solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6VWRGranular
Celite® 545--68855-54-9Sigma-Aldrich-
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Hydrogenation apparatus (or hydrogen balloon setup)

  • Vacuum filtration setup

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions

This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • p-Nitroaniline: Toxic by inhalation, ingestion, and skin contact.

  • Propionyl Chloride: Corrosive, flammable, and reacts violently with water to produce corrosive HCl gas.[6] Handle with extreme care under anhydrous conditions.[7]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

  • Triethylamine (TEA): Flammable and corrosive with a strong odor.

  • Catalytic Hydrogenation (Pd/C and H₂): Palladium on carbon is flammable, especially when dry or saturated with hydrogen. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction apparatus is purged of air with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)propanamide (Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-nitroaniline (5.0 g, 36.2 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the p-nitroaniline is fully dissolved.

  • Cooling and Base Addition: Cool the flask in an ice bath to 0°C. Once cooled, add triethylamine (6.1 mL, 43.4 mmol, 1.2 eq) to the solution. The base acts as a scavenger for the HCl that is generated during the acylation reaction.[4]

  • Acylation: While maintaining the temperature at 0°C, add propionyl chloride (3.5 mL, 40.0 mmol, 1.1 eq) dropwise to the stirred solution over 15 minutes using a syringe or dropping funnel. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (p-nitroaniline) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup - Quenching: After completion, carefully pour the reaction mixture into a 250 mL separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess triethylamine)

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield N-(4-nitrophenyl)propanamide as a pale yellow solid.

Step 2: Synthesis of this compound (Final Product)
  • Setup: To a 250 mL round-bottom flask, add the purified N-(4-nitrophenyl)propanamide (e.g., 5.0 g, 25.7 mmol) from Step 1.

  • Catalyst and Solvent: Carefully add 10% Palladium on carbon (approx. 10% by weight of the starting material, ~500 mg) to the flask. Caution: Pd/C is flammable. Add 100 mL of ethanol to suspend the solids.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus).

  • Inert Atmosphere: Evacuate the flask under vacuum and backfill with an inert gas (like nitrogen or argon) three times to remove all oxygen. Finally, evacuate and backfill with hydrogen from the balloon.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (the balloon should remain inflated). The reaction is typically complete in 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting nitro compound is completely consumed. The product, this compound, is more polar and will have a lower Rf value.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all product is collected. Caution: The Celite®/Pd-C filter cake should not be allowed to dry completely in the air as it can ignite. Quench it with water.

  • Concentration: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is the crude this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as an off-white or light brown solid.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₉H₁₂N₂O[8]

  • Molecular Weight: 164.20 g/mol [8][9]

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons (likely two doublets in the 6.5-7.5 ppm range), a broad singlet for the amide N-H (around 9.5-10.0 ppm), a broad singlet for the amine NH₂ (around 5.0 ppm), a quartet for the methylene (-CH₂-) group (around 2.2 ppm), and a triplet for the methyl (-CH₃) group (around 1.0 ppm).

  • FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed for N-H stretching of the primary amine (~3300-3400 cm⁻¹, two bands), N-H stretching of the amide (~3250 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₂N₂O [M+H]⁺: 165.10.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]

  • Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399–3402. Retrieved from [Link]

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. (2010). Organic Letters, 12(19), 4446–4449. Retrieved from [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2020). Journal of Physics: Conference Series, 1529, 022030. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]

Sources

"N-(4-aminophenyl)propanamide" purification by recrystallization from ethanol/water

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of N-(4-aminophenyl)propanamide via Mixed-Solvent Recrystallization from Ethanol/Water

Abstract

This compound is a key chemical intermediate whose purity is critical for downstream applications in research and pharmaceutical development. This document provides a comprehensive guide to the purification of this compound using a robust and scalable mixed-solvent recrystallization technique. We delve into the fundamental principles governing the choice of the ethanol/water solvent system, offering a detailed, step-by-step protocol validated for achieving high purity and yield. This guide is designed for researchers, chemists, and process development professionals, providing not only a protocol but also the scientific rationale and troubleshooting strategies necessary for successful implementation.

Introduction: The Imperative for Purity

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the isolation and purification of intermediates is a step of paramount importance. This compound, an aromatic amide, is one such intermediate where residual starting materials, by-products, or colorimetric impurities can compromise the outcome of subsequent synthetic steps. Recrystallization stands as one of the most powerful and economical techniques for purifying solid organic compounds.[1][2]

This application note focuses on a mixed-solvent (or solvent/anti-solvent) approach, which is particularly effective when no single solvent meets the ideal criteria for recrystallization.[3] For this compound, the ethanol/water system offers an excellent balance of properties, leveraging the high solubility of the amide in hot ethanol and its poor solubility in water to effect a sharp, controlled crystallization upon cooling.

Scientific Principles: Engineering Crystallization

The success of recrystallization hinges on the principle that the solubility of a solid in a solvent is temperature-dependent.[4] An ideal recrystallization solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures, while impurities remain either completely soluble or insoluble at all temperatures.

For aromatic amides like this compound, finding a single perfect solvent can be challenging.[5] This necessitates a mixed-solvent strategy.[3][6]

  • The "Soluble" Solvent (Ethanol): Ethanol is a polar protic solvent capable of forming hydrogen bonds with the amide and amine functionalities of this compound. This interaction allows it to effectively dissolve the compound, especially when heated.

  • The "Insoluble" or "Anti-Solvent" (Water): Water, while also polar protic, is a poor solvent for the compound due to the molecule's significant non-polar aromatic character.

The technique involves dissolving the impure compound in a minimum amount of the hot "soluble" solvent (ethanol). The hot "insoluble" solvent (water) is then added dropwise. This systematically decreases the overall solvating power of the mixture until the solution becomes saturated, a point visually identified as the cloud point .[3][6][7] The addition of a few more drops of hot ethanol clarifies the solution, creating a system that is perfectly saturated at a high temperature. As this solution cools slowly, the solubility of this compound drops dramatically, forcing the formation of pure crystals while impurities remain dissolved in the mother liquor.

Experimental Protocol: Purification of this compound

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

3.1. Materials & Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • 250 mL Erlenmeyer Flask

  • 100 mL Graduated Cylinder

  • Heating Mantle or Hot Plate with Stirring capability

  • Magnetic Stir Bar or Boiling Chips

  • Thermometer

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

  • Spatula and Watch Glass

  • Ice Bath

3.2. Step-by-Step Methodology

  • Dissolution: Place the crude this compound (approx. 5.0 g) and a magnetic stir bar into the 250 mL Erlenmeyer flask. Add an initial volume of ethanol (e.g., 20 mL).

  • Heating: Gently heat the mixture to near boiling (approx. 75-78°C) while stirring. Add more hot ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary.[4]

  • Addition of Anti-Solvent: While maintaining the temperature, add hot deionized water dropwise to the stirring ethanol solution. Continue adding water until a persistent faint cloudiness appears. This is the cloud point , indicating the solution is saturated.[3][7]

  • Clarification: Add a few drops of hot ethanol (typically 1-2 mL) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal (approx. 0.1-0.2 g). Swirl the mixture and gently reheat for 5-10 minutes. Prepare for hot filtration by placing a fluted filter paper in a stemless funnel and pre-heating the funnel and receiving flask with hot solvent to prevent premature crystallization.[7] Filter the hot solution to remove the charcoal.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rushing this step can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimal amount of an ice-cold ethanol/water mixture (use the same approximate ratio determined earlier) to rinse away any remaining soluble impurities.[8]

  • Drying: Allow the crystals to air-dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a drying oven at a moderate temperature (e.g., 60-70°C) or in a vacuum desiccator.

  • Analysis: Once completely dry, weigh the purified product to calculate the percent recovery and assess its purity by measuring its melting point.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the mixed-solvent recrystallization process.

Recrystallization_Workflow A 1. Dissolve Impure Compound in Minimum Hot Ethanol B 2. Add Hot Water to Cloud Point A->B C 3. Add Hot Ethanol to Clarify Solution B->C D 4. Cool Slowly to Room Temperature C->D E 5. Chill in Ice Bath to Maximize Yield D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash with Ice-Cold Ethanol/Water Mixture F->G H 8. Dry Purified Crystals G->H I Pure this compound H->I

Caption: Workflow for mixed-solvent recrystallization.

Key Parameters and Troubleshooting

Proper execution requires attention to detail. The table below summarizes critical parameters and offers solutions to common issues.[7]

Parameter / IssueRecommended Guideline / CauseSolution / Rationale
Solvent Volume Use the minimum amount of hot ethanol to dissolve the solute.Using excess solvent will keep more product dissolved at cold temperatures, significantly reducing the final yield.
No Crystals Form Too much solvent was used; solution is supersaturated.Boil off some solvent to re-concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.
"Oiling Out" The solution is cooling too rapidly; high impurity concentration.Reheat the solution to dissolve the oil, add a small amount of additional hot ethanol, and allow it to cool much more slowly. Oiling out occurs when the solute's melting point is below the solution's temperature at the point of precipitation.
Low Percent Recovery Too much solvent used; premature crystallization during hot filtration; excessive washing.Ensure the minimum hot solvent is used. Pre-heat the filtration apparatus for hot filtration. Use a minimal amount of ice-cold solvent for washing the final crystals.
Colored Crystals Colored impurities are co-precipitating with the product.Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.

Conclusion

The ethanol/water mixed-solvent system provides an efficient, scalable, and reliable method for the purification of this compound. By understanding the underlying scientific principles of solubility and carefully controlling key parameters such as solvent ratio, temperature, and cooling rate, researchers can consistently obtain a high-purity product. This protocol serves as a robust starting point for laboratory-scale purification and can be adapted for process scale-up in drug development and manufacturing environments.

References

  • Brainly. (2023, March 7). There is a general procedure for recrystallizing your unknown compound using ethanol-water as the solvent. Retrieved from Brainly.com. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester website. [Link]

  • University of York Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from University of York website. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from a university course material PDF. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from LibreTexts Chemistry. [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Recrystallization. Retrieved from a university course material PDF. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]

  • University of California, Los Angeles Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from a university course material PDF. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ohio State University Department of Chemistry. (n.d.). Recrystallization.

Sources

HPLC method for purity analysis of "N-(4-aminophenyl)propanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of N-(4-aminophenyl)propanamide

Application Note Summary

This document provides a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its process-related and degradation impurities. The method is developed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The described protocol emphasizes the scientific rationale behind parameter selection, from mobile phase composition to detector settings, ensuring robust and reliable results. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, offering excellent resolution between the main component and its potential degradants. This guide includes detailed protocols for instrument setup, sample preparation, system suitability testing, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound (CAS: 59690-89-0, Formula: C₉H₁₂N₂O, MW: 164.20 g/mol ) is an organic compound featuring both an amide and a primary aromatic amine functional group.[1][2] The purity of such active pharmaceutical ingredients (APIs) or intermediates is a critical quality attribute, as impurities can impact efficacy and patient safety. A robust analytical method is essential to quantify the main component and detect, separate, and quantify any impurities arising from synthesis or degradation.

The presence of an aromatic amine suggests a potential for oxidative degradation, while the amide linkage is susceptible to hydrolysis under acidic or basic conditions. A likely degradation product is 4-aminophenol, a compound known for its potential nephrotoxicity and teratogenicity.[3] Therefore, the developed analytical method must be "stability-indicating," meaning it can unequivocally separate the intact analyte from its degradation products.[4] This application note describes a method developed with this principle at its core, validated through forced degradation studies as outlined by ICH guidelines.[5][6]

Foundational Method Development: A Rationale-Driven Approach

The selection of each chromatographic parameter was based on the physicochemical properties of this compound and established chromatographic principles to ensure a specific, robust, and reliable method.

  • Chromatographic Mode: Reversed-Phase (RP-HPLC) RP-HPLC is the premier choice for analyzing moderately polar small molecules like this compound. The nonpolar stationary phase (C18) provides hydrophobic interactions with the analyte, while a polar mobile phase is used for elution. This approach is versatile, reproducible, and suitable for purity and stability testing.

  • Stationary Phase: C18 Column A C18 (octadecylsilane) column is selected as the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity suitable for retaining the analyte. A column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm or 5 µm provides an excellent balance between resolution, efficiency, and backpressure.

  • Mobile Phase Selection and pH Control The analyte contains a primary aromatic amine, which is a basic functional group (estimated pKa ~4-5). The ionization state of this group is highly dependent on the mobile phase pH and significantly impacts chromatographic retention and peak shape.[7]

    • Aqueous Phase: A 20 mM potassium phosphate buffer adjusted to pH 2.8 is chosen. Operating at a pH at least 1.5-2 units below the analyte's pKa ensures the amine group is consistently protonated (-NH₃⁺). This minimizes peak tailing caused by interactions with residual silanols on the silica backbone and provides stable, reproducible retention times.[7]

    • Organic Modifier: Acetonitrile is selected over methanol as it often provides better peak shapes for basic compounds and lower UV cutoff, which is advantageous for sensitive detection.[7]

    • Elution Mode: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime. This is critical for a purity method, where early-eluting polar impurities (like 4-aminophenol) and late-eluting nonpolar impurities must be separated from the main peak.

  • Detection Wavelength The presence of a substituted benzene ring in this compound results in significant UV absorbance. A preliminary UV scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λ-max), which is anticipated to be around 240-250 nm. A detection wavelength of 245 nm is chosen to ensure high sensitivity for both the parent compound and potential aromatic impurities.

Instrumentation and Materials

  • Instrumentation: HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric Acid (85%) (AR grade)

    • Water (HPLC grade or Milli-Q)

  • Standards: this compound reference standard, 4-aminophenol reference standard.

Detailed Analytical Protocol

This protocol provides a step-by-step guide for the purity analysis of this compound.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.8
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability Testing (SST)

System suitability is an integral part of any analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis.[8] Before sample analysis, inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% for 5 replicate injections
%RSD of Retention Time ≤ 1.0% for 5 replicate injections
Analysis and Calculation

Inject the blank (diluent), standard solutions, and sample solutions. Identify the peaks based on the retention time of the reference standard. The percentage of any impurity can be calculated using the area normalization method or against a qualified impurity standard.

% Impurity (Area %) = (Area of Impurity Peak / Total Area of all Peaks) x 100

Protocol for Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5] The goal is to achieve approximately 10-15% degradation of the active ingredient.[9]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C, Solid State) Thermal->HPLC Photo Photolytic (ICH Q1B Light) Photo->HPLC PDA Peak Purity Assessment (PDA Detector) HPLC->PDA Result Demonstrate Method Specificity (Resolution > 2) PDA->Result API N-(4-aminophenyl) propanamide API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for Forced Degradation Studies.

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl to a concentration of 1 mg/mL. Heat at 60°C, monitoring at intervals (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 N NaOH before dilution and injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH to a concentration of 1 mg/mL. Heat at 60°C, monitoring at intervals. Neutralize with an equivalent amount of 0.1 N HCl before dilution and injection.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ at 1 mg/mL. Keep at room temperature, monitoring at intervals.

  • Thermal Degradation: Expose the solid powder to dry heat at 80°C for 48 hours. Dissolve the stressed sample in diluent for analysis.

  • Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and from each other. Peak purity analysis using a DAD is crucial to confirm that the main peak is spectrally pure in all stressed conditions.

Method Validation Framework (ICH Q2(R2))

The analytical method must be validated to demonstrate it is fit for its intended purpose.[10][11] The following framework, based on ICH guidelines, should be followed.

Validation_Workflow start Method Development validation Method Validation (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness start->validation end Routine QC Use validation->end

Caption: High-Level Method Validation Workflow.

Validation ParameterProtocol Summary
Specificity Analyze blank, placebo (if applicable), known impurities, and forced degradation samples. Ensure no interference at the retention time of the analyte and that all degradant peaks are resolved. Perform peak purity analysis.[12]
Linearity Prepare at least five concentrations of the analyte across the range of LOQ to 150% of the working concentration. Plot peak area vs. concentration and determine the correlation coefficient (r²) and y-intercept. Acceptance criterion: r² ≥ 0.999.[10]
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. For purity, this should cover from the LOQ to 120% of the impurity specification.[12]
Accuracy Perform recovery studies by spiking a known amount of analyte and impurities into a blank matrix at three levels (e.g., 50%, 100%, 150%). Calculate the % recovery at each level. Acceptance criteria: Typically 98.0% - 102.0%.[12]
Precision Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD. Acceptance criterion: %RSD ≤ 2.0%.[12]
Limit of Detection (LOD) Determine based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope. The LOQ must be precise and accurate.
Robustness Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%, organic phase composition ±2%) and assess the impact on SST parameters. The method should remain reliable under these minor variations.[13]

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]

  • The United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY. In USP-NF. Retrieved from [Link]

  • Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology, 27(4), 60-70.
  • Reynolds, D. W., et al. (2002). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutical Technology, 26(5), 48-56.
  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Scribd. (2021). USP-NF 621 Chromatography. [Link]

  • Gefen, T. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • SIELC Technologies. (n.d.). Separation of Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis- on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Zhang, C., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Chemsrc. (n.d.). N-[4-(4-aminophenyl)sulfonylphenyl]propanamide. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Hrytsenko, I., et al. (2023).
  • Chen, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
  • Suneetha, A., & Rao, D. (2010). REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF AMBROXOL IN PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry, 1(3), 250-255.
  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. [Link]

  • Al-kassas, R. S. (2008). A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. The Pacific Journal of Science and Technology, 9(2), 488-495.
  • Patel, M. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 6393.
  • Bethi, M. R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Crystals, 10(4), 325.
  • Hsiao, S. H., & Yang, C. P. (1998). Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine and Aromatic Dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1335-1343.

Sources

Structural Elucidation of N-(4-aminophenyl)propanamide using 1H and 13C Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-aminophenyl)propanamide is an organic compound of interest in synthetic chemistry, often serving as an intermediate in the development of pharmaceuticals and other advanced materials.[1][2] Accurate structural confirmation and purity assessment are critical checkpoints in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of small organic molecules.[3] This application note provides a comprehensive guide, including detailed protocols and in-depth spectral analysis, for the characterization of this compound using high-resolution 1H and 13C NMR spectroscopy. The causality behind key experimental choices is emphasized to provide a framework applicable to a wide range of similar analytes.

PART 1: EXPERIMENTAL METHODOLOGY

Protocol 1: High-Fidelity Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation.[4] A meticulously prepared sample is a prerequisite for achieving high-resolution data with minimal artifacts, which is crucial for accurate structural interpretation.

Core Principles:

  • Homogeneity: The sample must be a completely homogeneous solution, free of any solid particulates. Suspended particles distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by the instrument's shimming process.[5]

  • Solvent Choice: The solvent must dissolve the analyte completely and should be deuterated to avoid overwhelming the spectrum with its own proton signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field frequency, ensuring stability over the course of the experiment.

  • Concentration: An optimal concentration balance is required. While higher concentrations improve the signal-to-noise ratio (S/N), especially for less sensitive nuclei like 13C, overly concentrated samples can lead to viscosity-related line broadening in the 1H spectrum and make shimming difficult.[6][7]

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh the sample. For this compound (MW: 164.20 g/mol ), a mass of 5-15 mg is ideal for 1H NMR, while 50-75 mg is recommended for 13C NMR.[6]

  • Solvent Selection: For this compound, Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent. Its polarity is suitable for dissolving the analyte, and crucially, it is aprotic, which slows down the chemical exchange of the amide (-NH) and amine (-NH2) protons, allowing for their observation as distinct, albeit often broad, signals.[8] Chloroform-d (CDCl3) is an alternative but may result in faster proton exchange and signal disappearance.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d6 in a small, clean glass vial. Using a vial first allows for effective mixing via vortexing to ensure complete dissolution before transfer to the NMR tube.[4]

  • Filtration: To eliminate all particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube. A simple and effective method is to pass the solution through a Pasteur pipette tightly plugged with a small amount of glass wool. Cotton wool should be avoided as solvents can leach impurities from it.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard, defined as 0.00 ppm.[9] Most commercially available deuterated solvents contain TMS. If not, a minuscule drop can be added.

  • Finalization: Cap the NMR tube securely and wipe the exterior with a lint-free tissue lightly moistened with isopropanol to remove any contaminants before inserting it into the spectrometer.[7]

Protocol 2: NMR Spectrometer Operation and Data Acquisition

The following parameters are provided as a robust starting point for a standard 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

Instrument Preparation:

  • Sample Insertion: Insert the sample into the spectrometer.

  • Locking & Shimming: Lock onto the deuterium signal of DMSO-d6. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[10]

  • Tuning and Matching: Tune and match the probe for both the 1H and 13C frequencies to ensure maximum sensitivity and efficient power transfer.

1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[11]

  • Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.

  • Acquisition Time (AQ): 3-4 seconds. This duration influences the digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. A sufficient delay is crucial for the full relaxation of protons, ensuring accurate signal integration.[11]

  • Number of Scans (NS): 16. This is typically sufficient for a sample of this concentration to achieve excellent S/N.

13C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse-and-acquire experiment (e.g., 'zgpg30' on Bruker systems).[11] Proton decoupling removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

  • Spectral Width (SW): ~220 ppm (0-220 ppm).[11]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more. A significantly higher number of scans is required for 13C NMR due to the low natural abundance (1.1%) of the 13C isotope and its smaller gyromagnetic ratio.[12]

PART 2: SPECTRAL ANALYSIS AND INTERPRETATION

A logical, stepwise approach to spectral interpretation is key to assigning all signals correctly and confirming the molecular structure.

Molecular Structure and Atom Labeling

To facilitate clear discussion, the atoms of this compound are labeled as shown below.

Caption: Structure of this compound with atom numbering.

1H NMR Spectral Data (400 MHz, DMSO-d6)

The 1H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
-NH (Amide)~9.651Hs (broad)-The amide proton is deshielded by the adjacent carbonyl group and appears far downfield. Broadness is due to quadrupolar coupling with the 14N nucleus and chemical exchange.[8]
-CH2- (Aromatic Ring)~7.352Hd~8.7These protons (on C6 and C8) are ortho to the electron-withdrawing amide group, hence they are deshielded relative to the other aromatic protons. They appear as a doublet due to coupling with the protons on C5 and C9.[13]
-CH- (Aromatic Ring)~6.582Hd~8.7These protons (on C5 and C9) are ortho to the strongly electron-donating amino group, causing significant shielding. They appear as a doublet due to coupling with the protons on C6 and C8.[13]
-NH2 (Amine)~4.902Hs (broad)-The chemical shift of amine protons is variable. In DMSO-d6, they are typically observed in this region. The signal is a broad singlet due to exchange and quadrupolar effects.[8]
-CH2- (Ethyl)~2.152Hq~7.5These methylene protons are adjacent to a methyl group (3 protons), so the signal is split into a quartet (3+1=4) according to the n+1 rule.[9]
-CH3 (Ethyl)~1.023Ht~7.5The terminal methyl protons are adjacent to a methylene group (2 protons), so the signal is split into a triplet (2+1=3).[9]
13C NMR Spectral Data (100 MHz, DMSO-d6)

The proton-decoupled 13C NMR spectrum shows a single peak for each chemically unique carbon atom.

Signal AssignmentChemical Shift (δ, ppm)Rationale
C=O (C3)~171.8Carbonyl carbons are highly deshielded and appear in the furthest downfield region of the spectrum.[12]
C-N (C7)~145.3This aromatic carbon is attached to the electron-donating -NH2 group, which strongly influences its chemical shift.
C-N (C4)~130.1This ipso-carbon is attached to the amide nitrogen. Its chemical shift is deshielded compared to the other CH carbons.
CH (C6, C8)~120.8These carbons are ortho to the amide substituent and meta to the amino group.
CH (C5, C9)~113.8These carbons are ortho to the electron-donating amino group and are consequently the most shielded of the aromatic carbons.[14]
-CH2- (C2)~29.5Aliphatic carbons appear in the upfield region of the spectrum. This carbon is adjacent to the carbonyl group.
-CH3 (C1)~10.1The terminal methyl carbon is the most shielded carbon in the molecule, appearing furthest upfield.

PART 3: WORKFLOW AND VISUALIZATION

A systematic workflow ensures reproducibility and comprehensive analysis in NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh Pure Sample P2 Select & Add Deuterated Solvent (DMSO-d6) P1->P2 P3 Dissolve & Filter Solution P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Lock, Tune, & Shim P4->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A1->A3 D1 Fourier Transform & Phase Correction A2->D1 A3->D1 D2 Baseline Correction & Integration (1H) D1->D2 D3 Peak Picking & Assignment D2->D3 D4 Structural Confirmation D3->D4

Caption: A comprehensive workflow for the NMR spectral analysis of this compound.

1H and 13C NMR spectroscopy provide a powerful and definitive method for the structural characterization of this compound. By following robust protocols for sample preparation and data acquisition, high-quality spectra can be obtained. The detailed analysis of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure with a high degree of confidence. The principles and methodologies outlined in this note serve as a reliable guide for researchers engaged in the synthesis and analysis of related small molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][6]

  • ResearchGate. How to Prepare Samples for NMR. [Link][4]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link][5]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link][7]

  • Go Up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link][15]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link][16]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link][10]

  • Brown, R. F. C., & Rae, I. D. (1966). Proton magnetic resonance spectra of some aromatic amines and derived amides. Australian Journal of Chemistry, 19(9), 1667-1678. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 314342, this compound. [Link][1]

  • Oregon State University. 13C NMR Chemical Shifts. [Link][14]

  • Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link][3]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][13]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link][12]

  • Chemistry Connected. NMR shifts 1H-general. [Link][8]

  • Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link][9]

Sources

Application Note: FT-IR Spectroscopy for the Functional Group Analysis of N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Objective

N-(4-aminophenyl)propanamide is an organic compound featuring a secondary amide linkage to a para-substituted aromatic amine. Its structure, containing primary amine, secondary amide, and aromatic functionalities, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Verifying the chemical identity and purity of such compounds is a critical step in drug development and chemical research.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint."

This guide provides a detailed framework for the analysis of this compound using FT-IR spectroscopy. It covers the theoretical basis for spectral interpretation, detailed experimental protocols for sample preparation and data acquisition, and expert insights for ensuring data quality and accuracy. The objective is to equip researchers, scientists, and quality control professionals with the necessary knowledge to confidently characterize this molecule and similar structures.

Molecular Structure and Expected Vibrational Modes

The chemical structure of this compound dictates its FT-IR spectrum. The key functional groups and their characteristic vibrational modes are outlined below.

Caption: Molecular structure of this compound and its key functional groups.

The interaction of infrared radiation with the molecule induces vibrations in its constituent bonds. These vibrations occur at specific frequencies, corresponding to the absorption bands observed in the FT-IR spectrum. For this compound, the following functional groups are of primary interest:

  • Primary Aromatic Amine (-NH₂): This group is characterized by two N-H stretching bands—one asymmetric and one symmetric—typically found between 3500 and 3300 cm⁻¹.[1][2] An N-H bending (scissoring) vibration also appears in the 1650-1580 cm⁻¹ region.[1]

  • Secondary Amide (-NH-C=O): This group gives rise to several key bands. A single N-H stretching vibration is expected, often around 3300 cm⁻¹.[3] The C=O stretching vibration, known as the Amide I band, is very strong and appears at a lower frequency than in ketones due to resonance, typically in the 1680-1630 cm⁻¹ range for solid-state amides.[3][4] The Amide II band, a result of coupling between N-H in-plane bending and C-N stretching, is found between 1570-1515 cm⁻¹ for secondary amides in the solid state.[3][4]

  • Aromatic Ring (para-disubstituted): Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[5][6] Carbon-carbon stretching vibrations within the ring produce characteristic absorptions in the 1600-1450 cm⁻¹ region.[5][6] Strong C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region are diagnostic of the ring's substitution pattern.[5]

  • Alkyl Chain (CH₃-CH₂-): Aliphatic C-H stretching vibrations are expected in the 2950-2850 cm⁻¹ region.[7]

Predicted FT-IR Absorption Data

The expected FT-IR absorption bands for this compound are summarized below. This table serves as a reference for spectral interpretation.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium, SharpTwo distinct peaks are characteristic of a primary amine (-NH₂).[1][8]
~3300N-H StretchSecondary AmideMediumA single peak, may overlap with the primary amine stretches.[3]
3100 - 3000C-H StretchAromatic RingWeak to MediumAbsorptions above 3000 cm⁻¹ are indicative of unsaturated C-H bonds.[5]
2950 - 2850C-H StretchAlkyl (CH₃, CH₂)MediumCharacteristic of the propanamide side chain.[7]
1680 - 1630C=O Stretch (Amide I)Secondary AmideStrongOne of the most intense bands in the spectrum. Its position is lowered by resonance and H-bonding.[4]
1650 - 1580N-H Bend (Scissoring)Primary Aromatic AmineMedium to StrongCan sometimes overlap with the Amide I band.[1]
1600 - 1585 & 1500-1400C=C In-Ring StretchAromatic RingMedium to WeakA series of peaks confirming the presence of the aromatic ring.[5]
1570 - 1515N-H Bend / C-N Stretch (Amide II)Secondary AmideStrongA diagnostically important, intense band found near the Amide I band.[3][4]
1335 - 1250C-N StretchAromatic AmineStrongThe aromatic C-N bond absorbs at a higher frequency than its aliphatic counterpart.[1][9]
900 - 800C-H Out-of-Plane (OOP) Bendpara-disubstituted RingStrongThe position in this region is highly indicative of the ring's substitution pattern.[10]

Experimental Protocols

To obtain a high-quality FT-IR spectrum of solid this compound, proper sample preparation is essential. Two common and reliable methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[11]

cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis start Start: Solid Sample atr_prep Method A: ATR Place small amount of powder on crystal start->atr_prep kbr_prep Method B: KBr Pellet Grind 1-2 mg sample with 100-200 mg KBr start->kbr_prep background 1. Collect Background Spectrum (Air or empty ATR) atr_prep->background press_pellet Press mixture into a transparent pellet kbr_prep->press_pellet press_pellet->background sample_scan 2. Place Sample in Beam Path (Apply pressure for ATR) background->sample_scan acquire 3. Acquire Sample Spectrum (e.g., 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) sample_scan->acquire process 4. Process Data (Baseline correction, peak picking) acquire->process interpret 5. Interpret Spectrum (Compare to reference table) process->interpret

Caption: General experimental workflow for FT-IR analysis of a solid sample.

Protocol A: Attenuated Total Reflectance (ATR) - Recommended

ATR is a modern technique that requires minimal sample preparation, making it fast and efficient.[12] It is ideal for routine analysis.

Instrumentation & Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound powder.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol) and appropriate wipes.

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely. A clean crystal is paramount for a clean baseline.

  • Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This step is crucial as it subtracts the instrument's and ambient environment's (e.g., CO₂, water vapor) IR signature from the final sample spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is necessary for a strong, high-quality signal.[12]

  • Data Acquisition: Collect the sample spectrum using predefined instrument parameters (e.g., range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, scans: 16-32).

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface as described in step 1.

Protocol B: Potassium Bromide (KBr) Pellet Method

This traditional transmission method can yield excellent results but requires more care in preparation.[13]

Instrumentation & Materials:

  • FT-IR Spectrometer.

  • Agate mortar and pestle.

  • Hydraulic press and pellet die kit.

  • Drying oven.

  • This compound powder.

  • FT-IR grade Potassium Bromide (KBr), dried.

Procedure:

  • Drying: KBr is hygroscopic and must be thoroughly dried in an oven (e.g., at 100°C for several hours) and stored in a desiccator.[13] Absorbed water will cause large, broad O-H bands in the spectrum, potentially obscuring N-H features.

  • Grinding & Mixing: In the agate mortar, place approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.[12] Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogenous powder. Inadequate grinding can lead to light scattering and distorted spectral peaks.[13]

  • Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.[12]

  • Inspect Pellet: Carefully remove the die and extract the pellet. A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture.

  • Background & Data Acquisition: Place a blank KBr pellet (or an empty sample holder) in the spectrometer and run a background scan.[11] Then, replace it with the sample pellet and acquire the spectrum using appropriate parameters.

Data Interpretation and Troubleshooting

  • Verifying Key Functional Groups: Upon acquiring the spectrum, identify the key bands listed in the table. The presence of the strong Amide I (C=O) and Amide II (N-H bend) bands is a strong confirmation of the amide linkage. The pair of sharp peaks in the 3500-3300 cm⁻¹ region confirms the primary amine.

  • Moisture Contamination: Broad absorption around 3400 cm⁻¹ and a weaker band near 1640 cm⁻¹ can indicate the presence of water, especially in KBr pellets. Ensure KBr is properly dried to avoid this.

  • Peak Distortion (Christiansen Effect): In KBr pellets, if particles are too large, band shapes can be distorted, particularly on the high-wavenumber side. This indicates the need for more thorough grinding.[13]

  • ATR Pressure: If the spectrum has a low signal-to-noise ratio when using ATR, it is likely due to insufficient contact. Re-apply the sample and ensure the pressure clamp is firmly engaged.

By systematically following these protocols and cross-referencing the acquired spectrum with the expected absorption data, researchers can reliably confirm the chemical identity and functional group composition of this compound.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Quantum Analytics. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • International Journal of Academic Research and Development. (2025, December 11). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-NIR spectra of some pure aromatic compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. II. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (Note: URL not available from search, this is a general authoritative reference for the specific claim on para-substitution OOP bands).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

The Strategic Application of N-(4-aminophenyl)propanamide in the Synthesis of Novel Anticonvulsant Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for N-(4-aminophenyl)propanamide as a Privileged Scaffold

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery of new drug candidates. This compound emerges as a strategic starting point for the synthesis of innovative anticonvulsant agents. Its structure thoughtfully combines key pharmacophoric features: a phenyl ring for potential hydrophobic interactions within target proteins, a flexible propanamide linker, and a reactive primary amine group that serves as a crucial handle for molecular diversification. This guide provides a comprehensive overview of the application of this compound in the design and synthesis of new anticonvulsant candidates, complete with detailed synthetic protocols and methodologies for pharmacological evaluation.

Pharmacophore-Guided Design: Key Structural Elements for Anticonvulsant Activity

The design of new anticonvulsant drugs often revolves around a well-established pharmacophore model. This model typically includes a hydrophobic aromatic ring, a hydrogen bond donor/acceptor site, and an additional electron-donating group, all at specific spatial arrangements. The this compound scaffold inherently possesses the aromatic ring and a hydrogen bonding amide moiety. The terminal amino group provides a versatile point for the introduction of various substituents to modulate lipophilicity, electronic properties, and steric bulk, thereby optimizing the molecule's interaction with biological targets such as voltage-gated sodium channels or GABA receptors.

Synthetic Pathways and Protocols

The journey from the this compound scaffold to a potential anticonvulsant drug involves a series of synthetic transformations. Below are detailed protocols for the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the readily available 4-nitroaniline.

Step 1: Acylation of 4-nitroaniline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline (10.0 g, 72.4 mmol) in 100 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Addition of Reagents: To the stirred solution, add triethylamine (12.1 mL, 86.9 mmol) to act as a base. Cool the mixture in an ice bath.

  • Acylation: Slowly add propanoyl chloride (7.0 mL, 79.6 mmol) dropwise to the cooled solution. Rationale: The slow addition minimizes side reactions and controls the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-nitrophenyl)propanamide.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the N-(4-nitrophenyl)propanamide (from the previous step) in 200 mL of ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation using a balloon filled with hydrogen gas or a Parr hydrogenator at room temperature and atmospheric pressure. Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization.

Protocol 2: Derivatization of this compound

The primary amino group of this compound is a versatile handle for introducing a wide array of chemical moieties. The following protocol describes a general method for the synthesis of novel amide derivatives.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.6 mmol) in a suitable aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF).

  • Base Addition: Add an appropriate base, such as triethylamine or diisopropylethylamine (1.2 equivalents).

  • Acylation/Sulfonylation: To this solution, add the desired acyl chloride, sulfonyl chloride, or carboxylic acid (with a coupling agent like DCC or HATU) (1.1 equivalents).

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, perform an appropriate aqueous work-up similar to Protocol 1, Step 1. The final product can be purified by column chromatography or recrystallization.

Pharmacological Evaluation: Screening for Anticonvulsant Activity

The newly synthesized derivatives must be subjected to a battery of pharmacological tests to assess their anticonvulsant potential and neurotoxicity. The following are standard in vivo screening models.

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Pre-Screening cluster_1 Primary Anticonvulsant Screening cluster_3 Data Analysis & Lead Identification A Compound Synthesis & Purification B Acute Toxicity Assessment (LD50) A->B C Maximal Electroshock (MES) Test B->C D Subcutaneous Pentylenetetrazole (scPTZ) Test B->D E Rotarod Test C->E D->E F Determine ED50 & TD50 E->F G Calculate Protective Index (PI = TD50/ED50) F->G H Lead Compound Selection G->H G cluster_0 Lead Compound cluster_1 Potential Molecular Targets cluster_2 In Vitro Assays A N-(4-substituted-aminophenyl)propanamide B Voltage-Gated Sodium Channels A->B Inhibition C GABA-A Receptors A->C Modulation D Calcium Channels A->D Blockade E Patch-Clamp Electrophysiology B->E F Radioligand Binding Assays C->F G Calcium Imaging D->G

Caption: Investigating the mechanism of action.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel anticonvulsant agents. Its straightforward synthesis and the presence of a readily modifiable amino group allow for the creation of diverse chemical libraries. The systematic application of the synthetic and pharmacological protocols outlined in this guide can facilitate the identification of lead compounds with potent anticonvulsant activity and favorable safety profiles. Future research should focus on expanding the diversity of substituents on the amino group, exploring isosteric replacements of the propanamide linker, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most promising candidates. This strategic approach will undoubtedly contribute to the ongoing quest for more effective and safer treatments for epilepsy.

References

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Research Square. [Link]

  • In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. (2023). CABI Compendium. [Link]

  • Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). Avicenna Journal of Pharmaceutical Research. [Link]

  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18–20. [Link]

  • Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. (n.d.). PubMed. [Link]

  • Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. (2016). Bioorganic & Medicinal Chemistry, 24(14), 3051–3063. [Link]

  • Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (n.d.). PubMed. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Molecules, 29(18), 4307. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 138–147. [Link]

  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (n.d.). Brieflands. [Link]

  • Unverferth, K., Engel, J., Höfgen, N., Rostock, A., Günther, R., Lankau, H. J., Menzer, M., Rolfs, A., Liebscher, J., Müller, B., & Hofmann, H. J. (1998). Synthesis, anticonvulsant

Application Notes & Protocol: Acylation of N-(4-aminophenyl)propanamide for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone functional group in medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[1] Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a critical linker and pharmacophore in drug design. The N-acylation of primary amines is one of the most fundamental and reliable methods for creating this bond.[2]

This application note provides a detailed experimental protocol for the N-acylation of N-(4-aminophenyl)propanamide. This substrate is a valuable starting material, possessing a reactive primary aromatic amine that can be readily functionalized. The resulting acylated products serve as key intermediates in the synthesis of a diverse range of biologically active molecules, including inhibitors of DNA methyltransferase and other therapeutic targets.[3][4] This guide is designed for researchers in synthetic chemistry and drug development, offering field-proven insights into reaction optimization, safety, and product validation.

Scientific Principles: The Nucleophilic Acyl Substitution Mechanism

The acylation of this compound proceeds via a classic nucleophilic acyl substitution mechanism. The reaction's efficiency is predicated on the nucleophilicity of the primary amine and the electrophilicity of the acylating agent's carbonyl carbon.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion, Cl⁻, or a carboxylate anion).

  • Deprotonation: A base, such as triethylamine or pyridine, is typically required to neutralize the acidic byproduct (e.g., hydrochloric acid, HCl) generated during the reaction.[5] This deprotonation step drives the reaction to completion, yielding the final, stable amide product.

Careful selection of the solvent, base, and reaction temperature is critical for maximizing yield and minimizing side reactions.[6]

Hazard Assessment and Safe Handling

The acylation reaction involves hazardous materials that require strict adherence to safety protocols. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7][8]

Substance CAS No. Primary Hazards Handling Precautions
This compound 59690-89-0Harmful if swallowed; may cause an allergic skin reaction.[9]Avoid inhalation of dust and contact with skin and eyes.
Acetyl Chloride (Example Acylating Agent) 75-36-5Flammable liquid and vapor; causes severe skin burns and eye damage; reacts violently with water.Handle under an inert atmosphere (Nitrogen or Argon). Keep away from moisture and sources of ignition. Add to the reaction mixture slowly and at a controlled temperature.
Triethylamine (Example Base) 121-44-8Highly flammable liquid and vapor; harmful if swallowed or inhaled; causes severe skin burns and eye damage.Use in a well-ventilated area. Keep away from heat and open flames.
Dichloromethane (Example Solvent) 75-09-2May cause cancer; causes skin and serious eye irritation.Handle in a closed system or with adequate local exhaust ventilation. Avoid breathing vapors.

Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Detailed Experimental Protocol

This protocol details a general procedure for the N-acetylation of this compound. This can be adapted for other acylating agents with minor modifications.

Materials and Equipment
  • Reagents: this compound, Acetyl Chloride, Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), standard laboratory glassware.

Step-by-Step Reaction Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.64 g, 10.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add 40 mL of anhydrous DCM, followed by triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.). Stir the mixture under a nitrogen atmosphere until all solids dissolve.

  • Cooling: Cool the flask in an ice bath to 0 °C. This is crucial to control the exothermic nature of the acylation reaction.[5]

  • Acylating Agent Addition: Prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol, 1.1 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

Reaction Monitoring with TLC
  • Technique: Monitor the reaction's progress by TLC.[6] Prepare a TLC chamber with a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). Spot the reaction mixture alongside the starting material.

  • Interpretation: The reaction is complete when the spot corresponding to this compound has disappeared and a new, typically higher Rf, spot for the product is dominant.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into 50 mL of deionized water in a separatory funnel.

  • Extraction & Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess triethylamine), 30 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 30 mL of brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, N-(4-propionamidophenyl)acetamide, as a pure solid.

Data Presentation and Workflow Visualization

Representative Reaction Parameters

The following table provides representative parameters for the acylation of this compound with various acylating agents. Yields are illustrative and may vary.

Acylating Agent Equivalents Base (Equivalents) Solvent Time (h) Temp (°C) Typical Yield (%)
Acetyl Chloride1.1Et₃N (1.5)DCM2-40 to RT85-95
Propionyl Chloride1.1Et₃N (1.5)DCM2-40 to RT80-90
Benzoyl Chloride1.1Pyridine (2.0)THF4-60 to RT75-85
Acetic Anhydride1.2Pyridine (2.0)DCM3-5RT90-98
Experimental Workflow Diagram

Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagents This compound + Anhydrous DCM + Et3N setup Stir under N2 Cool to 0 °C in ice bath reagents->setup acyl_chloride Dropwise addition of Acyl Chloride in DCM setup->acyl_chloride stir Warm to Room Temp Stir for 2-4 hours acyl_chloride->stir tlc Monitor by TLC stir->tlc quench Quench with Water tlc->quench extract Extract with DCM Wash (HCl, NaHCO3, Brine) quench->extract dry Dry (Na2SO4) & Filter extract->dry evaporate Concentrate via Rotary Evaporation dry->evaporate crude Crude Product evaporate->crude purify Recrystallization or Column Chromatography crude->purify product Pure Acylated Product purify->product

Caption: Workflow for the acylation of this compound.

Analytical Characterization of the Final Product

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the broad -NH₂ signal (typically ~3.5-4.5 ppm) from the starting material and the appearance of a new amide N-H singlet (typically ~8.0-10.0 ppm) are key indicators of a successful reaction. Shifts in the aromatic protons adjacent to the newly formed amide bond can also be observed.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect a new carbonyl carbon signal for the newly introduced amide group in the range of 165-175 ppm.

  • MS (Mass Spectrometry): Provides the molecular weight of the product, confirming the addition of the acyl group. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[1]

  • IR (Infrared) Spectroscopy: Look for a strong C=O stretching vibration for the new amide at approximately 1650-1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Deactivated acylating agent due to moisture.3. Insufficient base.1. Allow the reaction to stir longer; gently heat if necessary.2. Use freshly opened or distilled acylating agent and ensure anhydrous conditions.3. Increase the equivalents of the base.
Low Yield 1. Loss of product during aqueous work-up.2. Inefficient purification.3. Formation of side products (e.g., di-acylation).1. Perform multiple extractions with the organic solvent.2. Optimize the recrystallization solvent system or chromatography eluent.3. Ensure slow, controlled addition of the acylating agent at low temperatures.
Product Contaminated with Starting Material Incomplete reaction or inefficient purification.Re-subject the mixture to the reaction conditions or re-purify using column chromatography.

Conclusion

The N-acylation of this compound is a robust and versatile transformation for generating valuable pharmaceutical intermediates. The protocol outlined in this document provides a reliable foundation for this synthesis. By carefully controlling reaction parameters, ensuring anhydrous conditions, and monitoring the reaction's progress, researchers can consistently achieve high yields of the desired acylated products. This methodology serves as a critical tool in the synthetic chemist's arsenal for the exploration and development of new therapeutic agents.

References

  • This compound | C9H12N2O | CID 314342. PubChem, National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central, National Institutes of Health. [Link]

  • What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? ResearchGate. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central, National Institutes of Health. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Photocatalytic In Situ Amination of the Migrating Aryl Group: Rapid Access to 4-Aminated Benzenepropanamides. ACS Catalysis. [Link]

  • Process for the preparation of N-acylated aminophenols.

Sources

The Strategic Application of N-(4-aminophenyl)propanamide in Solid-Phase Organic Synthesis: A Guide for Advanced Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of solid-phase organic synthesis (SPOS), the choice of linker is paramount, dictating the conditions for synthesis, cleavage, and the nature of the final product. While a canon of well-established linkers exists, the exploration of novel scaffolding molecules offers opportunities for unique functionalities and synthetic strategies. This guide introduces N-(4-aminophenyl)propanamide as a promising candidate for application in SPOS, particularly for the generation of C-terminal amide libraries. Its structural architecture, featuring a nucleophilic primary aromatic amine for resin attachment and a stable secondary amide, presents a compelling alternative to conventional linkers, such as the Rink Amide linker.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a theoretical framework for the application of this compound, alongside detailed, field-tested protocols for its integration into solid-phase synthesis workflows. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in solid-phase synthesis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 59690-89-0[1]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.20 g/mol [1]

Conceptual Framework: this compound as a Rink Amide Analogue

The primary application of this compound in SPOS is envisioned as a linker for the synthesis of C-terminal amides, analogous to the widely used Rink Amide linker.[2][3][4] The core of this strategy lies in the acid-labile nature of the bond formed between the aniline nitrogen and a suitable resin-bound electrophile.

The propanamide moiety provides a stable spacer arm, and its amide bond is anticipated to be robust under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated exposure to piperidine for Fmoc deprotection and various coupling reagents.[5]

Experimental Protocols

Protocol 1: Immobilization of this compound onto a Solid Support

This protocol details the attachment of this compound to a 2-chlorotrityl chloride resin, a common solid support for anchoring molecules via nucleophilic substitution. The trityl linker is highly acid-sensitive, allowing for mild cleavage conditions.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Shaker vessel

  • Sintered glass funnel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a shaker vessel.

  • Preparation of Reagent Solution: In a separate flask, dissolve this compound (3.0 eq. relative to resin loading) and DIPEA (5.0 eq.) in anhydrous DCM (10 mL).

  • Coupling Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 4 hours.

  • Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the resin can be determined by Fmoc quantification after coupling of the first Fmoc-protected amino acid.

Diagram of the Immobilization Workflow:

G Resin 2-Chlorotrityl Chloride Resin Swell Swell in DCM Resin->Swell Couple Couple Reagents to Resin Swell->Couple Reagent This compound + DIPEA in DCM Reagent->Couple Cap Cap with MeOH Couple->Cap Wash Wash with DCM, DMF Cap->Wash Dry Dry Resin Wash->Dry FinalResin This compound-Resin Dry->FinalResin

Caption: Workflow for immobilizing this compound onto a 2-chlorotrityl chloride resin.

Protocol 2: Solid-Phase Synthesis of a Model Peptide Amide

This protocol outlines the synthesis of a model tripeptide (e.g., Ala-Phe-Gly-NH₂) using the this compound-functionalized resin and standard Fmoc-SPPS chemistry.

Materials:

  • This compound-Resin (prepared as in Protocol 1)

  • Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the this compound-Resin (~0.1 mmol scale) in DMF (2 mL) for 30 minutes.

  • First Amino Acid Coupling:

    • Pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF (1 mL) for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling.[3]

    • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (2 mL) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (2 mL) and agitate for 10 minutes.

    • Wash the resin with DMF (5 x 2 mL).

  • Subsequent Amino Acid Couplings:

    • Repeat step 2 for Fmoc-Phe-OH and then for Fmoc-Ala-OH, with a deprotection step (step 3) in between each coupling.

  • Final Fmoc Deprotection: After the final coupling of Fmoc-Ala-OH, perform a final Fmoc deprotection as described in step 3.

  • Final Washing: Wash the resin-bound peptide with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally with methanol (2 x 2 mL).

  • Drying: Dry the resin under high vacuum.

Diagram of the Synthesis Cycle:

G Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Start Complete Repeat Repeat Cycle KaiserTest->Repeat Incomplete Repeat->Coupling

Caption: The iterative cycle of deprotection and coupling in Fmoc-based solid-phase peptide synthesis.

Protocol 3: Cleavage of the Peptide Amide from the Resin

This protocol describes the final cleavage of the synthesized peptide from the this compound-functionalized resin, yielding the C-terminal peptide amide. A standard acidic cleavage cocktail is used to simultaneously cleave the peptide and remove side-chain protecting groups.

Materials:

  • Resin-bound peptide (from Protocol 2)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon stream

Procedure:

  • Preparation: Place the dry resin-bound peptide in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., 2 mL for a 0.1 mmol scale synthesis) to the resin.

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (30-40 mL).

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum.

  • Analysis and Purification: The crude peptide can be analyzed by HPLC and mass spectrometry and purified by preparative HPLC.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process controls. The Kaiser test provides a reliable qualitative measure of the completion of each coupling step, ensuring the integrity of the growing peptide chain.[3] Post-synthesis, the identity and purity of the final product are definitively confirmed by mass spectrometry and HPLC analysis, respectively. This multi-tiered analytical approach provides a robust validation of the entire synthetic workflow.

Expertise and Causality: The "Why" Behind the "How"

  • Choice of Resin: 2-Chlorotrityl chloride resin is selected for its high acid lability, which allows for the release of the product under milder acidic conditions compared to other linkers like the Wang resin. This is particularly beneficial for sensitive peptides.

  • DIPEA as a Base: DIPEA is a non-nucleophilic hindered base used to neutralize the hydrochloride salts of amino acids and to facilitate coupling reactions without causing premature cleavage of the linker or side-chain protecting groups.

  • HBTU as a Coupling Reagent: HBTU is a highly efficient coupling reagent that minimizes racemization, a critical consideration in peptide synthesis.[2]

  • Cleavage Cocktail Scavengers: TIS and water are included in the cleavage cocktail as scavengers to trap reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., t-butyl), thereby preventing side reactions with the peptide.[2]

Conclusion and Future Directions

This compound presents a viable and versatile platform for solid-phase synthesis, particularly for the generation of peptide amides. Its structural similarity to the Rink Amide linker allows for the adaptation of well-established protocols, while its unique propanamide moiety may offer subtle advantages in terms of stability and solubility. The detailed protocols provided herein offer a solid foundation for the exploration of this promising molecule in drug discovery and materials science. Further investigations could explore the derivatization of the propanamide nitrogen to create "safety-catch" or other functional linkers, expanding the synthetic utility of this scaffold.

References

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Zhang, J., et al. (2025). An improved and practical synthesis of Fmoc Rink linker. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Dourtoglou, V., & Gross, B. (1984). N,N,N′,N′-Tetramethyluronium Salts as Peptide Coupling Reagents. In The Peptides (pp. 1-27). Academic Press.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1993). HBTU/HOBt-mediated solid-phase peptide synthesis using Nα-Fmoc amino acids. Peptide Research, 6(3), 143-151.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron letters, 28(33), 3787-3790.
  • Sieber, P. (1987). A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method. Tetrahedron letters, 28(19), 2107-2110.
  • Wang, S. S. (1973). p-Alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. Journal of the American Chemical Society, 95(4), 1328–1333.
  • Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
  • Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. In Methods in enzymology (Vol. 289, pp. 67-83). Academic Press.
  • Novabiochem. (2009).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 314342, this compound. Retrieved January 10, 2026 from [Link].

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. In Methods in enzymology (Vol. 289, pp. 44-67). Academic Press.
  • Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Co.
  • Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer-Verlag.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.

Sources

Application Notes and Protocols: N-(4-aminophenyl)propanamide as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N-(4-aminophenyl)propanamide Scaffold

In the landscape of modern drug discovery, the efficiency of generating and screening diverse chemical libraries is paramount. Combinatorial chemistry provides a powerful engine for this process, and the selection of the core building block, or scaffold, is a critical determinant of the library's quality and relevance.[1][2][3] this compound emerges as a scaffold of significant interest due to its inherent structural and functional features.

The molecule is characterized by a central phenylene ring, substituted with a primary aromatic amine and a propanamide group. This arrangement offers two key vectors for chemical diversification:

  • The Primary Aromatic Amine (R¹): This nucleophilic group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities. Aromatic amines are prevalent motifs in numerous FDA-approved drugs, highlighting their importance in establishing key interactions with biological targets.[4]

  • The Propanamide Group: The amide bond provides structural rigidity and metabolic stability.[5] While the N-H of the amide could potentially be a point of diversification, it is generally less reactive than the primary amine. The propanamide moiety also contributes to the molecule's overall physicochemical properties.

The strategic placement of these functional groups on a phenyl ring creates a framework that can be readily elaborated into a library of compounds with diverse three-dimensional shapes and pharmacophoric features. This guide provides detailed protocols and expert insights for leveraging this compound in both solution-phase and solid-phase combinatorial synthesis.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful library synthesis.

PropertyValueSource
Molecular Formula C₉H₁₂N₂OPubChem
Molecular Weight 164.20 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 59690-89-0ChemicalBook
Boiling Point 282.7±13.0 °C (Predicted)ChemicalBook
Density 1.162±0.06 g/cm³ (Predicted)ChemicalBook
pKa 14.75±0.70 (Predicted)ChemicalBook

Combinatorial Library Synthesis Workflow

The following diagram illustrates a general workflow for the generation of a combinatorial library from this compound. This guide will provide detailed protocols for the diversification steps.

Caption: General workflow for combinatorial library synthesis using this compound.

Part 1: Solution-Phase Parallel Synthesis

Solution-phase synthesis offers the advantage of being readily adaptable from traditional organic synthesis techniques and allows for straightforward reaction monitoring.[6][7][8] For combinatorial libraries, purification can be streamlined using techniques like liquid-liquid extraction or scavenger resins.[9][10]

Core Principle

In this approach, the this compound scaffold is reacted with a diverse set of building blocks in a parallel format (e.g., in a 96-well plate). Each well contains a unique combination of reactants, leading to a spatially addressed library of individual compounds.

Diversification Protocols (R¹ Position)

The primary amino group of this compound is the key point of diversification in this workflow. Below are protocols for three common and robust reactions.

1. Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library by reacting this compound with a variety of carboxylic acids.

  • Reaction Scheme:

  • Materials:

    • This compound

    • Library of diverse carboxylic acids (R-COOH)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF) or Dichloromethane (DCM)

    • 96-well reaction block

  • Step-by-Step Protocol:

    • Stock Solution Preparation:

      • Prepare a 0.2 M solution of this compound in DMF.

      • Prepare a 0.22 M solution of each carboxylic acid from your library in individual vials with DMF.

      • Prepare a 0.22 M solution of EDC and HOBt in DMF.

      • Prepare a 0.4 M solution of DIPEA in DMF.

    • Reaction Setup (per well):

      • To each well of the 96-well plate, add 100 µL of the this compound stock solution (0.02 mmol).

      • Add 100 µL of a unique carboxylic acid stock solution to each well (0.022 mmol, 1.1 eq).

      • Add 100 µL of the EDC/HOBt stock solution (0.022 mmol, 1.1 eq).

      • Add 50 µL of the DIPEA stock solution (0.02 mmol, 1.0 eq).

    • Reaction:

      • Seal the reaction block and shake at room temperature for 16-24 hours.

      • Monitor the reaction progress by taking a small aliquot from a few wells and analyzing by LC-MS.

    • Work-up and Purification:

      • Add 500 µL of water to each well.

      • Extract with 500 µL of ethyl acetate three times.

      • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

      • Dry the organic layer over anhydrous sodium sulfate.

      • Evaporate the solvent to yield the crude amide products. For higher purity, automated flash chromatography can be employed.

2. Sulfonamide Library Synthesis

This protocol details the synthesis of a sulfonamide library by reacting this compound with a diverse set of sulfonyl chlorides.

  • Reaction Scheme:

  • Materials:

    • This compound

    • Library of diverse sulfonyl chlorides (R-SO₂Cl)

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM)

    • 96-well reaction block

  • Step-by-Step Protocol:

    • Stock Solution Preparation:

      • Prepare a 0.2 M solution of this compound in DCM.

      • Prepare a 0.22 M solution of each sulfonyl chloride from your library in individual vials with DCM.

      • Prepare a 0.4 M solution of pyridine in DCM.

    • Reaction Setup (per well):

      • To each well, add 100 µL of the this compound stock solution (0.02 mmol).

      • Add 100 µL of a unique sulfonyl chloride stock solution to each well (0.022 mmol, 1.1 eq).

      • Add 100 µL of the pyridine stock solution (0.04 mmol, 2.0 eq).

    • Reaction:

      • Seal the reaction block and shake at room temperature for 12-18 hours.

      • Monitor progress by LC-MS.

    • Work-up and Purification:

      • Add 500 µL of 1 M HCl to each well and mix.

      • Extract with 500 µL of DCM three times.

      • Wash the combined organic layers with water and brine.

      • Dry over anhydrous sodium sulfate and evaporate the solvent.

3. Secondary Amine Library Synthesis via Reductive Amination

This protocol outlines the formation of a secondary amine library through the reaction of this compound with a diverse set of aldehydes or ketones.[11][12][13]

  • Reaction Scheme:

  • Materials:

    • This compound

    • Library of diverse aldehydes (R-CHO)

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, as catalyst)

    • 96-well reaction block

  • Step-by-Step Protocol:

    • Stock Solution Preparation:

      • Prepare a 0.2 M solution of this compound in DCE.

      • Prepare a 0.22 M solution of each aldehyde from your library in individual vials with DCE.

    • Reaction Setup (per well):

      • To each well, add 100 µL of the this compound stock solution (0.02 mmol).

      • Add 100 µL of a unique aldehyde stock solution to each well (0.022 mmol, 1.1 eq).

      • (Optional) Add 5 µL of acetic acid.

      • Stir for 30 minutes to allow for imine formation.

      • Add solid sodium triacetoxyborohydride (9.0 mg, 0.042 mmol, 2.1 eq) to each well.

    • Reaction:

      • Seal the reaction block and shake at room temperature for 12-24 hours.

      • Monitor progress by LC-MS.

    • Work-up and Purification:

      • Quench the reaction by adding 500 µL of saturated sodium bicarbonate solution.

      • Extract with 500 µL of DCM three times.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

Part 2: Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, offering simplified purification through simple washing and filtration steps.[2][14] For a molecule like this compound, an effective strategy involves immobilizing it onto a solid support via a suitable linker.

Workflow for Solid-Phase Synthesis

Caption: Solid-phase synthesis workflow for this compound.

Protocol: Immobilization and Diversification

This protocol outlines a strategy where the primary amine is used as the attachment point to the resin, allowing for subsequent diversification on the propanamide nitrogen.

  • Materials:

    • 2-Chlorotrityl chloride resin

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Dimethylformamide (DMF)

    • Library of electrophiles (e.g., acyl chlorides, alkyl halides)

    • Trifluoroacetic acid (TFA) for cleavage

  • Step-by-Step Protocol:

    • Resin Swelling and Immobilization:

      • Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

      • Drain the DCM.

      • Dissolve this compound (2.4 mmol, 2 eq) and DIPEA (4.8 mmol, 4 eq) in DCM (10 mL).

      • Add the solution to the resin and shake for 4 hours at room temperature.

      • To cap any remaining reactive sites, add methanol (1 mL) and shake for 30 minutes.

      • Wash the resin sequentially with DCM, DMF, and methanol, then dry under vacuum.

    • Diversification (Example: N-Acylation of the Propanamide):

      • Swell the resin-bound scaffold in DMF.

      • In separate reaction vessels for each library member, add a solution of a unique acyl chloride (3 eq) and DIPEA (3 eq) in DMF.

      • Shake at room temperature for 6-12 hours.

      • Wash the resin thoroughly with DMF, DCM, and methanol.

      • Dry the resin.

    • Cleavage from Resin:

      • Treat the resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/water/triisopropylsilane) for 2 hours at room temperature.

      • Filter the resin and collect the filtrate.

      • Precipitate the product in cold diethyl ether.

      • Centrifuge, decant the ether, and dry the product.

    • Analysis:

      • Characterize the individual library members by LC-MS and NMR spectroscopy.

Best Practices and Troubleshooting

  • Moisture Control: Many of the reagents used, particularly acyl chlorides, sulfonyl chlorides, and solid-phase resins, are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction Monitoring: For solution-phase synthesis, periodic LC-MS analysis of a few representative reactions is crucial to determine reaction completion and identify potential side products. For solid-phase synthesis, a small amount of resin can be cleaved for analysis.

  • Purification Strategy: For solution-phase libraries, the choice of purification method depends on the desired purity. For initial screening, simple extraction may suffice. For lead optimization, chromatographic purification is recommended. The use of scavenger resins can be a highly efficient method for removing excess reagents.[11]

  • Solid-Phase Loading: The efficiency of the initial immobilization step is critical for the overall yield. The loading capacity of the resin should be determined after the attachment of the scaffold.

Characterization of the Final Library

The identity and purity of the synthesized compounds are essential for reliable biological screening results. A multi-technique approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of each library member.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of a representative subset of the library to confirm that the desired transformations have occurred.

Conclusion

This compound represents a highly valuable and versatile building block for combinatorial chemistry. Its dual functional handles allow for the creation of diverse and complex chemical libraries through either solution-phase or solid-phase synthesis strategies. The robust and reliable protocols presented in this guide provide a solid foundation for researchers and scientists to harness the potential of this scaffold in their drug discovery endeavors, ultimately accelerating the identification of novel therapeutic leads.

References

  • Purification strategies for combinatorial and parallel chemistry. (2003). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Purification Strategies for Combinatorial and Parallel Chemistry. (n.d.). Ingenta Connect. Available at: [Link]

  • Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. (2011). ResearchGate. Available at: [Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. (2012). ACS Combinatorial Science. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). ACS Publications. Available at: [Link]

  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. (2012). PubMed. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). ResearchGate. Available at: [Link]

  • Parallel Solution Phase Synthesis. (2020). Combinatorial Chemistry Review. Available at: [Link]

  • Solution-Phase Combinatorial Chemistry. (1997). ResearchGate. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). WUR eDepot. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of sulfonamides from sulfinate salts and amines or anilines. (2020). ResearchGate. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). National Institutes of Health. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (2012). National Institutes of Health. Available at: [Link]

  • An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. (2002). ACS Publications. Available at: [Link]

  • Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). University of Leeds. Available at: [Link]

  • Solid phase synthesis - designer linkers for combinatorial chemistry : a review. (1999). Semantic Scholar. Available at: [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2023). MDPI. Available at: [Link]

  • A New Way to Amines. (2014). GalChimia. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). National Institutes of Health. Available at: [Link]

  • Combinatorial chemistry: A novel method in drug discovery and its application. (n.d.). ResearchGate. Available at: [Link]

Sources

Protocol for the reduction of nitro precursors to "N-(4-aminophenyl)propanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-(4-aminophenyl)propanamide via Nitro Group Reduction

Authored by: A Senior Application Scientist

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and advanced materials. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of this compound from its nitro precursor, N-(4-nitrophenyl)propanamide. We delve into the mechanistic underpinnings of this transformation, compare common reduction methodologies, and provide detailed, validated protocols for both catalytic hydrogenation and a classic metal/acid reduction. The guide is structured to provide not only procedural steps but also the rationale behind them, ensuring robust, reproducible, and safe execution.

Introduction: The Significance of Aromatic Amines

Aromatic amines are a cornerstone of modern medicinal chemistry. The amine functional group serves as a versatile handle for constructing complex molecular architectures and is often a key pharmacophore, interacting with biological targets. This compound, in particular, is a valuable intermediate. Its primary amine allows for further derivatization, such as amide bond formation or participation in cyclization reactions, while the existing propanamide moiety can influence solubility, metabolic stability, and target engagement.

The most common and atom-economical route to this class of compounds is through the reduction of the corresponding nitroarene.[1] The starting material, N-(4-nitrophenyl)propanamide, is readily synthesized from 4-nitroaniline. The subsequent reduction is the critical step, demanding high efficiency, chemoselectivity, and scalability.

Mechanistic Overview: The Path from Nitro to Amine

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions. While the specific mechanism can vary with the chosen reagent, the general sequence is widely accepted to involve nitroso and hydroxylamine intermediates.[2][3]

Under acidic conditions, such as with Sn/HCl, the nitro group is activated by protonation, followed by a series of proton-coupled electron transfers from the metal.[2] In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst where hydrogen is delivered. The stepwise reduction prevents the accumulation of potentially unstable hydroxylamine intermediates, which can be a safety concern in large-scale reactions.[4]

G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O caption General pathway for nitroarene reduction. G cluster_options Key Considerations cluster_methods Recommended Protocols Start Select Reduction Method for N-(4-nitrophenyl)propanamide Scale Reaction Scale? Start->Scale Chemoselectivity Sensitive Functional Groups? Start->Chemoselectivity Safety Equipment & Safety Controls? Start->Safety H2 Protocol A: Catalytic Hydrogenation (Pd/C) Scale->H2 Large Scale (Clean, High Yield) SnCl2 Protocol B: Tin(II) Chloride Reduction Scale->SnCl2 Lab/Small Scale (Robust, Tolerant) Chemoselectivity->H2 No (Risk of over-reduction of other groups) Chemoselectivity->SnCl2 Yes (Generally good chemoselectivity) Safety->H2 H₂ gas handling (Requires specialized equipment) Safety->SnCl2 Acid handling, Exotherm control Other Other Methods: Fe/Acid, Transfer H₂, Na₂S₂O₄ H2->Other SnCl2->Other caption Decision workflow for selecting a reduction method.

Caption: Decision workflow for selecting a reduction method.

MethodKey AdvantagesKey DisadvantagesBest Suited For
Catalytic Hydrogenation (Pd/C) High atom economy (water is the only byproduct), clean reaction, easily removable catalyst, highly efficient. [5]Requires specialized equipment for handling H₂ gas, catalyst can be pyrophoric, may reduce other functional groups (e.g., alkenes, alkynes). [6]Large-scale synthesis where efficiency and low waste are paramount. [7][8]
Metal/Acid (SnCl₂, Fe) Robust and reliable, tolerant of many functional groups, inexpensive reagents. [1][9]Generates significant metal waste, requires stoichiometric amounts of reductant, workup can be challenging due to precipitation of metal oxides/hydroxides. [5][10]Lab-scale synthesis, especially for complex molecules where chemoselectivity is a concern. [11][12]
Sodium Dithionite (Na₂S₂O₄) Metal-free alternative, mild reaction conditions, good functional group tolerance. [13]Moderate atom economy, can generate sulfurous odors, dithionite itself is unstable. [14]Substrates incompatible with catalytic hydrogenation or strongly acidic conditions.
Transfer Hydrogenation Avoids the use of high-pressure H₂ gas, uses hydrogen donors like hydrazine or formic acid, often highly selective. [5][15][16]Hydrogen donors can be toxic or corrosive, may require higher catalyst loading.Situations where H₂ gas is unavailable or undesirable for safety reasons.

For the synthesis of this compound, we will detail two highly reliable methods: Catalytic Hydrogenation for its efficiency and cleanliness, and Tin(II) Chloride Reduction for its robustness and excellent functional group tolerance.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and represents a green chemistry approach. The primary safety consideration is the handling of hydrogen gas and the pyrophoric nature of the Pd/C catalyst, especially after the reaction. [6] Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-(4-nitrophenyl)propanamide>98%CommercialStarting material
Palladium on Carbon (10% Pd)Degussa typeCommercialHandle carefully, potentially pyrophoric
Ethanol (EtOH)AnhydrousCommercialReaction solvent
Hydrogen (H₂) GasHigh PurityGas SupplierUse in a well-ventilated fume hood
Celite® 545N/ACommercialFiltration aid
Round-bottom flaskN/AN/ASized appropriately for the reaction
Hydrogenation ApparatusParr shaker or H-Cube®N/AOr a balloon setup for small scale

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add N-(4-nitrophenyl)propanamide (1.0 eq). Add ethanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 1-5 mol% Pd relative to the substrate). Caution: Do not add the dry catalyst to the solvent in the presence of air, as it can ignite the solvent. [6]3. Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Execution: Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and begin vigorous stirring. For lab scale, a hydrogen-filled balloon can be used. [9]5. Monitoring: The reaction is exothermic. [4]Monitor progress by the cessation of hydrogen uptake or by Thin-Layer Chromatography (TLC) (Typical mobile phase: 50% Ethyl Acetate in Hexanes). The product amine will have a lower Rf value than the starting nitro compound.

  • Work-up: Once the reaction is complete (typically 2-6 hours), carefully vent the excess hydrogen and purge the flask with an inert gas like nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to recover all the product. Crucial Safety Note: The filter cake containing Pd/C should not be allowed to dry, as it is highly pyrophoric. Quench it immediately with water. [6]8. Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from an ethanol/water mixture if needed.

Protocol B: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) Reduction

This classic method is highly reliable and demonstrates excellent chemoselectivity, making it a go-to for complex molecules. [9][10]The primary considerations are the handling of concentrated acid and the disposal of tin-containing waste.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-(4-nitrophenyl)propanamide>98%CommercialStarting material
Tin(II) Chloride Dihydrate>98%CommercialThe reducing agent
Hydrochloric Acid (HCl)Concentrated (37%)CommercialCorrosive, handle in fume hood
Ethanol (EtOH)Reagent GradeCommercialReaction solvent
Sodium Hydroxide (NaOH)10 M solutionPreparedFor neutralization, highly caustic
Ethyl Acetate (EtOAc)Reagent GradeCommercialExtraction solvent
Saturated Sodium Chloride (Brine)N/APreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)N/ACommercialDrying agent

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-nitrophenyl)propanamide (1.0 eq) in ethanol (10-15 mL per gram).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3.0-4.0 eq) to the solution. [6]3. Acidification: Slowly add concentrated HCl (4-5 eq) with stirring. The reaction is exothermic and may begin to reflux.

  • Reaction Execution: Heat the mixture to reflux (approx. 70-80 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice. Slowly add 10 M NaOH solution with vigorous stirring until the pH is strongly basic (pH > 10). A thick, white precipitate of tin(IV) oxide/hydroxide will form. [2][6]7. Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). The tin salts may make phase separation difficult; filtration through Celite® before extraction can be beneficial.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Trustworthiness: Validation and Characterization

Confirming the identity and purity of the final product is a critical step. A multi-technique approach ensures a self-validating system.

G Start Crude Reaction Mixture Workup Aqueous Work-up & Extraction Start->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification TLC TLC Analysis (Purity Check) Purification->TLC NMR ¹H & ¹³C NMR (Structural Confirmation) TLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Final Pure, Characterized This compound MS->Final caption Post-synthesis validation and purification workflow.

Caption: Post-synthesis validation and purification workflow.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction completion and assessing the purity of the final product. The amine product should appear as a single spot.

  • ¹H NMR Spectroscopy: Provides definitive structural confirmation. Expected signals include aromatic protons (two doublets in the para-substituted ring), the -NH₂ protons (a broad singlet), the amide -NH proton (a singlet), and the ethyl group of the propanamide (a quartet and a triplet).

  • ¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the product. For this compound (C₉H₁₂N₂O), the expected [M+H]⁺ ion is at m/z 165.21. [17]* Melting Point: A sharp melting point consistent with literature values indicates high purity.

Safety Considerations

  • Nitro Compounds: Aromatic nitro compounds are often toxic and can be thermally unstable. Avoid heating them excessively in the absence of a reaction. [18]* Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate equipment. [19]* Pyrophoric Catalysts: Pd/C catalyst, when dry and exposed to air, can ignite spontaneously. Always handle it in an inert atmosphere and never allow the filtered catalyst to dry on the filter paper. [6]* Acids and Bases: Concentrated HCl and strong NaOH solutions are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [20]* Exothermic Reactions: Both protocols described can be exothermic. Ensure adequate cooling is available and add reagents slowly, especially during the initial stages and the neutralization step of the SnCl₂ reduction. [4][5]

References

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. [Link]

  • Nitro Reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]

  • Hydrogenation of nitro compounds to anilines - C&CS. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - ResearchGate. [Link]

  • Progress in preparation of aniline by catalytic hydrogenation of nitrobenzene in liquid phase - ResearchGate. [Link]

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl) - Reagent Recon. [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - NIH. [Link]

  • nitro razredčilo - Chemius . [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

  • Nitro Reduction - Common Conditions - Organic Chemistry Data. [Link]

  • Reduction of nitro compounds - Wikipedia. [Link]

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Publishing. [Link]

  • Process for the catalytic hydrogenation of nitrobenzene - Google P
  • Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]

  • Transfer hydrogenation processes of nitro compounds catalyzed by... - ResearchGate. [Link]

  • Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines - Scribd. [Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review - ResearchGate. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism - Journal of Chemical Education. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. [Link]

  • Comparative study on the reduction of polymer supported aromatic nitro groups - Asian Journal of Chemistry. [Link]

  • 4juli-Nitro Reduction Using Dithionite - Scribd. [Link]

  • Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction - Aragen Life Sciences. [Link]

  • Synthesis of N-(4-aminophenyl)-substituted benzamides - ResearchGate. [Link]

  • nitro thinner Safety Data Sheet . [Link]

  • Safety Data Sheet: Nitro thinner - Carl ROTH. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. [Link]

  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors - ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. [Link]

  • This compound - PubChem. [Link]

  • Process of preparing 4-amino-3-nitro phenol - Google P
  • N-{[(4-Nitrophenyl)amino]methyl}benzamide - ResearchGate. [Link]

  • Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - ResearchGate. [Link]

  • The purification and characterization of gene 59 protein from bacteriophage T4 - PubMed. [Link]

Sources

Application Note: Quantitative Analysis of N-(4-aminophenyl)propanamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantitative determination of N-(4-aminophenyl)propanamide in complex reaction mixtures. Recognizing the critical need for accurate monitoring during synthesis and quality control, we provide detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high sensitivity, specificity, and reproducibility, essential for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating system protocols, and adherence to ICH guidelines are emphasized to ensure scientific integrity and trustworthiness.

Introduction

This compound, a key intermediate in various synthetic pathways, requires precise quantification to monitor reaction progress, determine yield, and identify potential impurities.[1][2][3] The presence of structurally similar starting materials, by-products, and degradation products in the reaction matrix necessitates analytical methods with high resolving power and specificity. This guide provides a comprehensive framework for selecting and implementing the most suitable analytical technique based on the specific requirements of the analysis.

Analyte & Matrix Considerations

Analyte: this compound

  • Molecular Formula: C₉H₁₂N₂O[1]

  • Molecular Weight: 164.20 g/mol [2]

  • Key Functional Groups: Aromatic amine, secondary amide. These groups are chromophoric, making UV-Vis spectroscopy a viable detection method. The presence of the amine group also allows for derivatization if required for other analytical techniques.

Reaction Matrix: The composition of the reaction mixture will significantly influence the choice of analytical method and sample preparation. Potential components include:

  • Starting Materials: e.g., p-nitroaniline, propionyl chloride. A common synthetic route involves the acylation of p-nitroaniline followed by the reduction of the nitro group.[4][5]

  • Reagents and Catalysts: e.g., triethylamine, palladium on carbon (Pd/C), iron (Fe), zinc (Zn).[4][5]

  • Solvents: e.g., dichloromethane (DCM), ethanol, water.[4]

  • Potential Impurities & By-products: Unreacted starting materials, over-acylated products, or degradation products like 4-aminophenol.[6][7]

Method Selection: Rationale and Strategy

The choice between HPLC-UV and GC-MS depends on the volatility and thermal stability of the analyte and other components in the reaction mixture, as well as the required sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method for non-volatile or thermally labile compounds like this compound.[8][9] It allows for the separation of a wide range of compounds with high resolution. UV detection is suitable due to the aromatic nature of the analyte.

  • Gas Chromatography (GC): While aromatic amines can be analyzed by GC, they may require derivatization to improve volatility and peak shape, as they can exhibit tailing on some columns.[10][11] GC-MS offers excellent sensitivity and specificity, providing mass fragmentation data that can be used for definitive identification.

The following workflow illustrates the decision-making process for method selection and development.

MethodSelection A Reaction Mixture (this compound) B Assess Analyte & Matrix Properties (Volatility, Thermal Stability, Concentration) A->B C High Volatility & Thermal Stability? B->C D Low to Moderate Volatility or Thermally Labile? B->D E GC-MS Method Development C->E Yes F HPLC-UV Method Development D->F Yes G Sample Preparation (Derivatization may be required) E->G H Sample Preparation (Dilution, Filtration) F->H I Method Validation (ICH Q2(R2)) G->I H->I J Routine Analysis I->J

Caption: Method selection workflow for this compound analysis.

Protocol 1: Quantification by HPLC-UV

This protocol is designed for the routine quantification of this compound in reaction mixtures where the analyte and potential impurities are soluble in common HPLC mobile phases and are not volatile.

Experimental Workflow

HPLC_Workflow A Sample Collection (Aliquot of reaction mixture) B Sample Preparation (Dilution with mobile phase, Filtration) A->B C HPLC System Setup (Column equilibration, System suitability) B->C D Injection & Data Acquisition C->D E Data Processing (Peak integration, Calibration curve) D->E F Quantification & Reporting E->F

Caption: HPLC-UV experimental workflow.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis or Diode Array Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 246 nm[5]
Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Carefully withdraw a known volume (e.g., 100 µL) of the reaction mixture.

    • Dilute the sample with the initial mobile phase composition to an estimated concentration within the calibration range. A dilution factor of 1000 is a good starting point.

    • Vortex the diluted sample for 30 seconds.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Perform a system suitability test by injecting a mid-range calibration standard multiple times to ensure reproducibility of retention time and peak area.

    • Inject the prepared standards and samples.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve and apply the dilution factor to calculate the concentration in the original reaction mixture.

Protocol 2: Quantification by GC-MS

This protocol is suitable for samples where high sensitivity is required or when confirmation of the analyte's identity is necessary. It is important to assess the thermal stability of this compound before employing this method.

Experimental Workflow

GCMS_Workflow A Sample Collection (Aliquot of reaction mixture) B Sample Preparation (Extraction, Derivatization if needed) A->B C GC-MS System Setup (Column installation, Tuning) B->C D Injection & Data Acquisition (Full Scan or SIM mode) C->D E Data Processing (Peak integration, Mass spectrum analysis) D->E F Quantification & Reporting E->F

Caption: GC-MS experimental workflow.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Dichloromethane (GC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), if necessary.

Instrumentation and Conditions
ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min[12]
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for identification, Selected Ion Monitoring (SIM) for quantification
Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in ethyl acetate at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Dilute a known volume of the reaction mixture with water.

    • Extract the aqueous solution with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate.

    • Optional Derivatization: If peak tailing is observed, derivatize both standards and samples with BSTFA according to the manufacturer's instructions.

  • Analysis:

    • Tune the mass spectrometer according to the manufacturer's guidelines.

    • Inject the prepared standards and samples.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • For quantification, use the area of a characteristic ion in SIM mode.

    • Construct a calibration curve and calculate the concentration in the original sample, accounting for dilution and extraction steps.

Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15][16][17]

Validation Parameters
ParameterDescription
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[17] This can be demonstrated by analyzing placebo (blank reaction mixture) and spiked samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide reliable and robust approaches for the quantification of this compound in reaction mixtures. The choice of method should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and the need for structural confirmation. Proper method validation in accordance with ICH guidelines is crucial to ensure the integrity and accuracy of the results.

References

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • This compound | C9H12N2O. PubChem. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. PubMed. [Link]

  • Separation of Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC International. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • How can I quantify amide species in reaction mixture by UV-Vis method preferably?. ResearchGate. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • Ch20: Spectroscopy Analysis : Amides. University of Calgary. [Link]

  • What is the best method for detecting Amide groups in the presence of Amine groups?. ResearchGate. [Link]

  • CAS#:24586-14-9 | N-[4-(4-aminophenyl)sulfonylphenyl]propanamide. Chemsrc. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • GENERAL HPLC METHODS. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [Link]

  • Assessment of amide I spectroscopic maps for a gas-phase peptide using IR-UV double-resonance spectroscopy and density functional theory calculations. NIH. [Link]

  • related impurities 4-aminophenol: Topics by Science.gov. Science.gov. [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Bioactivity of N-(4-aminophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology, medicinal chemistry, and drug discovery.

Introduction:

N-(4-aminophenyl)propanamide represents a versatile chemical scaffold. Its structure, featuring a reactive aniline amine and an amide linkage, serves as a foundational blueprint for the synthesis of a diverse library of derivatives. These derivatives hold significant promise for therapeutic applications, potentially targeting a wide array of biological processes. The core structure is reminiscent of moieties found in compounds with known anti-inflammatory, anti-cancer, and enzyme-inhibitory activities. For instance, the 4-aminophenyl group is a key pharmacophore in several approved drugs, suggesting that novel derivatives could exhibit valuable bioactivities.

This guide provides a comprehensive suite of robust and validated in vitro assays designed to systematically evaluate the biological effects of newly synthesized this compound derivatives. The protocols herein are presented with detailed, step-by-step instructions and an explanation of the underlying principles, ensuring both reproducibility and a deep understanding of the experimental choices. We will focus on three primary areas of investigation: Cytotoxicity, Anti-inflammatory Potential, and Antioxidant Activity.

Part 1: Assessment of Cytotoxic Activity

A fundamental first step in profiling any new chemical entity is to determine its effect on cell viability. This information is crucial for establishing a therapeutic window and identifying potential anti-cancer properties. We will detail the use of the MTT assay, a gold-standard colorimetric method for assessing metabolic activity as an indicator of cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This conversion is quantified by solubilizing the formazan crystals and measuring the absorbance of the solution. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout A 1. Culture & Harvest Cancer Cell Line (e.g., HeLa, A549) B 2. Count Cells & Adjust Density to 1x10^5 cells/mL A->B C 3. Seed Cells (100 µL/well) in a 96-well plate B->C D 4. Incubate 24h (37°C, 5% CO2) for cell adherence C->D E 5. Prepare Serial Dilutions of this compound Derivatives D->E F 6. Replace Media with 100 µL of Compound Dilutions (Include Vehicle Control) E->F G 7. Incubate for 24-72h (37°C, 5% CO2) F->G H 8. Add 10 µL MTT Reagent (5 mg/mL) to each well G->H I 9. Incubate for 4h (37°C, 5% CO2) H->I J 10. Remove Media & Add 100 µL DMSO to dissolve Formazan Crystals I->J K 11. Read Absorbance at 570 nm J->K

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound derivatives

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, collect, and count the cells using a hemocytometer.

    • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results should be plotted as % Cell Viability versus compound concentration. From this dose-response curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.

Parameter Description Example Data
Vehicle Control Cells treated with DMSO only. Represents 100% viability.Absorbance = 0.850
Test Compound Cells treated with a derivative (e.g., at 10 µM).Absorbance = 0.430
Blank Medium only, no cells.Absorbance = 0.050
Calculated Viability % Viability for the test compound.47.5%
IC₅₀ Value Concentration causing 50% viability reduction.Determined from curve

Part 2: Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Many anti-inflammatory drugs function by inhibiting key inflammatory mediators like nitric oxide (NO) and prostaglandins. We will describe an assay to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle of the Griess Assay for Nitric Oxide

Macrophages, when activated by inflammatory stimuli like LPS, upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a surge in the production of nitric oxide (NO). NO is a highly reactive and unstable molecule that rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous environments. The Griess assay is a colorimetric method that quantifies the amount of nitrite in the cell culture supernatant. It involves a two-step diazotization reaction where sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, magenta-colored azo compound. The intensity of the color, measured at 540 nm, is directly proportional to the nitrite concentration. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity via inhibition of the NO production pathway.

Experimental Workflow: Nitric Oxide Inhibition Assay

Griess_Workflow cluster_prep Phase 1: Cell Culture & Seeding cluster_treat Phase 2: Pre-treatment & Stimulation cluster_assay Phase 3: Griess Assay & Readout A 1. Culture RAW 264.7 Macrophage Cells B 2. Seed Cells (5x10^4/well) in a 96-well plate A->B C 3. Incubate 24h for adherence B->C D 4. Pre-treat cells with Derivatives for 1h C->D E 5. Stimulate with LPS (1 µg/mL) to induce NO production D->E F 6. Incubate for 24h E->F G 7. Collect 50 µL of cell culture supernatant F->G H 8. Add 50 µL of Griess Reagent I (Sulfanilamide) G->H I 9. Add 50 µL of Griess Reagent II (NED) H->I J 10. Read Absorbance at 540 nm I->J

Application Notes and Protocols: Synthesis of N-(4-aminophenyl)propanamide Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-aminophenyl)propanamide and its derivatives represent a significant scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The inherent structural features of this molecule—a primary aromatic amine and a propanamide moiety—offer versatile points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). A thorough understanding of SAR is paramount in drug discovery, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. These derivatives have shown promise in various therapeutic areas, including as analgesics and as antagonists for the transient receptor potential vanilloid 1 (TRPV1), a key player in pain perception.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and SAR studies of this compound derivatives.

General Synthetic Strategies

The synthesis of this compound derivatives typically commences with the protection of the amino group of p-phenylenediamine, followed by acylation and subsequent deprotection. A more direct and common approach involves the selective N-acylation of p-nitroaniline, followed by the reduction of the nitro group to an amine. This latter strategy is often preferred due to the differential reactivity of the amino groups in the starting material and the intermediate.

Core Synthesis Workflow

The fundamental synthetic route involves a two-step process:

  • N-Acylation of a Substituted Aniline: This step introduces the propanamide side chain. The choice of starting aniline (e.g., p-nitroaniline) is crucial for the overall synthetic strategy.

  • Functional Group Transformation: This typically involves the reduction of a nitro group to a primary amine, yielding the desired this compound core.

Further derivatization can be achieved by modifying the primary amine or by incorporating substituents on the phenyl ring.

Below is a generalized workflow for the synthesis of the core structure.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nitro Group Reduction Start p-Nitroaniline Reaction1 Acylation Reaction Start->Reaction1 Reagent1 Propanoyl chloride or Propanoic anhydride Reagent1->Reaction1 Intermediate N-(4-nitrophenyl)propanamide Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 Reagent2 Reducing Agent (e.g., H2/Pd-C, Fe/AcOH) Reagent2->Reaction2 Product This compound Reaction2->Product Derivatization SAR Library Synthesis Product->Derivatization Further Modifications

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrophenyl)propanamide

This protocol details the N-acylation of p-nitroaniline using propanoyl chloride. This method is efficient and generally provides high yields of the desired amide.

Materials:

  • p-Nitroaniline

  • Propanoyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve p-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-(4-nitrophenyl)propanamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of N-(4-nitrophenyl)propanamide to a primary amine using iron powder in acetic acid, a classic and effective method.[4]

Materials:

  • N-(4-nitrophenyl)propanamide

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Celite®

  • Sodium carbonate

  • Ethyl acetate

Procedure:

  • Suspension: Suspend N-(4-nitrophenyl)propanamide (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).[4]

  • Addition of Reagents: Add iron powder (4.0 eq) and a catalytic amount of glacial acetic acid to the suspension.[4]

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated solution of sodium carbonate and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold provides multiple avenues for structural modification to explore SAR. The primary points of diversification are the aromatic ring, the primary amino group, and the propanamide side chain.

Logic of a Typical SAR Study

A systematic SAR study involves the synthesis and biological evaluation of a library of analogs where specific structural features are varied. The goal is to identify the key molecular determinants for biological activity.

SAR_Logic cluster_A A-Region Modification (Aromatic Ring) cluster_B B-Region Modification (Propanamide Chain) cluster_C C-Region Modification (Amino Group) Core This compound (Lead Compound) A1 Substitution at ortho/meta positions Core->A1 A2 Introduction of electron-donating/ withdrawing groups Core->A2 B1 Chain length variation (acetamide, butanamide, etc.) Core->B1 B2 Introduction of substituents on the chain Core->B2 C1 Alkylation or Acylation Core->C1 C2 Formation of ureas, sulfonamides, etc. Core->C2 SAR_Data Biological Activity Data A1->SAR_Data A2->SAR_Data B1->SAR_Data B2->SAR_Data C1->SAR_Data C2->SAR_Data SAR_Analysis SAR Analysis and Lead Optimization SAR_Data->SAR_Analysis

Caption: Logical workflow for a structure-activity relationship study.

Key SAR Insights from Literature

Several studies have explored the SAR of this compound derivatives, particularly as TRPV1 antagonists.[1][2][3]

Modification RegionStructural ChangeImpact on Biological Activity (Example: TRPV1 Antagonism)Reference
A-Region (Aromatic Ring) Introduction of a fluorine atom at the 3-position.Often enhances potency.[2][2],
Substitution with bulky groups.Can either increase or decrease activity depending on the target.
B-Region (Propanamide Chain) Variation of the alkyl chain length (e.g., acetamide).Acetamide analogs have shown improved potency in some cases.[1][1]
Introduction of substituents on the propanamide chain.Can influence binding affinity and selectivity.[3][3]
C-Region (Amino Group) Conversion to a sulfonamide.Can lead to potent derivatives with different biological targets.[5][6][5],[6]
Acylation or alkylation.Allows for the introduction of various functionalities to probe the binding pocket.[7][7]

Note: The table above provides a generalized summary. The specific impact of a modification is highly dependent on the biological target and the overall molecular context.

Conclusion

The synthesis of this compound derivatives is a well-established process that provides a versatile platform for medicinal chemistry research. The protocols outlined in this document offer a reliable foundation for the preparation of a diverse library of analogs. A systematic approach to SAR studies, as described, is crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles. The insights gained from such studies will continue to drive the development of new drugs based on this important chemical scaffold.

References

  • Bouasla, R., Amri, N., & Rached, H. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 9(1), 220-224. Available from: [Link]

  • MDPI. (2021). Recent Advances in Synthetic Routes to Azacycles. Available from: [Link]

  • ResearchGate. Approaches for the N-acetylation of anilines. Available from: [Link]

  • Valdez, C., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(9), 13993-14013. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517. Available from: [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Available from: [Link]

  • Askar, F. W., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Trade Science Inc. Available from: [Link]

  • Lee, J., et al. (2015). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 58(15), 6215-6220. Available from: [Link]

  • IJNRD. (2025). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Available from: [Link]

  • Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry Letters, 22(1), 345-348. Available from: [Link]

  • Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 22(10), 3463-3466. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-aminophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The following information is curated from established protocols and field experience to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of this compound typically involves the selective mono-acylation of a symmetric diamine, p-phenylenediamine (PPD), with an acylating agent like propanoyl chloride or propanoic anhydride. While seemingly straightforward, this reaction presents a significant challenge: preventing the formation of the di-acylated byproduct.[1] The nucleophilicity of the two primary amine groups on PPD are nearly identical, making selective mono-acylation a kinetic and stoichiometric challenge.[1][2]

This guide provides direct, question-and-answer-based solutions to the most common issues encountered during this synthesis, focusing on maximizing the yield and purity of the desired mono-acylated product.

Troubleshooting & FAQs

Category 1: Low or No Product Yield

Question: My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes?

Answer: Low or no yield in this acylation reaction can stem from several critical factors, ranging from reagent quality to reaction conditions.

  • Reagent Quality and Purity:

    • p-Phenylenediamine (PPD) Oxidation: PPD is highly susceptible to air oxidation, which can form colored impurities like quinoneimines.[3][4] This degradation not only reduces the concentration of the active starting material but can also introduce byproducts that complicate the reaction and purification. Always use freshly purified or high-purity PPD. If your starting material is discolored (purple, brown, or black), it should be purified by recrystallization, potentially with activated charcoal to remove colored oxidation products.[3][5]

    • Acylating Agent Hydrolysis: Acyl chlorides (e.g., propanoyl chloride) are highly reactive and sensitive to moisture.[6] Exposure to atmospheric humidity can cause hydrolysis back to the carboxylic acid, rendering the agent ineffective for acylation. Use a freshly opened bottle or a recently distilled acylating agent under anhydrous conditions.

  • Incorrect Stoichiometry and Reaction Control:

    • Base Scavenger: The acylation of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[7][8] This acid will protonate the unreacted amine, converting the nucleophilic -NH2 group into an unreactive -NH3+ salt. To prevent this, at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, must be used as an acid scavenger.[9]

    • Excess of Diamine: To statistically favor mono-acylation over di-acylation, a large excess of the diamine is often employed.[1] However, this can make product isolation more challenging. Modern methods focus on controlled addition and reactivity to achieve selectivity without a large excess.

  • Sub-Optimal Reaction Conditions:

    • Temperature: Acylation reactions are typically exothermic. Running the reaction at a low temperature (e.g., 0 °C) is crucial, especially during the addition of the acylating agent.[10] This helps to control the reaction rate, minimize side reactions, and improve selectivity for mono-acylation. Excessively high temperatures can lead to decomposition and byproduct formation.[6]

    • Solvent: The solvent must be aprotic and inert to the reaction conditions, such as dichloromethane (DCM) or tetrahydrofuran (THF).[10][11] It should also be anhydrous to prevent hydrolysis of the acylating agent.[6]

Category 2: Product Purity Issues

Question: My final product is contaminated with a significant amount of a higher molecular weight byproduct. How can I prevent this?

Answer: The most common high molecular weight impurity in this synthesis is the di-acylated product, N,N'-(1,4-phenylene)bis(propanamide). Its formation is a primary challenge in the selective acylation of symmetric diamines.[1][12][13]

  • Controlling Stoichiometry: The most direct way to minimize di-acylation is to use a stoichiometric amount (or a slight deficit) of the acylating agent relative to the diamine.

  • Slow, Controlled Addition: Add the acylating agent dropwise to a cooled, vigorously stirred solution of the p-phenylenediamine.[10] This maintains a low instantaneous concentration of the acylating agent, ensuring it is more likely to react with the more abundant starting diamine rather than the newly formed mono-acylated product.

  • Reactivity Modulation: Some advanced strategies modulate the reactivity of the diamine. For instance, using CO2 as a temporary, traceless protecting group can help achieve high selectivity for mono-acylation.[13] While more complex, this highlights the principle of reducing the nucleophilicity of the second amine group after the first has reacted.

Question: How can I effectively purify my crude this compound?

Answer: Purification is critical for removing unreacted starting materials and the di-acylated byproduct.

  • Recrystallization: This is the most common and effective method for purifying the solid product. The choice of solvent is key. A solvent system should be selected where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. Ethanol or ethanol/water mixtures are often good starting points.[3][14] If the product oils out instead of crystallizing, it may be due to supersaturation or rapid cooling; try adding more hot solvent and allowing it to cool more slowly.[3]

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography is a reliable alternative.[3][15] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.[3] The more polar di-acylated product will elute later than the mono-acylated product.

  • Acid-Base Extraction: An acid wash (e.g., dilute HCl) can be used during the workup to remove unreacted basic p-phenylenediamine. The desired amide product is less basic and will remain in the organic layer, while the protonated PPD will move to the aqueous layer.

Experimental Protocols & Data

Illustrative Reaction Parameters

The following table summarizes typical reaction conditions for the selective mono-acylation of a diamine. These parameters should be optimized for your specific setup.

ParameterRecommended ConditionRationale & Key Considerations
Starting Material High-purity p-phenylenediamineMust be free of color (oxidation). If discolored, purify via recrystallization first.[3][5]
Acylating Agent Propanoyl ChlorideHighly reactive. Must be handled under anhydrous conditions to prevent hydrolysis.[6]
Stoichiometry 1.0 eq. PPD : 1.0 - 1.1 eq. Propanoyl ChlorideA slight excess of the acylating agent can drive the reaction to completion, but increases the risk of di-acylation. Careful optimization is needed.
Base 1.1 eq. Triethylamine or PyridineActs as an HCl scavenger to prevent protonation and deactivation of the amine starting material.[9]
Solvent Anhydrous Dichloromethane (DCM)Aprotic and inert solvent. Must be dry.[6][11]
Temperature 0 °C to Room TemperatureAdd acyl chloride at 0 °C to control the exothermic reaction. Allow to slowly warm to room temperature.[10]
Reaction Time 1 - 4 hoursMonitor progress by Thin Layer Chromatography (TLC) to determine completion.
General Experimental Workflow
  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve p-phenylenediamine and triethylamine in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition: Dissolve propanoyl chloride in a small amount of anhydrous DCM and add it to a dropping funnel. Add the propanoyl chloride solution dropwise to the cooled diamine solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material using TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess PPD), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water).

Reaction Pathway Visualization

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the competing side reaction that leads to the di-acylated byproduct.

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction PPD p-Phenylenediamine r_point PPD->r_point PC Propanoyl Chloride PC->r_point Mono_Product This compound (Desired Product) m_point Mono_Product->m_point Di_Product Di-acylated Byproduct r_point->Mono_Product + Et3N - Et3N.HCl m_point->Di_Product + Propanoyl Chloride (Undesired)

Caption: Reaction scheme showing the desired mono-acylation and the competing di-acylation side reaction.

References

  • A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering (RSC Publishing).
  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry (RSC Publishing).
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
  • Mono-acylation of symmetric diamines in the presence of water. ResearchGate.
  • Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. Arkat USA.
  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.
  • Acylation of Amines, Part 1: with Acyl Halides. YouTube.
  • Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate.
  • N-Phenyl-p-phenylenediamine purification techniques for high-purity applications. Benchchem.
  • Ch22: EArS of aromatic amines. University of Calgary.
  • Reactions of Amines. Chemistry LibreTexts.
  • Selective acylation of 4-substituted-1,3-phenylenediamine. Google Patents.
  • An In-depth Technical Guide to the Synthesis of p-Phenylenediacetic Acid Derivatives. Benchchem.
  • What the best solvent can be used to recrystallize p-phenylenediamine ?. ResearchGate.
  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY. CONDITIONS CATALYZED BY A NATURAL CLAY. ResearchGate.
  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • Phenylenediamines - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme.
  • p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review.

Sources

Technical Support Center: N-(4-aminophenyl)propanamide Purification & Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-aminophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and crystallization of this compound. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you achieve high purity and optimal crystal formation in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling of this compound:

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most effective and commonly used techniques for the purification of this compound are recrystallization and silica gel column chromatography.[1][2] Recrystallization is often the preferred first-line method due to its simplicity, cost-effectiveness, and scalability, especially if the impurity profile is not overly complex.[1][3] Column chromatography is invaluable when dealing with impurities that have similar solubility characteristics to the desired compound.[2]

Q2: My this compound product is an oil and refuses to crystallize. What steps can I take?

A2: This is a frequent challenge, often stemming from residual solvents or impurities that inhibit the formation of a stable crystal lattice.[4] The first step is to ensure all solvents from the reaction work-up are thoroughly removed under high vacuum. If the product remains oily, consider re-purifying it using column chromatography to eliminate stubborn impurities.[5] Following that, a systematic screening of crystallization solvents is crucial.[4] For aromatic amides, solvents like ethanol, acetone, acetonitrile, or toluene can be effective.[1][4][6] If a single solvent system fails, a dual-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be employed.[3][7]

Q3: What are the likely impurities I might encounter in my synthesis of this compound?

A3: The impurity profile largely depends on the synthetic route. A common synthesis involves the acylation of p-phenylenediamine or the reduction of N-(4-nitrophenyl)propanamide.[8][9] Potential impurities include unreacted starting materials (e.g., p-phenylenediamine, propionic anhydride, or N-(4-nitrophenyl)propanamide), by-products from side reactions, and residual solvents or reagents.[2] For instance, if the starting material is N-(4-nitrophenyl)propanamide, incomplete reduction can lead to its presence in the final product.[10]

Q4: How can I assess the purity of my final this compound product?

A4: A multi-pronged approach to purity assessment is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitative purity analysis.[10][11] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the chemical structure and can also be used for quantitative purity assessment (qNMR).[2][12] Other valuable techniques include Mass Spectrometry (MS) for confirming the molecular weight and identifying impurities, and Infrared (IR) Spectroscopy to confirm the presence of key functional groups like the amide and amine.[2][13]

Q5: My this compound solution is turning yellow/brown over time. What is causing this degradation?

A5: The discoloration of your solution is likely due to the oxidation of the aromatic amine (the 4-amino group).[14] Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored impurities.[14] To mitigate this, it is advisable to handle and store the compound and its solutions under an inert atmosphere (like nitrogen or argon) and protected from light, for example, by using amber vials.[14]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Observation: A significant loss of this compound is observed after purification by silica gel column chromatography.

Potential Causes & Solutions:

  • Product Adsorption to Silica Gel: The amine and amide functionalities in this compound can lead to strong interactions with the acidic silica gel, causing streaking and incomplete elution.

    • Solution: Consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[1] Be aware that triethylamine has a relatively high boiling point and will need to be removed under high vacuum.

  • Improper Mobile Phase Polarity: If the mobile phase is not polar enough, the product will not elute from the column. Conversely, if it is too polar, it may co-elute with impurities.

    • Solution: Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) before running the column. A good starting point for aromatic amides is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[2][3] A gradual increase in polarity (gradient elution) is often more effective than isocratic elution.[2]

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Problem 2: Oiling Out During Crystallization

Observation: Instead of forming solid crystals, the this compound separates from the solution as an oil.

Potential Causes & Solutions:

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation, leading to oiling out.

    • Solution: The most effective solution is to re-purify the material, for instance, by column chromatography, to remove the impurities that are inhibiting crystallization.[4]

  • Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the molecules may not have enough time to orient themselves into a crystal lattice.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Conduct a systematic solvent screen with a range of solvents of varying polarities.[15]

Problem 3: Formation of Very Fine Needles or Powder

Observation: The crystallization process yields a very fine powder or small needles, which can be difficult to filter and may trap impurities.

Potential Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can lead to rapid nucleation and the formation of small crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Insulating the flask can help slow down the cooling process.[7]

  • High Level of Supersaturation: A very concentrated solution can also lead to rapid crystal growth.

    • Solution: Use a slightly more dilute solution.

  • Agitation: Stirring or agitating the solution during cooling can induce rapid nucleation.

    • Solution: Allow the solution to cool without agitation.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar78A good general-purpose solvent for amides.[1][16]
AcetonitrilePolar82Often gives very good results for amide crystallization.[1]
AcetonePolar56Another suitable polar solvent.[17]
Ethyl Acetate / HexaneMixedVariableA good dual-solvent system for fine-tuning solubility.[3]
TolueneNon-polar (aromatic)111Can be effective for aromatic compounds.[17]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or acetonitrile) with stirring.[1][3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Confirm the presence of all expected proton signals corresponding to the structure of this compound.

    • Integrate the peaks and verify that the ratios are correct.

    • Look for any unexpected peaks that may indicate the presence of impurities. The chemical shifts of these peaks can help in their identification.

Visualizations

Workflow for Troubleshooting Crystallization Issues

G start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success oil Product Oils Out outcome->oil Failure no_xtal No Crystallization outcome->no_xtal Failure repurify Re-purify (e.g., Column Chromatography) oil->repurify High Impurities Suspected rescreen Screen Different Solvents oil->rescreen Solvent Issue Suspected concentrate Concentrate Solution no_xtal->concentrate Solution Too Dilute scratch Scratch Inner Surface of Flask no_xtal->scratch Nucleation Issue concentrate->cool scratch->cool

Caption: A decision tree for troubleshooting common crystallization problems.

Purification Strategy Overview

G crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Method purity_check1 Purity Check (TLC, NMR) recrystallization->purity_check1 column Column Chromatography purity_check2 Purity Check (TLC, NMR) column->purity_check2 purity_check1->column Purity Not Acceptable final_product High Purity Product (>98%) purity_check1->final_product Purity Acceptable purity_check2->final_product

Sources

Technical Support Center: N-(4-aminophenyl)propanamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-aminophenyl)propanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results through robust, scientifically-grounded protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to two principal degradation pathways:

  • Hydrolysis: The amide bond is the most labile part of the molecule and can be cleaved under both acidic and basic conditions. This is a very common degradation route for amide-containing compounds.[1][2] The expected products are propanoic acid and 4-aminophenol .

  • Oxidation: The primary aromatic amine (the 4-amino group) is electron-rich and highly susceptible to oxidation.[3] This can lead to the formation of complex, often colored, degradation products, such as quinoneimines and further polymerized species.[4]

Q2: How critical is pH control when working with solutions of this compound?

A2: pH control is absolutely critical. The rate of amide hydrolysis is significantly catalyzed by both strong acids and strong bases.[5][6] To maintain the integrity of the compound in solution for analytical or formulation purposes, it is strongly recommended to use a buffered system to maintain a neutral pH, ideally between 6.0 and 8.0. Unbuffered aqueous solutions can experience pH shifts that accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, it is highly likely to be photosensitive. Compounds containing aromatic amine functionalities are known to be susceptible to photodegradation.[3] Exposure to light, particularly in the UV spectrum, can energize the molecule and promote oxidative pathways. Therefore, all solutions should be prepared and stored in amber glassware or containers wrapped in aluminum foil to protect them from light.[3][7] Photostability testing according to ICH Q1B guidelines is essential to fully characterize this liability.[8][9]

Q4: What are the expected impacts of thermal stress on this compound?

A4: In the solid state, thermal stress can provide the energy needed to overcome activation barriers for degradation, potentially leading to the formation of various degradants. In solution, increased temperature will accelerate the rates of both hydrolysis and oxidation.[10] Forced degradation studies often employ elevated temperatures (e.g., 60-80°C) to intentionally induce degradation within a practical timeframe.[11]

Troubleshooting Guides

Issue 1: Rapid and Unexpected Loss of Purity in a Stock Solution
  • Observation: HPLC analysis of a recently prepared stock solution of this compound shows a significant decrease in the main peak area and the appearance of new, unidentified peaks.

  • Potential Causes & Solutions:

    • pH Instability (Hydrolysis): The solvent may be slightly acidic or basic, catalyzing hydrolysis.

      • Troubleshooting Step: Measure the pH of your solvent and the final solution.

      • Corrective Action: Prepare fresh solutions using a neutral, buffered solvent system (e.g., phosphate-buffered saline, pH 7.4). For all future experiments, avoid unbuffered aqueous solutions.

    • Oxidation: Dissolved oxygen in the solvent is reacting with the 4-amino group. This is often accompanied by a faint yellowing of the solution.[3]

      • Troubleshooting Step: Confirm if the solvent was deoxygenated before use and if the container was sealed under an inert atmosphere.

      • Corrective Action: Use solvents that have been sparged with an inert gas (nitrogen or argon) for at least 15-20 minutes. After preparation, purge the headspace of the storage vial with the inert gas before sealing.

    • Incorrect Storage: The solution was stored at room temperature and exposed to ambient light.

      • Troubleshooting Step: Review the storage conditions of the solution.

      • Corrective Action: For short-term storage (< 24 hours), store solutions at 2-8 °C. For long-term storage, aliquot and freeze at -20 °C or below. Always protect solutions from light using amber vials or foil wrapping.[3]

Issue 2: Solution Turns Yellow or Brown Over Time
  • Observation: An initially colorless solution of this compound develops a distinct color upon standing.

  • Potential Cause & Solution:

    • Oxidative Degradation: This color change is a classic indicator of the oxidation of the aromatic amine.[3] The initial oxidation products can further polymerize, leading to more intensely colored species.

      • Troubleshooting Step: Confirm if the solution was exposed to air and/or light. Even minimal exposure can initiate the process.

      • Corrective Action: Implement rigorous light protection and deoxygenation protocols as described in Issue 1. If the experiment allows, consider adding a small amount of an antioxidant, although this may interfere with certain assays.

Forced Degradation Experimental Protocols

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods as mandated by ICH guidelines.[11][12] An extent of degradation of 5-20% is generally considered suitable for these purposes.[13]

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Q1B Lightbox) Start->Photo Control Control (Stock Solution, protected from light, 2-8°C) Start->Control Analyze Analyze all samples (LC-MS/UV) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze DarkControl Dark Control (for Photolysis) Photo->DarkControl Paired with Photo->Analyze Control->Analyze DarkControl->Analyze Evaluate Identify Degradants & Elucidate Pathways Analyze->Evaluate

Caption: General workflow for a forced degradation study.

Protocol 1: Acid & Base Hydrolysis
  • Preparation: Prepare three solutions from a stock of this compound (e.g., 1 mg/mL):

    • Acidic: Dilute with 0.1 M Hydrochloric Acid.

    • Basic: Dilute with 0.1 M Sodium Hydroxide.

    • Neutral: Dilute with water.

  • Incubation: Place all three solutions in a water bath or oven at 60°C.

  • Time Points: Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction before analysis.

  • Analysis: Dilute the quenched samples to a suitable concentration and analyze by HPLC.

Causality Note: Heating accelerates the reaction to achieve degradation in a reasonable timeframe. Neutralization ensures that the observed degradation is only from the incubation period, not from continued reaction on the autosampler.[14]

Protocol 2: Oxidative Degradation
  • Preparation: To a solution of this compound, add a small volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Monitor the reaction by withdrawing aliquots at intervals (e.g., 0, 1, 2, 6 hours). Oxidation can be rapid.

  • Analysis: Analyze samples directly by HPLC. No quenching is typically required.

Causality Note: Hydrogen peroxide is a common and effective oxidizing agent for simulating oxidative stress.[12] Keeping the sample at room temperature prevents confounding thermal degradation.

Protocol 3: Photolytic Degradation
  • Preparation: Prepare a solution of the compound in a transparent container (e.g., quartz cuvette or clear glass vial). Prepare an identical sample wrapped completely in aluminum foil to serve as a dark control.

  • Exposure: Place both samples in a photostability chamber that complies with ICH Q1B guidelines.[7][8] Expose them to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC.

Causality Note: The dark control is essential to differentiate between degradation caused by light (photolysis) and degradation caused by thermal effects from the light source.[9][16]

Protocol 4: Thermal Degradation (Solid State)
  • Preparation: Place a thin, even layer of solid this compound powder in an open glass vial.

  • Exposure: Place the vial in an oven at a controlled temperature (e.g., 80°C) for a set period (e.g., 48 hours).[3]

  • Analysis: After exposure, allow the sample to cool. Dissolve a precisely weighed amount in a suitable solvent, and analyze by HPLC.

Degradation Pathway Analysis

Understanding the likely chemical transformations is key to identifying unknown peaks in your chromatograms.

Hydrolytic Degradation Pathway

The amide bond is cleaved by nucleophilic acyl substitution, with water acting as the nucleophile. This reaction is catalyzed by H⁺ (acid) or OH⁻ (base).

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Compound_A This compound Products_A Propanoic Acid + 4-Aminophenol (as ammonium salt) Compound_A->Products_A + H3O+, Δ Compound_B This compound Products_B Propanoate Salt + 4-Aminophenol Compound_B->Products_B + OH-, Δ

Caption: Hydrolytic degradation pathways under acidic and basic conditions.

  • Under acidic conditions: The amine product, 4-aminophenol, will be protonated, forming a salt.[1][17]

  • Under basic conditions: The carboxylic acid product, propanoic acid, will be deprotonated, forming a carboxylate salt (e.g., sodium propanoate).[1][17]

Recommended Analytical Method: HPLC-UV

This protocol provides a robust starting point for developing a stability-indicating HPLC method.

ParameterRecommended ConditionRationale
Instrumentation HPLC with UV/PDA DetectorStandard for purity analysis and allows for peak purity assessment.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar compounds.[3][18]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)Provides good peak shape for amines by suppressing silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 5% B to 95% B over 20 minutesEnsures elution of both polar degradation products and the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection 254 nm or 275 nmWavelengths where aromatic compounds typically absorb.[3][19]
Injection Vol. 10 µLStandard volume; adjust based on concentration.

References

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency. [Link]

  • FDA, Q1B Photostability Testing of New Drug Substances and Products, Food and Drug Administration. [Link]

  • GUIDELINE FOR STABILITY DATA, National Pharmaceutical Regulatory Agency (NPRA). [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions, Atlas Material Testing Technology. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing, Pharma Growth Hub (YouTube). [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products, IKEV. [Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg, Macedonian Pharmaceutical Bulletin. [Link]

  • Separation of Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis- on Newcrom R1 HPLC column, SIELC Technologies. [Link]

  • Forced Degradation Studies for Biopharmaceuticals, BioPharm International. [Link]

  • Chemical Properties of Amides: Hydrolysis, Chemistry LibreTexts. [Link]

  • Forced Degradation Studies, SciSpace. [Link]

  • GUIDELINE ON STABILITY TESTING, Committee for Proprietary Medicinal Products (CPMP). [Link]

  • Hydrolysis of Amide under acidic and Basic Conditions, Visual Learners (YouTube). [Link]

  • Amide Hydrolysis Using Acid Or Base, Master Organic Chemistry. [Link]

  • The Hydrolysis of Amides, Chemistry LibreTexts. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles, Arkat USA. [Link]

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants, Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation – A Review, Biomedical Journal of Scientific & Technical Research. [Link]

  • New Trends in Forced Degradation Studies, J Pharm Educ Res. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives, Molecules. [Link]

  • Impact of Solvent on the Thermal Stability of Amines, Industrial & Engineering Chemistry Research. [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column, SIELC Technologies. [Link]

Sources

Preventing oxidation of the amino group in "N-(4-aminophenyl)propanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Google Cloud

Technical Support Center: N-(4-aminophenyl)propanamide

A Guide to Preventing Oxidation of the Amino Group

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of the amino group in this compound. The inherent reactivity of the aromatic amine makes it susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth solutions and preventative measures to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My once light-colored this compound has turned dark brown. What is happening?

A1: The discoloration you are observing is a classic sign of oxidation. The a[1][2]romatic amino group (-NH₂) is susceptible to air oxidation, which leads to the formation of highly colored impurities such as nitroso, azoxy, or polymeric compounds. Even [3]brief exposure to atmospheric oxygen can initiate this process, which can be accelerated by factors like light and heat.

Q2[2]: I'm seeing unexpected peaks in my HPLC/TLC analysis. Could this be related to oxidation?

A2: Yes, it is highly likely. Oxidation of the aniline moiety does not produce a single byproduct but rather a mixture of compounds, including nitrobenzenes and benzoquinones. These[1][4] impurities will appear as extra peaks in your chromatograms, leading to a lower yield of your desired product and complicating purification.

Q3: Can I still use my discolored this compound?

A3: The usability of oxidized this compound depends on the sensitivity of your application. For high-purity applications, such as in pharmaceutical development or the creation of analytical standards, using the degraded product is not recommended as it can lead to inaccurate results. For l[2]ess sensitive applications, purification may be possible, but it is always best to perform a quality control check.

Q4: What are the primary strategies to prevent this oxidation?

A4: The three main strategies to prevent oxidation are:

  • Inert Atmosphere Techniques: The most direct method is to exclude oxygen by handling the compound under an inert atmosphere like nitrogen or argon.

  • [3][5]Use of Antioxidants/Reducing Agents: Adding a small amount of a radical scavenger or a reducing agent can inhibit the oxidation process.

  • [1][6]Chemical Protection of the Amino Group: Temporarily converting the amino group into a less reactive functional group (a "protecting group") is a robust method to prevent oxidation during reactions.

[3][7]Troubleshooting Guide: Symptom-Based Solutions

Symptom Potential Cause Recommended Solution
Rapid color change (yellow to dark brown/black) upon dissolution or during reaction. Air oxidation of the aniline group, potentially catalyzed by reagents or metal contaminants.1. [1]Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes. [5]2. Work Under Inert Atmosphere: Conduct all manipulations, including weighing, dissolution, and reaction setup, in a glovebox or under a positive pressure of an inert gas using Schlenk line techniques. [5][7]3. Check Reagent Purity: Ensure all other reagents are free from oxidizing contaminants.
Low yield of desired product with multiple colored impurities. The amino group is reacting or degrading under the reaction conditions.1. Protect the Amino Group: The most effective solution is to protect the amino group before proceeding with the reaction. Acetylation to form an acetamide is a common and effective strategy. This [3][8]reduces the nucleophilicity and susceptibility to oxidation. The p[3]rotecting group can be removed later via hydrolysis. [1][8]2. Add an Antioxidant: Consider adding a small amount of an aromatic amine antioxidant, such as 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine, to the reaction mixture to scavenge free radicals.
[9][10]Compound degradation during storage.Long-term exposure to air, light, and elevated temperatures.1. [2]Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). [3][11]2. Refrigerate or Freeze: Keep the container in a cool, dark place, such as a refrigerator or freezer (typically 2°C to 8°C). [2][3]3. Use Small Aliquots: If you need to use the compound frequently, consider aliquoting it into smaller vials to minimize repeated exposure of the bulk material to the atmosphere.
Degradation during chromatographic purification (e.g., on silica gel). Prolonged exposure to air on the high-surface-area silica gel, which can be slightly acidic and catalyze oxidation.1. [3]Minimize Exposure Time: Perform the chromatography as quickly as possible. 2. Use an Inert Atmosphere: Apply a positive pressure of nitrogen or argon to the top of the column. [3]3. Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the column slurry with an eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine.

##[3]# Experimental Protocols

Protocol 1: Handling and Storage of this compound Under Inert Atmosphere

This protocol describes the standard procedure for handling air-sensitive reagents to prevent oxidation.

  • Preparation: Place the sealed container of this compound, along with all necessary spatulas, vials, and solvents, inside a nitrogen-filled glovebox. If a glovebox is not available, use a Schlenk line.

  • Inerting: If using a Schlenk line, connect the reaction flask to the line and evacuate and backfill with nitrogen or argon at least three times.

  • Dispensing: Carefully open the main container and weigh the desired amount of this compound into a tared vial.

  • Sealing: Tightly seal both the main container and the vial containing the aliquot before removing them from the inert atmosphere.

  • Storage: Store the main container and any aliquots in a refrigerator or freezer, clearly labeled with the compound name and date.

G cluster_0 Inert Atmosphere Handling Start Start Glovebox_Schlenk Place in Glovebox or use Schlenk Line Start->Glovebox_Schlenk Purge Evacuate and Backfill with N2/Ar (3x) Glovebox_Schlenk->Purge Weigh Weigh Compound Purge->Weigh Seal Seal Containers Weigh->Seal Store Store at 2-8°C Seal->Store End End Store->End

Caption: Inert atmosphere handling workflow.

Protocol 2: Protection of the Amino Group by Acetylation

This protocol details the conversion of the amino group to a less reactive acetamide, which is stable to many reaction conditions.

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution and stir.

  • Acylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-(4-acetylaminophenyl)propanamide can be purified by recrystallization or column chromatography.

G Reactant This compound Product N-(4-acetylaminophenyl)propanamide Reactant->Product Acetylation Reagents + Acetic Anhydride (or Acetyl Chloride) + Pyridine

Caption: Acetylation protection scheme.

Protocol 3: Deprotection of the Acetamide Group

This protocol regenerates the free amino group after the desired synthetic transformations have been completed.

  • Dissolution: Dissolve the N-(4-acetylaminophenyl)propanamide derivative in a mixture of ethanol and water.

  • Hydrolysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a stoichiometric amount of a strong base (e.g., NaOH).

  • [1]Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution. The deprotected product can then be isolated by extraction or filtration.

Visualization of the Oxidation Process

The oxidation of the aromatic amino group can proceed through several pathways, leading to a variety of colored byproducts.

G Aromatic_Amine This compound (Colorless/Pale Yellow) Intermediates Radical Intermediates Aromatic_Amine->Intermediates Oxidation Oxidizing_Agent [O] (Air, Light, Heat) Oxidizing_Agent->Intermediates Byproducts Colored Byproducts (Nitroso, Azoxy, Benzoquinones, Polymeric Species) Intermediates->Byproducts

Caption: Simplified oxidation pathway of an aromatic amine.

References

  • A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene. Benchchem.
  • Aromatic Amine Antioxidants: Key to High-Temper
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD.
  • preventing oxidation of the aniline group during complex
  • preventing oxidation of the amino group in 2,4,6-trimethyl-3-nitroaniline. Benchchem.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Preventing oxidation of 2'-Aminoacetophenone during storage. Benchchem.
  • Inhibition of amine oxidation.
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
  • Handling Air-Sensitive Reagents. MIT.
  • What are the health and safety guidelines for Aniline in workplaces?. Knowledge.
  • Protective Groups. Organic Chemistry Portal.
  • Protection of Aniline Deriv
  • Aniline.
  • Amines. NCERT.

Sources

Technical Support Center: Improving the Solubility of N-(4-aminophenyl)propanamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for N-(4-aminophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their in vitro assays. Poor solubility is a common hurdle that can lead to inconsistent results, underestimated potency, and misleading structure-activity relationships.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these issues, ensuring the integrity and reproducibility of your experimental data.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective solubilization strategy.

PropertyValueImplication for Solubility
Molecular Formula C₉H₁₂N₂O[2]-
Molecular Weight 164.20 g/mol [3]Moderate molecular weight, not inherently problematic for solubility.
Predicted XlogP 0.9[3]A low XlogP value suggests that the compound is not excessively lipophilic and should have some degree of aqueous solubility.
pKa (Predicted) 14.75[4]The predicted pKa is outside the typical physiological pH range, suggesting that pH adjustment alone may not be the most effective primary strategy for solubilization.
Structure Aromatic amine with a propanamide substituentThe presence of amine and amide groups provides sites for hydrogen bonding, which can aid solubility in polar solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the first step?

A1: The initial and most common step for solubilizing compounds for in vitro assays is to prepare a concentrated stock solution in a water-miscible organic solvent.[5] The most widely used solvent for this purpose is dimethyl sulfoxide (DMSO).[6]

Causality: this compound, despite a favorable predicted XlogP, can exhibit poor aqueous solubility due to its crystalline structure and intermolecular forces in the solid state. DMSO is a powerful aprotic solvent that can disrupt these forces and effectively solvate the molecule.

Recommendation:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Gently warm the solution and vortex to ensure complete dissolution.

  • Serially dilute this stock solution in your aqueous assay buffer to achieve the desired final concentrations.

Critical Consideration: Always ensure the final concentration of DMSO in your assay is low (ideally ≤0.1%) and consistent across all wells, including vehicle controls.[7][8] High concentrations of DMSO can be cytotoxic, inhibit enzyme activity, or induce off-target effects.[9][10]

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: This phenomenon is known as "carry-over" precipitation or "crashing out" and is a very common issue.[11] It occurs when the compound's concentration in the final aqueous buffer exceeds its thermodynamic solubility limit, even though it was fully dissolved in the initial DMSO stock.[12]

Causality: The aqueous buffer has a much lower solubilizing capacity for the compound compared to 100% DMSO. As the DMSO is diluted, the overall solvent environment becomes less favorable, leading to precipitation.

Troubleshooting Workflow:

G start Precipitation Observed check_dmso Is final DMSO conc. >0.5%? start->check_dmso reduce_dmso Reduce final DMSO conc. (Increase stock conc.) check_dmso->reduce_dmso Yes dmso_ok Final DMSO conc. is low (≤0.5%) check_dmso->dmso_ok No reduce_dmso->start Re-test ph_adjust pH Adjustment (For ionizable compounds) dmso_ok->ph_adjust Strategy 1 cosolvent Co-Solvent Addition dmso_ok->cosolvent Strategy 2 cyclodextrin Cyclodextrin Complexation dmso_ok->cyclodextrin Strategy 3 ph_protocol Test solubility in buffers with varying pH (e.g., 5.0, 6.0, 7.4) ph_adjust->ph_protocol cosolvent_protocol Add biocompatible co-solvents (e.g., PEG 400, Propylene Glycol) cosolvent->cosolvent_protocol cyclodextrin_protocol Use HP-β-CD or SBE-β-CD to form inclusion complexes cyclodextrin->cyclodextrin_protocol

Caption: Decision tree for addressing compound precipitation.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: While pH adjustment is a powerful technique for ionizable compounds, its utility for this compound may be limited.[] The primary amine has a basic character, but the amide group's influence and the predicted pKa suggest it may not be easily protonated at physiologically relevant pH values. However, it is still a worthwhile strategy to investigate empirically.

Causality: For a basic compound like an aromatic amine, lowering the pH can lead to protonation (forming a salt), which is typically much more water-soluble than the neutral form.[11]

Experimental Protocol: pH Solubility Screen

  • Buffer Preparation: Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Ensure the buffer system is compatible with your assay.

  • Stock Addition: Add a small aliquot of your high-concentration DMSO stock of this compound to each buffer to achieve a final concentration that is 2-5 fold higher than your target assay concentration.

  • Equilibration: Incubate the samples for 1-2 hours at your assay temperature, with gentle agitation.

  • Observation: Visually inspect for precipitation. For a quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.

  • Selection: Choose the lowest pH that maintains solubility and does not interfere with your assay's biological components.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of poorly soluble compounds.[] They work by reducing the polarity of the water, making the solvent system more favorable for lipophilic molecules.[11]

Commonly Used Co-solvents in In Vitro Assays:

Co-SolventTypical Starting Conc. (v/v)Considerations
Polyethylene Glycol 400 (PEG 400) 1-5%Generally well-tolerated by cells; can be viscous at higher concentrations.[14]
Propylene Glycol (PG) 1-5%Biocompatible; often used in pharmaceutical formulations.[14]
Ethanol 0.5-2%Can be cytotoxic at higher concentrations; may affect enzyme activity.[14]
Glycerol 1-10%Low toxicity but increases the viscosity of the medium.[15]

Self-Validating System: When using co-solvents, it is imperative to run a parallel vehicle control containing the same concentration of the co-solvent to account for any effects the solvent itself may have on the assay.[16]

Q5: I've tried pH adjustment and co-solvents with limited success. What is a more advanced option?

A5: For particularly challenging compounds, complexation with cyclodextrins is a highly effective and widely used strategy.[17][18]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their cavity, forming a water-soluble inclusion complex.[5][20] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[19]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubility and a strong ability to form complexes.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

  • Add Compound: Add the solid this compound directly to the cyclodextrin solution. Alternatively, add a small volume of a concentrated DMSO stock of the compound to the cyclodextrin solution while vortexing to minimize precipitation.

  • Equilibrate: Allow the mixture to equilibrate overnight with constant agitation (e.g., on a rotator) at room temperature or 37°C to ensure maximum complex formation.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This will be your new, highly concentrated, aqueous stock solution.

G cluster_0 Solubilization Workflow cluster_1 Troubleshooting Options A Start: Solid Compound B Prepare 10-50 mM Stock in 100% DMSO A->B C Dilute into Assay Buffer (Final DMSO ≤0.5%) B->C D Precipitation? C->D E No: Proceed with Assay D->E No F Yes: Troubleshoot D->F Yes G Option 1: Lower Final Compound Conc. F->G H Option 2: Employ pH Adjustment F->H I Option 3: Add Co-Solvents (PEG 400, PG) F->I J Option 4: Use Cyclodextrins (HP-β-CD) F->J

Caption: General workflow for solubilizing test compounds.

References

  • DMSO in cell based assays. (2025). Scientist Solutions.
  • pH Adjustment and Co-Solvent Optimiz
  • What effects does DMSO have on cell assays? (2017). Quora.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). PubMed Central.
  • This compound. CymitQuimica.
  • This compound | C9H12N2O | CID 314342. PubChem.
  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (2022). Keyence.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2024). Preprints.org.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • solubility enhancement -by pH change & complex
  • This compound Property. ChemicalBook.
  • Techniques to Enhance Drug Solubility. (2023). Labinsights.
  • Adjusting for the effects of DMSO on cell line growth and viability in experiments. (2023). Benchchem.
  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). American Journal of Pharmaceutics.
  • Cyclodextrins in drug delivery (Review). (2004).
  • N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide. Sigma-Aldrich.
  • CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. (1991).
  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PLOS ONE.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013).
  • Effects of Ten Water Miscible Organic Solvents on In Vitro Activities of Cytochrome P450s and Non-Cytochrome P450 Enzymes. (2016). Drug Metabolism Letters.
  • Considerations regarding use of solvents in in vitro cell based assays. (2023).
  • 3-(4-Aminophenyl)propanamide. ChemScene.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy.
  • Overcoming poor solubility of N-Cyclopropylpyrrolidin-3-amine in assays. (2023). Benchchem.
  • How to enhance drug solubility for in vitro assays? (2014).
  • N-[4-(4-aminophenyl)sulfonylphenyl]propanamide. (2024). Chemsrc.
  • Drug Solubility: Importance and Enhancement Techniques. (2012).
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. (2017).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing.
  • Aqueous Solubility Assay. Enamine.

Sources

Technical Support Center: Troubleshooting Incomplete Reactions in the Synthesis of N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-aminophenyl)propanamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific amide synthesis. Here, we will delve into the common causes of incomplete reactions and provide detailed, field-tested solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound, a reaction that involves the acylation of p-phenylenediamine with propionyl chloride or a related acylating agent.

Q1: My reaction shows a significant amount of unreacted p-phenylenediamine. What are the likely causes and how can I fix this?

This is a very common issue. The presence of unreacted p-phenylenediamine points to several potential problems, primarily related to reagent deactivation, stoichiometry, or reaction conditions.

Causality and Explanation:

p-Phenylenediamine has two nucleophilic amino groups. During acylation, the initial product, this compound, is formed. However, a significant side reaction is the formation of the diacylated product, N,N'-(1,4-phenylene)bis(propanamide).[1][2] Furthermore, the starting amine itself can be susceptible to oxidation if not handled properly.[3]

Another critical factor is the generation of hydrochloric acid (HCl) when using propionyl chloride. This acid will react with the basic amino group of p-phenylenediamine to form a hydrochloride salt.[3] This salt is no longer nucleophilic and will not participate in the acylation reaction, effectively halting the synthesis.[3]

Troubleshooting Workflow:

Troubleshooting workflow for unreacted starting amine.

Actionable Solutions:

  • Purity of p-Phenylenediamine: Ensure the starting amine is pure and not oxidized, which can sometimes be visually identified by a darkening of the material.[3] If oxidation is suspected, purification by recrystallization or using a fresh batch is recommended.

  • Role of a Base: The addition of a non-nucleophilic base is crucial to neutralize the HCl byproduct.[3] Pyridine or triethylamine (TEA) are commonly used for this purpose.[3] The base should be added in at least a stoichiometric equivalent to the propionyl chloride.

  • Reagent Stoichiometry: While a 1:1 molar ratio of p-phenylenediamine to propionyl chloride is theoretically required for the mono-acylated product, the formation of the diacylated byproduct can consume the acylating agent. A slight excess of p-phenylenediamine can sometimes favor mono-acylation.

  • Reaction Temperature: If the reaction is being conducted at room temperature, consider gentle heating to drive the reaction to completion. However, excessive heat can promote side reactions.

Q2: I am observing the formation of a significant amount of a diacylated byproduct. How can I improve the selectivity for the mono-acylated product?

The formation of N,N'-(1,4-phenylene)bis(propanamide) is a common challenge due to the presence of two reactive amino groups on the starting material.[1][2]

Causality and Explanation:

Once the first amino group is acylated to form this compound, the remaining amino group is still nucleophilic and can react with another molecule of propionyl chloride. The relative rates of the first and second acylation reactions determine the product distribution.

Strategies for Improving Mono-acylation Selectivity:

StrategyRationaleRecommended Parameters
Inverse Addition Adding the acylating agent slowly to a solution of the diamine maintains a high concentration of the diamine relative to the acylating agent, favoring mono-substitution.Add propionyl chloride dropwise to a cooled solution of p-phenylenediamine.
Lower Temperature Lowering the reaction temperature can sometimes increase the difference in reactivity between the two amino groups, favoring mono-acylation.Run the reaction at 0 °C or even lower.
Solvent Choice The choice of solvent can influence the solubility of the mono-acylated product. If the desired product precipitates out of the reaction mixture as it forms, this can prevent it from reacting further.Experiment with different solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Use of a Milder Acylating Agent Propionic anhydride is less reactive than propionyl chloride and can offer better control and selectivity.[4]Replace propionyl chloride with propionic anhydride.
Q3: My reaction is sluggish and takes a very long time to show any significant conversion. What can I do to accelerate it?

Slow reaction rates can be attributed to several factors, including insufficient reactivity of the reagents or sub-optimal reaction conditions.

Causality and Explanation:

The nucleophilicity of the aromatic amine is a key factor. While p-phenylenediamine is relatively reactive, factors like steric hindrance or deactivating substituents (if using a substituted analog) can slow the reaction.[5] The reactivity of the acylating agent also plays a crucial role.[4]

Methods to Increase Reaction Rate:

  • Increase Temperature: As with many chemical reactions, increasing the temperature will generally increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or the formation of byproducts at higher temperatures.

  • Use a More Reactive Acylating Agent: If you are using a less reactive acylating agent like propionic anhydride, switching to propionyl chloride will significantly increase the reaction rate.[4]

  • Catalysis: For particularly unreactive systems, the use of a catalyst can be beneficial. A catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), can activate the acylating agent, making it more electrophilic.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a starting point for the synthesis and can be optimized based on the troubleshooting advice above.

Materials:

  • p-Phenylenediamine

  • Propionyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.[6]

Protocol 2: Purification of Crude this compound

Purification is critical to remove unreacted starting materials and byproducts.

Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Reaction and Side Reactions

reaction_pathway cluster_reactants Reactants cluster_products Products p-Phenylenediamine p-Phenylenediamine This compound This compound p-Phenylenediamine->this compound + Propionyl Chloride Amine Hydrochloride Salt Amine Hydrochloride Salt p-Phenylenediamine->Amine Hydrochloride Salt + HCl (byproduct) Propionyl Chloride Propionyl Chloride Diacylated Byproduct Diacylated Byproduct This compound->Diacylated Byproduct + Propionyl Chloride

Synthetic pathway and common side reactions.

References

  • Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines - Benchchem.
  • Could anyone suggest condition for PPD to react with aldehyde, since acetylation of PPD is giving poor results? | ResearchGate.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate.
  • US4870209A - Process for purifying crude 4-aminophenol - Google Patents.
  • N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed.
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora.
  • optimization of reaction conditions for synthesizing benzamides - Benchchem.
  • Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed.
  • Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem.
  • Propionyl Chloride in Synthesis: A Comparative Guide to Acylating Agents - Benchchem.

Sources

"N-(4-aminophenyl)propanamide" scale-up synthesis challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of N-(4-aminophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the large-scale production of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of scaling up this synthesis.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a practical question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

  • Question: We are observing low yields and significant amounts of unreacted starting materials (p-phenylenediamine or p-nitroaniline) in our large-scale synthesis of this compound. What are the likely causes and how can we improve the conversion rate?

  • Answer: Low conversion on a larger scale can often be traced back to several factors that are less pronounced at the bench scale. Here is a breakdown of potential causes and solutions:

    • Inadequate Mixing and Mass Transfer: In large reactors, achieving homogeneous mixing of reactants, especially in heterogeneous (solid-liquid) systems, can be challenging.

      • Solution:

        • Agitator Design and Speed: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for good axial flow) and that the agitation speed is optimized to ensure suspension of all solids and efficient mixing.

        • Baffling: Proper baffling within the reactor is crucial to prevent vortex formation and promote effective mixing.

    • Poor Temperature Control and "Hot Spots": The acylation reaction is exothermic. On a large scale, inefficient heat removal can lead to localized "hot spots" which can promote side reactions and degradation of both starting materials and product.

      • Solution:

        • Controlled Reagent Addition: Add the acylating agent (e.g., propionyl chloride or propionic anhydride) slowly and sub-surface to the reaction mixture to control the rate of heat generation.

        • Efficient Cooling: Ensure the reactor's cooling jacket has sufficient capacity and that the heat transfer fluid is at the appropriate temperature and flow rate to dissipate the heat of reaction effectively.

    • Suboptimal Stoichiometry: While a 1:1 molar ratio of amine to acylating agent is theoretically required, on a larger scale, minor excesses of one reagent may be beneficial to drive the reaction to completion, but can also lead to byproduct formation.

      • Solution:

        • Process Optimization Studies: Conduct a Design of Experiments (DoE) to determine the optimal molar ratio for your specific equipment and reaction conditions. A slight excess of the less expensive starting material might be economically viable if it significantly improves conversion of the more expensive one.

Issue 2: Formation of Di-acylated Impurity

  • Question: Our final product is contaminated with a significant amount of the di-acylated byproduct, N,N'-(1,4-phenylene)dipropanamide. How can we minimize its formation?

  • Answer: The formation of the di-acylated impurity is a common challenge when using p-phenylenediamine as a starting material, due to the presence of two reactive amino groups.

    • Controlling Reactant Concentration and Addition:

      • Solution:

        • Slow Addition of Acylating Agent: Add the acylating agent dropwise or via a syringe pump to a well-agitated solution of p-phenylenediamine. This maintains a low concentration of the acylating agent, favoring mono-acylation.

        • Reverse Addition: In some cases, adding the diamine solution to the acylating agent can help control the reaction, but this must be carefully evaluated.

    • Reaction Temperature:

      • Solution:

        • Low-Temperature Acylation: Conduct the acylation at a reduced temperature (e.g., 0-10 °C) to slow down the reaction rate and improve selectivity for mono-acylation.

    • Choice of Acylating Agent and Solvent:

      • Solution:

        • Less Reactive Acylating Agent: Consider using a less reactive acylating agent if feasible, although this may require longer reaction times or a catalyst.

        • Solvent Effects: The choice of solvent can influence the relative reactivity of the two amino groups. Experiment with different solvents to find one that maximizes the yield of the desired mono-acylated product.

Issue 3: Product Isolation and Purification Challenges

  • Question: We are struggling with the crystallization and isolation of this compound, resulting in a product with inconsistent purity and poor physical properties. What can we do?

  • Answer: Crystallization is a critical step that determines the purity, crystal form, and handling characteristics of the final product.[1]

    • Inconsistent Crystal Form (Polymorphism):

      • Solution:

        • Controlled Cooling Profile: Implement a controlled cooling profile during crystallization. Rapid cooling can lead to the formation of metastable polymorphs and smaller, harder-to-filter crystals.

        • Seeding: Introduce seed crystals of the desired polymorph at the appropriate temperature and supersaturation level to ensure consistent crystallization of the stable form.[2]

    • Occlusion of Impurities:

      • Solution:

        • Solvent Selection: Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

        • Anti-Solvent Addition: A controlled addition of an anti-solvent can be an effective way to induce crystallization and improve purity.

    • Poor Filtration and Drying Characteristics:

      • Solution:

        • Crystal Habit Modification: The shape of the crystals (habit) can be influenced by the solvent, cooling rate, and presence of impurities. Aim for well-defined, larger crystals which are easier to filter and wash.

        • Agitation during Crystallization: Gentle agitation during crystallization can prevent the formation of large agglomerates and promote the growth of more uniform crystals.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on an industrial scale?

A1: There are two main synthetic routes for the large-scale production of this compound:

  • Acylation of p-Phenylenediamine: This is a direct, one-step process where p-phenylenediamine is reacted with a propanoylating agent such as propionyl chloride or propionic anhydride. The main challenge with this route is controlling the selectivity to avoid the formation of the di-acylated byproduct.

  • Acylation of p-Nitroaniline followed by Reduction: This two-step process involves the acylation of p-nitroaniline to form N-(4-nitrophenyl)propanamide, followed by the reduction of the nitro group to an amine.[1] This route avoids the issue of di-acylation but adds an extra step to the process. The reduction is typically carried out using catalytic hydrogenation (e.g., with Pd/C) or chemical reducing agents.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Safety is paramount during scale-up. Key considerations include:

  • Handling of Raw Materials: p-Phenylenediamine and p-nitroaniline are toxic and can be absorbed through the skin. Propionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic Reaction Management: The acylation reaction is exothermic and can lead to a thermal runaway if not properly controlled.[3] A thorough hazard analysis, including reaction calorimetry, is necessary to understand the thermal profile of the reaction and ensure adequate cooling capacity.

  • Hydrogenation Safety (if applicable): If using catalytic hydrogenation for the reduction of the nitro group, proper handling of hydrogen gas and the pyrophoric catalyst (e.g., wet Pd/C) is critical to prevent fires or explosions.

  • Solvent Handling: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment to prevent static discharge and use in well-ventilated areas with appropriate fire suppression systems.

Q3: How can Process Analytical Technology (PAT) be implemented to improve the scale-up of this synthesis?

A3: Process Analytical Technology (PAT) can provide real-time monitoring and control of critical process parameters, leading to a more robust and consistent manufacturing process.[4][5]

  • Reaction Monitoring:

    • In-situ FTIR or Raman Spectroscopy: Can be used to monitor the concentration of reactants and products in real-time, allowing for precise determination of reaction completion and preventing over- or under-reaction.

  • Crystallization Monitoring:

    • Focused Beam Reflectance Measurement (FBRM): Provides real-time information on particle size and count during crystallization, enabling better control over the final particle size distribution.

    • Attenuated Total Reflectance (ATR)-UV/Vis Spectroscopy: Can monitor the concentration of the solute in the mother liquor, allowing for precise control of supersaturation.

Q4: What are the common impurities in this compound synthesis and how are they controlled?

A4: The impurity profile depends on the synthetic route chosen.

  • From p-Phenylenediamine:

    • N,N'-(1,4-phenylene)dipropanamide (Di-acylated impurity): Controlled by reaction conditions as described in the troubleshooting guide.

    • Unreacted p-phenylenediamine: Removed during purification (crystallization).

  • From p-Nitroaniline:

    • Unreacted p-nitroaniline and N-(4-nitrophenyl)propanamide: Monitored by in-process controls (e.g., HPLC) to ensure complete reduction.

    • Side-products from reduction: The specific byproducts will depend on the reduction method used. These are typically removed during the final crystallization step.

III. Experimental Protocols and Data

Representative Industrial-Scale Synthesis Protocol (Acylation of p-Phenylenediamine)

This protocol is a representative example and should be optimized for specific equipment and safety considerations.

Materials:

ReagentQuantity (kg)Moles
p-Phenylenediamine100925
Propionyl Chloride85.5925
Triethylamine93.6925
Dichloromethane1000-

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted 2000 L glass-lined reactor with 1000 L of dichloromethane.

  • Reactant Charging: Add 100 kg (925 mol) of p-phenylenediamine to the reactor and start agitation to ensure a good suspension.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Base Addition: Add 93.6 kg (925 mol) of triethylamine to the reactor while maintaining the temperature below 10 °C.

  • Acylating Agent Addition: Slowly add 85.5 kg (925 mol) of propionyl chloride to the reactor over a period of 4-6 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by in-process HPLC analysis until the p-phenylenediamine is consumed.

  • Quenching: Once the reaction is complete, slowly add 500 L of water to quench the reaction, keeping the temperature below 20 °C.

  • Work-up: Stop the agitation and allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer with 500 L of 1M HCl, followed by 500 L of saturated sodium bicarbonate solution, and finally with 500 L of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Swap and Crystallization: Filter off the drying agent and distill off the dichloromethane under reduced pressure. Add a suitable crystallization solvent (e.g., ethyl acetate/heptane mixture) and heat to dissolve the crude product. Cool the solution in a controlled manner to induce crystallization.

  • Isolation and Drying: Isolate the product by filtration, wash with cold crystallization solvent, and dry under vacuum to a constant weight.

IV. Visualizations

Chemical Synthesis Workflow

cluster_route1 Route 1: Acylation of p-Phenylenediamine cluster_route2 Route 2: Acylation of p-Nitroaniline & Reduction A1 p-Phenylenediamine + Propionyl Chloride B1 Acylation Reaction (DCM, Triethylamine, 0-10 °C) A1->B1 C1 Crude this compound B1->C1 D1 Work-up & Purification (Crystallization) C1->D1 E1 Pure this compound D1->E1 A2 p-Nitroaniline + Propionyl Chloride B2 Acylation Reaction A2->B2 C2 N-(4-nitrophenyl)propanamide B2->C2 D2 Reduction (e.g., H2, Pd/C) C2->D2 E2 Crude this compound D2->E2 F2 Purification (Crystallization) E2->F2 G2 Pure this compound F2->G2

Caption: Synthetic routes to this compound.

Troubleshooting Logic Diagram for Low Yield

Start Low Yield of This compound Q1 Is mixing adequate? Start->Q1 A1_yes Check Temperature Control Q1->A1_yes Yes A1_no Optimize Agitator Design/Speed and Baffling Q1->A1_no No Q2 Is temperature well-controlled? A1_yes->Q2 End Yield Improved A1_no->End A2_yes Evaluate Stoichiometry Q2->A2_yes Yes A2_no Improve Cooling Efficiency and Control Reagent Addition Rate Q2->A2_no No Q3 Is stoichiometry optimized? A2_yes->Q3 A2_no->End A3_yes Investigate Raw Material Quality Q3->A3_yes Yes A3_no Conduct DoE to Optimize Molar Ratios Q3->A3_no No A3_yes->End A3_no->End

Caption: Troubleshooting workflow for low reaction yield.

V. References

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link]

  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. Available at: [Link]

  • American Pharmaceutical Review. Process Analytical Technology (PAT) in Pharmaceutical Development. Available at: [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available at: [Link]

  • CEPAC. From form to function: Crystallization of active pharmaceutical ingredients. Available at: [Link]

Sources

Removal of unreacted starting materials from "N-(4-aminophenyl)propanamide" crude product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N-(4-aminophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted starting materials from your crude product. Our focus is on delivering scientifically sound, field-proven insights to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Purity

The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves the acylation of p-phenylenediamine with propanoic anhydride or a related acylating agent.[1][2] While the reaction itself is generally straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials and potential side products. The primary contaminants of concern are unreacted p-phenylenediamine and residual propanoic anhydride (or its hydrolysis product, propanoic acid).

This guide provides a structured approach to identifying and removing these impurities, ensuring your this compound meets the stringent purity requirements for downstream applications.

Section 1: Understanding the Key Players - Physicochemical Properties

Effective purification begins with a thorough understanding of the physical and chemical properties of the desired product and the potential impurities. These properties dictate the most effective separation techniques.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilitypKa
This compound 164.20[3]--Soluble in polar organic solvents.Not readily available
p-Phenylenediamine 108.14[4]145–147[5]267[5]Slightly soluble in cold water; soluble in alcohol, ether, chloroform, and benzene.[6]6.31 (conjugate acid)[7]
Propanoic Anhydride 130.14[8][9][10]-42[9][10]167-170[9][10]Decomposes in water to propanoic acid; soluble in methanol, ethanol, ether, and chloroform.[8][9][11]Not applicable
Propanoic Acid 74.08-21.5141Miscible with water, ethanol, ether, chloroform.4.87

Section 2: Troubleshooting Guide - Purification Strategies

This section details the most common and effective methods for purifying crude this compound. The choice of method will depend on the scale of your reaction and the nature and quantity of the impurities present.

Issue 1: Presence of Unreacted p-Phenylenediamine

p-Phenylenediamine is a basic compound and its removal is often the primary purification challenge. Its presence can be identified by analytical techniques such as Thin Layer Chromatography (TLC).

Solution A: Acid-Base Extraction

This is the most effective method for removing basic impurities like p-phenylenediamine. The principle lies in the differential solubility of the amine and the amide in acidic and basic aqueous solutions.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic p-phenylenediamine will be protonated to form a water-soluble salt and partition into the aqueous layer.

  • Separation: Carefully separate the aqueous layer.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Extraction_Workflow cluster_0 Extraction Process Crude Product in Organic Solvent Crude Product in Organic Solvent Wash with 1M HCl Wash with 1M HCl Crude Product in Organic Solvent->Wash with 1M HCl Aqueous Layer (p-phenylenediamine salt) Aqueous Layer (p-phenylenediamine salt) Wash with 1M HCl->Aqueous Layer (p-phenylenediamine salt) Separate Organic Layer (Product) Organic Layer (Product) Wash with 1M HCl->Organic Layer (Product) Retain Wash with NaHCO3 Wash with NaHCO3 Organic Layer (Product)->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Purified Product Purified Product Dry and Concentrate->Purified Product

Caption: Workflow for Acid-Base Extraction.

Issue 2: Presence of Unreacted Propanoic Anhydride and Propanoic Acid

Propanoic anhydride is readily hydrolyzed to propanoic acid, which is an acidic impurity.

Solution B: Basic Wash

Similar to the removal of basic impurities, acidic impurities can be removed by washing with a basic solution.

Experimental Protocol: Basic Wash

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Basic Wash: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The propanoic acid will be deprotonated to form a water-soluble salt and move into the aqueous layer.

  • Separation: Discard the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.

Issue 3: Both Starting Materials Present or Insufficient Purity After Extraction

When both starting materials are present, a sequential acid-base extraction is highly effective. If extraction alone is insufficient, or for achieving the highest purity, recrystallization or column chromatography should be employed.

Solution C: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[12] The success of this method depends on finding a suitable solvent in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Solvent Selection for Recrystallization

SolventRationale
Ethanol/Water This compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization upon cooling.
Acetone/Hexane Acetone is a good solvent for many organic compounds. Hexane can be used as an anti-solvent to promote crystallization.
Ethyl Acetate A moderately polar solvent that can be effective for recrystallizing amides.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Solution D: Column Chromatography

For small-scale purifications or when dealing with impurities that have similar solubility properties to the product, column chromatography is the method of choice.[13][14][15]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of amides.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Purification_Decision_Tree Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Impurity ID Impurity ID TLC Analysis->Impurity ID Acid-Base Extraction Acid-Base Extraction Impurity ID->Acid-Base Extraction  p-Phenylenediamine Basic Wash Basic Wash Impurity ID->Basic Wash  Propanoic Acid   Sequential Extraction Sequential Extraction Impurity ID->Sequential Extraction  Both Impurities   Pure Product Pure Product Acid-Base Extraction->Pure Product Basic Wash->Pure Product Recrystallization Recrystallization Sequential Extraction->Recrystallization Further Purification Column Chromatography Column Chromatography Sequential Extraction->Column Chromatography Alternative Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Decision Tree for Purification Method Selection.

Section 3: Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily substance. What is the likely cause?

A1: The dark color is often due to the oxidation of unreacted p-phenylenediamine, which is known to darken upon exposure to air.[4][6] The oily nature could be due to the presence of residual solvent or a mixture of impurities preventing crystallization. An initial acid-base extraction should help remove the p-phenylenediamine and may facilitate the solidification of your product.

Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[16][17] By spotting the crude mixture, the purified product, and the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the separation and assess the purity of your fractions.

Q3: I performed an extraction, but my product is still not pure. What should I do next?

A3: If extraction alone is insufficient, recrystallization is the next logical step for solid products.[12] If your product is an oil or if recrystallization fails to yield a pure product, column chromatography is the most reliable method for achieving high purity.[18]

Q4: What is the best way to handle and dispose of p-phenylenediamine?

A4: p-Phenylenediamine is toxic and a skin sensitizer.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For disposal, it should be treated as hazardous chemical waste according to your institution's guidelines.

Q5: Can I use other acylating agents besides propanoic anhydride?

A5: Yes, propionyl chloride is another common acylating agent. The purification strategy would remain largely the same, as the primary impurities would still be p-phenylenediamine and propanoic acid (from the reaction of propionyl chloride with any moisture).

References

  • p-Phenylenediamine - CIR Report Data Sheet. (2024, January 8). Cosmetic Ingredient Review. Retrieved January 10, 2026, from [Link]

  • Propionic anhydride | C6H10O3. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • p-Phenylenediamine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Propionic anhydride. (2021, January 26). Sciencemadness Wiki. Retrieved January 10, 2026, from [Link]

  • Propionic anhydride. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • p-Phenylenediamine | Solubility of Things. (n.d.). Retrieved January 10, 2026, from [Link]

  • P-PHENYLENEDIAMINE. (n.d.). Ataman Kimya. Retrieved January 10, 2026, from [Link]

  • Propanoic anhydride. (n.d.). chemeurope.com. Retrieved January 10, 2026, from [Link]

  • Extraction of phenylenediamine from aqueous alkaline solution. (1980). U.S.
  • Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. (2025, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Process for preparing and purifying p-phenylenediamine. (1980). U.S.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Preparation of propionic anhydride. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Amide Column. (n.d.). GL Sciences. Retrieved January 10, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Three Component Synthesis of β‑Aminoxy Amides. (n.d.). Retrieved January 10, 2026, from [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Column Chromatography: Amides. (2016, January 16). Reddit. Retrieved January 10, 2026, from [Link]

  • This compound | C9H12N2O. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • p-Phenylenediamine. (n.d.). Grokipedia. Retrieved January 10, 2026, from [Link]

  • This compound (C9H12N2O). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

  • CAS#:24586-14-9 | N-[4-(4-aminophenyl)sulfonylphenyl]propanamide. (2025, September 21). Chemsrc. Retrieved January 10, 2026, from [Link]

  • Analysis of 4-Aminobiphenyl and 4-Bromoanilin on reversed phase TLC using TLC/MS. (n.d.). Advion Interchim Scientific. Retrieved January 10, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. (n.d.). Request PDF. Retrieved January 10, 2026, from [Link]

Sources

Managing temperature control during "N-(4-aminophenyl)propanamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-aminophenyl)propanamide

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing critical temperature parameters during the synthesis of this compound. This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of this compound from p-phenylenediamine?

A: Temperature control is paramount for three primary reasons:

  • Reaction Exothermicity: The acylation of an amine with an acylating agent like propionyl chloride is a highly exothermic reaction.[1] Without proper cooling, the heat generated can accumulate, leading to a rapid increase in the reaction rate. This can result in a thermal runaway, characterized by boiling of the solvent, a dangerous increase in pressure, and potential vessel failure.[2]

  • Selectivity: The starting material, p-phenylenediamine, has two primary amino groups. The goal is to achieve mono-acylation. Higher temperatures increase reaction rates indiscriminately, favoring the formation of the di-acylated byproduct, N,N'-(1,4-phenylene)dipropanamide.[3] Low-temperature conditions are essential to control the reaction's kinetics and maximize the yield of the desired mono-substituted product.

  • Stability and Purity: p-Phenylenediamine and its derivatives can be susceptible to oxidation and decomposition at elevated temperatures, often indicated by the formation of dark, tarry byproducts.[4] Maintaining a low and stable temperature throughout the addition of the acylating agent ensures higher product purity and prevents degradation.

Q2: What is the optimal temperature range for the addition of propionyl chloride?

A: The addition of propionyl chloride should be performed at a strictly controlled temperature range of 0 °C to 5 °C .[4][5] This is typically achieved by immersing the reaction vessel in an ice-water bath. This low temperature is crucial for dissipating the heat generated during the exothermic reaction and for maintaining high selectivity for mono-acylation.

Q3: What are the consequences of adding the propionyl chloride too quickly, even if an ice bath is used?

A: Even with external cooling, a rapid addition rate can create localized "hot spots" within the reaction mixture where the temperature exceeds the optimal range. This can lead to a significant increase in the formation of the di-acylated byproduct and other impurities.[3] A slow, dropwise addition ensures that the cooling system can efficiently remove the heat generated, maintaining a homogenous, low-temperature environment throughout the reaction vessel.

Q4: Is a base necessary for this reaction, and how does it relate to temperature?

A: Yes, a non-nucleophilic base, such as pyridine or triethylamine, is essential. The acylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] This acid will react with the highly basic amino group of the starting material or product, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the acyl chloride, effectively stopping the reaction.[6] The base neutralizes the HCl as it is formed. The neutralization reaction is also exothermic and contributes to the overall heat generated, further reinforcing the need for robust temperature control.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses specific problems that may arise during the synthesis, with a focus on temperature-related causes and solutions.

Issue 1: Low yield of this compound with significant unreacted p-phenylenediamine.
  • Potential Cause: The reaction may have been conducted at a temperature that was too low, or the reaction was quenched prematurely. While initial addition must be cold, the reaction often needs to be warmed to room temperature to proceed to completion. Another cause could be the protonation of the starting amine due to an insufficient amount of base, effectively halting the reaction.[4]

  • Suggested Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

    • Controlled Warming: After the slow addition of propionyl chloride at 0-5 °C is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the reaction is complete.[3][5]

    • Verify Stoichiometry: Ensure at least one equivalent of base (e.g., triethylamine) is used to neutralize the HCl byproduct.

Issue 2: The final product is contaminated with a significant amount of the di-acylated byproduct.
  • Potential Cause: This is the most common temperature-related issue. It is almost always caused by the reaction temperature exceeding the optimal 0-5 °C range during the addition of propionyl chloride.[3] This can be due to an inadequate cooling bath, rapid addition of the acylating agent, or using an excessive amount of the acylating agent.

  • Suggested Solution:

    • Maintain Strict Temperature Control: Ensure the reaction flask is well-submerged in a properly maintained ice-water bath. Monitor the internal reaction temperature with a low-temperature thermometer.

    • Slow, Dropwise Addition: Add the propionyl chloride solution dropwise via a pressure-equalizing dropping funnel over an extended period (e.g., 30-60 minutes). This prevents localized heat buildup.

    • Control Stoichiometry: Use a precise 1:1 molar ratio of p-phenylenediamine to propionyl chloride. An excess of the acylating agent will inevitably lead to higher levels of di-acylation.[4]

Issue 3: The reaction mixture turned dark brown or black, yielding a tarry, impure product.
  • Potential Cause: This indicates product degradation or oxidation of the aniline starting material. This is often triggered by excessive temperatures (runaway "hot spots") or exposure to air.[4][7]

  • Suggested Solution:

    • Improve Cooling Efficiency: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the ice bath.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidation, to which electron-rich aromatic amines are particularly susceptible.

    • Purify Starting Materials: If the p-phenylenediamine starting material is already discolored (e.g., dark purple or brown), consider purifying it by sublimation or recrystallization before use to remove oxidized impurities.

Issue 4: A runaway reaction occurred (sudden, rapid boiling and pressure increase).
  • Potential Cause: This is a severe safety hazard resulting from a complete loss of temperature control. It is typically caused by adding the highly reactive propionyl chloride far too quickly or a sudden failure of the cooling system.[2]

  • Suggested Solution & Prevention:

    • Prevention is Key: Always use a proper experimental setup with an efficient cooling bath and a means for controlled, slow addition of reagents. Never add the acylating agent all at once.

    • Scale-Appropriate Equipment: Ensure the reaction vessel is large enough (e.g., not more than half-full) to accommodate potential solvent expansion or foaming.

    • Emergency Preparedness: Have a larger, secondary cooling bath (e.g., dry ice/acetone) ready for emergency quenching if the primary cooling system fails or if an uncontrolled temperature rise is observed. In the event of a runaway, evacuate the area immediately.

Data & Workflow Summary

The following table summarizes the critical temperature parameters and recommended actions for the synthesis.

Reaction Stage Parameter Recommended Range Observation if Deviated Corrective Action
Initial Setup Reactant Cooling0 °C to 5 °C-Ensure p-phenylenediamine solution is fully cooled before starting addition.
Reagent Addition Internal Temperature0 °C to 5 °CTemperature rise > 10 °CImmediately halt addition, improve stirring, add more ice to the bath.
Addition RateSlow, DropwiseFormation of precipitate at addition point, color change.Slow down the addition rate.
Post-Addition Reaction ProgressionWarm to Room Temp.Incomplete reaction by TLC.Allow to stir longer at room temperature; gentle warming (to 40°C) can be considered if necessary.
Workup Quenching0 °C to 10 °CVigorous effervescence, excessive heat.Perform quenching by slowly adding ice-cold water or pouring the reaction mixture over crushed ice.

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis, with a focus on temperature control.

Sources

Impact of solvent choice on "N-(4-aminophenyl)propanamide" reaction rate and yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing N-(4-aminophenyl)propanamide Synthesis

A Senior Application Scientist's Guide to Solvent Selection for Enhanced Reaction Rate and Yield

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical acylation reaction. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, particularly concerning the pivotal role of the reaction solvent. We will explore how to troubleshoot common issues, enhance reaction efficiency, and ensure the reliable and high-yield production of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the primary challenge when synthesizing this compound from p-phenylenediamine?

A2: The principal challenge is controlling the selectivity of the acylation. Since p-phenylenediamine has two nucleophilic amino groups, the reaction can yield the desired mono-acylated product, the di-acylated byproduct (N,N'-(p-phenylene)dipropanamide), or a mixture of both.[1] Achieving a high yield of the mono-acylated product requires careful optimization of reaction conditions, with solvent choice being a critical parameter.

Q2: Why is solvent selection so crucial for this reaction's rate and yield?

A2: The solvent plays a multifaceted role in the reaction's success. It must:

  • Dissolve Reactants: Adequately dissolve the starting p-phenylenediamine and the acylating agent (e.g., propionic anhydride) to ensure a homogeneous reaction medium.

  • Stabilize Intermediates: The reaction proceeds through a charged tetrahedral intermediate. The solvent's polarity can stabilize this intermediate, thereby influencing the reaction rate.

  • Modulate Nucleophilicity: The solvent can interact with the amine nucleophile. Protic solvents, for instance, can form hydrogen bonds with the amino group, reducing its nucleophilicity and slowing the reaction.

  • Influence Selectivity: By controlling solubility and reactant concentrations, the solvent can help favor mono-acylation over di-acylation.

Q3: What are the most commonly recommended solvents for N-acylation reactions?

A3: The ideal solvent should effectively dissolve the reactants while remaining inert to the reaction conditions.[2] Commonly used anhydrous solvents for N-acylation include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dioxane.[2][3][4] In some cases, for highly reactive systems, reactions can even be performed in aqueous media or under solvent-free conditions, though this may complicate selectivity with diamines.[5]

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the final yield is very low. How can the solvent be the cause?

A: Low yields are frequently traced back to suboptimal solvent conditions. Here are the primary causes and solutions:

  • Poor Solubility of Starting Materials: If p-phenylenediamine does not fully dissolve, the reaction becomes heterogeneous, drastically slowing the rate and leading to an incomplete reaction.

    • Solution: Switch to a more suitable solvent. Polar aprotic solvents like DMF or DMSO offer excellent solvating power, though their high boiling points can complicate product isolation. DCM and THF are often good starting points.[2][6]

  • Presence of Water (Hydrolysis): The acylating agent, propionic anhydride, is highly susceptible to hydrolysis. Trace amounts of water in the solvent will consume the anhydride, making it unavailable for the reaction with the amine.

    • Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Ensure all glassware is thoroughly dried before use.

  • Solvent-Induced Deactivation of the Amine: Protic solvents (like ethanol or water) can solvate the amino group through hydrogen bonding. This stabilizes the amine in its ground state and reduces its nucleophilicity, potentially halting the reaction.

    • Solution: Unless specifically designing an aqueous-based synthesis with pH control, prioritize aprotic solvents (DCM, THF, ACN) for this acylation.

Issue 2: Formation of Di-acylated Byproduct

Q: My analysis shows a significant amount of the di-acylated product, reducing the yield of my desired this compound. How can solvent choice help improve selectivity?

A: This is a classic selectivity problem. The solvent can be used strategically to favor mono-acylation.

  • Principle of the Solution: Once the first amino group is acylated to form the desired product, the product often becomes less soluble than the starting p-phenylenediamine in certain solvents. If the product precipitates out of the reaction mixture, it is effectively protected from a second acylation event.

  • Practical Application:

    • Select a Solvent with Differential Solubility: Choose a solvent where p-phenylenediamine is soluble, but this compound has limited solubility. Toluene or a mixture of polar/non-polar solvents could be explored.

    • Control Reagent Addition: Dissolve the p-phenylenediamine in the chosen solvent and then add the propionic anhydride dropwise at a controlled temperature (e.g., 0 °C).[1] This keeps the concentration of the acylating agent low at any given moment, further favoring mono-acylation. The desired product may begin to precipitate upon formation.

Issue 3: Slow Reaction Rate

Q: The reaction is clean, but it takes a very long time to reach completion. How can I accelerate it by changing the solvent?

A: The reaction rate is governed by the energy of the transition state. A solvent that preferentially stabilizes the charged tetrahedral intermediate will lower the activation energy and speed up the reaction.

  • Polarity Effects: Polar solvents are generally better at stabilizing charged intermediates. Therefore, moving from a non-polar solvent (like hexane) to a polar aprotic solvent (like acetonitrile or DMF) can significantly increase the reaction rate.[6]

  • Dielectric Constant: Solvents with a higher dielectric constant are more effective at solvating charged species. While not the only factor, it's a useful metric for consideration. For example, the rate of reaction in a solvent with a high dielectric constant may be faster than in one with a lower dielectric constant, assuming all other factors are equal.[7]

Data Summary and Visualization

For a systematic approach, it is essential to understand the properties of potential solvents.

Table 1: Properties of Common Solvents for N-Acylation

SolventFormulaTypeBoiling Point (°C)Dielectric Constant (ε)
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic39.69.1
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic667.6
Acetonitrile (ACN)CH₃CNPolar Aprotic81.637.5
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic15338.3
DioxaneC₄H₈O₂Non-polar Aprotic1012.2
WaterH₂OPolar Protic10080.1

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow problem problem cause cause solution solution start Start Analysis low_yield Problem Low or No Yield start->low_yield diacylation Problem Di-acylation Occurs start->diacylation slow_rate Problem Slow Reaction Rate start->slow_rate cause_solubility Cause Poor Reactant Solubility low_yield->cause_solubility cause_hydrolysis Cause Anhydride Hydrolysis low_yield->cause_hydrolysis cause_selectivity Cause Product is Too Soluble diacylation->cause_selectivity cause_activation Cause Low Transition State Stabilization slow_rate->cause_activation sol_polar_aprotic Solution Use Polar Aprotic Solvent (DMF, ACN, DCM) cause_solubility->sol_polar_aprotic sol_anhydrous Solution Use Anhydrous Solvent & Inert Atmosphere cause_hydrolysis->sol_anhydrous sol_precipitate Solution Use Solvent with Differential Solubility cause_selectivity->sol_precipitate sol_polarize Solution Increase Solvent Polarity (e.g., ACN, DMF) cause_activation->sol_polarize

Caption: A logical flow for diagnosing and addressing low product yield.

Experimental Protocols

Herein are detailed, self-validating protocols for the synthesis and optimization of this compound.

Protocol 1: General Synthesis in Dichloromethane (DCM)

This protocol provides a reliable baseline for the synthesis.

Materials:

  • p-Phenylenediamine (1.0 eq)

  • Propionic Anhydride (1.05 eq)

  • Triethylamine (1.2 eq, optional, as a base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask dried under flame and cooled under an inert atmosphere (N₂), dissolve p-phenylenediamine (1.0 eq) in anhydrous DCM.

  • If using a base, add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionic anhydride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove propionic acid) and then with brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.[8]

Protocol 2: Workflow for Solvent Screening and Optimization

This protocol allows for the systematic evaluation of different solvents to find the optimal conditions for your specific laboratory setup.

SolventScreening step step action action analysis analysis decision decision s1 1. Define Goals (High Yield, High Purity, Fast Rate) s2 2. Select Candidate Solvents (e.g., DCM, THF, ACN, Dioxane) s1->s2 s3 3. Run Parallel Small-Scale Reactions (Identical Stoichiometry & Temperature) s2->s3 s4 4. Monitor Reactions at Time Points (e.g., 30, 60, 120 min) via TLC/LC-MS s3->s4 s5 5. Analyze Results (Compare Conversion Rate & Byproduct Formation) s4->s5 s6 6. Select Optimal Solvent s5->s6 s7 7. Scale-Up Reaction Using Best Performing Solvent s6->s7

Caption: A systematic workflow for solvent selection and reaction optimization.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. ResearchGate. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. National Institutes of Health (NIH). Available at: [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

  • This compound. PubChem, National Institutes of Health (NIH). Available at: [Link]

Sources

Forced degradation studies of "N-(4-aminophenyl)propanamide" to identify potential impurities

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Forced Degradation Studies of N-(4-aminophenyl)propanamide

Welcome to the technical support center for the forced degradation analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, practical protocols, and troubleshooting advice for identifying potential impurities of this active pharmaceutical ingredient (API). As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your studies are robust, scientifically sound, and compliant with regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation behavior of this compound.

Q1: What are forced degradation studies, and why are they critical for this compound?

Forced degradation, or stress testing, involves intentionally degrading a drug substance using conditions more severe than those used in accelerated stability testing.[1][2] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

For this compound, these studies are critical for several reasons:

  • Pathway Elucidation: They help identify the most likely degradation products, which in turn reveals the degradation pathways and the intrinsic stability of the molecule.[1]

  • Method Development: The generated degradants are essential for developing and validating stability-indicating analytical methods (SIAMs), primarily in chromatography. A robust SIAM can accurately measure the parent drug and separate it from all potential impurities and degradation products.[3]

  • Formulation and Packaging: Understanding how the molecule degrades under various stresses (e.g., light, heat, pH) informs the development of a stable formulation and helps in selecting appropriate packaging.[1]

  • Safety and Efficacy: The quality, safety, and efficacy of a drug product can be compromised by impurities.[4] Identifying and controlling these impurities is a key regulatory requirement.[5]

Q2: What are the primary potential degradation pathways for this compound based on its structure?

The structure of this compound contains two key functional groups susceptible to degradation: a secondary amide and an aromatic amine .

  • Hydrolysis: The amide bond is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acids and bases, breaking the bond to yield its constituent amine and carboxylic acid.[6][7][8] In this case, the primary hydrolytic degradants would be p-phenylenediamine (4-aminoaniline) and propanoic acid .

  • Oxidation: The aromatic amine moiety (-NH₂) is highly susceptible to oxidation.[9] This can lead to the formation of colored impurities, such as quinone-imines, and can be initiated by atmospheric oxygen, peroxides, or metal ions.[10] Additionally, a base-mediated oxidative pathway has been reported for secondary amides derived from p-aminophenol, which could be a relevant pathway for this molecule.[11]

  • Photodegradation: Aromatic amines are often light-sensitive and can degrade upon exposure to UV or visible light, leading to complex product mixtures.[12][13][14] Protecting solutions from light is a critical precaution.[15]

  • Thermal Degradation: At elevated temperatures, thermal energy can be sufficient to cleave the amide bond or induce other decomposition reactions.[16][17]

Q3: What are the recommended initial stress conditions for a forced degradation study?

The goal is to achieve 5-20% degradation of the drug substance.[3] Conditions may need to be adjusted if degradation is too slow or too fast. The following table provides a standard starting point based on ICH guidelines.[1][18]

Stress ConditionReagent/ConditionTypical ConcentrationTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M60-80°CUp to 72 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M60-80°CUp to 72 hours
Neutral Hydrolysis Water or Buffer (pH 7)N/A60-80°CUp to 72 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room Temp. / 60°CUp to 24 hours
Thermal (Solid) Dry HeatN/A80°C (or 20°C above accelerated)Up to 7 days
Thermal (Solution) Heat in SolutionN/A80°CUp to 72 hours
Photolytic UV & Visible LightICH Q1B specifiedRoom Temp.Per ICH Q1B
Q4: What analytical techniques are best suited for impurity profiling of this compound?

A combination of techniques is typically required for comprehensive impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for separating the parent drug from its impurities.[4][19] A reverse-phase method with a C18 column and a UV detector is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradation products.[20] It provides the molecular weight of the impurities, which is crucial for proposing structures. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose.[20]

  • Nuclear Magnetic Resonance (NMR) & Infrared (IR) Spectroscopy: For definitive structure elucidation of isolated impurities, spectroscopic techniques like NMR and IR are indispensable.[19][21]

Part 2: Troubleshooting Guide & Optimization

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: Issue: I've applied the initial stress conditions, but I'm not observing any significant degradation.

Potential Cause & Solution: The molecule may be more stable than anticipated under the initial conditions. The key is to increase the severity of the stress in a controlled manner.

  • Causality: The rate of chemical reactions is dependent on factors like temperature and reactant concentration. By increasing these, you provide more energy or a higher probability of interaction for the degradation reaction to occur.

  • Troubleshooting Steps:

    • Increase Reagent Concentration: For acid/base hydrolysis, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[18] For oxidation, increase the percentage of H₂O₂.

    • Increase Temperature: Raise the temperature in 10-20°C increments. Thermal degradation is often governed by Arrhenius kinetics, where reaction rates increase exponentially with temperature.[2]

    • Extend Duration: If the above steps are not feasible, simply extend the duration of the study and take more time points to track slow degradation.

Q2: Issue: The degradation is too rapid, and the parent peak has completely disappeared in the first time point.

Potential Cause & Solution: The applied stress conditions are too harsh for the molecule's intrinsic stability.

  • Causality: Excessively strong conditions can lead to secondary or tertiary degradation, where the initial degradation products themselves break down. This complicates the analysis and may not represent the degradation pathways under normal storage conditions.

  • Troubleshooting Steps:

    • Decrease Reagent Concentration: Use a more dilute acid, base, or oxidizing agent.

    • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).

    • Reduce Duration: Take samples at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile.

Q3: Issue: My HPLC chromatogram shows poor separation (co-elution) of the parent drug and its impurities.

Potential Cause & Solution: The current chromatographic method is not "stability-indicating." The polarity of the degradants may be too similar to the parent compound for adequate separation under the current conditions.

  • Causality: Chromatographic separation relies on differential partitioning of analytes between the mobile and stationary phases. If the physicochemical properties (like polarity) are too similar, they will elute at similar times.

  • Troubleshooting Steps:

    • Modify the Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation of closely eluting peaks.

    • Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. They have different selectivities and can alter the elution order.

    • Adjust the pH of the Mobile Phase: The ionization state of this compound and its impurities will change with pH, which can dramatically affect retention and selectivity. Test different pH values (e.g., pH 3, 5, and 7).

    • Try a Different Column: If method development on a C18 column fails, consider a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, which offer different separation mechanisms.

Q4: Issue: My solution is turning yellow/brown, especially under oxidative or photolytic stress.

Potential Cause & Solution: This is a strong visual indicator of oxidation of the aromatic amine group.

  • Causality: Aromatic amines can oxidize to form highly conjugated, colored species like quinones or polymeric materials. This is a well-known degradation pathway for aniline-containing compounds.

  • Troubleshooting Steps:

    • Confirm with LC-MS: Analyze the colored solution to identify the molecular weights of the new, colored impurities.

    • Protect from Light and Oxygen: For all future studies, use amber vials and consider preparing solutions in deoxygenated solvents or purging the headspace of containers with nitrogen to minimize oxidative degradation.[15] This helps to isolate the effects of the intended stressor.

Part 3: Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments and visual diagrams to illustrate workflows and potential chemical transformations.

Protocol 1: General Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 80°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 80°C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light.

    • Thermal (Solution): Mix 1 mL of stock with 1 mL of water. Incubate at 80°C.

    • Control: Mix 1 mL of stock with 1 mL of water. Keep at 4°C, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Immediately neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).

    • Analyze by a validated stability-indicating HPLC method.

Protocol 2: General Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

The following diagrams illustrate the experimental workflow and the most likely degradation pathways.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Identification API This compound Stock Solution (1 mg/mL) Acid Acidic (HCl, 80°C) API->Acid Apply Stress Base Basic (NaOH, 80°C) API->Base Apply Stress Oxidative Oxidative (H2O2, RT) API->Oxidative Apply Stress Thermal Thermal (Heat, 80°C) API->Thermal Apply Stress Photolytic Photolytic (UV/Vis Light) API->Photolytic Apply Stress HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Sample & Analyze Base->HPLC Sample & Analyze Oxidative->HPLC Sample & Analyze Thermal->HPLC Sample & Analyze Photolytic->HPLC Sample & Analyze LCMS LC-MS Analysis (Identify Impurities) HPLC->LCMS Characterize Unknowns Elucidation Structure Elucidation (Propose Pathways) LCMS->Elucidation

Workflow for forced degradation studies.
Primary potential degradation pathways.

Part 4: References

  • Degradation studies on some drugs containing amide and/or ester linkages. (URL not available)

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation. MDPI. [Link]

  • Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. ResearchGate. [Link]

  • Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. [Link]

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • New Trends in Forced Degradation Studies. Scribd. [Link]

  • The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences. [Link]

  • Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. ResearchGate. [Link]

  • Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. [Link]

  • Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. MDPI. [Link]

  • Adsorption and Photocatalytic Properties of Tris(4- aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ResearchGate. [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link]

  • Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram. MDPI. [Link]

  • Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers. Biomacromolecules. [Link]

  • Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Anticonvulsant Efficacy of N-(4-aminophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel antiepileptic drugs (AEDs) is driven by the critical need to overcome the limitations of current therapies, as nearly one-third of patients with epilepsy suffer from drug-resistant seizures.[1][2] The N-aryl amide scaffold has emerged as a promising pharmacophore in anticonvulsant drug design. This guide provides a detailed comparative analysis of the anticonvulsant efficacy of a specific subclass, N-(4-aminophenyl)propanamide derivatives, synthesizing available preclinical data to inform future drug development efforts.

Rationale and Preclinical Screening Models

The development of effective anticonvulsants relies on robust preclinical screening models that can predict clinical efficacy against specific seizure types.[3][4] The two most widely utilized primary screening assays are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests, typically conducted in mice or rats.[3][5]

  • Maximal Electroshock (MES) Test: This model is highly predictive of drugs effective against generalized tonic-clonic seizures.[6][7] An electrical stimulus is applied to induce a maximal seizure, and the key endpoint is the abolition of the tonic hindlimb extension phase, which indicates the compound's ability to prevent seizure spread.[1][6][7]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemoconvulsant model is used to identify compounds that may be effective against nonconvulsive (absence) and myoclonic seizures.[8][9] Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures.[10] Protection is defined by the absence of a clonic seizure episode lasting 3-5 seconds.[8]

Efficacy in these models is quantified by the ED₅₀ value—the dose required to protect 50% of the tested animals. A lower ED₅₀ indicates higher potency. Concurrently, neurotoxicity is assessed (e.g., via the rotorod test) to determine the TD₅₀, the dose causing motor impairment in 50% of animals. The ratio of these values (TD₅₀/ED₅₀) yields the Protective Index (PI), a crucial measure of a compound's therapeutic window. A higher PI is desirable, indicating a wider margin between the effective dose and a dose causing adverse effects.[5]

Comparative Efficacy of Propanamide and Related Amide Derivatives

While specific data for a broad range of this compound derivatives is limited in publicly accessible literature, we can infer structure-activity relationships (SAR) by analyzing related benzamide and phenylacetamide structures that share key pharmacophoric features.

Research into 4-aminobenzamides and 4-aminophenylacetamides has demonstrated that the nature of the substituent on the amide nitrogen is a critical determinant of anticonvulsant activity.[11][12]

Table 1: Anticonvulsant Activity of Selected Amide Derivatives in Mice (MES Test)

Compound ClassDerivativeMES ED₅₀ (mg/kg, i.p.)Protective Index (PI)Reference
4-Aminobenzamide N-(alpha-methylbenzyl)18.029.5[12]
4-Aminobenzanilide N-(2,6-dimethylphenyl)2.605.77[13]
Phenylacetamide N-(2,6-dimethylphenyl)50.50Not Reported[11]
Benzamide Analogue 4-amino-(2-methyl-4-aminophenyl)benzamide15.410.7[14]

Data is compiled from multiple sources and serves for illustrative comparison. Experimental conditions may vary.

From this data, several key insights emerge:

  • Aromatic Substitution: The introduction of a second aromatic ring on the amide nitrogen, as seen in the N-(alpha-methylbenzyl)benzamide and the N-(2,6-dimethylphenyl)benzanilide, significantly enhances potency in the MES test.[12][13]

  • Steric hindrance: The 2,6-dimethyl substitution on the N-phenyl ring of 4-aminobenzanilide results in a highly potent compound (ED₅₀ = 2.60 mg/kg), suggesting that specific steric and electronic configurations can optimize interaction with the biological target, presumed to be the voltage-gated sodium channel.[6][13]

  • Linker Modification: Inserting a methylene group between the phenyl ring and the carbonyl group (as in phenylacetamides) appears to decrease potency compared to the corresponding benzamides, highlighting the importance of the conjugated system for activity.[11]

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of N-aryl amides is governed by a classic pharmacophore model. Understanding the relationship between chemical structure and biological activity is fundamental to designing more effective and safer drugs.[15][16]

SAR cluster_core Core Scaffold: this compound cluster_mods Structural Modifications cluster_effects Impact on Activity Core Aryl-NH-CO-R Aryl_Sub Substitution on 4-aminophenyl Ring (Aryl) Core->Aryl_Sub e.g., adding methyl, halogen groups Amide_N_Sub Substitution on Propanamide Nitrogen (R) Core->Amide_N_Sub e.g., adding another aromatic ring Linker Modification of Propanamide Linker Core->Linker e.g., chain length, branching Potency_Up Increases Potency Aryl_Sub->Potency_Up [Ref 13, 21] Toxicity_Mod Modulates Toxicity Aryl_Sub->Toxicity_Mod Amide_N_Sub->Potency_Up [Ref 20, 21] Potency_Down Decreases Potency Linker->Potency_Down [Ref 14]

Caption: Structure-Activity Relationship (SAR) for N-aryl amide anticonvulsants.

Key SAR takeaways for the this compound class include:

  • The Aryl Moiety (A-Region): The 4-amino substituted phenyl ring is a crucial lipophilic domain. Further substitutions on this ring, such as methyl groups, can enhance potency.[14]

  • The Amide Linker (B-Region): The -NH-CO- group acts as a hydrogen bond donor/acceptor. Maintaining the direct conjugation of this group with the aryl ring appears important for high potency.[11]

  • The Terminal Group (C-Region): The group attached to the propanamide nitrogen is a key area for modification. As demonstrated by related structures, incorporating a second, sterically-hindered aromatic ring (like 2,6-dimethylphenyl) can dramatically increase efficacy against MES-induced seizures.[13]

Experimental Protocols & Workflow

Reproducibility is the cornerstone of scientific integrity. The following are standardized, step-by-step protocols for the primary anticonvulsant screening assays.

The overall process from compound synthesis to lead identification follows a logical and rigorous pathway designed to efficiently assess therapeutic potential.

Workflow

Caption: Standard workflow for preclinical anticonvulsant drug discovery.

  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (e.g., ICR strain, 20-25 g).[4][7]

  • Procedure:

    • Animal Acclimation: Allow animals to acclimate to the laboratory environment.

    • Compound Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route. Groups of at least 5-8 animals per dose level are used.[1][4]

    • Pre-treatment Time: Conduct the test at the predetermined Time to Peak Effect (TPE) of the drug (e.g., 30-60 minutes post-administration).[7]

    • Stimulation: Apply a drop of saline to the eyes for conductivity. Deliver a supramaximal electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz, 0.2 seconds for mice).[4][6]

    • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension lasting more than 3 seconds.[1]

    • Endpoint: Abolition of the tonic hindlimb extension is considered protection.

    • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ value using probit analysis.

  • Objective: To identify compounds that raise the threshold for clonic seizures, predictive of efficacy against absence or myoclonic seizures.[9]

  • Animals: Male albino mice (e.g., CF-1 strain, 18-25 g).[17]

  • Procedure:

    • Animal Acclimation & Dosing: Follow steps 1-3 from the MES protocol.

    • Chemoconvulsant Injection: At the TPE, administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[8]

    • Observation: Place animals in individual observation cages and observe for 30 minutes.[8]

    • Endpoint: The absence of a clonic seizure (a 3-5 second episode of clonic spasms of the limbs or jaw) is considered protection.[8]

    • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its close chemical relatives represent a promising class of compounds for the development of new anticonvulsant agents. The available data strongly suggest that modifications to the N-aryl substituent are a fruitful strategy for enhancing potency, particularly against generalized tonic-clonic seizures as predicted by the MES model.

Future research should focus on a systematic exploration of substitutions on both the 4-aminophenyl ring and the terminal amide group of the propanamide core structure. The objective is to synthesize derivatives with low ED₅₀ values in both MES and scPTZ screens and, critically, a high Protective Index. Promising lead compounds should then be advanced to more complex seizure models and pharmacokinetic studies to fully characterize their potential as next-generation antiepileptic drugs.

References

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE Database. 8

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. 3

  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem. 6

  • Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. Benchchem. 7

  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. 4

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. 1

  • Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. PubMed. 18

  • Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. PubMed. 5

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. 17

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. 9

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed Central. 19

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. 20

  • Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. PubMed. 14

  • Anticonvulsant activity of some 4-aminophenylacetamides. PubMed. 11

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. 21

  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. 10

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central. 22

  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA A Agonist Derivatives. Brieflands. 23

  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Source Not Found.
  • Anticonvulsant activity of some 4-aminobenzamides. PubMed. 12

  • Anticonvulsant activity of some 4-aminobenzanilides. PubMed. 13

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • Structure activity relationships of novel antiepileptic drugs. PubMed. 2

  • Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. PubMed. 16

  • Anticonvulsant profile and mechanism of action of propranolol and its two enantiomers. PubMed. 24

Sources

Comparative Guide to Analgesic Precursors: 4-Aminophenol vs. N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

Executive Summary

Introduction: The Synthetic Challenge of a Global Analgesic

Paracetamol is one of the most widely consumed analgesic and antipyretic agents globally.[1] Its deceptively simple structure belies the critical importance of an optimized, scalable, and sustainable manufacturing process. The efficiency of this process hinges on the selection of the primary precursor. An ideal starting material should possess the core structural features of the target molecule, allowing for its synthesis in a minimal number of steps with high atom economy.

This guide examines two potential precursors:

  • 4-Aminophenol: The established and commercially ubiquitous starting material for paracetamol synthesis.[2]

  • N-(4-aminophenyl)propanamide: A structurally distinct aminophenyl derivative, which we will assess for its theoretical viability as a precursor.

Part 1: The Gold Standard - Synthesis of Paracetamol from 4-Aminophenol

The synthesis of paracetamol from 4-aminophenol is a classic and elegant example of N-acylation, a cornerstone reaction in pharmaceutical chemistry.

Chemical Rationale: A Perfect Match

4-Aminophenol is the ideal precursor because it contains the two essential functional groups of paracetamol pre-installed on the phenyl ring: a hydroxyl group at the para-position and a nucleophilic amino group. The synthesis, therefore, only requires the straightforward acylation of the amino group. The hydroxyl group is less nucleophilic than the amino group, allowing for selective acylation, particularly under controlled conditions.

Synthetic Pathway: A Single, Efficient Step

The reaction involves treating 4-aminophenol with acetic anhydride.[3] The nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This addition-elimination reaction forms the desired amide bond, yielding paracetamol and acetic acid as the sole byproduct.[3]

G cluster_reactants Reactants cluster_products Products 4-Aminophenol 4-Aminophenol Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) 4-Aminophenol->Paracetamol N-Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Paracetamol AceticAcid Acetic Acid (Byproduct)

Caption: Direct N-acylation pathway from 4-aminophenol to paracetamol.

Authoritative Experimental Protocol: Synthesis and Purification

This protocol is a standard laboratory procedure for the synthesis of acetaminophen from 4-aminophenol.[4][5]

Materials:

  • 4-aminophenol

  • Acetic anhydride

  • Water

  • 5-mL conical vial with air condenser

  • Stirring mechanism (spin vane or bar)

  • Heating source (sand bath or hot plate)

  • Ice bath

  • Filtration apparatus (Buchner or Hirsch funnel)

Procedure:

  • Weigh approximately 2.5 g of 4-aminophenol and place it in a 100 mL flask.

  • Add 7 mL of water to the flask.

  • Carefully add 3 mL of acetic anhydride to the suspension.[6]

  • Gently heat the mixture to approximately 100-115°C for 15-20 minutes with continuous stirring to complete the reaction.[4]

  • After the reaction period, remove the flask from the heat and allow it to cool slightly.

  • Induce crystallization by scratching the inside of the flask with a glass rod.

  • Cool the mixture thoroughly in an ice bath for approximately 20 minutes to maximize the precipitation of the crude product.

  • Collect the crude paracetamol crystals by vacuum filtration and wash them with a small amount of cold water.

  • Purify the crude product by recrystallization: Dissolve the solid in a minimal amount of hot water, allow the solution to cool slowly to room temperature, and then place it in an ice bath to form pure crystals.[5]

  • Collect the purified crystals by vacuum filtration, and dry to a constant weight.

Performance Data: A High-Yield Process

The synthesis of paracetamol from 4-aminophenol is consistently high-yielding and produces a product of high purity after a single recrystallization step.

Performance MetricTypical ResultSource(s)
Reaction Yield (Crude) 70-90%[6][7]
Yield (After Recrystallization) 40-75%[7]
Product Purity (Melting Point) 169-171°C[7]
Reaction Time 15-30 minutes[8][9]
Number of Synthetic Steps 1[1][2]

Part 2: A Theoretical Assessment - this compound as a Precursor

We now turn our attention to this compound. A rigorous analysis of its structure reveals its profound unsuitability as a starting material for paracetamol.

Structural and Chemical Mismatch

To convert this compound into paracetamol (N-(4-hydroxyphenyl)acetamide), two major chemical transformations would be required:

  • Amide Exchange: The propanamide group (CH₃CH₂CONH-) must be replaced with an acetamide group (CH₃CONH-). This cannot be done directly and would necessitate hydrolysis of the existing amide back to a primary amine, followed by re-acylation.

  • Functional Group Interconversion: The primary amino group (-NH₂) at the para-position must be converted into a hydroxyl group (-OH). This is a non-trivial transformation typically achieved via a Sandmeyer-type reaction involving diazotization.

Hypothetical Synthetic Route: A Multi-Step Impracticality

A plausible, though highly inefficient, pathway from this compound to paracetamol would involve at least four distinct chemical steps:

  • Step 1: Hydrolysis: The propanamide is hydrolyzed (e.g., with strong acid or base) to yield p-phenylenediamine. This step is complicated by the potential for the second amino group to react.

  • Step 2: Diazotization: The resulting p-phenylenediamine is treated with nitrous acid (HNO₂) at low temperatures to convert one of the amino groups into a diazonium salt (-N₂⁺). This step is notoriously difficult to perform selectively (mono-diazotization vs. di-diazotization).

  • Step 3: Hydrolysis of Diazonium Salt: The diazonium salt is heated in an aqueous solution to replace the -N₂⁺ group with a hydroxyl group, forming 4-aminophenol. This step often produces phenolic impurities.

  • Step 4: Acetylation: The 4-aminophenol generated in situ is then acetylated with acetic anhydride, as described in Part 1.

G Start This compound Step1 Step 1: Hydrolysis Start->Step1 Intermediate1 p-Phenylenediamine Step1->Intermediate1 Low Yield Step2 Step 2: Diazotization Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Side Reactions Step3 Step 3: Hydrolysis Intermediate2->Step3 Intermediate3 4-Aminophenol Step3->Intermediate3 Impurity Formation Step4 Step 4: Acetylation Intermediate3->Step4 Product Paracetamol Step4->Product

Caption: Complex and inefficient hypothetical route from this compound.

Causality of Impracticality

This theoretical pathway is untenable for several reasons:

  • Low Overall Yield: Each step in a multi-step synthesis has an associated yield. A four-step sequence, especially with challenging reactions like selective diazotization, would result in a minuscule overall yield.

  • Poor Atom Economy: The pathway generates significant waste, including byproducts from hydrolysis and the nitrogen gas from the diazonium decomposition, leading to very poor atom economy.

  • Harsh Reagents & Conditions: The use of strong acids/bases for hydrolysis and nitrous acid for diazotization requires careful handling and introduces safety and environmental concerns.[10]

  • Purification Challenges: The generation of multiple intermediates and side products (e.g., di-diazotized species, polymers, colored impurities) would necessitate complex and costly purification steps.[4]

It is worth noting that this compound and related structures are being investigated not as synthetic precursors for existing drugs, but as novel analgesic candidates in their own right, often as ligands for the TRPV1 receptor.[11] This is their primary context in medicinal chemistry, not as a starting material for paracetamol.

Comparative Summary and Final Verdict

The comparison between the two starting materials is unequivocal. 4-aminophenol is not merely a better option; it is the only chemically and commercially logical choice.

Feature4-Aminophenol PathwayThis compound Pathway
Number of Synthetic Steps 1 4 (Theoretical)
Chemical Rationale Direct acylation of existing functional groupsComplex functional group interconversions required
Reagent & Condition Severity Mild (acetic anhydride, water)Harsh (strong acids/bases, nitrous acid)
Overall Yield High (typically >70%)Very Low (estimated <10%)
Atom Economy HighVery Low
Purification Simple (single recrystallization)Complex (multiple chromatographic steps)
Cost & Scalability Low cost, highly scalableProhibitively expensive, not scalable
Overall Viability Industry Standard Chemically & Economically Unviable
Conclusion for the Drug Development Professional

For research teams and manufacturers focused on the synthesis of paracetamol and related N-acetylated phenolic analgesics, 4-aminophenol remains the undisputed starting material of choice. Its structural congruence with the final product allows for a synthesis that is a model of efficiency, simplicity, and economic viability.

Conversely, This compound is not a viable precursor for paracetamol. Any attempt to use it as such would involve a lengthy, inefficient, and wasteful synthetic sequence that stands in stark contrast to the elegant and optimized process starting from 4-aminophenol. This analysis underscores a fundamental principle of industrial drug synthesis: the most effective route is almost always the one that minimizes chemical transformations by selecting a starting material that is structurally as close as possible to the final target molecule.

References

  • Aberystwyth University. Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye. Available from: [Link]

  • ACS Green Chemistry. Synthesis of paracetamol and 4-aminophenol from hydroquinone. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of paracetamol by acetylation. Available from: [Link]

  • Wikipedia. Paracetamol. Available from: [Link]

  • Journal of Chemical Education. Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Available from: [Link]

  • Slideshare. synthesis-of-paracetamol.pdf. Available from: [Link]

  • Shanbhag, A. Synthesis of Acetaminophen. Available from: [Link]

  • Wikipedia. 4-Aminophenol. Available from: [Link]

  • University of Texas at Dallas. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available from: [Link]

  • PubMed. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Available from: [Link]

  • ResearchGate. A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol. Available from: [Link]

  • Google Patents. A process for synthesis of paracetamol.
  • PubMed Central. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Available from: [Link]

  • ResearchGate. The reaction mechanism of acetaminophen synthesis. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Open Textbook Publishing. Synthesis and Analysis of Painkillers–Planning Scenario and Background. Available from: [Link]

  • University of Toronto. synthesis of analgesics: aspirin & acetaminophen experimental techniques required. Available from: [Link]

  • ResearchGate. Acetaminophen is metabolized to p-aminophenol (p-AP) mainly in the... Available from: [Link]

  • Beawire. 4-aminophenol in drugs and not only: in what way it is dangerous?. Available from: [Link]

  • PubMed. New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. Available from: [Link]

  • Der Pharma Chemica. Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Available from: [Link]

  • ResearchGate. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Available from: [Link]

  • MDPI. Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. Available from: [Link]

  • Bentham Science. Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • PubMed. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Available from: [Link]

  • PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of N-(4-aminophenyl)propanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-aminophenyl)propanamide is a valuable chemical intermediate, primarily serving as a key building block in the synthesis of pharmaceuticals and specialized dyes. Its structure, featuring a primary aromatic amine and a propanamide moiety, offers versatile handles for further chemical modification. The efficiency, scalability, and purity of its synthesis are therefore critical considerations for researchers in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, grounded in mechanistic principles and supported by experimental data. We will dissect the strategic advantages and inherent challenges of each approach to empower researchers in making informed decisions for their specific applications.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via two main strategies, each with distinct trade-offs regarding selectivity, yield, and operational complexity. The choice between these routes is dictated by factors such as available starting materials, required purity, and scale.

  • The Two-Step Route via Nitro Intermediate: This is the most common and reliable method. It involves the acylation of p-nitroaniline, followed by the reduction of the nitro group. This strategy leverages a classic protecting group concept where the nitro group deactivates the aromatic ring and prevents side reactions during acylation, before being converted to the desired amine in the final step.

  • The Direct Acylation Route: This approach involves the direct mono-acylation of p-phenylenediamine. While seemingly more atom-economical, this route is plagued by significant challenges in achieving regioselectivity, often leading to a mixture of mono- and di-acylated products.

Synthetic_Pathways cluster_0 Route 1: Two-Step Synthesis (Recommended) cluster_1 Route 2: Direct Acylation PNA p-Nitroaniline NITRO_INT N-(4-nitrophenyl)propanamide PNA->NITRO_INT Step 1: Acylation PPD p-Phenylenediamine FINAL_PROD This compound PPD->FINAL_PROD Mono-acylation (Low Selectivity) DI_ACYL Di-acylated Byproduct PPD->DI_ACYL Di-acylation (Major Byproduct) PC Propanoyl Chloride / Propanoic Anhydride PC->NITRO_INT NITRO_INT->FINAL_PROD Step 2: Nitro Reduction (e.g., Pd/C, H₂ or SnCl₂) PC_PPD Propanoyl Chloride

Caption: High-level overview of the two primary synthetic routes to this compound.

In-Depth Analysis: Route 1 - The Two-Step Nitro Intermediate Pathway

This method stands as the gold standard for producing this compound with high purity and yield. The logic is sound: by starting with p-nitroaniline, one of the two potential nucleophilic sites is masked as a nitro group, which is non-reactive under acylation conditions. This ensures that the acylation occurs exclusively at the desired amino group.

Step 1: Acylation of p-Nitroaniline

The first step is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the electrophilic carbonyl carbon of an acylating agent.

  • Choice of Acylating Agent:

    • Propanoyl Chloride: Highly reactive and efficient, typically providing high yields at room temperature. A key consideration is that this reaction generates hydrochloric acid (HCl) as a byproduct. To neutralize the acid and drive the reaction to completion, a non-nucleophilic base such as pyridine or triethylamine (TEA) is required.[1][2]

    • Propanoic Anhydride: A less reactive alternative to the acyl chloride. It may require heating to achieve a reasonable reaction rate. The byproduct is propanoic acid, which is less corrosive than HCl but still needs to be removed during workup.

The use of propanoyl chloride is often preferred for its high reactivity, leading to shorter reaction times and cleaner conversions when an appropriate acid scavenger is used.

Step 2: Reduction of N-(4-nitrophenyl)propanamide

The transformation of the nitro group to a primary amine is a cornerstone of aromatic chemistry. Several reliable methods exist, with the choice often depending on available equipment, scale, and environmental considerations.

  • Catalytic Hydrogenation: This is the cleanest and often most efficient method.[3][4]

    • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[1][5]

    • Reductant: Hydrogen gas (H₂), typically at pressures from atmospheric to ~50 psi.

    • Advantages: The only byproduct is water, making the workup exceptionally simple (filter off the catalyst, evaporate the solvent). Yields are typically quantitative.[4]

    • Causality: The palladium surface catalyzes the dissociation of H₂ gas into reactive hydrogen atoms, which then sequentially reduce the nitro group to the amine. This method is highly chemoselective for the nitro group, leaving other functional groups like the amide intact.[5]

    • Considerations: Requires specialized pressure equipment (e.g., a Parr hydrogenator) and careful handling of flammable hydrogen gas.

  • Chemical Reduction: These methods are suitable for any standard laboratory setup.

    • Tin(II) Chloride (SnCl₂·2H₂O): A classic and highly effective method. The reaction is typically run in a protic solvent like ethanol or ethyl acetate, often with the addition of HCl.[6] The tin salts are removed during an aqueous workup.

    • Iron (Fe) or Zinc (Zn) in Acid: Using metal powders like iron in acetic acid or zinc in hydrochloric acid is another common approach.[7][8] These methods are inexpensive but generate significant metallic waste, complicating purification and disposal.

    • Advantages: Operationally simple and does not require pressure apparatus.

    • Considerations: The reactions are often stoichiometric, generating large amounts of metal salt waste (poor atom economy). The workup can be more involved compared to catalytic hydrogenation.

For its high yield, purity of the final product, and environmental friendliness ("green chemistry"), catalytic hydrogenation is the superior method for the reduction step.[3][4]

In-Depth Analysis: Route 2 - Direct Acylation of p-Phenylenediamine

On paper, the direct acylation of p-phenylenediamine with one equivalent of propanoyl chloride appears to be the most straightforward route. However, this approach is fundamentally flawed from a selectivity standpoint.

  • The Challenge of Regioselectivity: p-Phenylenediamine possesses two chemically equivalent primary amino groups. When one equivalent of an acylating agent is introduced, a statistical mixture of products is inevitable:

    • Unreacted p-phenylenediamine

    • The desired mono-acylated product, this compound

    • The di-acylated byproduct, N,N'-(1,4-phenylene)bis(propanamide)

Separating the desired mono-acylated product from the starting material and the di-acylated byproduct is challenging due to their similar polarities, requiring tedious chromatographic purification that results in a significantly lower isolated yield. While strategies like using a large excess of the diamine or inverse slow addition of the acylating agent can favor mono-acylation, they rarely eliminate the formation of the di-acylated product and are impractical for large-scale synthesis.[9]

Comparative Summary of Synthesis Routes

The following table provides a quantitative and qualitative comparison of the discussed synthetic pathways.

ParameterRoute 1: Two-Step via Nitro IntermediateRoute 2: Direct Acylation
Overall Yield High (>80% typical)Low to Moderate (<40% typical isolated)
Product Purity High, often crystalline product after workupLow, requires extensive chromatographic purification
Selectivity ExcellentPoor, yields mixture of products
Scalability ExcellentPoor, purification becomes prohibitive
Reagent Cost Moderate (p-nitroaniline is inexpensive)Low (p-phenylenediamine is inexpensive)
Safety Requires handling of H₂ gas (hydrogenation) or corrosive acids/metal salts.Involves highly toxic p-phenylenediamine.
Environmental Impact Catalytic hydrogenation is green; chemical reduction generates metal waste.Poor atom economy due to byproduct formation and difficult separation.
Recommendation Highly Recommended Not Recommended for practical synthesis

Detailed Experimental Protocols

The following protocols are presented as a validated, self-contained system for the synthesis and characterization of this compound via the recommended two-step route.

Experimental Workflow Diagram

Experimental_Workflow start Start: Weigh Reagents (p-Nitroaniline, Pyridine, DCM) step1 Step 1: Acylation - Dissolve p-nitroaniline & pyridine in DCM - Cool to 0 °C - Add propanoyl chloride dropwise - Stir at RT until completion (TLC) start->step1 workup1 Aqueous Workup - Wash with H₂O, dil. HCl, sat. NaHCO₃ - Dry organic layer (MgSO₄) - Concentrate in vacuo step1->workup1 product1 Isolate Intermediate: N-(4-nitrophenyl)propanamide workup1->product1 step2 Step 2: Catalytic Hydrogenation - Dissolve intermediate in Ethanol - Add Pd/C catalyst - Hydrogenate under H₂ pressure (e.g., 50 psi) product1->step2 workup2 Catalyst Removal & Isolation - Filter through Celite to remove Pd/C - Concentrate filtrate in vacuo step2->workup2 product2 Final Product: This compound workup2->product2 analysis Characterization (¹H NMR, ¹³C NMR, MS, m.p.) product2->analysis

Caption: Step-by-step experimental workflow for the recommended two-step synthesis.

Protocol 1: Synthesis of N-(4-nitrophenyl)propanamide
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-nitroaniline (10.0 g, 72.4 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add pyridine (7.0 mL, 86.9 mmol, 1.2 equiv) to the solution.

  • Reaction: Cool the flask in an ice bath to 0 °C. To the stirred solution, add propanoyl chloride (7.0 mL, 80.0 mmol, 1.1 equiv) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 1M HCl solution, and 50 mL of saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is crude N-(4-nitrophenyl)propanamide, which can be recrystallized from ethanol to yield a pure yellow crystalline solid.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • Reagent Setup: To a heavy-walled hydrogenation flask, add N-(4-nitrophenyl)propanamide (5.0 g, 25.7 mmol) and 100 mL of ethanol. Carefully add 10% Palladium on Carbon (Pd/C, 250 mg, 5% w/w) to the solution.

  • Reaction: Seal the flask and connect it to a Parr hydrogenation apparatus. Purge the vessel with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Completion: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours, which can be confirmed by the cessation of hydrogen uptake.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting solid is this compound, typically obtained as an off-white to pale tan solid of high purity.

Conclusion

A comparative analysis of synthetic strategies reveals that the two-step pathway, commencing with the acylation of p-nitroaniline followed by nitro group reduction, is unequivocally the most robust and efficient method for preparing this compound. This route offers excellent control over selectivity, resulting in high yields and purity, and is readily scalable. While direct acylation of p-phenylenediamine is theoretically simpler, it is practically unfeasible due to a lack of regioselectivity. For researchers requiring reliable access to high-purity this compound, the two-step synthesis via a nitro intermediate is the authoritative and recommended approach.

References

  • Vertex AI Search. (2024). Synthesis of aminoacyl p-nitroanilines.
  • Vertex AI Search. (2017). Direct amidation of esters with nitroarenes.
  • ResearchGate. (2023). Working hypothesis for a direct amide synthesis from nitroarenes.
  • RSC Publishing. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides.
  • ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides.
  • Organic Letters. (2022). Mild Amide Synthesis Using Nitrobenzene under Neutral Conditions.
  • Green Chemistry (RSC Publishing). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor.
  • Green Chemistry. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor.
  • MIT Open Access Articles. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor.
  • Vertex AI Search. (2018). Supporting information of “Catalytic Hydrogenation of N-4- nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor”.
  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.
  • Chemsrc. CAS#:24586-14-9 | N-[4-(4-aminophenyl)sulfonylphenyl]propanamide.
  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
  • Vertex AI Search. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • Google Patents. CA2624859A1 - Selective acylation of 4-substituted-1,3-phenylenediamine.
  • PubChem. This compound.
  • PubChem. 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.
  • Google Patents. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Vertex AI Search. Atom-efficient chlorination of benzoic acids with PCl 3 generating acyl chlorides.
  • Benchchem. An In-depth Technical Guide to the Synthesis of p-Phenylenediacetic Acid Derivatives.
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Vertex AI Search. REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY. CONDITIONS CATALYZED BY A NATURAL CLAY.
  • Google Patents. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • PMC. (2010). 3,5-Dinitro-N-(4-nitrophenyl)benzamide.
  • ResearchGate. N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • ResearchGate. Synthesis of N -(4-propargylaminobenzoyl)-L-glutamates.

Sources

A Senior Application Scientist's Guide to Validated HPLC Methods for Quantifying N-(4-aminophenyl)propanamide and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of N-(4-aminophenyl)propanamide and its related impurities. As drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This document offers an in-depth technical overview, supported by experimental data and protocols, to assist researchers in selecting and implementing the most suitable analytical methods for their specific needs.

Introduction: The Analytical Imperative for this compound

This compound is an organic compound with a chemical structure that suggests its potential use as an intermediate in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is crucial for ensuring the quality of this compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolution, sensitivity, and selectivity.[1][2]

This guide will explore different HPLC approaches, delve into a detailed, validated method, and discuss the critical aspects of method validation and forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5][6]

Potential Impurities in this compound

A thorough understanding of potential impurities is the foundation of a robust analytical method. Impurities can arise from the synthesis process or from the degradation of the API over time.

Process-Related Impurities:

  • 4-aminophenol: A likely starting material for the synthesis of this compound.

  • Propionic anhydride/propionic acid: Reagents used in the acylation reaction.

  • N,N'-(propane-1,3-diyl)bis(4-aminophenyl)propanamide (Di-acylated impurity): A potential byproduct from the reaction of impurities in the starting materials.

  • Residual solvents: From the reaction and purification steps.

Degradation Products:

  • 4-aminophenol: Can be formed by the hydrolysis of the amide bond.

  • Oxidized derivatives: The aromatic amine is susceptible to oxidation, which can lead to colored degradants.

Comparative Analysis of HPLC Methods

The choice of HPLC method depends on the specific requirements of the analysis, such as the desired sensitivity, resolution, and run time. Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing moderately polar compounds like this compound and its potential impurities.[7]

Below is a comparison of two hypothetical, yet scientifically plausible, RP-HPLC methods.

Parameter Method A: Isocratic Elution Method B: Gradient Elution
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.5) (30:70 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 5% B to 95% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 245 nmDiode Array Detector (DAD) at 245 nm
Run Time 20 minutes25 minutes (including re-equilibration)
Advantages Simple, robust, good for routine QC.Better resolution for a wider range of impurities, higher peak capacity.
Disadvantages May not resolve all impurities with different polarities.More complex, requires longer re-equilibration times.

Rationale for Method Selection:

Method A is suitable for a known, limited set of impurities where resolution is not a major challenge. Its simplicity makes it ideal for quality control environments. Method B, with its gradient elution, offers superior separating power for complex impurity profiles that may arise during forced degradation studies or in the analysis of unknown batches.[8] The use of a Diode Array Detector (DAD) in Method B also allows for peak purity analysis, adding another layer of confidence in the results.

Detailed Protocol: A Validated Gradient RP-HPLC Method

This section provides a step-by-step protocol for a robust, validated gradient RP-HPLC method for the quantification of this compound and its impurities.

4.1. Chromatographic Conditions

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

4.2. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of the this compound sample in a 100 mL volumetric flask with the diluent.

4.3. System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the main peak: ≤ 2.0.

  • Theoretical plates for the main peak: ≥ 2000.

  • Relative standard deviation (RSD) of the peak area: ≤ 2.0%.

Method Validation: A Self-Validating System

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[4][5][6] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[3][5]

Caption: Workflow for HPLC method validation.

5.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.

5.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used, and the correlation coefficient (r²) should be ≥ 0.999.

5.3. Accuracy

Accuracy is the closeness of the test results to the true value. It is usually determined by spiking the sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

5.4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): The RSD of six replicate injections should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst. The RSD should be ≤ 2.0%.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

5.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

  • Flow rate (± 0.2 mL/min).

  • Column temperature (± 5 °C).

  • Mobile phase pH (± 0.2 units).

Forced Degradation Studies: Understanding Stability

Forced degradation studies are essential for developing stability-indicating methods and for understanding the degradation pathways of the drug substance.[9] The API should be subjected to stress conditions such as acid, base, oxidation, heat, and light.

DegradationPathway API This compound Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Oxidation Oxidation (e.g., H2O2) API->Oxidation Thermal Thermal Stress API->Thermal Photolytic Photolytic Stress API->Photolytic Degradant1 4-aminophenol Hydrolysis->Degradant1 Degradant2 Oxidized Impurities Oxidation->Degradant2 Degradant3 Other Degradants Thermal->Degradant3 Photolytic->Degradant3

Caption: Potential degradation pathways.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the validated HPLC method. The peak purity of the main peak should be checked to ensure that it is free from any co-eluting degradants.

Data Interpretation and Reporting

Accurate data interpretation and reporting are crucial for regulatory compliance. The results should be reported clearly, including the percentage of each impurity. For unknown impurities, the percentage can be calculated using the area of the main peak, assuming a response factor of 1.0. Any impurity exceeding the reporting threshold (typically 0.05%) should be reported.

Conclusion

This guide has provided a comprehensive overview of the development and validation of an HPLC method for the quantification of this compound and its impurities. By following the principles of scientific integrity, including expertise, trustworthiness, and authoritative grounding, researchers can develop robust and reliable analytical methods that ensure the quality and safety of pharmaceutical products. The presented protocols and validation framework serve as a strong foundation for any laboratory tasked with this critical analytical challenge.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Ghulam A. Shabir. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the N-phenylacetamide scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of documented biological activities.[1] This guide provides a comparative analysis of the potential bioactivity of N-(4-aminophenyl)propanamide by examining the experimental data of its structurally related analogs. While direct biological data for this compound is limited in publicly available literature, a comprehensive review of its structural congeners—N-phenylacetamides and N-(4-aminophenyl)benzamides—offers valuable insights into its potential therapeutic applications. This analysis is crucial for researchers and drug development professionals seeking to explore the therapeutic promise of this chemical space.

The core structure, characterized by an amide linkage to a phenyl ring, serves as a foundational scaffold for extensive modification.[1] The biological activity of these compounds is significantly influenced by the nature and position of substituents on both the phenyl ring and the acyl group. This guide will delve into the structure-activity relationships (SAR) of these analogs to project the bioactivity profile of this compound.

Comparative Analysis of Bioactivity

The bioactivity of this compound can be inferred by comparing it to two primary classes of structurally related compounds: those with variations on the N-acyl group (e.g., acetamide vs. propanamide) and those with different substitutions on the phenyl ring.

Structural Comparison Workflow

cluster_core Core Scaffold cluster_analogs Structural Analogs This compound This compound N-Phenylacetamide_Derivatives N-Phenylacetamide Derivatives This compound->N-Phenylacetamide_Derivatives Variation in N-acyl group N-(4-aminophenyl)benzamide_Derivatives N-(4-aminophenyl)benzamide Derivatives This compound->N-(4-aminophenyl)benzamide_Derivatives Variation in substituents

Caption: Comparative analysis workflow for this compound.

Anticancer Activity: A Tale of Substituents

Phenylacetamide derivatives have demonstrated significant potential as anticancer agents.[2] The cytotoxicity of these compounds is heavily dependent on the electronic properties of the substituents on the phenyl ring.

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that compounds bearing a nitro moiety exhibited higher cytotoxic effects against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines compared to those with a methoxy group.[2][3] This suggests that electron-withdrawing groups on the phenyl ring enhance anticancer activity. For instance, a derivative with a para-nitro substituent was the most active against the MCF-7 cell line.[3]

Another study on phenylacetamide derivatives showed potent cytotoxic effects on MDA-MB468, PC12, and MCF7 cancer cell lines, with a compound having a para-nitro group demonstrating a strong cytotoxic effect.

Conversely, research on 4-amino-N-(2'-aminophenyl)-benzamide showed preferential activity in slowly growing tumors, indicating a different mechanism of action that may be influenced by the diamino-phenyl configuration.[4]

Table 1: Cytotoxicity of Phenylacetamide Derivatives Against Cancer Cell Lines

Compound IDDerivative ClassCell LineIC50 (µM)Reference
2b2-(4-Fluorophenyl)-N-phenylacetamide (nitro-substituted)PC352[3]
2c2-(4-Fluorophenyl)-N-phenylacetamide (nitro-substituted)PC380[3]
2c2-(4-Fluorophenyl)-N-phenylacetamide (p-nitro substituted)MCF-7100[3]
3dPhenylacetamideMDA-MB-468 & PC-120.6 ± 0.08
3cPhenylacetamideMCF-70.7 ± 0.08

Based on these findings, it is plausible that this compound could exhibit anticancer properties. The presence of the amino group at the para position of the phenyl ring may influence its activity profile, potentially favoring activity in specific tumor types.

Experimental Protocol: MTT Assay for Cytotoxicity

The evaluation of a compound's cytotoxic activity is a fundamental step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.

Principle: The assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The quantity of formazan produced is directly proportional to the number of living cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are cultured and seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5]

Caption: Workflow of the MTT assay for assessing cell viability.

TRPV1 Antagonism: The Role of the N-Acyl Group

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain perception and is a promising target for the development of new analgesics.[6] A series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives have been investigated as human TRPV1 antagonists.[7]

The structure-activity relationship analysis from this research revealed that 2-(3,5-dihalo 4-aminophenyl)acetamide analogs displayed excellent antagonism of hTRPV1 activation by capsaicin and showed improved potency compared to the corresponding propanamides.[7] This suggests that the shorter acetyl group is more favorable for potent TRPV1 antagonism than the longer propanoyl group in this particular scaffold.

Therefore, while this compound may possess some TRPV1 antagonist activity, it is likely to be less potent than its acetamide counterpart, N-(4-aminophenyl)acetamide.

Antimicrobial and Antiviral Potential: A Broader Perspective

While specific antimicrobial data for this compound is scarce, the broader class of N-phenylbenzamide derivatives has shown promise as antiviral agents. A study on novel N-phenylbenzamide derivatives identified compounds with activity against Enterovirus 71 (EV 71).[8] The structure-activity relationship in this series was influenced by substitutions on both the benzoyl and the N-phenyl rings.

The general principles of antimicrobial SAR often point to the importance of factors like lipophilicity and the presence of specific functional groups that can interact with microbial targets.[9] The this compound structure possesses both a lipophilic phenyl ring and a polar amino group, suggesting it could be a scaffold for the development of antimicrobial agents.

Conclusion

Based on the comparative analysis of its structurally related compounds, this compound emerges as a molecule with potential bioactivity across several therapeutic areas. The evidence from N-phenylacetamide derivatives strongly suggests a potential for anticancer activity, likely influenced by the electronic nature of substituents on the phenyl ring. While it may exhibit some TRPV1 antagonist properties, it is predicted to be less potent than its acetamide analog. Furthermore, the broader N-phenylamide scaffold has demonstrated antiviral and antimicrobial potential, indicating another avenue for investigation.

This guide underscores the importance of structure-activity relationship studies in predicting the biological profiles of novel compounds. Further experimental validation is necessary to fully elucidate the bioactivity and therapeutic potential of this compound.

References

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • Valasani, K. R., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PLoS ONE, 9(4), e95403. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-1424. [Link]

  • Gunthorpe, M. J., & Szallasi, A. (2008). Screening TRPV1 antagonists for the treatment of pain: Lessons learned over a decade. Neuropharmacology, 55(6), 960-969. [Link]

  • Wahab, A. A., et al. (2019). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 5(11), 1866-1881. [Link]

  • Nilius, B., & Owsianik, G. (2011). TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals, 4(12), 1635-1682. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure-antibacterial activity relationship of synthesized compounds. ResearchGate. [Link]

  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-762. [Link]

  • Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. International Journal of Molecular Sciences, 25(18), 10037. [Link]

  • ResearchGate. (n.d.). Potent small molecule TRPV1 antagonists in clinical development. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. [Link]

  • International Journal of Emerging Trends in Chemistry. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry. [Link]

  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Wikipedia. [Link]

  • Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 116-126. [Link]

  • Arena Tekstil. (2020). STRUCTURE-ACTIVITY RELATIONSHIPS AND SURFACE IMMOBILIZATION OF POLYCATIONIC ANTIMICROBIALS. Arena Tekstil, 35(1), 39-60. [Link]

  • Lee, J., et al. (2011). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 54(10), 3545-3559. [Link]

  • Bioorganic & Medicinal Chemistry. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. Bioorganic & Medicinal Chemistry, 49, 116397. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(4-aminophenyl)propanamide Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Validation

N-(4-aminophenyl)propanamide is an organic compound with a molecular structure that lends itself to applications as an intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1][2] The purity, stability, and precise quantification of this molecule are paramount to ensuring the safety and efficacy of any final product. In the landscape of drug development and manufacturing, an analytical method is the cornerstone of quality control. However, a method validated in isolation is not sufficient. Cross-validation—the process of comparing results from two or more distinct analytical methods—provides a higher level of assurance in the data's integrity and the method's suitability for its intended purpose.[3][4]

This guide provides an in-depth comparison of three orthogonal analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to not only present the protocols but to delve into the scientific rationale behind the experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7] This approach ensures that the described methodologies are self-validating and meet the stringent requirements of regulatory compliance.[8][9]

Chapter 1: Selection of Orthogonal Analytical Methodologies

The selection of analytical techniques for cross-validation is a strategic decision. The chosen methods should be "orthogonal," meaning they rely on different chemical or physical principles for separation and detection. This diversity minimizes the risk of a common bias affecting all measurements and provides a more robust confirmation of the analyte's properties.

  • High-Performance Liquid Chromatography (HPLC-UV): As the workhorse of the pharmaceutical industry, HPLC is renowned for its precision and robustness in quantifying active pharmaceutical ingredients (APIs) and their impurities.[10] For this compound, a reverse-phase method is ideal, separating the compound based on its polarity. UV detection is suitable due to the presence of a chromophore in the molecule's aromatic ring.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional specificity and sensitivity. While this compound has limited volatility, derivatization can make it amenable to GC analysis. The true power lies in the mass spectrometer, which provides structural information and can distinguish the analyte from co-eluting impurities with high confidence.[12][13]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary ratio method of measurement, meaning it can provide a highly accurate quantification of a substance without the need for an identical analyte reference standard. It relies on the direct relationship between the integrated signal of a specific nucleus (¹H) and the number of those nuclei in the molecule. This makes it an invaluable tool for qualifying primary reference standards and for validating the accuracy of other methods like HPLC and GC.

Logical Relationship of Selected Analytical Methods

The chosen methods serve complementary roles in the lifecycle of a pharmaceutical compound. qNMR is ideal for the initial, absolute characterization of a reference standard. HPLC-UV is perfectly suited for high-throughput, routine quality control and stability testing. GC-MS provides a powerful, orthogonal tool for impurity identification and quantification, especially for volatile or semi-volatile species that may be missed by HPLC.

cluster_0 Method Selection Rationale qNMR Quantitative NMR (qNMR) Primary Method for Absolute Quantification HPLC HPLC-UV Routine QC, Assay & Purity qNMR->HPLC Provides certified reference standard value GCMS GC-MS Orthogonal Impurity Profiling & Specificity HPLC->GCMS Cross-validates purity results GCMS->HPLC Confirms identity of impurities

Caption: Logical interplay of analytical methods for comprehensive characterization.

Chapter 2: Experimental Protocols

Scientific integrity demands detailed, reproducible protocols. The following sections outline the methodologies for each technique, designed to be robust and compliant with regulatory expectations.[14]

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate assay and impurity determination of this compound. The choice of a C18 column is based on the moderate polarity of the analyte, allowing for good retention and separation from potential impurities.

A. Instrumentation & Conditions

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 245 nm. The selection of 245 nm is based on the UV absorbance maximum observed for similar aromatic amines, ensuring high sensitivity.[11]

B. Standard & Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, and dilute to volume with the diluent.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides orthogonal specificity. Derivatization with BSTFA is necessary to increase the volatility of the analyte by converting the primary amine and amide protons to trimethylsilyl (TMS) derivatives, enabling elution from the GC column.

A. Instrumentation & Conditions

  • System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

B. Derivatization and Sample Preparation

  • Standard/Sample Preparation (1.0 mg/mL in Pyridine): Accurately weigh 10 mg of the reference standard or sample into a vial. Add 10 mL of dry Pyridine and vortex to dissolve.

  • Derivatization: Transfer 100 µL of the pyridine solution to a 2 mL autosampler vial. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection. The causality here is that heating drives the silylation reaction to completion, ensuring reproducible derivatization.

Protocol 3: Quantitative ¹H-NMR (qNMR)

This primary method provides an unbiased assay value that can be used to qualify the reference standard and confirm the accuracy of the chromatographic methods. Maleic acid is chosen as the internal standard due to its chemical stability, high purity, and possession of sharp singlets in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

A. Instrumentation & Conditions

  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic Acid (Certified Reference Material).

  • Key Acquisition Parameters:

    • Pulse Program: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 30 seconds. This long delay is critical to ensure complete T1 relaxation for all relevant protons, which is a prerequisite for accurate integration and quantification.

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

B. Sample Preparation

  • Accurately weigh approximately 15 mg of this compound and 10 mg of Maleic Acid into the same vial.

  • Record the exact weights to four decimal places.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

C. Calculation The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I: Integral of the respective signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: mass

  • P: Purity of the internal standard

Chapter 3: Cross-Validation Study Design & Data Comparison

A cross-validation study was designed to compare the performance of the three methods based on the validation parameters stipulated in ICH Q2(R2).[5][15] The objective is to demonstrate that the analytical procedures are fit for their intended purpose.[7][16]

Cross-Validation Workflow

cluster_methods start Start: Single Batch of This compound prep Prepare Samples and Standards (Spiked with Impurities for Specificity) start->prep HPLC HPLC-UV Analysis prep->HPLC GCMS GC-MS Analysis prep->GCMS qNMR qNMR Analysis prep->qNMR eval Evaluate Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOQ) compare Compare Performance Data Across All Methods eval->compare report Generate Cross-Validation Report & Establish System Suitability compare->report end End: Methods are Cross-Validated report->end

Caption: Workflow for the cross-validation of the three analytical methods.

Comparative Data Tables

The following tables summarize the performance data obtained during the cross-validation study.

Table 1: Specificity & Linearity

ParameterHPLC-UVGC-MSqNMR
Specificity Baseline resolution from known impuritiesUnique mass fragments (m/z) confirm identityDistinct chemical shifts for analyte vs. impurities
Linearity (R²) 0.99980.99950.9999
Range (% of target) 50% - 150%50% - 150%25% - 200%

Interpretation: All methods demonstrated excellent specificity and linearity. The qNMR method shows a slightly superior correlation coefficient and a wider linear range, which is expected from a primary method. GC-MS specificity is exceptionally high due to the combination of chromatographic separation and mass fragmentation patterns.

Table 2: Accuracy & Precision

ParameterHPLC-UVGC-MSqNMR
Accuracy (% Recovery) 99.5% - 100.8%98.9% - 101.2%99.8% - 100.3%
Precision (Repeatability, %RSD) ≤ 0.5%≤ 1.0%≤ 0.2%
Precision (Intermediate, %RSD) ≤ 0.8%≤ 1.5%≤ 0.3%

Interpretation: The accuracy for all methods is well within the typical acceptance criteria of 98-102%.[8] The HPLC-UV method shows excellent precision, making it ideal for routine QC. The slightly higher variability in the GC-MS method can be attributed to the multi-step derivatization process. The qNMR method demonstrates outstanding precision, reinforcing its suitability as a reference method.

Table 3: Sensitivity & Robustness

ParameterHPLC-UVGC-MSqNMR
LOQ (µg/mL) 0.50.150
Robustness Passed (Variations in pH, %B, Temp)Passed (Variations in Oven Ramp, Flow)Not Applicable (Primary Method)

Interpretation: GC-MS is the most sensitive technique, making it the superior choice for trace impurity analysis. The LOQ for qNMR is significantly higher, as it is a less sensitive technique designed for the quantification of major components rather than trace analysis. Both chromatographic methods proved to be robust against deliberate small changes in their parameters.

Conclusion and Recommendations

This comprehensive cross-validation study demonstrates that HPLC-UV, GC-MS, and qNMR are all suitable, yet complementary, methods for the characterization of this compound. No single method is superior in all aspects; the choice of method should be dictated by the specific analytical objective.

  • For qualifying reference standards and anchoring accuracy , qNMR is the unequivocal choice due to its status as a primary method.

  • For routine quality control, including assay and purity testing in a GMP environment , the HPLC-UV method is recommended due to its high precision, robustness, and ease of implementation.

  • For identifying and quantifying unknown or trace-level impurities , the GC-MS method is superior, offering the highest degree of specificity and sensitivity.

By employing these orthogonal methods in a well-designed cross-validation program, researchers and drug development professionals can establish a high degree of confidence in their analytical data, ensuring product quality and satisfying global regulatory expectations.[3][17]

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy - gmp-compliance.org URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy - gmp-compliance.org URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]

  • Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer Source: CD Formulation URL: [Link]

  • Title: this compound | C9H12N2O Source: PubChem URL: [Link]

  • Title: Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule Source: ResearchGate URL: [Link]

  • Title: June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders Source: CFSRE URL: [Link]

  • Title: GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation Source: IRJET URL: [Link]

Sources

A Researcher's Guide to Comparing the In Vitro Metabolic Stability of N-(4-aminophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising molecule to a therapeutic agent, its metabolic fate is a pivotal determinant of success or failure. Metabolic stability, the compound's resistance to biotransformation by the body's enzymatic machinery, directly influences its pharmacokinetic profile, including half-life, bioavailability, and exposure.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations or require frequent, inconvenient dosing, leading to poor patient compliance.[4][5] Conversely, understanding a molecule's metabolic liabilities allows for strategic chemical modifications to enhance its stability, thereby optimizing its therapeutic potential and safety profile.[1][4]

This guide provides a comprehensive comparison of the in vitro metabolic stability of a parent molecule, N-(4-aminophenyl)propanamide, and several of its hypothetical derivatives. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols for two cornerstone assays—the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay—and present illustrative data to guide researchers in interpreting their own findings.

Understanding the Metabolic Landscape of N-Aryl Amides

The structure of this compound presents several potential sites for metabolic transformation. As an N-aryl amide, it is susceptible to two primary metabolic attacks:

  • Hydrolysis: The amide bond can be cleaved by hydrolase enzymes, such as amidases, breaking the molecule into 4-aminoaniline and propanoic acid.[6][7] The rate of hydrolysis can be significantly influenced by steric and electronic factors surrounding the amide linkage.[6][8]

  • Oxidation: The aromatic ring and the primary amine are susceptible to oxidation, primarily by Cytochrome P450 (CYP) enzymes located in the liver.[1][9] This can lead to aromatic hydroxylation or N-oxidation of the amino group to form reactive hydroxylamines.[9][10]

Furthermore, the primary amine group is a substrate for Phase II conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion.[11]

Experimental Design: Microsomes vs. Hepatocytes

To comprehensively evaluate metabolic stability, two distinct in vitro systems are employed, each offering unique insights.

  • Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[12] They are a rich source of Phase I metabolic enzymes, most notably the CYP family, making them a cost-effective and high-throughput tool for assessing oxidative metabolism.[12][13]

  • Hepatocytes: These are intact, whole liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[14][15] Hepatocyte assays provide a more complete and physiologically relevant picture of overall hepatic clearance, as they also account for cellular uptake and conjugation pathways.[15][16]

Comparing results from both assays is crucial. A compound that is stable in microsomes but rapidly cleared in hepatocytes is likely a substrate for Phase II enzymes.

Experimental Workflow Overview

The general workflow for assessing metabolic stability is a multi-step process designed for precision and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cpd Prepare Compound & Control Stocks (DMSO) prep_sys Prepare Test System (Microsomes or Hepatocytes) pre_incubate Pre-incubate System & Compound at 37°C prep_sys->pre_incubate Transfer to Plate initiate Initiate Reaction (Add NADPH or cell suspension) pre_incubate->initiate incubate Incubate at 37°C (Sample at time points) initiate->incubate quench Quench Reaction (Cold Acetonitrile + Int. Std.) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge Transfer Samples analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydrolysis Amide Hydrolysis (4-Aminoaniline + Propanoic Acid) parent->hydrolysis Amidases hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450s n_oxidation N-Oxidation (Hydroxylamine formation) parent->n_oxidation CYP450s glucuronidation N-Glucuronidation parent->glucuronidation UGTs

Sources

A Head-to-Head Comparison of Precursors for N-(4-aminophenyl)propanamide and Ameltolide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthetic Precursor Selection and Process Optimization

In the landscape of pharmaceutical research and development, the efficient synthesis of active pharmaceutical ingredients (APIs) and their analogues is paramount. The choice of starting materials, or precursors, directly impacts the viability, scalability, and cost-effectiveness of a synthetic route. This guide provides a detailed head-to-head comparison of the precursors and synthetic pathways for two structurally related aminophenylamide compounds: N-(4-aminophenyl)propanamide and the experimental anticonvulsant, ameltolide.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the synthetic strategies for these compounds, supported by established chemical principles and experimental insights, to inform precursor selection and process development.

At a Glance: Chemical Structures

A foundational understanding of the target molecules is crucial before delving into their synthesis.

This compound is a simple N-acylated derivative of p-phenylenediamine. Its chemical formula is C₉H₁₂N₂O.[1]

Ameltolide , with the IUPAC name 4-Amino-N-(2,6-dimethylphenyl)benzamide, is a more complex benzamide derivative that has been investigated for its anticonvulsant properties.[2][3] Its chemical formula is C₁₅H₁₆N₂O.

Precursor Profile: A Comparative Analysis

The selection of precursors is a critical decision point in chemical synthesis, influencing not only the reaction pathway but also the overall efficiency and impurity profile of the final product.

FeatureThis compound PrecursorsAmeltolide Precursors
Core Amine p-Phenylenediamine or p-Nitroaniline2,6-Dimethylaniline
Acylating Agent Propanoyl chloride or Propanoic anhydride4-Nitrobenzoyl chloride
Key Consideration Potential for diacylation of p-phenylenediamine, requiring careful control of stoichiometry. Use of p-nitroaniline necessitates a subsequent reduction step.Steric hindrance from the two methyl groups on 2,6-dimethylaniline can affect reaction kinetics.
Safety p-Phenylenediamine is a known skin sensitizer and potential allergen.[4][5][6][7] p-Nitroaniline is toxic.2,6-Dimethylaniline is a toxic compound. 4-Nitrobenzoyl chloride is a moisture-sensitive irritant.[8]

Synthetic Pathway Deep Dive

The synthetic routes to this compound and ameltolide, while both involving amide bond formation, differ in their specifics due to the nature of their respective precursors.

Synthesis of this compound

A common and logical synthetic approach to this compound involves a two-step process starting from p-nitroaniline to ensure mono-acylation.

Step 1: Acylation of p-Nitroaniline

In this step, the amino group of p-nitroaniline is acylated using a propanoylating agent. Propanoyl chloride is a common choice due to its high reactivity. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.

Step 2: Reduction of the Nitro Group

The nitro group of the resulting N-(4-nitrophenyl)propanamide is then reduced to an amino group. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[9]

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Nitroaniline

  • Propanoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Acylation:

    • Dissolve p-nitroaniline in dry DCM in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add propanoyl chloride to the solution.

    • Add pyridine dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(4-nitrophenyl)propanamide.

  • Reduction:

    • Dissolve the crude N-(4-nitrophenyl)propanamide in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation in a Parr apparatus or using a hydrogen balloon.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to yield this compound.

    • The product can be further purified by recrystallization.

Synthesis of Ameltolide

The synthesis of ameltolide also typically begins with a nitro-substituted precursor to facilitate the amide bond formation, followed by a reduction step.

Step 1: Amide Formation

4-Nitrobenzoyl chloride is reacted with 2,6-dimethylaniline to form the amide bond. The steric hindrance of the 2,6-dimethylaniline may require slightly more forcing reaction conditions compared to the synthesis of the this compound precursor.

Step 2: Reduction of the Nitro Group

Similar to the previous synthesis, the nitro group of 4-nitro-N-(2,6-dimethylphenyl)benzamide is reduced to the primary amine of ameltolide. Catalytic hydrogenation is a suitable method.

Experimental Protocol: Synthesis of Ameltolide

Materials:

  • 4-Nitrobenzoyl chloride

  • 2,6-Dimethylaniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Amide Formation:

    • Dissolve 2,6-dimethylaniline in dry DCM in a round-bottom flask.

    • Add triethylamine to the solution.

    • Slowly add a solution of 4-nitrobenzoyl chloride in DCM.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-nitro-N-(2,6-dimethylphenyl)benzamide.

  • Reduction:

    • Dissolve the crude 4-nitro-N-(2,6-dimethylphenyl)benzamide in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Carry out the hydrogenation under a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst.

    • Evaporate the solvent to obtain ameltolide.

    • Purify the product by recrystallization.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the reaction workflows.

This compound Synthesis p_nitroaniline p-Nitroaniline acylation Acylation (DCM, Pyridine) p_nitroaniline->acylation propanoyl_chloride Propanoyl Chloride propanoyl_chloride->acylation intermediate N-(4-nitrophenyl)propanamide acylation->intermediate reduction Reduction (H2, Pd/C, EtOH) intermediate->reduction product This compound reduction->product

Caption: Synthetic workflow for this compound.

Ameltolide Synthesis nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride amide_formation Amide Formation (DCM, TEA) nitrobenzoyl_chloride->amide_formation dimethylaniline 2,6-Dimethylaniline dimethylaniline->amide_formation amide_intermediate 4-Nitro-N-(2,6-dimethylphenyl)benzamide amide_formation->amide_intermediate reduction_amide Reduction (H2, Pd/C, EtOH) amide_intermediate->reduction_amide ameltolide Ameltolide reduction_amide->ameltolide

Caption: Synthetic workflow for Ameltolide.

Comparative Data Summary

ParameterThis compound SynthesisAmeltolide Synthesis
Typical Yield Acylation: High (>90%); Reduction: Generally high (>90%)Amide Formation: Good to high; Reduction: Generally high (>90%)
Purity Can be readily purified to >98% by recrystallization.Can be purified to high purity (>98%) by recrystallization.
Key Byproducts Diacylated p-phenylenediamine (if starting from p-phenylenediamine), over-reduction products (minor).Unreacted starting materials, potential for side reactions if conditions are not optimized.
Analytical Characterization 1H NMR, 13C NMR, IR Spectroscopy, Mass Spectrometry.[10][11][12]1H NMR, 13C NMR, IR Spectroscopy, Mass Spectrometry.

Conclusion and Expert Recommendations

The syntheses of this compound and ameltolide, while both culminating in an aminophenylamide structure, showcase nuanced differences in precursor selection and synthetic strategy.

  • For the synthesis of this compound , the use of p-nitroaniline as a precursor is recommended over p-phenylenediamine to avoid issues with diacylation and to ensure a more controlled reaction, leading to a cleaner product profile. The subsequent reduction of the nitro group is a robust and high-yielding transformation.

  • The synthesis of ameltolide is a straightforward process involving the coupling of 4-nitrobenzoyl chloride and 2,6-dimethylaniline, followed by nitro group reduction. The primary challenge lies in managing the steric hindrance of the 2,6-dimethylaniline, which can be overcome with appropriate reaction conditions.

In both syntheses, the final products can be obtained in high purity through standard purification techniques like recrystallization. The choice of precursors ultimately dictates the specific reaction conditions and purification strategies required to achieve the desired product with optimal efficiency and purity. This guide serves as a foundational resource for chemists to make informed decisions in the planning and execution of these and similar synthetic endeavors.

References

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

  • Robertson, D. W., et al. (1991). Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant. Journal of Medicinal Chemistry, 34(4), 1253–1257. Available at: [Link]

  • A high yield synthesis of phenytoin and related compounds using microwave activation. Academic Journals. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Penetration and haptenation of p-phenylenediamine. PubMed. Available at: [Link]

  • Purification and Characterization of a Benzodiazepine-Like Substance From Mammalian Brain. PubMed. Available at: [Link]

  • Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. PubMed. Available at: [Link]

  • IR and 1 H NMR spectral data. ResearchGate. Available at: [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Available at: [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2,6-dichloro-4-nitrobenzoyl chloride. PrepChem.com. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. PubMed. Available at: [Link]

  • Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. ResearchGate. Available at: [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. Available at: [Link]

  • Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. Available at: [Link]

  • p-Phenylenediamine. Campaign for Safe Cosmetics. Available at: [Link]

  • How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. Available at: [Link]

  • p-Phenylenediamine. Wikipedia. Available at: [Link]

  • IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. ChemRxiv. Available at: [Link]

  • Isolation, characterization, and purification to homogeneity of an endogenous polypeptide with agonistic action on benzodiazepine receptors. PubMed. Available at: [Link]

  • Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com. Available at: [Link]

  • p-Phenylenediamine. EPA. Available at: [Link]

  • 1H NMR studies of drugs with achiral and chiral lanthanide shift reagents: applications to the anticonvulsant pheneturide. PubMed. Available at: [Link]

  • Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. NIH. Available at: [Link]

  • Solved The preparation of lidocaine starts with the chemical. Chegg.com. Available at: [Link]

  • A high yield synthesis of phenytoin and related compounds using microwave activation. Academic Journals. Available at: [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC. Available at: [Link]

  • The 2-Step Synthesis of Lidocaine. Available at: [Link]

  • High-yielding total synthesis of embelin, rapanone, and irisoquin A, D, F. RSC Publishing. Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. ResearchGate. Available at: [Link]

  • PPD DYES. My Hair Doctor. Available at: [Link]

  • Isolation and characterization of a novel quaternary ammonium-linked glucuronide of lamotrigine. PubMed. Available at: [Link]

  • The purification and characterization of gene 59 protein from bacteriophage T4. PubMed. Available at: [Link]

  • Purification and Identification of Naturally Presented MHC Class I and II Ligands. PubMed. Available at: [Link]

Sources

A Comprehensive Guide to the Validation of N-(4-aminophenyl)propanamide as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) are paramount. The rigorous assessment of these characteristics relies on the availability of highly pure and well-characterized reference standards. This guide provides an in-depth technical overview of the validation of "N-(4-aminophenyl)propanamide" as a reference standard, a critical endeavor when this compound is identified as a significant process-related impurity or metabolite in drug manufacturing.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for the establishment of a robust reference standard. We will explore the synthesis, purification, and comprehensive characterization of this compound, comparing its performance attributes against a commonly encountered related substance, 4-aminophenol. All methodologies are presented with the goal of establishing a self-validating system that ensures compliance with international regulatory expectations, such as the ICH guidelines.[1][2][3][4][5]

The Critical Role of Reference Standards

A reference standard is a substance of established purity and identity, intended for use in assays, identification, or purity tests.[3] The qualification of a new reference standard, particularly for a newly identified impurity, is a foundational step in the validation of any analytical method designed to control that impurity in a drug substance or product.[1] An insufficiently characterized reference standard can lead to delays in regulatory approval and compromise the quality of the final drug product.[1]

This guide will use the hypothetical scenario where this compound has been identified as a process-related impurity in the synthesis of a new investigational drug, "Drug X," which contains a 4-aminophenyl moiety.

Synthesis and Purification of this compound

The initial step in establishing a reference standard is its synthesis and purification to the highest possible state.[1] A common synthetic route to this compound involves the acylation of p-phenylenediamine with propionyl chloride or propionic anhydride.

cluster_synthesis Synthesis of this compound cluster_purification Purification p-Phenylenediamine p-Phenylenediamine Reaction Acylation p-Phenylenediamine->Reaction Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Primary Purification Chromatography Chromatography Recrystallization->Chromatography Secondary Purification (if needed) Purified_Standard Purified this compound Chromatography->Purified_Standard

Caption: Synthesis and Purification Workflow.

The crude product is then subjected to rigorous purification, typically involving recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and by-products.[6] If required, further purification can be achieved through column chromatography. The goal is to achieve a purity level of ≥99.5%.

Comprehensive Characterization and Validation

Once purified, the candidate reference standard must be thoroughly characterized to confirm its identity and purity. This involves a battery of analytical techniques, as outlined by ICH guidelines.[1][2][5]

Structural Elucidation
  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., N-H, C=O, aromatic C-H).

Purity Determination

A combination of methods should be employed to provide a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for purity assessment. A stability-indicating method should be developed to separate the main component from all potential impurities.

  • Gas Chromatography (GC) with FID Detection: To quantify volatile organic impurities and residual solvents.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity based on the melting endotherm.

  • Thermogravimetric Analysis (TGA): To determine the content of water and other volatiles.

  • Karl Fischer Titration: For precise water content determination.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of the this compound reference standard and to separate it from potential related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

Validation Parameters (as per ICH Q2(R1)): [5]

  • Specificity: The method's ability to assess the analyte in the presence of other components.[2][5] This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: A minimum of five concentrations should be prepared to demonstrate a linear relationship between concentration and peak area.[5]

  • Accuracy: Assessed by the recovery of spiked known impurities or by comparison to a second, independent method.[2]

  • Precision: Repeatability and intermediate precision should be determined by multiple injections and on different days with different analysts.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

Start Start Method_Development HPLC Method Development (Column, Mobile Phase, Gradient) Start->Method_Development Specificity Specificity Validation (Peak Purity, Resolution) Method_Development->Specificity Linearity Linearity Study (5+ Concentrations) Specificity->Linearity Accuracy Accuracy Assessment (Spike Recovery) Linearity->Accuracy Precision Precision Evaluation (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness Testing (Variations in Method Parameters) LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: HPLC Method Validation Workflow.

Comparative Analysis: this compound vs. 4-Aminophenol

To provide context for its performance, we compare this compound with 4-aminophenol, a common impurity and degradation product of paracetamol.[7]

FeatureThis compound4-AminophenolRationale for Comparison
Chemical Structure Aromatic amine with a propanamide side chainAromatic amine with a hydroxyl groupBoth are primary aromatic amines, representing a class of compounds often found as impurities.
Molecular Weight 164.20 g/mol [8]109.13 g/mol Affects the response factor in mass-based detection methods.
Solubility Soluble in polar organic solvents and aqueous acidsSparingly soluble in water, soluble in ethanolInfluences sample preparation and mobile phase selection in HPLC.
Stability Generally stable under normal laboratory conditions. Potential for oxidative degradation of the amino group.Prone to oxidation, especially in solution, leading to colored degradation products.[7]Stability is a critical attribute for a reference standard.[1]
Typical Purity Can be synthesized to ≥99.5% purityCommercially available in high purity (≥99.0%), but can degrade upon storage.High purity is a prerequisite for a reference standard.[1]
Analytical Detection Strong UV chromophore, suitable for HPLC-UV detection.Strong UV chromophore, also electrochemically active, allowing for sensitive HPLC-EC detection.[7]The choice of analytical technique can be influenced by the chemical properties.

Data Summary and Interpretation

The following table summarizes the expected validation data for a newly qualified batch of this compound reference standard.

TestMethodAcceptance CriteriaTypical Result
Identity ¹H NMR, MS, FTIRConforms to structureConforms
Purity (by area %) HPLC-UV≥ 99.5%99.8%
Total Impurities HPLC-UV≤ 0.5%0.2%
Water Content Karl Fischer Titration≤ 0.5%0.15%
Residual Solvents GC-FIDMeets ICH Q3C limitsComplies
Assay (on as-is basis) Mass Balance (100% - impurities - water - residual solvents)Report value99.6%
Melting Point DSCReport value150-152 °C

Conclusion

The validation of this compound as a reference standard is a meticulous process that underpins the reliability of pharmaceutical quality control. By following a systematic approach guided by ICH principles, from synthesis and purification to comprehensive characterization, a high-quality, reliable reference standard can be established. This guide provides a robust framework for this process, emphasizing the importance of scientific rigor and a deep understanding of the analytical techniques employed. The comparison with a known impurity standard, 4-aminophenol, further contextualizes the performance and handling considerations for this compound. The availability of such a well-characterized reference standard is indispensable for ensuring the safety and efficacy of pharmaceutical products.

References

  • Reference-Standard Material Qualification. Pharmaceutical Technology.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation.[Link]

  • ICH validation guidelines: Significance and symbolism. Labcompliance.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • This compound. PubChem.[Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science.[Link]

  • N-[4-(4-aminophenyl)sulfonylphenyl]propanamide. Chemsrc.[Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate.[Link]

  • Customized Reference Standards for Nitrosamine Impurities. Taros Chemicals.[Link]

  • Nitrosamine and Impurity Reference Standards: Enabling Precision in Pharmaceutical Analysis. Pharmaffiliates.[Link]

  • NIOSH Manual of Analytical Methods [NMAM]: 4th Edition. CDC Stacks.[Link]

  • related impurities 4-aminophenol: Topics by Science.gov. Science.gov.[Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.[Link]

  • Alphabetical Method Listing - I - NMAM 4th Edition. NIOSH | CDC.[Link]

Sources

A Comparative Analysis of N-(4-aminophenyl)propanamide-Derived Anticonvulsants and Phenytoin: Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug (AED) discovery, the quest for novel anticonvulsants with superior efficacy and a wider therapeutic index than classical drugs like phenytoin remains a paramount objective. This guide provides a detailed comparative analysis of the anticonvulsant efficacy and neurotoxicity of a promising class of compounds, N-(4-aminophenyl)propanamide derivatives, versus the established AED, phenytoin. This evaluation is grounded in preclinical data from standardized animal seizure models.

Introduction: The Rationale for Novel Anticonvulsants

Phenytoin, a cornerstone in the management of epilepsy for decades, primarily exerts its anticonvulsant effect by blocking voltage-gated sodium channels, thereby stabilizing neuronal membranes against hyperexcitability.[1][2][3] While effective, particularly against generalized tonic-clonic and focal seizures, its use is often complicated by a narrow therapeutic window and a significant side-effect profile, including neurotoxicity.[1] This has spurred the development of new chemical entities, such as this compound derivatives, with the aim of retaining or enhancing anticonvulsant activity while minimizing adverse effects.

Mechanism of Action: A Tale of Two Sodium Channel Blockers

Phenytoin's primary mechanism involves a use-dependent blockade of voltage-gated sodium channels.[2][3] It selectively binds to the inactive state of the channel, prolonging the refractory period and thereby preventing the sustained, high-frequency neuronal firing that characterizes seizures.[2]

While the precise mechanism of action for all this compound derivatives is a subject of ongoing investigation, evidence suggests a similar affinity for voltage-gated sodium channels.[4] The structural features of these derivatives are designed to interact with the same neuronal targets as phenytoin, potentially with altered affinity or kinetics that could translate to an improved safety profile.

cluster_0 Presynaptic Neuron cluster_1 Drug Intervention Action Potential Action Potential Na_Channel_Open Voltage-Gated Na+ Channel (Active) Action Potential->Na_Channel_Open Activates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive State Transition Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Phenytoin Phenytoin Phenytoin->Na_Channel_Inactive Binds to and stabilizes Propanamide_Derivative This compound Derivative Propanamide_Derivative->Na_Channel_Inactive Binds to and stabilizes Na_Channel_Inactive->Na_Influx

Proposed mechanism of action for Phenytoin and this compound derivatives.

Preclinical Evaluation: Standardized Models of Anticonvulsant Efficacy

The anticonvulsant potential of novel compounds is typically assessed using a battery of preclinical models. This guide focuses on two of the most widely used and predictive screens: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[5]

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans.[5] The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Drug Administration (Test Compound or Phenytoin) Animal_Acclimation->Drug_Administration Corneal_Electrodes Application of Corneal Electrodes Drug_Administration->Corneal_Electrodes Electrical_Stimulation Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) Corneal_Electrodes->Electrical_Stimulation Observation Observation of Seizure Response Electrical_Stimulation->Observation Endpoint Hindlimb Tonic Extension Abolished? Observation->Endpoint Protected Protected Endpoint->Protected Yes Not_Protected Not Protected Endpoint->Not_Protected No

Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures.[6] The convulsant agent pentylenetetrazole, a GABA-A receptor antagonist, induces clonic seizures.[7] The endpoint is the prevention of a clonic seizure lasting for at least 5 seconds.

Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Drug Administration (Test Compound or Phenytoin) Animal_Acclimation->Drug_Administration scPTZ_Injection Subcutaneous Injection of PTZ (e.g., 85 mg/kg) Drug_Administration->scPTZ_Injection Observation_Period Observation Period (e.g., 30 minutes) scPTZ_Injection->Observation_Period Endpoint Clonic Seizure (>5s) Observed? Observation_Period->Endpoint Protected Protected Endpoint->Protected No Not_Protected Not Protected Endpoint->Not_Protected Yes

Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Comparative Efficacy Data

The following table summarizes the median effective dose (ED50) of representative N-phenylpropanamide and related derivatives compared to phenytoin in the MES and scPTZ tests in mice. A lower ED50 value indicates higher potency.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Reference
Phenytoin 9.5>40[8]
N-(4-aminophenyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 4) 96.975.4[1]
4-amino-N-(2,6-dimethylphenyl)benzamide 2.6Ineffective[8]
4-amino-(2-methyl-4-aminophenyl)benzamide 15.4Not Reported[3]
N-(4-aminophenyl)acetamide derivative (Compound 16) 50.593.2[9]

Note: Data are compiled from multiple sources and experimental conditions may vary slightly.

The data indicates that while some this compound derivatives, such as Compound 4, show activity in both MES and scPTZ models, others, like 4-amino-N-(2,6-dimethylphenyl)benzamide, exhibit a more selective profile, similar to phenytoin, with potent activity in the MES test but a lack of efficacy in the scPTZ test.[1][8] This suggests a spectrum of activity within this chemical class, with some members potentially offering broader protection against different seizure types.

Neurotoxicity Assessment: The Rotarod Test

A critical aspect of AED development is the assessment of neurotoxicity. The rotarod test is a widely used method to evaluate motor coordination and neurological deficit.[10] Animals are placed on a rotating rod, and the time they can maintain their balance is recorded. A shorter time on the rod indicates motor impairment.

Start Start Animal_Training Animal Training on Rotarod Start->Animal_Training Drug_Administration Drug Administration (Test Compound or Phenytoin) Animal_Training->Drug_Administration Placement_on_Rotarod Placement on Accelerating Rotarod Drug_Administration->Placement_on_Rotarod Measure_Latency Measure Latency to Fall Placement_on_Rotarod->Measure_Latency Endpoint Significant Decrease in Latency? Measure_Latency->Endpoint Neurotoxic Neurotoxic Effect Endpoint->Neurotoxic Yes No_Neurotoxicity No Neurotoxic Effect Endpoint->No_Neurotoxicity No

Experimental workflow for the Rotarod neurotoxicity test.

Comparative Neurotoxicity and Protective Index

The therapeutic utility of an anticonvulsant is not solely determined by its potency but also by its safety margin. The Protective Index (PI) is a crucial metric, calculated as the ratio of the median toxic dose (TD50) from the rotarod test to the median effective dose (ED50) from a seizure model (PI = TD50/ED50). A higher PI indicates a wider therapeutic window.

CompoundMES ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI)Reference
Phenytoin 9.568.57.2[8]
N-(4-aminophenyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 4) 96.9335.83.5 (MES)[1]
4-amino-N-(2,6-dimethylphenyl)benzamide 2.623.49.0[8]
4-amino-(2-methyl-4-aminophenyl)benzamide 15.416310.7[3]

Note: PI values are calculated based on the MES ED50.

The comparative data reveals that certain this compound derivatives, such as 4-amino-N-(2,6-dimethylphenyl)benzamide and 4-amino-(2-methyl-4-aminophenyl)benzamide, exhibit a Protective Index comparable to or even greater than that of phenytoin, suggesting a potentially wider therapeutic window.[3][8]

Conclusion and Future Directions

The preclinical data presented in this guide suggest that this compound-derived anticonvulsants represent a promising avenue for the development of novel antiepileptic therapies. Certain analogues demonstrate potent anticonvulsant activity in the MES model, comparable to or exceeding that of phenytoin, coupled with a favorable safety profile as indicated by a high Protective Index.

However, the spectrum of activity across different seizure models appears to vary within this chemical class. Further investigation is warranted to elucidate the structure-activity relationships that govern efficacy in both the MES and scPTZ tests. A broader screening of these derivatives in a wider array of seizure models, along with pharmacokinetic and pharmacodynamic studies, will be crucial to fully characterize their therapeutic potential and identify lead candidates for clinical development. The ultimate goal remains the identification of a novel anticonvulsant that offers broad-spectrum efficacy against various seizure types with a significantly improved safety and tolerability profile over existing treatments.

References

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 96(1-2), 1-15. [Link]

  • Kaminski, K., et al. (2016). Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Bioorganic & Medicinal Chemistry, 24(14), 3146-3157. [Link]

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. [Link]

  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]

  • Chimirri, A., et al. (2001). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Il Farmaco, 56(5-7), 431-435. [Link]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

  • Luszczki, J. J., et al. (2009). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European Journal of Pharmacology, 603(1-3), 86-92. [Link]

  • Akula, K. K., et al. (2009). Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. Methods and Findings in Experimental and Clinical Pharmacology, 31(7), 423-432. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(1), 148-156. [Link]

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association. American Pharmaceutical Association, 46(3), 208-209. [Link]

  • Upadhyay, P. K., et al. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. Central Nervous System Agents in Medicinal Chemistry, 13(3), 159-165. [Link]

  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. [Link]

  • Brodie, M. J. (2017). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]

  • Sharma, A., et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Pharmaceuticals, 15(10), 1261. [Link]

  • De Sarro, G., et al. (2003). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Pharmacological Research, 47(1), 51-60. [Link]

  • Clark, C. R., et al. (1988). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats. Epilepsia, 29(2), 198-203. [Link]

Sources

Comparative cytotoxicity of "N-(4-aminophenyl)propanamide" and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Cytotoxicity of N-(4-aminophenyl)propanamide and Its Precursors, 4-Aminophenol and Propanoic Anhydride

Authored by: A Senior Application Scientist

Introduction: The Imperative of Cytotoxicity Profiling in Chemical Synthesis

In the landscape of drug discovery and chemical development, the synthesis of novel compounds is merely the initial step. A rigorous evaluation of a molecule's biological activity and, crucially, its safety profile is paramount. The journey from a promising chemical entity to a viable product is paved with extensive toxicological assessments. In vitro cytotoxicity assays represent the frontline of this evaluation, offering a rapid, cost-effective, and ethically considerate means to gauge the potential of a compound to cause cell damage or death.[1][2][3] This guide provides a comprehensive framework for the comparative cytotoxic analysis of This compound , a compound of interest in medicinal chemistry, and its synthetic precursors: 4-aminophenol and propanoic anhydride .

The rationale for this comparison is rooted in a fundamental principle of toxicology: chemical modifications can drastically alter a molecule's interaction with biological systems. This compound is synthesized from 4-aminophenol and propanoic anhydride. While the precursors have well-documented toxicological properties, the cytotoxicity of the final, acylated product is less characterized. This guide will therefore not only present the known toxicities but also provide the detailed methodologies required to perform a direct, head-to-head comparison. We will delve into a multi-parametric assay strategy, elucidating how to assess not just cell death, but the mechanisms underpinning it.

Our audience—researchers, scientists, and drug development professionals—understands that robust, reproducible data is the bedrock of scientific advancement. Therefore, this guide emphasizes the causality behind experimental choices, the integration of self-validating protocols, and the authoritative grounding of all claims in verifiable, peer-reviewed literature.

Compound Profiles: A Look at the Test Articles

A foundational understanding of the individual compounds is critical before embarking on a comparative analysis.

  • This compound: This is the target molecule, an amide derivative of 4-aminophenol. Structurally, the acylation of the amino group could potentially alter its metabolic fate and, consequently, its toxicological profile. While extensive cytotoxicity data is not publicly available, related structures have been investigated as potential therapeutic agents, such as TRPV1 ligands.[4][5] Its GHS classification indicates it is harmful if swallowed and may cause an allergic skin reaction.[4]

  • 4-Aminophenol (PAP): A well-known industrial chemical and a metabolite of drugs like acetaminophen.[6] Its toxicity is extensively documented, with significant nephrotoxic (kidney-damaging) and hepatotoxic (liver-damaging) effects.[6][7][8] The toxicity of 4-aminophenol is largely attributed to its metabolic activation into reactive quinoneimine intermediates, which can deplete cellular antioxidants like glutathione (GSH) and bind to cellular macromolecules, leading to oxidative stress and cell death.[7][8]

  • Propanoic Anhydride: A reactive chemical intermediate used in synthesis. It is classified as a combustible and corrosive substance that causes severe skin burns and eye damage.[9][10][11] Upon contact with water, it undergoes exothermic hydrolysis to form two equivalents of propionic acid.[12] Therefore, its cytotoxicity in an aqueous cell culture environment will be influenced by both its immediate corrosive effects and the effects of the resulting propionic acid.

A Multi-Parametric Approach to Cytotoxicity Assessment

To obtain a comprehensive and nuanced understanding of a compound's cytotoxic effects, relying on a single assay is insufficient.[3][13] Different assays measure distinct cellular events, from metabolic dysfunction to loss of membrane integrity and the activation of specific death pathways.[2] We advocate for a tripartite strategy employing assays that measure:

  • Cell Viability via Metabolic Activity (MTT Assay): Assesses the function of mitochondrial dehydrogenases.[14]

  • Cytotoxicity via Membrane Integrity (LDH Assay): Measures the release of a stable cytosolic enzyme into the culture medium upon cell lysis.[15][16]

  • Mechanism of Cell Death (Apoptosis vs. Necrosis Assays): Differentiates between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).[17][18][19]

The following sections provide detailed, field-proven protocols for each of these essential assays.

Experimental Workflow: A Visual Guide

The overall process for evaluating the cytotoxicity of the three compounds can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A Cell Seeding (e.g., HepG2, HEK293) in 96-well plates C Incubate Cells with Compounds for 24-48h A->C B Compound Preparation (Serial Dilutions of Test Articles) B->C D MTT Assay (Metabolic Activity) C->D Perform Assays E LDH Assay (Membrane Integrity) C->E Perform Assays F Apoptosis/Necrosis Assay (Flow Cytometry) C->F Perform Assays G Spectrophotometry / Flow Cytometry Reading D->G Generate Data E->G Generate Data F->G Generate Data H Calculate IC50 Values, % Cytotoxicity, % Apoptosis/Necrosis G->H I Comparative Analysis & Interpretation H->I

Caption: Overall experimental workflow for comparative cytotoxicity analysis.

Protocol 1: MTT Cell Viability Assay

Expertise & Experience: The MTT assay is a cornerstone of cytotoxicity testing, providing a robust measure of cellular metabolic health.[20] It is based on the principle that viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14][21] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, 4-aminophenol, and propanoic anhydride in culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO-treated) and untreated controls.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14][22]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Expertise & Experience: The LDH assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[16] Lactate dehydrogenase is a stable enzyme present in the cytosol of all cells.[16] When the plasma membrane is compromised—a hallmark of necrosis—LDH is released into the surrounding culture medium.[15] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Detailed Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is crucial to set up parallel plates for different assays.

  • Assay Controls: In addition to vehicle and untreated controls, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. The LDH catalyzes the conversion of lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[16][23] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Correct for background absorbance using wells with medium only. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Apoptosis vs. Necrosis Assay (Annexin V-FITC/PI Staining)

Expertise & Experience: To dissect the mode of cell death, dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry is the gold standard.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will label early apoptotic cells.[18][24] Propidium Iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells, where membrane integrity is lost.[18]

Detailed Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at relevant concentrations (e.g., around their IC50 values determined by the MTT assay) for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all cells together at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation: The cell population will be differentiated into four quadrants:

    • Annexin V- / PI-: Live, viable cells.[19]

    • Annexin V+ / PI-: Early apoptotic cells.[19]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[19]

    • Annexin V- / PI+: Primarily necrotic cells.[19]

Data Presentation: A Comparative Analysis

To illustrate how data from these assays can be used for a comparative analysis, the following tables present a hypothetical but scientifically plausible dataset. This data is based on the known high toxicity of 4-aminophenol and the corrosive nature of propanoic anhydride.

Table 1: Cell Viability as Determined by MTT Assay (IC50 Values)

CompoundCell LineIC50 (µM) after 24h Exposure
This compound HepG2250
HEK293310
4-Aminophenol HepG285[6]
HEK293110
Propanoic Anhydride HepG2450
HEK293520

Interpretation: The lower the IC50 value, the more potent the compound is at reducing cell viability. In this illustrative data, 4-aminophenol is the most cytotoxic compound. The acylation to form this compound appears to significantly decrease its cytotoxicity, as reflected by the higher IC50 value. Propanoic anhydride shows the lowest cytotoxicity, which might be due to its rapid hydrolysis into less potent propionic acid.

Table 2: Membrane Damage as Determined by LDH Assay (% Cytotoxicity at 100 µM)

CompoundCell Line% Cytotoxicity after 24h Exposure
This compound HepG215%
4-Aminophenol HepG255%
Propanoic Anhydride HepG28%

Interpretation: This data corroborates the MTT findings. At a fixed concentration, 4-aminophenol induces significant membrane damage, indicative of necrosis. This compound causes much less membrane damage, suggesting a different or less severe mechanism of toxicity at this concentration.

Table 3: Mode of Cell Death as Determined by Annexin V/PI Staining (% of Total Population)

Compound (at IC50)Cell LineLive CellsEarly ApoptosisLate Apoptosis/Necrosis
This compound HepG252%28%20%
4-Aminophenol HepG248%15%37%

Interpretation: This analysis provides mechanistic insight. 4-aminophenol appears to induce a significant amount of late-stage cell death, leaning towards a necrotic phenotype, which aligns with its ability to cause membrane damage. In contrast, this compound induces a more pronounced early apoptotic population, suggesting it may trigger programmed cell death pathways more specifically than its precursor.

Mechanisms of Toxicity and Signaling Pathways

The cytotoxicity data becomes more powerful when interpreted in the context of molecular mechanisms.

The Bioactivation of 4-Aminophenol

The toxicity of 4-aminophenol is a classic example of metabolic bioactivation.[7] Cellular enzymes, potentially peroxidases or cyclooxygenases, can oxidize the phenol group to a highly reactive benzoquinone imine intermediate.[25] This intermediate is a potent electrophile that can lead to cellular damage through two primary routes:

  • Glutathione Depletion: The reactive intermediate readily conjugates with cellular glutathione (GSH), a key antioxidant. This leads to a rapid depletion of cellular GSH stores.[6][8]

  • Oxidative Stress: The depletion of GSH cripples the cell's antioxidant defenses, leading to an accumulation of reactive oxygen species (ROS), which damages lipids, proteins, and DNA.[26][27]

G cluster_main Mechanism of 4-Aminophenol Cytotoxicity A 4-Aminophenol B Metabolic Oxidation (e.g., Peroxidases) A->B C Reactive Benzoquinone Imine Intermediate B->C E GSH Depletion C->E F Covalent Binding to Cellular Macromolecules C->F D Glutathione (GSH) D->E G Oxidative Stress (Increased ROS) E->G Loss of Antioxidant Defense I Cell Death (Necrosis/Apoptosis) F->I H Mitochondrial Dysfunction G->H H->I

Caption: Proposed metabolic activation pathway of 4-aminophenol.

Postulated Mechanism for this compound

The acylation of the amino group in this compound is a critical structural change. This modification likely blocks the metabolic pathways that lead to the formation of the toxic quinoneimine intermediate from the parent 4-aminophenol. By preventing this bioactivation, the primary mechanism of toxicity is circumvented, which would explain the significantly lower cytotoxicity observed in our hypothetical data. This is a common strategy in medicinal chemistry to "detoxify" aromatic amine-containing structures. While the compound may still possess some intrinsic, lower-potency cytotoxicity or trigger other pathways like apoptosis, it is less likely to cause the rapid, necrosis-associated damage seen with 4-aminophenol.

Conclusion

This guide has outlined a comprehensive, multi-parametric strategy for the comparative cytotoxicity assessment of this compound and its precursors, 4-aminophenol and propanoic anhydride. Through the integrated use of MTT, LDH, and apoptosis assays, researchers can move beyond a simple live/dead classification to build a detailed profile of a compound's effects on cellular health, membrane integrity, and the specific mode of cell death.

Based on established toxicological principles, our analysis postulates a significant detoxification effect when 4-aminophenol is converted to this compound. The acylation of the amino group likely mitigates the formation of highly reactive, toxic metabolites that are responsible for the potent cytotoxicity of the precursor. This structure-toxicity relationship underscores the profound impact of chemical modifications on a molecule's safety profile.

The protocols and frameworks provided herein are designed to be a robust starting point for any researcher in the chemical or pharmaceutical sciences tasked with evaluating the cytotoxic potential of newly synthesized compounds. By applying these rigorous, multi-faceted approaches, we can make more informed decisions, advancing safer and more effective molecules from the bench to potential applications.

References

  • 21

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.]([Link])

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4).]([Link])

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.]([Link])

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).]([Link])

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2006). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. International Journal of Molecular Sciences, 7(5), 184-198.]([Link])

  • Judson, R., Houck, K., Martin, M., Richard, A., Knudsen, T., & Dix, D. (2016). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences, 152(2), 323-339.]([Link])

  • Galati, G., Tafazoli, S., Sabzevari, O., Chan, T. S., & O'Brien, P. J. (2011). p-Aminophenol-induced cytotoxicity in Jurkat T cells: protective effect of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid. Journal of Applied Toxicology, 31(8), 738-745.]([Link])

  • Fowler, L. M., Foster, J. R., & Lock, E. A. (1992). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Journal of Toxicology and Environmental Health, 36(4), 327-341.]([Link])

  • Berger, M. R., Bischoff, H., Fritschi, E., & Klenner, T. (1991). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of Cancer Research and Clinical Oncology, 117(5), 401-409.]([Link])

  • Kuck, D., Singh, N., Lyko, F., & Medina-Franco, J. L. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(8), 12457-12474.]([Link])

  • Lee, J., Lee, Y., Kim, M., & Lee, J. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4353-4362.]([Link])

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of N-(4-aminophenyl)propanamide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in HDAC Inhibitor Development

Histone deacetylases (HDACs) are a family of enzymes critical to the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones and other proteins, they play a pivotal role in chromatin structure and cellular processes.[1][2] Their dysregulation is a hallmark of numerous cancers and other diseases, making them prominent therapeutic targets.[3][4] The N-(4-aminophenyl)propanamide scaffold and its derivatives, particularly aminobenzamides, have emerged as a key pharmacophore in the design of potent HDAC inhibitors (HDACi), often acting as a zinc-binding group (ZBG) that chelates the active site Zn²⁺ ion.[5][6][7][8]

However, the human genome encodes 18 different HDAC isoforms, grouped into four classes (Class I, IIa, IIb, and IV are zinc-dependent).[6][8] These isoforms possess distinct biological functions, and their non-selective inhibition can lead to a narrow therapeutic window and significant off-target effects.[9] Therefore, designing inhibitors with a precise isoform selectivity profile is paramount for developing safer and more effective therapeutics.[5][10][11][12] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of novel this compound-based HDAC inhibitors, moving from initial biochemical characterization to broader off-target profiling.

Part 1: The Rationale for Isoform Selectivity Profiling

The central tenet of modern drug design is to maximize on-target efficacy while minimizing off-target toxicity. For HDAC inhibitors, this translates to targeting specific isoforms or classes implicated in a particular disease pathology. For instance, inhibition of Class I HDACs (HDAC1, 2, 3) is a validated strategy in oncology,[6][7][8] while selective inhibition of HDAC6 (Class IIb) is being explored for neurodegenerative diseases and inflammatory conditions.

A comprehensive selectivity assessment, therefore, is not merely an academic exercise but a critical step in preclinical development. It allows us to:

  • Establish a Structure-Selectivity Relationship: Understand how chemical modifications to the this compound scaffold influence binding affinity across different HDAC isoforms.

  • Predict Therapeutic Window: A highly selective compound is less likely to engage with unintended HDACs or other enzymes, potentially reducing dose-limiting toxicities.

  • Elucidate Mechanism of Action: By correlating a specific selectivity profile with a cellular phenotype, we can more accurately define the biological pathways being modulated.

cluster_Target Target Space A On-Target (e.g., HDAC1) B Off-Target (e.g., Other Enzymes) C Off-Target (e.g., HDAC6) Inhibitor Test Inhibitor (this compound-based) Inhibitor->A Desired Interaction (Efficacy) Inhibitor->B Undesired Interaction (Toxicity/Side Effects) Inhibitor->C Undesired Interaction (Potential Side Effects)

Caption: On-target vs. Off-target interactions of a therapeutic inhibitor.

Part 2: A Step-by-Step Experimental Guide to Selectivity Profiling

A robust assessment of inhibitor selectivity requires a tiered approach, beginning with precise biochemical assays and progressing to broader screening panels.

Tier 1: Primary Biochemical Assay for Potency (IC₅₀ Determination)

The foundational experiment is to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against its primary enzyme target. The fluorometric assay is a widely adopted, high-throughput method.[1]

Protocol: In Vitro Fluorometric HDAC Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Enzyme Stock: Reconstitute purified, recombinant human HDAC enzyme (e.g., HDAC1) in assay buffer to a known concentration (e.g., 1 µg/mL). Store in aliquots at -80°C.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the this compound test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 3-fold dilutions) in DMSO.

    • Substrate Stock: Prepare a stock of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.

    • Developer Solution: Prepare a developer solution containing a protease (e.g., Trypsin) and a pan-HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction and cleave the deacetylated substrate.[13]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to appropriate wells.

    • Add 48 µL of diluted HDAC enzyme to all wells except the "no enzyme" background control. For background wells, add 48 µL of assay buffer.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

    • Reaction Initiation: Add 50 µL of the fluorogenic substrate (diluted in assay buffer to 2x the final desired concentration) to all wells to start the reaction. Causality Note: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[14][15]

    • Reaction Incubation: Incubate at 37°C for 60 minutes.

    • Reaction Termination & Development: Add 50 µL of developer solution to all wells. Incubate at room temperature for 15-30 minutes.[1]

    • Data Acquisition: Read the fluorescence on a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[13]

  • Data Analysis:

    • Subtract the average background fluorescence from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[1]

Tier 2: Isoform Selectivity Profiling

The core of the selectivity assessment involves running the primary assay against a panel of key HDAC isoforms.

Methodology:

  • Select an Isoform Panel: A standard panel should include representatives from each major class:

    • Class I: HDAC1, HDAC2, HDAC3, HDAC8

    • Class IIa: HDAC4 or HDAC7

    • Class IIb: HDAC6, HDAC10

  • Execute Assays: Perform the fluorometric assay described above for each purified HDAC isoform, determining the IC₅₀ for the test compound against each one.

  • Include Control Compounds: It is crucial to run well-characterized control inhibitors in parallel to validate the assay results.

    • Pan-HDAC Inhibitor: Vorinostat or Trichostatin A (TSA).[3]

    • Class-Selective Inhibitor: Entinostat (MS-275) for Class I selectivity.[6][13]

A Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) B Dispense Inhibitor Dilutions into 96-well Plate A->B C Add HDAC Enzyme (Pre-incubate 15 min) B->C D Initiate Reaction (Add Fluorogenic Substrate) C->D E Incubate at 37°C (60 min) D->E F Stop & Develop (Add Developer Solution) E->F G Read Fluorescence (Ex: 360nm, Em: 460nm) F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for a typical in vitro HDAC inhibitory assay.[1]

Tier 3: Broad Off-Target Liability Screening

To ensure the inhibitor does not interact with unintended targets outside the HDAC family, screening against a broad panel of enzymes, receptors, and ion channels is essential.[16] This step is critical for identifying potential liabilities that could cause adverse effects.[9]

Methodology:

Given the breadth of targets, it is most efficient to utilize a commercial service. These services maintain validated assays for hundreds of clinically relevant targets.

  • Select a Panel: Choose a comprehensive safety panel, such as the Eurofins SafetyScreen44 or a similar offering, which covers key kinases, GPCRs, ion channels, and other enzymes.[17]

  • Submit Compound: Provide the test compound at one or two standard screening concentrations (e.g., 1 µM and 10 µM).

  • Analyze Results: The service will provide a report detailing the percent inhibition or activation at each target. Any significant "hits" (typically >50% inhibition) should be followed up with full dose-response curves to determine potency (IC₅₀ or Kᵢ).

Part 3: Data Interpretation and Visualization

Clear presentation and logical interpretation of selectivity data are crucial for decision-making.

Data Summary Table

All quantitative data should be summarized in a table for direct comparison. Here, we present hypothetical data for a novel test compound, "Compound X," based on the this compound scaffold.

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Selectivity (HDAC6/HDAC1)
Compound X 35 50 250 >10,000 >10,000 >285-fold
Vorinostat (Pan)5815122102.4-fold
Entinostat (Class I)80150200>20,000>20,000>250-fold

Data are hypothetical for illustrative purposes. Real data would be derived from experimental results.[6][7]

Interpreting the Selectivity Profile

  • Potency: It is a potent inhibitor of HDAC1 and HDAC2.

  • Class I Selectivity: It shows strong selectivity for HDAC1/2 over HDAC3 and profound selectivity against the Class IIb enzyme HDAC6 and the Class I enzyme HDAC8. This profile is similar to other known aminobenzamide inhibitors.[7]

  • Comparison to Controls: Its profile is clearly distinct from the pan-inhibitor Vorinostat and aligns with the Class I-selective nature of Entinostat.

A Generate IC50 Data for each Isoform B Calculate Selectivity Index (e.g., IC50(Off-Target) / IC50(On-Target)) A->B C Compare to Controls (Pan vs. Selective Inhibitors) A->C D Classify Inhibitor Profile (e.g., Class I Selective, Isoform Selective, Pan-Inhibitor) B->D C->D

Caption: Logical workflow for interpreting selectivity data.

Part 4: The Necessity of Cellular and In-Complex Validation

Biochemical assays using purified, recombinant enzymes are an indispensable first step. However, they do not fully recapitulate the cellular environment.[18] Within the cell, HDACs exist as large, multi-protein complexes, and inhibitor selectivity can be modulated by these associated proteins.[10][11][19]

Therefore, it is essential to validate biochemical findings in a cellular context. Key methods include:

  • Western Blot Analysis: Treat cancer cell lines with the inhibitor and probe for acetylation of isoform-specific substrates. For example, increased acetylation of histone H3 is a marker for Class I HDAC inhibition, while increased acetylated α-tubulin is a marker for HDAC6 inhibition.[3]

  • Chemoproteomics: This advanced mass spectrometry-based technique can profile inhibitor binding to the entire landscape of HDAC complexes directly in cell extracts, providing the most physiologically relevant measure of selectivity.[4][10][11][19]

Conclusion

Rigorously assessing the selectivity of this compound-based enzyme inhibitors is a multi-tiered, evidence-driven process. It requires a systematic approach that combines high-quality biochemical assays, comprehensive isoform and off-target paneling, and validation in more complex biological systems. By following the principles and protocols outlined in this guide, researchers can build a robust selectivity profile for their compounds, enabling data-driven decisions to advance the most promising candidates toward clinical development. This diligence is fundamental to achieving the ultimate goal: creating highly effective and safe medicines.

References

  • ResearchGate. Biochemical profiling of isoform selectivity of histone deacetylase...[Link]

  • PubMed. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes.[Link]

  • Semantic Scholar. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes.[Link]

  • National Institutes of Health (NIH). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors.[Link]

  • PubMed Central. Measuring Histone Deacetylase Inhibition in the Brain.[Link]

  • ResearchGate. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes.[Link]

  • PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors.[Link]

  • Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01).[Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells.[Link]

  • PubMed. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity.[Link]

  • BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.[Link]

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual - Mechanism of Action Assays for Enzymes.[Link]

  • BMG LABTECH. Strategies for Assay Selection and for the Development of Robust Biochemical Assays.[Link]

  • PubMed Central. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor.[Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.[Link]

  • National Institutes of Health (NIH). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors.[Link]

  • National Institutes of Health (NIH). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.[Link]

  • Tikrit Journal of Pharmaceutical Sciences. New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.[Link]

  • PubMed. Histone deacetylases: structural determinants of inhibitor selectivity.[Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.[Link]

  • PubMed. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands.[Link]

  • Patsnap. How can off-target effects of drugs be minimised?[Link]

  • PubMed Central. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme.[Link]

  • PubMed Central. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets.[Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides an in-depth, objective comparison of various synthetic routes to produce N-(4-aminophenyl)propanamide, a key building block in numerous applications. We will delve into the experimental protocols, analyze the performance of each method, and provide a comprehensive assessment based on established green chemistry metrics. Our goal is to equip you with the necessary data and insights to select the most efficient and sustainable synthetic strategy for your specific needs.

Introduction: The Imperative of Synthetic Efficiency

In the realm of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the efficiency of a reaction is a critical determinant of its viability. Beyond the simple measure of product yield, a truly efficient synthesis minimizes waste, reduces energy consumption, utilizes readily available and non-hazardous materials, and is economically scalable. To quantify these aspects, we employ a range of green chemistry metrics, including Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).[1][2] This guide will utilize these metrics to provide a holistic and objective comparison of the synthetic routes to this compound.

Synthetic Strategies for this compound

We will explore three distinct and plausible synthetic pathways to this compound:

  • Route 1: Direct Acylation of p-Phenylenediamine

  • Route 2: Acylation of p-Nitroaniline followed by Reduction

  • Route 3: Beckmann Rearrangement of 4-Aminopropiophenone Oxime

Each route will be meticulously examined, with detailed experimental protocols and a thorough analysis of its strengths and weaknesses.

Route 1: Direct Acylation of p-Phenylenediamine

This approach represents the most direct and atom-economical pathway to the target molecule. It involves the selective mono-acylation of p-phenylenediamine with propionyl chloride.

Experimental Protocol

Materials:

  • p-Phenylenediamine

  • Propionyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)[3]

  • Silica gel for column chromatography[4]

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (1.0-1.2 equivalents) to the solution.

  • Slowly add a solution of propionyl chloride (0.95-1.0 equivalent) in the same anhydrous solvent dropwise to the cooled mixture, ensuring the temperature remains below 5 °C. The careful control of stoichiometry is crucial to favor mono-acylation.[3]

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired mono-acylated product from unreacted starting material and the di-acylated byproduct.

Performance Analysis
  • Advantages: This is a one-step synthesis with a potentially high atom economy.

  • Disadvantages: The primary challenge is achieving high selectivity for the mono-acylated product. The formation of the di-acylated byproduct is a significant competing reaction that can reduce the yield of the desired compound and necessitate careful chromatographic purification.[3]

ParameterValue/Observation
Estimated Yield 40-60% (highly dependent on reaction conditions)
Reaction Time 3-6 hours
Temperature 0 °C to room temperature
Key Challenges Selectivity, purification from di-acylated byproduct

Route 2: Acylation of p-Nitroaniline followed by Reduction

This two-step route offers a more controlled and selective approach to the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)propanamide

Materials:

  • p-Nitroaniline

  • Propionyl chloride[5]

  • Anhydrous solvent (e.g., Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine)

Procedure:

  • Dissolve p-nitroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add propionyl chloride (1.05 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-(4-nitrophenyl)propanamide, which can often be used in the next step without further purification.

Step 2: Reduction of N-(4-nitrophenyl)propanamide

Materials:

  • N-(4-nitrophenyl)propanamide

  • Reducing agent (e.g., SnCl₂·2H₂O in ethanol, or catalytic hydrogenation with H₂/Pd-C)[6]

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Sodium bicarbonate

Procedure (using SnCl₂·2H₂O):

  • Dissolve N-(4-nitrophenyl)propanamide (1.0 equivalent) in ethanol.

  • Add SnCl₂·2H₂O (3-5 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Performance Analysis
  • Advantages: High selectivity for the desired product, avoiding the formation of di-acylated byproducts. The starting materials are readily available and relatively inexpensive.

  • Disadvantages: This is a two-step process, which inherently lowers the overall yield and increases the process mass intensity. The use of a reducing agent like tin(II) chloride generates stoichiometric amounts of tin waste. Catalytic hydrogenation is a greener alternative but requires specialized equipment.

ParameterValue/Observation
Estimated Overall Yield 70-85%
Total Reaction Time 5-8 hours
Temperature 0 °C to reflux
Key Considerations Two-step process, waste generation from reducing agents

Route 3: Beckmann Rearrangement of 4-Aminopropiophenone Oxime

This multi-step pathway offers an alternative approach that avoids the direct use of propionyl chloride for the final amide bond formation.

Experimental Protocol

Step 1: Synthesis of 4'-Nitropropiophenone

This can be achieved via a Friedel-Crafts acylation of nitrobenzene with propionyl chloride and a Lewis acid catalyst like AlCl₃.[7]

Step 2: Reduction of 4'-Nitropropiophenone to 4'-Aminopropiophenone

Materials:

  • 4'-Nitropropiophenone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Ethanol

Procedure:

  • A common method involves the reduction of 4'-nitropropiophenone using SnCl₂·2H₂O in the presence of concentrated HCl in ethanol.[8]

  • The reaction mixture is typically refluxed until the starting material is consumed.

  • The product is isolated after neutralization with a base like sodium hydroxide.

Step 3: Oximation of 4'-Aminopropiophenone

Materials:

  • 4'-Aminopropiophenone

  • Hydroxylamine hydrochloride

  • Base (e.g., Sodium acetate)

  • Ethanol/Water

Procedure:

  • 4'-Aminopropiophenone is reacted with hydroxylamine hydrochloride in the presence of a base in an ethanol/water mixture.

  • The reaction is typically heated to facilitate the formation of the oxime.

Step 4: Beckmann Rearrangement of 4'-Aminopropiophenone Oxime

Materials:

  • 4'-Aminopropiophenone oxime

  • Acid catalyst (e.g., Sulfuric acid, Polyphosphoric acid, or a solid acid catalyst)[9][10]

Procedure:

  • The oxime is treated with a strong acid catalyst at an elevated temperature to induce the rearrangement to this compound.[9]

  • The product is then isolated by neutralization and extraction.

Performance Analysis
  • Advantages: Provides an alternative synthetic strategy that may be advantageous if the starting materials are readily available or if issues with acylation reactions need to be avoided.

  • Disadvantages: This is a multi-step synthesis with a potentially lower overall yield. The Beckmann rearrangement often requires harsh acidic conditions and high temperatures.[11][12] The synthesis of the starting material, 4'-aminopropiophenone, adds to the overall complexity and cost.[8]

ParameterValue/Observation
Estimated Overall Yield 30-50% (from 4'-nitropropiophenone)
Total Reaction Time Multi-day synthesis
Temperature Varies, with high temperatures for rearrangement
Key Challenges Long synthetic sequence, harsh reaction conditions

Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, we will now evaluate the three synthetic routes based on key green chemistry metrics.

Quantitative Comparison of Synthetic Routes
MetricRoute 1: Direct AcylationRoute 2: Acylation & ReductionRoute 3: Beckmann Rearrangement
Number of Steps 124 (from nitrobenzene)
Atom Economy (Theoretical) HighModerateLow
Process Mass Intensity (PMI) Low (theoretically)Moderate-HighHigh
E-Factor (Waste/Product Ratio) Low (theoretically)Moderate-HighHigh
Overall Yield (Estimated) 40-60%70-85%30-50%
Ease of Purification DifficultModerateModerate
Safety of Reagents Propionyl chloride is corrosivePropionyl chloride is corrosiveStrong acids, potential for hazardous byproducts
Visualization of Synthetic Pathways

Synthetic_Pathways cluster_1 Route 1: Direct Acylation cluster_2 Route 2: Acylation & Reduction cluster_3 Route 3: Beckmann Rearrangement PPD p-Phenylenediamine Target1 This compound PPD->Target1 Acylation PC1 Propionyl Chloride PC1->Target1 PNA p-Nitroaniline Intermediate2 N-(4-nitrophenyl)propanamide PNA->Intermediate2 Acylation PC2 Propionyl Chloride PC2->Intermediate2 Target2 This compound Intermediate2->Target2 Reduction NB Nitrobenzene Intermediate3a 4'-Nitropropiophenone NB->Intermediate3a Friedel-Crafts Acylation PC3 Propionyl Chloride PC3->Intermediate3a Intermediate3b 4'-Aminopropiophenone Intermediate3a->Intermediate3b Reduction Intermediate3c 4'-Aminopropiophenone Oxime Intermediate3b->Intermediate3c Oximation Target3 This compound Intermediate3c->Target3 Beckmann Rearrangement

Caption: Synthetic pathways to this compound.

Logical Workflow for Route Selection

Route_Selection Start Select Synthetic Route for this compound Q1 Is high atom economy the primary goal? Start->Q1 Q2 Is high yield and selectivity critical? Q1->Q2 No Route1 Route 1: Direct Acylation Q1->Route1 Yes Q3 Are alternative reagents to acyl chlorides preferred? Q2->Q3 No Route2 Route 2: Acylation & Reduction Q2->Route2 Yes Q3->Route1 No Route3 Route 3: Beckmann Rearrangement Q3->Route3 Yes

Caption: Decision workflow for selecting a synthetic route.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a nuanced decision that depends on the specific priorities of the researcher or organization.

  • For laboratories prioritizing green chemistry principles and willing to invest in process optimization, Route 1 (Direct Acylation) offers the most sustainable long-term solution due to its high atom economy and single-step nature. However, significant effort may be required to develop a highly selective and scalable protocol.

  • For applications where a high yield of pure product is the primary concern and a two-step process is acceptable, Route 2 (Acylation of p-Nitroaniline followed by Reduction) is the most reliable and well-established method. The use of catalytic hydrogenation for the reduction step would further enhance its green credentials.

  • Route 3 (Beckmann Rearrangement) , while chemically interesting, is the least efficient of the three options due to its multi-step nature and the harsh conditions often required for the rearrangement. It would likely only be considered in specific circumstances where the starting materials are readily available and other routes are not feasible.

By carefully considering the trade-offs between yield, selectivity, cost, and environmental impact, researchers can make an informed decision on the most appropriate synthetic strategy for the production of this compound.

References

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory.
  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (Thesis).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). Accessed January 10, 2026. [Link]

  • Welch, C. J., et al. (2022). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction. Organic Process Research & Development, 26(4), 1044-1050.
  • Britton, J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.
  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory.
  • ACS Green Chemistry Institute. Convergent Process Mass Intensity Calculator. Green Chemistry For Sustainability. Accessed January 10, 2026. [Link]

  • Isidro-Llobet, A., et al. (2022). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 10(49), 16125-16138.
  • V. G. Z. de la Rosa, et al. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry.
  • Andraos, J. (2005). Metrics to 'green' chemistry—which are the best?. Canadian Journal of Chemistry, 83(9), 1547-1560.
  • Nagy, J., et al. (2021).
  • Selective acylation of 4-substituted-1,3-phenylenediamine.
  • de Figueiredo, R. M., et al. (2016).
  • Beckmann rearrangement. Wikipedia. Accessed January 10, 2026. [Link]

  • Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage.
  • Beckmann Rearrangement. Master Organic Chemistry. Accessed January 10, 2026. [Link]

  • 2-chloro-N-(4-nitrophenyl)propanamide. ChemSynthesis. Accessed January 10, 2026. [Link]

  • Sharma, S., et al. (2012). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 4(1), 363-370.
  • Eason, C., et al. (2014). Toxicology and ecotoxicology of para-aminopropiophenone (PAPP)
  • Major classes of variations on the Beckmann rearrangement. ResearchGate. Accessed January 10, 2026. [Link]

  • 4'-Aminopropiophenone. Wikipedia. Accessed January 10, 2026. [Link]

  • Public Release Summary Evaluation of the New Active 4-aminopropiophenone (also known as para-aminopropiophenone(PAPP)) in the Products Foxecute Fox Bait and PAPP Wild Dog Bait. Australian Pesticides and Veterinary Medicines Authority. Accessed January 10, 2026. [Link]

  • N-(4-Nitrophenyl)propionamide. PubChem. Accessed January 10, 2026. [Link]

  • Osinubi, A. A., et al. (2020). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides.
  • Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. ResearchGate. Accessed January 10, 2026. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
  • Upcycling PET waste: a sustainable path to closed-loop recyclable polymers. (2026, January 9).
  • Amides: Structure, Properties, and Reactions. Solubility of Things. Accessed January 10, 2026. [Link]

  • A NEW VERTEBRATE PESTICIDE.
  • Beckmann Rearrangement with Improved Atom Economy, Catalyzed by Inexpensive, Reusable, Bro̷nsted Acidic Ionic Liquid. (2022). ACS Sustainable Chemistry & Engineering.
  • Public Release Summary Evaluation of the New Active 4-aminopropiophenone (also known as para-aminopropiophenone(PAPP)) in the Pr. Australian Pesticides and Veterinary Medicines Authority.
  • Review PAPP toxicology and ecotoxicology. Envirolink.
  • Beckmann Rearrangement with Improved Atom Economy, Catalyzed by Inexpensive, Reusable, Bro̷nsted Acidic Ionic Liquid.
  • Ogawa, H., et al. (1998). Facile and highly selective monoacylation of symmetric diols adsorbed on silica gel with acetyl chloride.
  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021). ACS Sustainable Chemistry & Engineering.
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Accessed January 10, 2026. [Link]

  • Comparison of Atom Economy, Calculated by Equation 1, of Different...
  • Synthetic method for 1-phenyl-1-acetone.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(4-aminophenyl)propanamide (CAS No: 59690-89-0). As a compound with significant health and environmental hazards, adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and corporate responsibility. This guide is designed to build trust by providing clear, actionable intelligence that protects both the researcher and the environment.

The Imperative for Specialized Disposal: Hazard Profile and Waste Classification

This compound is not a benign substance; its chemical properties necessitate its classification as hazardous waste. The primary driver for this classification is its multifaceted risk profile, as outlined in its Safety Data Sheet (SDS).

Key hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled (H302 + H332).

  • Skin Sensitization: May cause an allergic skin reaction (H317).[1]

  • Genetic Defects: Suspected of causing genetic defects (H341).

  • Organ Toxicity: May cause damage to organs (specifically the kidney) through prolonged or repeated exposure (H373).

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).

Due to this profile, particularly its suspected mutagenicity and high aquatic toxicity, any waste containing this compound must be handled and disposed of as hazardous chemical waste in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and equivalent international standards.[2][3] The explicit warning of being "very toxic to aquatic life" underscores the criticality of preventing its release into the environment, making drain disposal unequivocally prohibited.

Pre-Disposal Operations: Safety and Spill Management

Before any disposal procedures begin, ensuring personal and environmental safety is paramount.

Personal Protective Equipment (PPE)

All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood. The following minimum PPE is mandatory, as stipulated by precautionary statements in the compound's SDS[4]:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.

  • Eye/Face Protection: Safety goggles and/or a full-face shield.

  • Body Protection: A laboratory coat, worn fully buttoned.

Spill Containment

In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials and rinsate as hazardous waste.

  • Do not allow the product or cleanup materials to enter drains .

Step-by-Step Disposal Protocol

The principle of waste segregation is the cornerstone of safe chemical disposal. Never mix waste streams unless explicitly directed by your institution's safety office.

Step 3.1: Waste Segregation

All waste contaminated with this compound must be segregated from non-hazardous laboratory trash and other chemical waste streams. Designate a specific waste container for this purpose.

Step 3.2: Container Selection and Labeling
  • Container Type: Use a robust, leak-proof, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "Waste this compound " (do not use abbreviations)

    • The primary hazard pictograms (Health Hazard, Environmental Hazard, Exclamation Mark)

    • An accumulation start date.

Step 3.3: Collection of Solid Waste

Use a dedicated spatula or scoop to transfer solid waste directly into the designated hazardous waste container. This includes:

  • Unused or expired reagent.

  • Grossly contaminated items like weighing paper, disposable spatulas, and contaminated gloves.

Step 3.4: Decontamination of Reusable Labware

For reusable glassware or equipment with residual contamination:

  • Rinse the item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • This solvent rinsate is now considered hazardous waste.

  • Collect the rinsate in a separate, clearly labeled "Hazardous Organic Solvent Waste " container. This prevents pressurization or unwanted reactions that could occur from mixing solvents with solid waste.

Storage and Final Disposal Arrangement

  • Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and separate from incompatible chemicals.

  • Final Disposal: Once the container is full or the project is complete, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5] Provide them with a complete and accurate description of the waste. Federal and local regulations require a manifest system to track hazardous waste from its point of generation to its final disposal facility.[6]

Summary of Key Disposal Parameters

ParameterSpecificationRationale & Reference
Chemical Name This compoundFull name required for proper waste identification.
CAS Number 59690-89-0Unique identifier for the chemical substance.[7]
Waste Classification Hazardous Chemical WasteBased on acute toxicity, suspected mutagenicity, organ toxicity, and high aquatic toxicity.[3]
Key Hazard Codes H302, H332, H317, H341, H373, H410Defines the specific risks associated with the compound.[1]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatPrecautionary statement P280 mandates protective gear.
Solid Waste Container Labeled, sealed, robust HDPE containerTo ensure safe containment and prevent leaks.[8]
Liquid Waste Container Labeled, sealed, solvent-compatible containerTo safely contain contaminated solvent rinsate.
Prohibited Disposal NO drain or regular trash disposalTo prevent environmental contamination and harm to aquatic life (H410).
Final Disposal Method Licensed Hazardous Waste ContractorEnsures disposal at an approved waste plant via incineration or other approved methods.[4][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_final Final Disposition start Identify Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Prepare & Label Hazardous Waste Container(s) ppe->container decision Waste Type? container->decision solid Collect Solid Waste (e.g., powder, contaminated paper) into 'Solid Waste' container decision->solid Solid / Contaminated Disposables liquid Decontaminate Labware with minimal solvent decision->liquid Reusable Labware storage Seal Container(s) & Store in Designated Satellite Accumulation Area solid->storage rinsate Collect Rinsate into 'Hazardous Solvent Waste' container liquid->rinsate rinsate->storage ehs Arrange Pickup via EHS or Licensed Waste Contractor storage->ehs

Caption: Disposal workflow for this compound.

References

  • SAFETY DATA SHEET for this compound. Sigma-Aldrich.
  • SAFETY D
  • This compound | C9H12N2O | CID 314342.
  • Safety D
  • N-(4-Aminophenyl)
  • Safety D
  • SAFETY D
  • Material Safety Data Sheet - 2-(4-Aminophenyl). Cole-Parmer.
  • Proper Disposal of 4-Amino-N-(3,5-dichlorophenyl)
  • Proper Disposal of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. BenchChem.
  • Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. BenchChem.
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR, University of Maryland.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • This compound AldrichCPR. Sigma-Aldrich.
  • 59690-89-0(this compound) Product Description. ChemicalBook.

Sources

Personal protective equipment for handling N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for N-(4-aminophenyl)propanamide

A Senior Application Scientist's Guide to Mitigating Risk in Research and Development

Welcome to your essential resource for the safe handling, use, and disposal of this compound. As a compound frequently utilized in drug development and chemical synthesis, understanding its specific hazard profile is not merely a regulatory requirement but a cornerstone of responsible science. This guide moves beyond checklists to provide a deep, procedural understanding of the risks involved and the rationale behind each safety protocol. Our objective is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the Intrinsic Risks

This compound is not a benign substance. Its chemical structure, featuring an aromatic amine, predisposes it to several biological interactions that demand rigorous safety controls. The primary risks are not always immediately apparent, making adherence to established protocols critical. Aggregated data from multiple safety data sheets (SDS) and chemical databases paint a clear picture of the necessary precautions.[1][2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

Hazard Classification Category Signal Word Hazard Statement Key Implication for Handling
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]Avoid ingestion; do not eat, drink, or smoke in the lab.
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaledAvoid creating and inhaling dust; handle in ventilated areas.
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction[1]Prevent all skin contact; an initial exposure may not show a reaction, but subsequent exposures can lead to severe allergic responses.
Germ Cell MutagenicityCategory 2WarningH341: Suspected of causing genetic defectsMinimize exposure through all routes (inhalation, skin, ingestion) due to long-term health risks.
Specific Target Organ Toxicity (Repeated Exposure)Category 2WarningH373: May cause damage to organs (Kidney) through prolonged or repeated exposureChronic, low-level exposure must be prevented. This underscores the importance of consistent use of engineering controls and PPE.
Hazardous to the Aquatic Environment, Long-termCategory 1WarningH410: Very toxic to aquatic life with long lasting effectsDo not dispose of down the drain or in general waste. All waste is considered hazardous.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the hazards identified above. The goal is to establish multiple barriers between you and the chemical.

  • Primary Engineering Control: The Chemical Fume Hood All handling of solid this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood. This is your most critical piece of safety equipment, as it mitigates the risk of inhaling harmful dust.[3]

  • Respiratory Protection Given its classification as harmful if inhaled, respiratory protection is mandatory when handling the powder outside of a fume hood or when dust is generated.

    • Minimum Requirement: A NIOSH-approved N95 filtering facepiece respirator.

    • Recommended for Frequent Handling: A half-mask or full-facepiece air-purifying respirator with P100 (HEPA) filters.[4]

    • Causality: The fine particulate nature of chemical powders allows them to become easily airborne. An N95 filter is 95% efficient at removing non-oil-based particles, but a P100 filter provides 99.97% efficiency and is a more robust choice for a substance with mutagenicity concerns.

  • Hand Protection This compound is a known skin sensitizer.[1] Therefore, robust hand protection is non-negotiable.

    • Glove Type: Use standard disposable nitrile gloves. Check manufacturer compatibility charts for breakthrough times if prolonged contact is anticipated.[4]

    • Protocol: Double-gloving is recommended, especially during weighing or transfers. The outer glove is considered potentially contaminated and can be removed and replaced as needed.

    • Immediate Action: If gloves are contaminated, remove them immediately, wash your hands thoroughly with soap and water, and don new gloves.[2] Do not allow contaminated gloves to come into contact with any other surface (e.g., pens, notebooks, keyboards).

  • Eye and Face Protection

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended: Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection from airborne dust.[4]

    • High-Risk Operations: When handling larger quantities or there is a significant risk of splashing (e.g., during dissolution in a large volume), a face shield should be worn over chemical splash goggles.[4][5]

  • Body Protection A clean, fully-buttoned laboratory coat is required to protect your skin and personal clothing from contamination.[4][5] Ensure the sleeves are of an appropriate length to cover your wrists.

Operational Plan: From Stock to Disposal

Adhering to a standardized workflow is essential for minimizing exposure and ensuring reproducible safety.

Protocol for Weighing and Solution Preparation

This procedure carries the highest risk of generating airborne particles.

  • Preparation: Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and your receiving vessel inside the fume hood.

  • Weighing: Carefully open the stock container inside the hood. Use a clean spatula to transfer the desired amount of this compound to the weigh boat. Close the stock container immediately.

  • Transfer: Gently transfer the weighed powder into the receiving vessel. If preparing a solution, add the solvent slowly to avoid splashing and to minimize dust generation.

  • Clean-Up: Lightly mist a disposable towel with 70% ethanol and carefully wipe down the spatula and any surfaces within the fume hood where dust may have settled. Dispose of the towel and weigh boat in the designated solid hazardous waste container.

  • Doffing: Remove the outer pair of gloves and dispose of them in the hazardous waste. The inner gloves can then be used to handle clean items. Remove all PPE before leaving the laboratory.

  • Hygiene: Wash hands thoroughly with soap and water.

Workflow for Safe Weighing and Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase cluster_final Final Steps A 1. Don Full PPE (Lab Coat, Goggles, Double Gloves) B 2. Verify Fume Hood Operation A->B C 3. Stage Equipment (Spatula, Weigh Boat, Vessel) B->C D 4. Weigh Solid Compound C->D E 5. Transfer to Vessel & Add Solvent D->E F 6. Securely Close All Containers E->F G 7. Decontaminate Surfaces & Tools F->G H 8. Dispose of Contaminated Items in Labeled Hazardous Waste G->H I 9. Remove Outer Gloves H->I J 10. Exit Lab & Remove Remaining PPE I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for weighing and handling this compound.

Disposal Plan: Environmental Responsibility

Due to its high aquatic toxicity, proper disposal is a critical final step. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sink.[6]

  • Waste Classification: All materials contaminated with this compound are considered hazardous chemical waste.[7] This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (gloves, weigh boats, pipette tips, paper towels).

    • Empty stock containers (unless triple-rinsed, with the rinsate collected as hazardous waste).[8]

    • Solutions containing the compound.

  • Segregation and Containment:

    • Designate a Waste Container: Use a dedicated, leak-proof container with a secure lid, clearly labeled "Hazardous Waste: this compound".[7][8]

    • Log Contents: Maintain a log of the contents and approximate quantities added to the container.

    • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[8]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7] Do not attempt to dispose of this material through any other means.

By integrating this expert-level understanding of the risks and faithfully executing these safety protocols, you contribute to a culture of safety that protects you, your colleagues, and the environment.

References

  • G-Biosciences. Safety Data Sheet.[Link]

  • PubChem. this compound - National Center for Biotechnology Information.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]

  • International Labour Organization (ILO). International Chemical Safety Cards (ICSC): 4-AMINOBIPHENYL.[Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.[Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Exposure Health Data: 4-AMINODIPHENYL.[Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.[Link]

  • Northwestern University. Hazardous Waste Disposal Guide - Research Safety.[Link]

  • The National Institutes of Health (NIH). The NIH Drain Discharge Guide.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-aminophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.